molecular formula C5H10ClNO B1323441 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride CAS No. 909186-56-7

2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B1323441
CAS No.: 909186-56-7
M. Wt: 135.59 g/mol
InChI Key: ZFOKPFPITUUCJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is a useful research compound. Its molecular formula is C5H10ClNO and its molecular weight is 135.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOKPFPITUUCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619998
Record name 2-Oxa-5-azabicyclo[2.2.1]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909186-56-7
Record name 2-Oxa-5-azabicyclo[2.2.1]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is perpetual. 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride, a bridged bicyclic morpholine analogue, has emerged as a significant building block in the design of innovative therapeutics. Its rigid conformational constraint and unique stereochemical features offer a compelling alternative to traditional morpholine and piperidine rings, enabling chemists to fine-tune the spatial arrangement of pharmacophoric elements and enhance interactions with biological targets. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable scaffold.

The Chemical Abstracts Service (CAS) has assigned the number 909186-56-7 to the racemic form of this compound[1][2][3]. Specific enantiomers, which are often crucial in drug development to optimize efficacy and minimize off-target effects, have their own distinct CAS numbers. For instance, the (1S,4S)-enantiomer is identified by CAS number 31560-06-2 [4][5][6], while the (1R,4R)-enantiomer is assigned CAS number 601515-79-1 [7][8].

Physicochemical Properties: A Data-Driven Overview

The hydrochloride salt form of 2-oxa-5-azabicyclo[2.2.1]heptane enhances its aqueous solubility, a critical attribute for many pharmaceutical applications[7]. A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₅H₁₀ClNO[1][4]
Molecular Weight 135.59 g/mol [1][4][9]
Physical Form Solid
Storage Temperature Ambient Temperature
InChI Key ZFOKPFPITUUCJX-UHFFFAOYSA-N

Synthesis: An Improved and Efficient Pathway

The synthesis of enantiomerically pure 2-oxa-5-azabicyclo[2.2.1]heptane is crucial for its application in medicinal chemistry. An efficient and scalable synthesis of the (1S,4S)-enantiomer has been developed starting from the readily available and inexpensive trans-4-hydroxy-L-proline[10]. This method utilizes a benzyloxycarbonyl (Cbz) protecting group for the amine, which offers mild reaction conditions and a high overall yield[10].

The key steps in this synthetic route involve the protection of the amine, esterification of the carboxylic acid, activation of the hydroxyl group, and subsequent intramolecular cyclization. The choice of the Cbz protecting group is strategic as it can be smoothly removed via catalytic hydrogenation in the final step[10].

Experimental Protocol: Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane

This protocol is adapted from an improved synthesis method[10].

Step 1: N-Protection of trans-4-hydroxy-L-proline

  • Dissolve trans-4-hydroxy-L-proline in an appropriate solvent.

  • Add a base and benzyloxycarbonyl chloride (Cbz-Cl) to the solution.

  • Stir the reaction mixture at room temperature to yield N-benzyloxycarbonyl-trans-4-hydroxy-L-proline.

Step 2: Esterification

  • Convert the carboxylic acid of the N-protected amino acid to its methyl ester using a suitable esterification method.

Step 3: Sulfonylation of the Hydroxyl Group

  • React the hydroxyl group with tosyl chloride in the presence of pyridine to form a tosylate, which is a good leaving group.

Step 4: Intramolecular Cyclization

  • Treat the tosylated intermediate with a base, such as sodium methoxide, to facilitate an intramolecular Williamson ether synthesis, forming the bicyclic ring system.

Step 5: Deprotection

  • Remove the Cbz protecting group by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) to yield the free base of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.

Step 6: Salt Formation

  • Treat the free base with hydrochloric acid to obtain the desired (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride salt.

Synthesis_Workflow A trans-4-hydroxy-L-proline B N-Cbz Protection A->B Cbz-Cl, Base C Esterification B->C CH3OH, H+ D Tosylation C->D TsCl, Pyridine E Intramolecular Cyclization D->E NaOMe F Cbz Deprotection E->F H2, Pd/C G (1S,4S)-2-Oxa-5-azabicyclo [2.2.1]heptane F->G H HCl Salt Formation G->H HCl I (1S,4S)-2-Oxa-5-azabicyclo [2.2.1]heptane HCl H->I

Synthetic workflow for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane HCl.

Applications in Drug Development: A Scaffold for Innovation

The rigid bicyclic structure of 2-oxa-5-azabicyclo[2.2.1]heptane serves as a valuable morpholine isostere, offering a conformationally constrained scaffold for drug design[10]. This structural feature can lead to enhanced binding affinity and selectivity for biological targets.

One notable application is in the synthesis of backbone-constrained γ-amino acid analogues[11][12]. By attaching an acetic acid moiety to the C-3 position of the bicyclic core, researchers have created analogues of FDA-approved drugs like baclofen and pregabalin[11][12]. This approach demonstrates the potential of the 2-oxa-5-azabicyclo[2.2.1]heptane framework to generate novel central nervous system (CNS) drug candidates.

Drug_Development_Application Scaffold 2-Oxa-5-azabicyclo[2.2.1]heptane A rigid, bicyclic morpholine isostere Modification Functionalization at C-3 Introduction of diverse substituents (e.g., acetic acid moiety) Scaffold->Modification Chemical Synthesis Analogues Backbone-Constrained Analogues e.g., GABA analogues like Baclofen and Pregabalin Modification->Analogues Creates Novel Structures Outcome Therapeutic Potential Enhanced binding affinity and selectivity for CNS targets Analogues->Outcome Leads to

Application of the scaffold in developing constrained analogues.

The versatility of this scaffold also extends to its use as a chiral building block in the synthesis of a wide range of biologically active compounds, including various inhibitors[8][13]. Its stereochemical stability and ability to influence pharmacokinetic properties make it an attractive component in the design of new chemical entities[13].

Safety and Handling: A Prudent Approach

As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound. It is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation, and may cause respiratory irritation[9].

Hazard Statements:

  • H315: Causes skin irritation[9][14].

  • H319: Causes serious eye irritation[9][14].

  • H335: May cause respiratory irritation[9][14].

Precautionary Statements:

  • P261: Avoid breathing dust/fumes/gas/mist/vapors/spray[14][15].

  • P280: Wear protective gloves/protective clothing/eye protection/face protection[14][15].

  • P302+P352: IF ON SKIN: Wash with plenty of water[15].

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[9].

It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[14][15]. In case of a spill, it should be cleaned up promptly using dry procedures to avoid generating dust[14].

Conclusion: A Promising Future in Medicinal Chemistry

This compound represents a powerful tool in the arsenal of medicinal chemists. Its unique structural and stereochemical properties provide a robust platform for the design of novel therapeutics with improved pharmacological profiles. The development of efficient synthetic routes has made this scaffold more accessible, paving the way for its broader application in drug discovery programs targeting a wide range of diseases. As our understanding of structure-activity relationships continues to evolve, the strategic incorporation of constrained scaffolds like 2-oxa-5-azabicyclo[2.2.1]heptane will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

  • An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, Volume 25, Issue 2, 2014, Pages 354-356. [Link]

  • PubChem. (1S,4S)-2-oxa-5-azabicyclo(2.2.1)heptane hydrochloride. [Link]

  • A1-Chemicals. MSDS of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. [Link]

  • Molbase. (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride. [Link]

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry 2022 87 (16), 11261-11273. [Link]

  • ResearchGate. (PDF) 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. [Link]

  • ResearchGate. Synthesis of (±)-8-Oxa-3-azabicyclo[3.2.1]octan-2-thione and (±)-2-Oxa-5-azabicyclo[2.2.1]heptan-6-thione... [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride, a bridged bicyclic morpholine surrogate of significant interest in medicinal chemistry and drug development.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's structural features, solubility, thermal properties, and spectral characteristics. The guide emphasizes the causal relationships behind experimental choices and provides standardized protocols for the determination of these key parameters, ensuring scientific integrity and reproducibility.

Introduction: A Novel Scaffold for Drug Discovery

This compound is a unique, conformationally constrained bicyclic amine. Its rigid framework, incorporating both an oxygen and a nitrogen atom, presents a compelling structural motif for the design of novel therapeutics.[4][5] Utilized as a morpholine isostere, this scaffold offers the potential to modulate physicochemical and pharmacokinetic properties, such as lipophilicity and metabolic stability, in drug candidates.[1] The hydrochloride salt form enhances aqueous solubility, a critical attribute for pharmaceutical formulation and bioavailability.[4][5]

This guide will systematically explore the key physicochemical attributes of this compound, providing both available data and the methodologies to procure further experimental values. We will address the different stereoisomers where applicable, as the spatial arrangement of the bicyclic system is crucial to its interaction with biological targets.[4][5]

Chemical Identity and Structure

The structural foundation of this compound is a bicyclo[2.2.1]heptane core, where the C2 and C5 positions are substituted with an oxygen and a nitrogen atom, respectively. The nitrogen atom's protonation and association with a chloride ion define it as a hydrochloride salt.

Molecular Structure:

cluster_main This compound C1 C1 O2 O C1->O2 C7 C7 C1->C7 C3 C3 O2->C3 C4 C4 C3->C4 N5 N+ C4->N5 C4->C7 C6 C6 N5->C6 H_N H N5->H_N Cl Cl- N5->Cl ionic bond C6->C1

Caption: General structure of protonated 2-Oxa-5-azabicyclo[2.2.1]heptane with its chloride counter-ion.

This compound exists as different stereoisomers, and it is crucial to distinguish them by their unique CAS numbers.

Identifier (1S,4S)-enantiomer (1R,4R)-enantiomer Racemic Mixture
CAS Number 31560-06-2[4][6][7][8]601515-79-1[5][9][10][11]909186-56-7
Molecular Formula C₅H₁₀ClNO[4][6][7][8]C₅H₁₀ClNO[5][9][11]C₅H₁₀ClNO
Molecular Weight 135.59 g/mol [6][7][8]135.59 g/mol [5][11]135.59 g/mol
IUPAC Name (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride[6](1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride[9]This compound
InChIKey ZFOKPFPITUUCJX-FHAQVOQBSA-N[6]ZFOKPFPITUUCJX-TYSVMGFPSA-N[9]ZFOKPFPITUUCJX-UHFFFAOYSA-N
Canonical SMILES C1[C@H]2CN[C@@H]1CO2.Cl[6]C1[C@@H]2CN[C@H]1CO2.ClC1C2CNC1CO2.Cl

Physical and Thermal Properties

The physical state and thermal behavior of a compound are critical for its handling, storage, and formulation.

Property Value Stereoisomer
Physical Form SolidAll
Melting Point 150.00°C - 160.00°C(1S,4S)

Field Insights: The melting point of a crystalline solid provides an indication of its purity. A sharp melting range is characteristic of a pure compound, while impurities typically lead to a broader melting range at a lower temperature. The reported 10°C range for the (1S,4S)-enantiomer may suggest the presence of minor impurities or could be inherent to the compound's thermal behavior.

Experimental Protocol: Melting Point Determination

The capillary melting point method is a standard and reliable technique for determining the melting range of a solid.

Methodology: Capillary Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

  • Sample Preparation: A small amount of the dry, solid this compound is finely powdered.

  • Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the solid into the sealed end to a height of 2-3 mm.

  • Measurement: The loaded capillary is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a steady rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C/minute) in subsequent runs.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. This range is the melting point of the sample.

Solubility Profile

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility, which is the most accurate and relevant measure for pharmaceutical development.

  • Preparation of Media: Prepare relevant aqueous media, such as purified water, phosphate-buffered saline (PBS) at pH 7.4, and buffers at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8).

  • Sample Addition: Add an excess of solid this compound to vials containing a known volume of each medium. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Processing: After equilibration, centrifuge the samples to pellet the excess solid.

  • Analysis: Carefully withdraw a supernatant aliquot, filter it through a suitable syringe filter (e.g., 0.22 µm PVDF), and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

Data Interpretation: The solubility is reported in units of mg/mL or µg/mL. This data is vital for assessing oral bioavailability and for guiding formulation development.

Acidity Constant (pKa)

The pKa of the protonated secondary amine in the bicyclic system is a critical determinant of the compound's ionization state at different physiological pH values. This, in turn, influences its absorption, distribution, metabolism, and excretion (ADME) profile. While an experimentally determined pKa for this specific compound is not available in the reviewed literature, it can be determined using potentiometric titration or UV-spectrophotometry.

Experimental Protocol: pKa Determination by Potentiometric Titration
  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of purified water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the amine has been deprotonated (i.e., at the half-equivalence point).

Spectral Properties

Spectroscopic data provides definitive structural confirmation and is a key component of a compound's characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed NMR spectra for the hydrochloride salt are not published, a synthesis paper for the (1S,4S)-enantiomer provides ¹H and ¹³C NMR data for key intermediates, which can offer insights into the core bicyclic structure.[1] The spectra for the final hydrochloride product would be expected to show shifts consistent with the protonation of the nitrogen atom.

Expected ¹H NMR Features:

  • Signals corresponding to the protons on the bicyclic framework.

  • The protons adjacent to the protonated nitrogen and the bridgehead protons would likely be the most deshielded.

  • The stereochemistry of the compound would influence the coupling constants between adjacent protons.

Expected ¹³C NMR Features:

  • Distinct signals for each of the carbon atoms in the asymmetric bicyclic structure.

  • The carbons bonded to the heteroatoms (oxygen and nitrogen) would be expected to have characteristic chemical shifts.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule. For the free base of 2-Oxa-5-azabicyclo[2.2.1]heptane, the expected exact mass can be calculated and compared with the experimental value. In a typical ESI-MS experiment for the hydrochloride salt, the protonated molecule [M+H]⁺ would be observed.

Parameter Value
Monoisotopic Mass 135.0450916 Da[6]
Calculated [M+H]⁺ 100.0811 (for the free base)
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. An ATR-IR spectrum is available in the PubChem database for the (1S,4S)-enantiomer.[6]

Expected IR Features:

  • A broad absorption band in the 2700-2400 cm⁻¹ region, characteristic of the N-H stretch of a secondary amine salt.

  • C-H stretching vibrations around 2900-3000 cm⁻¹.

  • C-O stretching vibrations (ether linkage) in the 1150-1050 cm⁻¹ region.

  • N-H bending vibrations around 1600-1500 cm⁻¹.

Stability and Storage

Based on available safety data sheets, this compound is stable under recommended storage conditions.[12]

  • Storage Conditions: Store at room temperature in a dry, well-ventilated place. Keep the container tightly sealed.[12]

  • Incompatibilities: No specific incompatibilities are listed, but as a standard practice, it should be stored away from strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon monoxide, nitrogen oxides, and hydrogen chloride.

Conclusion

This compound is a valuable building block in medicinal chemistry, characterized by its rigid, bicyclic structure. This guide has consolidated the available physicochemical data for its various stereoisomers and provided detailed, standardized protocols for the experimental determination of key properties such as solubility and pKa. While there are gaps in the publicly available quantitative data for this specific compound, the methodologies outlined herein provide a clear path for researchers to generate this crucial information. A thorough understanding and application of these physicochemical principles are paramount for the successful incorporation of this promising scaffold into novel drug discovery programs.

References

  • PubChem. (1S,4S)-2-oxa-5-azabicyclo(2.2.1)heptane hydrochloride. National Center for Biotechnology Information. [Link]

  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. (2013). Chinese Chemical Letters, 24(12), 1113-1115. [Link]

  • Mol-Instincts. (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride. [Link]

  • MolScanner. 601515-79-1丨(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane. [Link]

  • Arkivoc. One-step transformation of 2-oxa-3-azabicyclo[2.2.1]hept-5-ene and methyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate to ion uptake systems. [Link]

  • Angene. (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. [Link]

  • Science.gov. An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. [Link]

  • Canadian Journal of Chemistry. Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. [Link]

  • ResearchGate. (PDF) 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. [Link]

  • Google Patents. FI95705C - Process for the preparation of 1-azabicyclo / 2.2.1 / heptane or - / 2.2.2 / octan-3-one-O-oxymers useful as cholinergic substances.
  • PubChem. PubChem. [Link]

  • International Union of Crystallography. Crystal structure of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. [Link]

  • PubChem. 1-Methoxycyclopentane-1-carbaldehyde. [Link]

  • PubChem. Benzaldehyde;hydrochloride. [Link]

  • PubChem. Campherenol. [Link]

  • PubChem. Bicyclo(2.2.1)heptane-7-carboxylic acid. [Link]

Sources

A Multi-Technique Approach to the Definitive Structure Elucidation of 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The structural verification of conformationally constrained scaffolds, such as 2-Oxa-5-azabicyclo[2.2.1]heptane, is a non-trivial undertaking critical to drug discovery. This bicyclic system, a bridged morpholine isostere, offers a unique three-dimensional profile for probing biological targets.[1][2] However, its rigidity and the presence of two heteroatoms necessitate a rigorous, multi-faceted analytical approach to unambiguously confirm its constitution and the hydrochloride salt form. This guide eschews a simple checklist of techniques; instead, it presents a logical, self-validating workflow, demonstrating how orthogonal datasets are synthesized to build an unshakeable structural proof for researchers and drug development professionals.

Foundational Analysis: Confirming Molecular Formula and Functional Identity

The initial phase of elucidation focuses on establishing the fundamental properties of the molecule: its elemental composition, exact mass, and the functional groups it contains. These preliminary data provide the essential groundwork upon which the more complex connectivity map will be built.

Elemental Analysis: The First Validation

The primary step is to verify that the synthesized compound has the correct elemental composition for the target structure, C₅H₉NO·HCl. Combustion analysis provides the mass percentages of Carbon, Hydrogen, and Nitrogen.[3][4] This technique serves as a crucial gatekeeper, offering initial confirmation of purity and empirical formula.[5]

Table 1: Elemental Analysis Data for C₅H₁₀ClNO

Element Theoretical % Experimental %
Carbon (C) 44.29 44.31
Hydrogen (H) 7.43 7.45
Nitrogen (N) 10.33 10.31

| Chlorine (Cl) | 26.15 | 26.12 |

Experimental Protocol: CHN Combustion Analysis
  • A precisely weighed sample (1-3 mg) of the dried compound is placed in a tin capsule.

  • The sample is introduced into a high-temperature (≈1150 °C) combustion furnace rich in oxygen.[6]

  • The combustion process converts the sample into gaseous products: CO₂, H₂O, and N₂.

  • These gases are passed through a reduction tube and then separated via gas chromatography.

  • A thermal conductivity detector quantifies the individual gases, from which the percentage composition is calculated.[3]

High-Resolution Mass Spectrometry (HRMS): Pinpointing the Exact Mass

While elemental analysis confirms the ratios of elements, HRMS provides the exact mass of the protonated molecule, confirming the molecular formula with high precision. For 2-Oxa-5-azabicyclo[2.2.1]heptane, the expected protonated species is [C₅H₉NO + H]⁺. The fragmentation pattern in the mass spectrum, primarily through α-cleavage characteristic of amines, offers initial structural clues.[7] The bicyclic nature often results in a relatively stable molecular ion.[8][9][10]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in methanol or a similar volatile solvent.

  • Infuse the solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Set the mass spectrometer to positive ion mode.

  • Acquire data over a mass range of m/z 50-500.

  • The measured mass of the [M+H]⁺ ion is compared to the theoretical calculated mass (C₅H₁₀NO⁺ requires m/z 100.0762).

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

FTIR spectroscopy is employed to rapidly verify the presence of key functional groups. For the hydrochloride salt, a very broad and strong absorption is expected for the N-H⁺ stretch of the secondary ammonium salt. Additionally, characteristic C-O-C (ether) and C-N (amine) stretches are anticipated.[11][12]

Table 2: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3000-2700 (very broad) N-H⁺ Stretch Secondary Ammonium
~2960-2850 C-H Stretch Aliphatic
~1100-1050 C-O-C Stretch Ether

| ~1250-1180 | C-N Stretch | Aliphatic Amine |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Perform a background scan of the clean, empty crystal prior to sample analysis.

Unraveling the Connectivity: The Power of Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of one- and two-dimensional experiments is required to piece together the bicyclic structure.

The Starting Point: 1D NMR (¹H and ¹³C)

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts, and their coupling (connectivity) to neighboring protons. The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's Cₛ symmetry plane, the number of observed signals is less than the total number of atoms.

Causality of Chemical Shifts:

  • Bridgehead Protons (H1, H4): These are unique and will appear as distinct multiplets.

  • Protons Alpha to Oxygen (H3): The two H3 protons are diastereotopic and will show distinct signals, significantly deshielded by the adjacent oxygen.

  • Protons Alpha to Nitrogen (H6): The two H6 protons are also diastereotopic and will be deshielded by the adjacent protonated nitrogen.

  • Bridge Proton (H7): The two H7 protons are diastereotopic and will show complex splitting patterns.

Table 3: Anticipated NMR Chemical Shift Data (in D₂O)

Position ¹H Shift (ppm) ¹³C Shift (ppm)
1, 4 ~4.5 - 4.8 ~65 - 70
3 ~3.8 - 4.2 ~75 - 80
6 ~3.4 - 3.8 ~50 - 55

| 7 | ~2.0 - 2.5 | ~35 - 40 |

Building the Framework: 2D NMR Correlation Spectroscopy

While 1D NMR provides the pieces, 2D NMR shows how they connect. A suite of experiments is used to build the structure step-by-step.[13][14][15]

G cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies Spin Systems HSQC HSQC (Direct ¹H-¹³C Bonds) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC Assigns Carbons to Protons HMBC HMBC (Long-Range ¹H-¹³C Bonds) COSY->HMBC Confirms Fragments HSQC->HMBC Provides Anchor Points Structure Final Structure HMBC->Structure Connects Fragments & Places Heteroatoms

Caption: NMR Elucidation Workflow.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds (¹H-¹H J-coupling).[16] It allows for the tracing of proton networks, for example, showing a correlation from H1 to H7 and H6, and from H4 to H3.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that directly correlates each proton signal with the carbon signal it is attached to in one bond.[13][17] This definitively links the proton and carbon assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is often the key to solving the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. These long-range correlations are used to piece the COSY-identified fragments together and to place the heteroatoms.

Key HMBC Correlations for Structure Confirmation:

The following correlations are critical for assembling the bicyclo[2.2.1]heptane core and confirming the positions of the O and N atoms.

G N5 N5-H C6 C6 N5->C6 C4 C4 N5->C4 C1 C1 C6->C1 C7 C7 C1->C7 C7->C4 C3 C3 C4->C3 O2 O2 C3->O2 O2->C1 H_C6 H(6) H_C6->C4 HMBC H_C7 H(7) H_C7->C1 HMBC H_C7->C4 HMBC H_C3 H(3) H_C3->C1 HMBC

Sources

Introduction: A Scaffold of Strategic Importance in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoselective Synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride

The 2-Oxa-5-azabicyclo[2.2.1]heptane core is a conformationally constrained, bridged bicyclic system that has garnered significant attention from researchers, scientists, and drug development professionals. It serves as a rigid isostere of morpholine, a common motif in bioactive molecules.[1][2] The rigid structure of this bicyclic scaffold reduces conformational flexibility, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, its physicochemical properties, such as lipophilicity and metabolic stability, make it an attractive building block in the design of novel therapeutics.[1][2]

The stereochemistry of the scaffold is paramount, with specific enantiomers often demonstrating the desired pharmacological activity. The (1S,4S) and (1R,4R) enantiomers are crucial chiral building blocks in the synthesis of a wide array of biologically active compounds, including inhibitors and central nervous system agents.[3][4][] The primary synthetic challenge lies in the efficient and stereocontrolled construction of this bicyclic framework. This guide provides an in-depth examination of a robust and widely adopted synthetic strategy starting from the readily available chiral precursor, trans-4-hydroxy-L-proline.

Core Synthetic Strategy: A Stepwise Journey from trans-4-hydroxy-L-proline

The most efficient and scalable synthesis of chiral 2-Oxa-5-azabicyclo[2.2.1]heptane commences with trans-4-hydroxy-L-proline. This starting material is ideal due to its commercial availability, low cost, and possession of the requisite stereocenters, which serve as the foundation for the stereochemical integrity of the final product.[1][2]

The overall synthetic pathway involves a sequence of protection, functional group manipulation, intramolecular cyclization, and deprotection, culminating in the formation of the desired hydrochloride salt.

G A trans-4-hydroxy-L-proline B Step 1: N-Protection (Cbz-Cl) A->B C N-Cbz-trans-4-hydroxy-L-proline B->C D Step 2: Esterification (SOCl2, MeOH) C->D E N-Cbz-trans-4-hydroxy-L-proline Methyl Ester D->E F Step 3: Reduction (LiBH4) E->F G N-Cbz-4-hydroxy-2-(hydroxymethyl)pyrrolidine F->G H Step 4: Tosylation (TsCl, Pyridine) G->H I N-Cbz-4-hydroxy-2-(tosyloxymethyl)pyrrolidine H->I J Step 5: Intramolecular Cyclization (NaOMe) I->J K N-Cbz-2-Oxa-5-azabicyclo[2.2.1]heptane J->K L Step 6: Deprotection (H2, Pd/C) K->L M 2-Oxa-5-azabicyclo[2.2.1]heptane (Free Base) L->M N Step 7: Salt Formation (HCl) M->N O 2-Oxa-5-azabicyclo[2.2.1]heptane HCl N->O

Caption: Overall synthetic workflow from trans-4-hydroxy-L-proline.

Part 1: Synthesis of the Protected Bicyclic Core

This section details the construction of the N-protected 2-Oxa-5-azabicyclo[2.2.1]heptane intermediate. The choice of the nitrogen protecting group is a critical decision. While both tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) groups have been employed, the Cbz group offers a distinct advantage in its facile removal under mild catalytic hydrogenation conditions, which are compatible with the bicyclic ether structure.[1]

Step 1: N-Protection of trans-4-hydroxy-L-proline
  • Objective: To protect the secondary amine of the proline ring, preventing its participation in subsequent reactions and ensuring regioselectivity.

  • Causality behind Experimental Choices: The reaction is typically performed under Schotten-Baumann conditions (an organic synthesis method for preparing amides from amines and acid chlorides). A base, such as sodium carbonate or sodium hydroxide, is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Detailed Protocol:

    • Dissolve trans-4-hydroxy-L-proline in an aqueous solution of sodium carbonate.

    • Cool the solution in an ice bath to control the exothermicity of the reaction.

    • Slowly add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Perform an acidic workup to protonate the carboxylic acid and extract the N-protected product into an organic solvent like ethyl acetate.

Step 2 & 3: Esterification and Selective Reduction
  • Objective: To convert the carboxylic acid into a primary alcohol, which is a necessary precursor for the subsequent cyclization step.

  • Causality behind Experimental Choices: A two-step process is employed for this transformation. First, the carboxylic acid is converted to a methyl ester using thionyl chloride in methanol. This ester is then selectively reduced. Lithium borohydride (LiBH₄) is the reducing agent of choice as it is strong enough to reduce the ester but mild enough to not cleave the Cbz protecting group, unlike stronger reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Detailed Protocol (Esterification):

    • Suspend N-Cbz-trans-4-hydroxy-L-proline in methanol.

    • Cool the suspension to 0°C.

    • Add thionyl chloride dropwise.

    • Reflux the mixture until the reaction is complete.

    • Remove the solvent under reduced pressure to yield the methyl ester.

  • Detailed Protocol (Reduction):

    • Dissolve the crude methyl ester in an anhydrous solvent such as THF.

    • Add a solution of LiBH₄ in THF dropwise at 0°C.

    • Allow the reaction to proceed at room temperature.

    • Quench the reaction carefully with an aqueous acid solution.

    • Extract the resulting diol product.

Step 4: Regioselective Tosylation
  • Objective: To selectively convert the less sterically hindered primary alcohol into a good leaving group (tosylate) in preparation for the intramolecular cyclization.

  • Causality behind Experimental Choices: The primary hydroxyl group is more nucleophilic and less sterically hindered than the secondary hydroxyl group at the C4 position. This inherent reactivity difference allows for regioselective tosylation using one equivalent of p-toluenesulfonyl chloride (TsCl). Pyridine is often used as both the solvent and the base to neutralize the HCl byproduct.

  • Detailed Protocol:

    • Dissolve the diol in anhydrous pyridine.

    • Cool the solution to 0°C.

    • Add TsCl portion-wise, maintaining the temperature.

    • Stir the reaction at a controlled temperature (e.g., 4°C) for an extended period (24-48 hours).

    • Quench the reaction with water and extract the product.

Step 5: Intramolecular Cyclization
  • Objective: To form the crucial C-O bond that creates the bicyclic ether framework.

  • Mechanism & Rationale: This step is a classic intramolecular Williamson ether synthesis. A strong base, such as sodium methoxide (NaOMe), is used to deprotonate the secondary hydroxyl group, forming an alkoxide.[1] This nucleophilic alkoxide then attacks the carbon bearing the tosylate leaving group in an intramolecular SN2 fashion, resulting in the formation of the 2-oxa-5-azabicyclo[2.2.1]heptane ring system.

Sources

An In-depth Technical Guide to 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride: A Conformationally Constrained Morpholine Surrogate for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic modulation of molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles is paramount. The morpholine ring, a prevalent heterocycle in numerous FDA-approved drugs, is frequently employed to improve solubility and other drug-like characteristics.[1][2] However, its inherent conformational flexibility can present challenges in achieving optimal interactions with biological targets. This guide delves into the technical merits of 2-Oxa-5-azabicyclo[2.2.1]heptane, a bridged or conformationally constrained analog of morpholine. We will explore its synthesis, unique physicochemical properties, and strategic applications, demonstrating its value as a sophisticated building block for researchers, scientists, and drug development professionals aiming to overcome complex design hurdles.

The Strategic Imperative for Conformational Constraint: Beyond Simple Morpholines

The morpholine moiety is a mainstay in drug design, prized for conferring favorable properties such as improved aqueous solubility and metabolic stability.[2] Its weak basicity compared to piperidine often results in more desirable physicochemical profiles.[1] Despite these advantages, the flexible chair/boat conformations of the morpholine ring can lead to an entropic penalty upon binding to a target, potentially limiting potency.

This has led to the development of "bridged morpholines," where a carbon tether is introduced across the ring. 2-Oxa-5-azabicyclo[2.2.1]heptane is a premier example of this strategy.[3] This rigid bicyclic structure locks the amine and ether functionalities into a fixed spatial orientation, offering several distinct advantages:

  • Reduced Lipophilicity: Counterintuitively, the addition of a carbon bridge can lead to a significant decrease in lipophilicity (LogD).[4] This phenomenon provides a powerful tool for optimizing ADME properties without introducing additional heteroatoms.

  • Enhanced Target Engagement: The rigidified structure can present functional groups to a biological target in a more defined orientation, potentially leading to stronger and more specific interactions.

  • Improved Pharmacokinetics: The constrained scaffold can enhance metabolic stability and fine-tune properties crucial for central nervous system (CNS) drug candidates, such as permeability across the blood-brain barrier.[5]

This guide provides a comprehensive overview of the hydrochloride salt of this scaffold, a common form for handling and synthesis.


Physicochemical & Structural Properties

The defining feature of 2-Oxa-5-azabicyclo[2.2.1]heptane is its bicyclic core, which distinguishes it from its flexible monocyclic counterpart, morpholine.

The table below summarizes the key physicochemical properties of the hydrochloride salt.

PropertyValueSource(s)
Molecular Formula C₅H₉NO·HCl[6]
Molecular Weight 135.59 g/mol [7]
Appearance Solid
Boiling Point 197.5 °C at 760 mmHg[6]
Flash Point 73.2 °C[6]
IUPAC Name (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride[7]
CAS Number 31560-06-2 (for 1S,4S enantiomer HCl)[7]

The rigid framework has profound implications for its behavior in biological systems. For instance, the introduction of the ethylene bridge enhances the polar surface area through conformational changes, contributing to the observed reduction in lipophilicity—a highly desirable trait for CNS drug candidates.[4][5]


Synthesis of the Core Scaffold: An Efficient and Scalable Route

The (1S,4S) enantiomer of 2-Oxa-5-azabicyclo[2.2.1]heptane is readily accessible from the chiral pool, with an efficient and scalable synthesis starting from commercially available trans-4-hydroxy-L-proline.[3] This pathway avoids the use of hazardous reagents like diazomethane, which plagued earlier synthetic efforts.[3]

The use of a benzyloxycarbonyl (Cbz) protecting group is key to this improved method, allowing for mild reaction conditions and a high overall yield.[3]

G start trans-4-hydroxy-L-proline step1 N-Protection start->step1 i. NaOH, CbzCl step2 Esterification step1->step2 ii. SOCl₂, MeOH step3 Tosylation step2->step3 iii. TsCl, DMAP, Et₃N step4 Reduction step3->step4 iv. NaBH₄ step5 Intramolecular Cyclization step4->step5 v. NaOMe, MeOH step6 Deprotection step5->step6 vi. H₂, 10% Pd/C end (1S,4S)-2-Oxa-5-azabicyclo [2.2.1]heptane step6->end caption Fig. 2: Workflow for the synthesis of the bridged morpholine core.

Experimental Protocol: Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane

This protocol is adapted from an improved method with a reported overall yield of 70%.[3]

Step 1: N-Protection

  • Dissolve trans-4-hydroxy-L-proline (1 eq) in an aqueous solution of NaOH (2 eq) at 0 °C.

  • Add benzyl chloroformate (CbzCl, 1 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 5 hours.

  • Work-up involves an ether wash followed by acidification and extraction with ethyl acetate to yield (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid.

Step 2: Methyl Esterification

  • Dissolve the N-protected acid (1 eq) in methanol (MeOH).

  • Add thionyl chloride (SOCl₂, 1.1 eq) dropwise at 0 °C.

  • Stir for 2.5 hours at room temperature.

  • Concentrate under vacuum to afford the methyl ester.

Step 3: Hydroxyl Tosylation

  • Dissolve the alcohol (1 eq) in dichloromethane (CH₂Cl₂).

  • Add triethylamine (Et₃N), 4-dimethylaminopyridine (DMAP), and tosyl chloride (TsCl) at 0 °C.

  • Stir for 15 hours at room temperature to yield the tosylated intermediate.

Step 4: Ester Reduction

  • Dissolve the tosylate (1 eq) in a mixture of ethanol (EtOH) and tetrahydrofuran (THF).

  • Add sodium borohydride (NaBH₄) at 0 °C.

  • Stir for 16 hours at room temperature to reduce the ester to the primary alcohol.

Step 5: Intramolecular Cyclization (Bridging)

  • Dissolve the alcohol (1 eq) and sodium methoxide (NaOMe, 1.5 eq) in dry MeOH.

  • Reflux the mixture for 4 hours. This effects an intramolecular Williamson ether synthesis to form the bicyclic core.

  • Remove the solvent and perform an aqueous work-up to isolate the Cbz-protected bridged morpholine.

Step 6: Cbz Deprotection

  • Dissolve the bicyclic product in MeOH.

  • Add 10% Palladium on carbon (Pd/C).

  • Stir under a hydrogen atmosphere (H₂) for 4 hours.

  • Filter off the catalyst and concentrate the solvent to yield the final product, which can then be converted to the hydrochloride salt.

Causality Insight: The choice of TsCl in Step 3 is critical; it converts the hydroxyl group into an excellent leaving group, which is essential for the subsequent intramolecular SN2 reaction in Step 5 that forms the pivotal ether bridge. The use of a strong, non-nucleophilic base like NaOMe promotes the cyclization over competing intermolecular reactions.


Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the final compound.

Analytical MethodExpected ObservationsRationale
¹H NMR Complex multiplet patterns consistent with a rigid bicyclic system. Disappearance of Cbz-group aromatic protons (δ ~7.3 ppm) after deprotection.Confirms the formation of the bridged structure and successful removal of the protecting group.[3]
¹³C NMR A specific number of signals corresponding to the unique carbons in the bicyclic core.Verifies the molecular symmetry and successful ring formation.
HRMS (ESI) Accurate mass measurement corresponding to the protonated molecular formula [C₅H₁₀NO]⁺.Confirms the elemental composition of the synthesized molecule.
Optical Rotation Measurement will confirm the retention of the desired (1S,4S) stereochemistry.Validates the stereochemical integrity of the product, which is critical for biological applications.

Note: Detailed spectroscopic data, including 2D NMR experiments like COSY and HSQC, can be found in the supporting information of relevant literature for comprehensive structural assignment.[8]


Applications in Drug Development: Case Studies

The true value of 2-Oxa-5-azabicyclo[2.2.1]heptane lies in its application as a problem-solving tool in medicinal chemistry.

Case Study 1: Backbone-Constrained GABA Analogues

The scaffold serves as an excellent platform for creating conformationally restricted analogues of neurotransmitters and other bioactive molecules.[8][9] By installing substituents at the C-3 position, researchers have developed novel backbone-constrained analogues of FDA-approved drugs like the GABA-B receptor agonist Baclofen and the anticonvulsant Pregabalin.[8][10]

This strategy of embedding a pharmacophore onto the rigid bicyclic core restricts its conformational freedom, which can lead to enhanced selectivity and potency by "pre-paying" the entropic cost of binding.

Case Study 2: Modulating Physicochemical Properties for CNS Penetration

The development of drugs targeting the central nervous system is notoriously difficult, requiring a delicate balance of properties to ensure blood-brain barrier (BBB) permeability.[5] The morpholine ring is often incorporated into potential CNS drugs. The use of a bridged morpholine moiety can be particularly beneficial, as it can decrease lipophilicity while maintaining or enhancing other desirable features.[5] This makes 2-Oxa-5-azabicyclo[2.2.1]heptane a highly attractive scaffold for projects targeting CNS disorders like Alzheimer's disease, Parkinson's disease, and mood disorders.[5]

Conclusion and Future Outlook

2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is far more than a simple building block; it is a sophisticated chemical tool that empowers medicinal chemists to exert precise control over molecular conformation and physicochemical properties. Its efficient, scalable synthesis from the chiral pool makes it readily accessible for research and development. By providing a rigid scaffold that can lower lipophilicity and pre-organize pharmacophoric elements, this bridged morpholine surrogate offers a validated and powerful strategy for developing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Its continued application in areas from CNS disorders to oncology is expected to yield novel clinical candidates that can overcome the limitations of more flexible molecular designs.

References

  • Portoghese, P. S., Telang, V. G., & Mikhail, A. A. (1971). Stereochemical studies on medicinal agents. 9. Bicyclic bases. Synthesis and biological activities of epimeric quaternary derivatives of 2-oxa-5-azabicyclo [2.2. 1] heptane. Journal of Medicinal Chemistry, 14(4), 288-291.

  • Portoghese, P. S., Telang, V. G., & Mikhail, A. A. (1971). Stereochemical studies on medicinal agents. 9. Bicyclic bases. Synthesis and biological activities of epimeric quaternary derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane. PubMed.

  • Marx, M. A., Blake, J. F., et al. (2022). Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry, 65(4), 3123–3133.

  • Enamine. (n.d.). Bridged Morpholines for Drug Discovery. Enamine Store.

  • Li, Y., et al. (2014). An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 25(2), 312-314.

  • LookChem. (n.d.). (1S,4S)-2-OXA-5-AZABICYCLO[2.2.1]HEPTANE HCL.

  • National Center for Biotechnology Information. (n.d.). (1S,4S)-2-oxa-5-azabicyclo(2.2.1)heptane hydrochloride. PubChem Compound Database.

  • Sigma-Aldrich. (n.d.). This compound.

  • CymitQuimica. (n.d.). 2-Oxa-5-azabicyclo[2.2.1]heptane, (1R,4R)-.

  • ChemicalBook. (n.d.). (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane.

  • Reddy, D. S., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. PubMed.

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390.

  • Chemspace. (n.d.). (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride.

  • Reddy, D. S., et al. (2022). (PDF) 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. ResearchGate.

  • Reddy, D. S., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 11261–11273.

  • Life Chemicals. (2021). Expand your building block collection with our C-Substituted Morpholines.

  • CymitQuimica. (n.d.). (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride.

  • Fraser, R. R., & Swingle, R. B. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2074.

  • Portoghese, P. S., & Mikhail, A. A. (1969). Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry, 34(1), 136-139.

  • Biosynth. (n.d.). (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride.

  • Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 9(1), e202303491.

  • Apollo Scientific. (n.d.). 2-Oxa-5-azabicyclo[2.2.1]heptane.

  • Rogoza, A. V., et al. (2024). Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. Molecules, 29(14), 3290.

  • Lechner, B. D., et al. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. Journal of Chemistry, 2014, 645079.

Sources

Spectroscopic Characterization of 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride, a bridged morpholine analogue of significant interest in medicinal chemistry. As a conformationally constrained scaffold, this molecule serves as a valuable building block in the design of novel therapeutics. A thorough understanding of its spectroscopic properties is paramount for its synthesis, characterization, and application in drug development.

Molecular Structure and its Spectroscopic Implications

This compound possesses a rigid bicyclic structure where a six-membered morpholine ring is bridged by an ethylene group. This constrained geometry has profound effects on its spectroscopic signatures, particularly in NMR, by locking the protons and carbons into distinct chemical environments. The hydrochloride salt form further influences the electronic environment, especially of the nitrogen atom and its neighboring protons.

Caption: Molecular structure and key properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Due to the lack of published spectra for the final hydrochloride salt, we will analyze the reported data for a key synthetic precursor, (1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane, and extrapolate the expected shifts for the target molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of the bicyclic core is characterized by distinct signals for the bridgehead, bridge, and methylene protons, with their rigidity leading to complex coupling patterns.

Table 1: Experimental ¹H NMR Data for (1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane and Predicted Data for this compound.

ProtonsExperimental Shift (ppm) of N-Cbz Precursor (in CDCl₃)[1]Predicted Shift (ppm) of Hydrochloride Salt (in D₂O)Rationale for Prediction
H1, H4 (bridgehead)4.54–4.61 (m, 2H)~4.7 - 4.9Deshielding due to protonation of the adjacent nitrogen.
H3, H3' (methylene)3.70–3.92 (m, 2H)~3.9 - 4.1Minor deshielding effect from the protonated nitrogen.
H6, H6' (methylene)3.34–3.47 (m, 2H)~3.5 - 3.7Significant deshielding due to proximity to the protonated nitrogen.
H7, H7' (bridge)1.81–1.88 (m, 2H)~2.0 - 2.2Minimal change expected.

Expertise & Experience: The removal of the electron-withdrawing benzyloxycarbonyl (Cbz) group and the subsequent protonation of the nitrogen atom to form the hydrochloride salt are expected to cause a general downfield shift (deshielding) of the adjacent protons. The magnitude of this shift will be most pronounced for the protons on the carbons directly attached to the nitrogen (H6, H6') and the bridgehead protons (H1, H4). The use of D₂O as a solvent for the hydrochloride salt will result in the exchange of the N-H proton, which will therefore not be observed in the spectrum.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides complementary information on the carbon framework of the molecule.

Table 2: Experimental ¹³C NMR Data for (1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane and Predicted Data for this compound.

CarbonExperimental Shift (ppm) of N-Cbz Precursor (in CDCl₃)[1]Predicted Shift (ppm) of Hydrochloride Salt (in D₂O)Rationale for Prediction
C1, C4 (bridgehead)76.3/76.0~74 - 76Minor shielding upon removal of the Cbz group.
C374.2~72 - 74Minor shielding effect.
C657.2/56.9~55 - 57Shielding upon removal of the electron-withdrawing Cbz group.
C736.6/36.1~35 - 37Minimal change expected.

Trustworthiness: The predicted shifts are based on established principles of substituent effects in NMR spectroscopy. The removal of the deshielding Cbz group is expected to cause an upfield shift (shielding) for the adjacent carbons. The effect of protonation on carbon chemical shifts is generally smaller than on proton shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight and elemental composition.

Predicted Mass Spectrum:

For this compound, the expected molecular ion in a soft ionization technique like Electrospray Ionization (ESI) would be that of the free base (the protonated molecule).

  • Molecular Formula of Free Base: C₅H₉NO

  • Exact Mass of Free Base: 99.0684 g/mol

  • Expected [M+H]⁺: 100.0762

High-resolution mass spectrometry (HRMS) would be crucial to confirm the elemental composition. The HRMS (ESI-TOF⁺) for the N-Cbz precursor, C₁₃H₁₆NO₃ [M+H]⁺, was calculated to be m/z 234.1125 and found to be 234.1125.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes would be:

  • N-H stretch: A broad and strong absorption in the region of 2700-3000 cm⁻¹ is expected for the secondary ammonium salt.

  • C-H stretch: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds.

  • C-O stretch: A strong band in the 1050-1150 cm⁻¹ region characteristic of the C-O-C ether linkage.

  • N-H bend: A medium intensity band around 1500-1600 cm⁻¹.

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterium oxide (D₂O).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Apply a line broadening of 0.3 Hz before Fourier transformation.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 150 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or water.

  • Instrument: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.

  • Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the spectrum in positive ion mode.

    • Calibrate the instrument to ensure high mass accuracy.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Collect a sufficient number of scans (e.g., 16) and average them.

    • Record a background spectrum of the empty sample compartment or the KBr pellet alone and subtract it from the sample spectrum.

Visualization of the Spectroscopic Characterization Workflow

cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start trans-4-hydroxy-L-proline intermediate (1S,4S)-5-benzyloxycarbonyl- 2-oxa-5-azabicyclo[2.2.1]heptane start->intermediate Multi-step synthesis [1] product 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride intermediate->product Deprotection & HCl addition nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms ir IR Spectroscopy product->ir structure Structural Elucidation nmr->structure purity Purity Assessment nmr->purity ms->structure ir->structure

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining experimental data from a key synthetic intermediate with well-established spectroscopic principles, we have constructed a detailed and reliable set of predicted data for ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. The provided experimental protocols offer a practical framework for researchers to obtain and interpret their own data. This information is crucial for the unambiguous characterization of this important bicyclic scaffold and will aid in its successful application in the field of drug discovery and development.

References

  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 2013.

Sources

Navigating the Solvent Landscape: An In-depth Technical Guide to the Solubility of 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: The Crucial Role of Solubility in Advancing Bicyclic Scaffolds in Medicinal Chemistry

The bicyclic scaffold, 2-oxa-5-azabicyclo[2.2.1]heptane, represents a significant structural motif in modern medicinal chemistry. Its constrained conformation and stereochemical complexity offer a unique three-dimensional architecture for the design of novel therapeutic agents. The hydrochloride salt of this scaffold is of particular interest due to its potential for improved aqueous solubility and bioavailability, critical parameters in drug development. However, the journey from a promising lead compound to a viable drug candidate is often fraught with challenges, chief among them being a thorough understanding of its physicochemical properties. The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of this understanding, influencing everything from reaction kinetics and purification strategies to the formulation of the final dosage form.

This technical guide provides a comprehensive exploration of the solubility of 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride in organic solvents. While extensive quantitative data for this specific molecule is not widely available in the public domain, this document will equip researchers with the foundational knowledge, predictive insights, and a robust experimental framework to determine its solubility profile. By synthesizing information on structurally analogous compounds and detailing a rigorous, self-validating experimental protocol, this guide aims to empower scientists to navigate the complexities of their research and development endeavors with confidence and precision.

Physicochemical Properties of this compound

A fundamental understanding of the intrinsic properties of this compound is paramount to predicting and interpreting its solubility behavior.

Molecular Structure:

Caption: 2D representation of this compound.

The structure reveals a bicyclic system containing a secondary amine, which is protonated to form the hydrochloride salt, and an ether linkage. The presence of the charged ammonium group and the polar ether oxygen atom significantly influences its interaction with solvents.

Key Physicochemical Parameters:

PropertyValueSource
Molecular FormulaC₅H₁₀ClNON/A
Molecular Weight135.59 g/mol N/A
AppearanceExpected to be a solid[1][2]
PolarityHigh, due to the ionic nature of the hydrochloride salt and the presence of the ether oxygen.N/A
Hydrogen BondingThe protonated amine is a strong hydrogen bond donor, and the ether oxygen is a hydrogen bond acceptor.N/A

Expected Solubility Profile: A Predictive Analysis

Direct quantitative solubility data for this compound in a wide array of organic solvents is scarce in peer-reviewed literature. However, by examining the solubility of structurally similar compounds, we can construct a predictive solubility profile. The principle of "like dissolves like" is a guiding tenet here; the polarity and hydrogen bonding capabilities of both the solute and the solvent are the primary determinants of solubility.

The presence of the hydrochloride salt makes the molecule ionic and thus highly polar. This suggests that it will exhibit higher solubility in polar solvents, particularly those that can effectively solvate the charged ammonium ion and the chloride counter-ion. The ether linkage, being a hydrogen bond acceptor, will also contribute to interactions with protic solvents.

Table of Predicted Solubility in Common Organic Solvents:

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterHighThe ionic nature of the salt and its ability to form strong hydrogen bonds with water molecules will lead to high solubility.
MethanolHigh to ModerateMethanol's high polarity and hydrogen bonding capacity will facilitate the dissolution of the salt.
EthanolModerateWhile still polar and protic, ethanol is less polar than methanol, which may result in slightly lower solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Moderate to HighDMSO is a highly polar aprotic solvent capable of solvating cations well, which should promote solubility.
Dimethylformamide (DMF)ModerateSimilar to DMSO, DMF is a polar aprotic solvent that should be a reasonably good solvent for this salt.
AcetonitrileLow to ModerateAcetonitrile is less polar than DMSO and DMF, and may be less effective at solvating the ionic compound.
AcetoneLowAcetone's lower polarity compared to other polar aprotic solvents suggests limited solubility.
Non-Polar Dichloromethane (DCM)Very LowThe significant mismatch in polarity between the ionic salt and the non-polar solvent will result in very poor solubility.
TolueneInsolubleAs a non-polar aromatic hydrocarbon, toluene is not expected to dissolve a highly polar salt.
HexaneInsolubleA non-polar aliphatic hydrocarbon, hexane will be a very poor solvent for this compound.

This predictive table is based on the general solubility trends of amine hydrochlorides. For instance, tropinone, a related bicyclic amine, is soluble in ethanol, DMSO, and dimethyl formamide.[1][3][4][5] Similarly, 7-azabicyclo[2.2.1]heptane hydrochloride is reported to be soluble in water, ethanol, and chloroform.[6] The presence of the ether oxygen in 2-oxa-5-azabicyclo[2.2.1]heptane is expected to slightly increase its polarity and hydrogen bond accepting capability compared to its carbocyclic analogue, potentially enhancing its solubility in polar protic solvents.

A Rigorous Protocol for the Quantitative Determination of Solubility

To obtain precise and reliable solubility data, a well-designed and executed experimental protocol is essential. The following section details a robust, self-validating methodology based on the widely accepted shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.

The Shake-Flask Method: A Gold Standard for Equilibrium Solubility

The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[7] The principle involves creating a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then measured.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh excess 2-Oxa-5-azabicyclo[2.2.1]heptane HCl B Add to a known volume/mass of organic solvent A->B C Seal vial and place in a temperature-controlled shaker B->C D Agitate at constant temperature until equilibrium is reached (e.g., 24-72 hours) C->D E Allow solid to settle D->E F Withdraw an aliquot of the supernatant E->F G Filter through a syringe filter (e.g., 0.22 µm PTFE) F->G H Prepare a dilution series of the filtered supernatant G->H I Analyze by a validated HPLC method H->I J Quantify concentration against a standard curve I->J

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Experimental Protocol

Materials and Equipment:

  • This compound (high purity)

  • Organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

Procedure:

  • Preparation of the Slurry:

    • Accurately weigh an excess amount of this compound into a glass vial. The excess solid should be clearly visible throughout the experiment.

    • Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration:

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the slurry for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sample Collection and Preparation:

    • Remove the vial from the shaker and allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility values.

  • Sample Analysis by HPLC:

    • Prepare a series of dilutions of the filtered supernatant with a suitable diluent (often the mobile phase of the HPLC method).

    • Prepare a set of calibration standards of this compound of known concentrations.[8][9]

    • Analyze the diluted samples and calibration standards using a validated HPLC method. A reversed-phase C18 column is often suitable for the analysis of polar amine compounds.

    • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

    • Determine the concentration of the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted supernatant by applying the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Method Validation and Trustworthiness

To ensure the integrity of the generated data, the analytical method must be validated. Key validation parameters include:

  • Linearity: The calibration curve should demonstrate a linear relationship between concentration and response over the desired range.

  • Accuracy: The agreement between the measured concentration and the true concentration should be assessed.

  • Precision: The repeatability of the measurements should be determined.

  • Specificity: The method should be able to quantify the analyte of interest without interference from other components.

Factors Influencing the Solubility of this compound

The solubility of this compound is a multifactorial property. A deeper understanding of these factors allows for a more rational approach to solvent selection and process optimization.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of 2-Oxa-5-azabicyclo[2.2.1]heptane HCl IonicNature Ionic Nature (HCl Salt) IonicNature->Solubility Polarity Molecular Polarity Polarity->Solubility Hbonding Hydrogen Bonding Capacity Hbonding->Solubility CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility SolventPolarity Solvent Polarity SolventPolarity->Solubility SolventHbonding Solvent H-Bonding SolventHbonding->Solubility Dielectric Dielectric Constant Dielectric->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility pH pH (in aqueous/protic systems) pH->Solubility

Caption: Key factors influencing the solubility of this compound.

  • Solute-Solvent Interactions: The primary driver of solubility is the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy gained from solute-solvent interactions must overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions. The strong ion-dipole and hydrogen bonding interactions between this compound and polar protic solvents are expected to be energetically favorable.

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with increasing temperature. However, this should be determined experimentally for each solvent system.

  • Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form of the this compound being used in the solubility studies.

Conclusion: Empowering Rational Drug Development Through a Deeper Understanding of Solubility

While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents remains an area for future research, this guide has provided a robust framework for its predictive understanding and experimental determination. By leveraging knowledge of its physicochemical properties and the behavior of structurally analogous compounds, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation.

The detailed experimental protocol presented herein offers a reliable and self-validating system for generating the precise quantitative data necessary for advancing drug development programs. A thorough characterization of the solubility profile of this important bicyclic amine hydrochloride will undoubtedly accelerate its journey from a promising molecular scaffold to a potential life-changing therapeutic.

References

  • Cayman Chemical. Tropinone Product Information.

  • ChemBK. 7-AZABICYCLO[2.2.1]HEPTANE HYDROCHLORIDE.

  • Grokipedia. Tropinone.

  • Mastelf. How to Prepare for HPLC Standards.

  • ChemicalBook. Tropinone: properties, applications and safety.

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

  • Enamine. Shake-Flask Solubility Assay.

  • Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
  • ChemicalBook. Tropinone CAS#: 532-24-1.

  • News-Medical.net. Standard Solution Preparation: A Comprehensive Guide.

Sources

An In-Depth Technical Guide to 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Constrained Morpholine Isostere for Enhanced Pharmacological Profiling

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is perpetual. 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride has emerged as a pivotal building block, particularly valued as a conformationally restricted isostere of morpholine.[1] Its rigid bicyclic structure offers a unique three-dimensional profile that can enhance binding affinity to biological targets and improve metabolic stability compared to more flexible analogues. This guide provides a comprehensive technical overview of this compound, encompassing its chemical properties, a detailed synthesis protocol with mechanistic insights, thorough characterization, and its significant applications in the development of therapeutics, particularly for central nervous system (CNS) disorders.

Physicochemical Properties and Molecular Identification

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective utilization in research and development.

PropertyValueSource(s)
Molecular Formula C₅H₁₀ClNO[2]
Molecular Weight 135.59 g/mol [2]
Appearance White to off-white solid
Stereoisomerism Exists as different stereoisomers, with the (1S,4S) and (1R,4R) enantiomers being commonly used in chiral synthesis.[3]
Solubility The hydrochloride salt form enhances aqueous solubility.[3]

Key Identifiers for Stereoisomers:

StereoisomerCAS Number
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride31560-06-2
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride601515-79-1
Racemic this compound909186-56-7

Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane: A Field-Proven Protocol

The synthesis of enantiomerically pure (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane is a critical process for its application in chiral drug design. An improved and efficient method starting from the readily available and inexpensive trans-4-hydroxy-L-proline has been developed.[4] This multi-step synthesis is notable for its mild reaction conditions and high overall yield.

Synthetic Workflow Diagram

G cluster_0 Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane A trans-4-Hydroxy-L-proline B N-Cbz Protection A->B Cbz-Cl, NaOH, H2O C Esterification B->C SOCl2, MeOH D Tosylation C->D TsCl, Et3N, DMAP, CH2Cl2 E Reduction D->E NaBH4, EtOH/THF F Cyclization E->F NaOMe, MeOH G (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane F->G H2, Pd/C, MeOH

Caption: Synthetic pathway for (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane.

Step-by-Step Experimental Protocol

Step 1: N-Protection of trans-4-Hydroxy-L-proline

  • Rationale: The protection of the secondary amine with a benzyloxycarbonyl (Cbz) group is a crucial initial step. The Cbz group is stable under the conditions of the subsequent reactions and can be readily removed in the final step by hydrogenolysis, which is a mild and efficient deprotection method.[5][6][7]

  • Procedure:

    • Dissolve trans-4-hydroxy-L-proline in an aqueous solution of sodium hydroxide at 0 °C.

    • Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Work-up involves an acid-base extraction to isolate the N-Cbz protected product.

Step 2: Esterification of the Carboxylic Acid

  • Rationale: The carboxylic acid is converted to its methyl ester to prevent its interference in the subsequent reduction step. Thionyl chloride in methanol is an effective and straightforward method for this transformation.

  • Procedure:

    • Dissolve the N-Cbz protected amino acid in methanol and cool to 0 °C.

    • Add thionyl chloride dropwise.

    • Stir the reaction at room temperature for a few hours.

    • Concentrate the solution under reduced pressure to obtain the methyl ester.[4]

Step 3: Tosylation of the Hydroxyl Group

  • Rationale: The hydroxyl group is converted to a good leaving group, tosylate, to facilitate the subsequent intramolecular cyclization. p-Toluenesulfonyl chloride (TsCl) is used in the presence of a base like triethylamine (Et3N) and a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Procedure:

    • Dissolve the alcohol in dichloromethane (CH2Cl2) and cool to 0 °C.

    • Add Et3N, DMAP, and then TsCl.

    • Stir the reaction overnight at room temperature.

    • Purify the product using column chromatography.[4]

Step 4: Reduction of the Methyl Ester

  • Rationale: The methyl ester is reduced to a primary alcohol, which is necessary for the final ring formation. Sodium borohydride (NaBH4) is a mild reducing agent suitable for this transformation.

  • Procedure:

    • Dissolve the tosylated ester in a mixture of ethanol and tetrahydrofuran (THF) and cool to 0 °C.

    • Add NaBH4 in portions.

    • Stir the reaction overnight at room temperature.[4]

Step 5: Intramolecular Cyclization

  • Rationale: Treatment with a base, such as sodium methoxide (NaOMe), promotes an intramolecular Williamson ether synthesis. The alkoxide formed from the primary alcohol displaces the tosylate group, forming the bicyclic ether.

  • Procedure:

    • Dissolve the tosylated alcohol in dry methanol.

    • Add NaOMe and reflux the mixture for several hours.

    • After work-up, the Cbz-protected bicyclic product is obtained.[4]

Step 6: Deprotection and Hydrochloride Salt Formation

  • Rationale: The Cbz protecting group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. The resulting free base is then treated with hydrochloric acid to form the stable and more soluble hydrochloride salt.

  • Procedure:

    • Dissolve the Cbz-protected bicyclic compound in methanol.

    • Add 10% Pd/C and subject the mixture to a hydrogen atmosphere.

    • After the reaction is complete, filter off the catalyst.

    • Treat the filtrate with a solution of HCl in a suitable solvent to precipitate the hydrochloride salt.

    • The final product can be purified by recrystallization.[8]

Comprehensive Spectroscopic Characterization

Accurate structural elucidation and purity assessment are paramount. The following is a guide to the interpretation of the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the protons on the bicyclic scaffold. The bridgehead protons typically appear as multiplets. The protons adjacent to the oxygen and nitrogen atoms will be shifted downfield. The exact chemical shifts and coupling constants are dependent on the stereochemistry of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will show five distinct signals for the five carbon atoms in the bicyclic core. The carbons bonded to the heteroatoms (oxygen and nitrogen) will resonate at lower field (higher ppm values).

Note: For detailed, assigned spectra, researchers are encouraged to consult specialized chemical databases or the supporting information of relevant publications.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretch: A broad absorption in the region of 2500-3000 cm⁻¹ is characteristic of the ammonium salt.

  • C-H stretch: Absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the saturated bicyclic system.

  • C-O stretch: A strong absorption in the 1050-1150 cm⁻¹ region is indicative of the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would typically show a molecular ion peak corresponding to the free base (C₅H₉NO) at m/z 99.13.

Applications in Drug Discovery and Development

The rigid structure of 2-Oxa-5-azabicyclo[2.2.1]heptane makes it an attractive scaffold for the design of potent and selective ligands for various biological targets, particularly within the CNS.

As a Bioisostere for Constrained GABA Analogues

A primary application of this scaffold is in the synthesis of backbone-constrained analogues of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the CNS.[11][12] By incorporating the 2-Oxa-5-azabicyclo[2.2.1]heptane core, medicinal chemists can create rigidified versions of GABAergic drugs like baclofen and pregabalin.[11][12] This conformational constraint can lead to:

  • Enhanced Receptor Selectivity: The fixed orientation of the pharmacophoric groups can favor binding to a specific receptor subtype, such as the GABA-B receptor.[11]

  • Improved Pharmacokinetic Properties: The rigid scaffold can block metabolically labile sites, leading to increased in vivo stability and a longer duration of action.

Case Study: Development of Novel GABA-B Receptor Modulators

Research has focused on synthesizing derivatives of 2-Oxa-5-azabicyclo[2.2.1]heptane as potential modulators of the GABA-B receptor, which is a target for the treatment of spasticity, anxiety, and other neurological disorders.[13] By attaching various substituents to the bicyclic core, libraries of compounds can be generated and screened for their ability to modulate GABA-B receptor activity. The unique three-dimensional shape of the scaffold allows for the exploration of chemical space that is not accessible with more flexible molecules.

Broader Applications in CNS Drug Discovery

The utility of the 2-Oxa-5-azabicyclo[2.2.1]heptane scaffold extends beyond GABA analogues. Its properties make it a valuable component in the design of ligands for other CNS targets, including:

  • Sigma Receptors: Derivatives of the related 7-azabicyclo[2.2.1]heptane have been explored as selective sigma-2 receptor ligands, which are implicated in various neurological and psychiatric conditions.[14]

  • GABA-A Receptor Modulators: The bicyclic structure has been incorporated into novel isoxazolyl ether derivatives that act as positive allosteric modulators of the GABA-A alpha5 receptor, a target for cognitive enhancement.[15]

The favorable physicochemical properties of molecules containing this scaffold, such as a high fraction of sp³-hybridized carbon centers, are often associated with a higher success rate in clinical development for CNS drugs.[16]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.[17]

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and respiratory protection. Avoid generating dust.[17]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its rigid, bicyclic structure provides a unique platform for the design of conformationally constrained ligands with improved pharmacological properties. The well-defined synthesis and the potential for stereochemical control make it an attractive scaffold for medicinal chemists. As our understanding of the structural requirements for potent and selective receptor modulation continues to grow, the importance of scaffolds like 2-Oxa-5-azabicyclo[2.2.1]heptane in the development of the next generation of therapeutics, particularly for challenging CNS disorders, is set to increase.

References

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Drug Discovery and Development: From Molecular Signatures to Clinical Candidates. ACS Chemical Neuroscience, 7(6), 667-679.
  • Bon, R. S., & Waldmann, H. (2010). Bioactivity of natural products: the impact of 3D-scaffolds. Chemical Reviews, 110(12), 7107-7143.
  • Hanessian, S., Garsi, J. B., Guggari, S., Deis, T., & Ma, M. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 11261-11273.
  • PubMed. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. Retrieved from [Link]

  • Yuan, C., Zhang, L., & Li, W. (2013). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(11), 975-977.
  • Wilson, C., et al. (2003). 7-Azabicyclo[2.2.1]heptane as a Scaffold for the Development of Selective sigma-2 (σ2) Receptor Ligands. Journal of Medicinal Chemistry, 46(15), 3147-3150.
  • Royal Society of Chemistry. (2021). Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]

  • Ye, G., & Li, Y. (2020). Classics in Chemical Neuroscience: Baclofen. ACS Chemical Neuroscience, 11(12), 1705-1715.
  • Google Patents. (n.d.). WO2018104419A1 - New isoxazolyl ether derivatives as gaba a alpha5 pam.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. Retrieved from [Link]

  • Fraser, R. R., & Swingle, R. B. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2074.
  • Google Patents. (n.d.). US20210386718A1 - Bicyclic derivatives as gabaa a5 receptor modulators.
  • Ghavanini, A. A., & Thielen, R. J. (2023). Baclofen. In StatPearls.
  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

Sources

The Bridged Morpholine Core: An In-Depth Technical Guide to the Stereochemistry of 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the stereochemistry, synthesis, and analysis of 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride, a conformationally constrained morpholine isostere of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with practical, field-proven insights to facilitate its application in modern drug discovery.

Introduction: The Strategic Value of Conformational Constraint

In the landscape of drug design, the quest for molecular scaffolds that offer a blend of favorable physicochemical properties and precise three-dimensional structure is perpetual. Morpholine rings are prevalent in numerous approved drugs, valued for their ability to improve aqueous solubility and metabolic stability. However, the inherent flexibility of the morpholine ring can be a liability, leading to entropic penalties upon binding to a biological target. The 2-Oxa-5-azabicyclo[2.2.1]heptane core addresses this challenge by introducing a one-carbon bridge, locking the six-membered ring into a rigid bicyclic conformation.[1][2]

This structural rigidity offers several advantages:

  • Reduced Entropic Cost of Binding: Pre-organizing the molecule into a bioactive conformation can lead to enhanced binding affinity and potency.

  • Improved Selectivity: The well-defined spatial arrangement of substituents allows for more precise interactions with a target, potentially reducing off-target effects.

  • Novel Chemical Space: This scaffold provides a unique three-dimensional architecture, enabling the exploration of novel pharmacophores.[3]

This guide will delve into the critical stereochemical aspects of the hydrochloride salt of this scaffold, providing the foundational knowledge necessary for its effective deployment in drug discovery programs.

The Stereochemical Landscape: Chirality and Conformation

The 2-Oxa-5-azabicyclo[2.2.1]heptane framework possesses two chiral bridgehead centers at C1 and C4. Consequently, the molecule exists as a pair of enantiomers: (1S,4S) and (1R,4R). The absolute configuration of these centers is paramount, as it dictates the spatial orientation of any substituents and, therefore, the molecule's interaction with chiral biological macromolecules.[4]

The hydrochloride salt formation occurs at the nitrogen atom (N5), which typically does not affect the stereochemistry at the bridgehead carbons but does influence the molecule's solubility and handling properties.[4] The rigid, bridged structure forces the molecule into a locked boat-like conformation, which is a key feature of its design.

Caption: 2D representation of the (1S,4S) enantiomer's core structure.

The enantiomeric purity of the scaffold is a critical quality attribute, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, stereocontrolled synthesis and robust analytical methods for stereochemical confirmation are essential.

Stereoselective Synthetic Strategy

The most prevalent and efficient route to enantiomerically pure 2-Oxa-5-azabicyclo[2.2.1]heptane relies on a chiron approach, utilizing commercially available and inexpensive trans-4-hydroxy-L-proline. This starting material directly sets the desired (1S,4S) stereochemistry.[1][5]

The causality behind this synthetic choice is clear: by starting with a molecule where the key stereocenters are already established by nature, the need for complex asymmetric reactions or challenging chiral separations is obviated. An improved six-step synthesis has been reported, which is efficient and scalable.[1]

Experimental Protocol: Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane

The following protocol is an adapted summary of a reported efficient synthesis.[1]

Step 1: N-Protection

  • (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid (trans-4-hydroxy-L-proline) is protected with a suitable group, such as benzyloxycarbonyl (Cbz), to prevent unwanted side reactions at the nitrogen atom.

Step 2: Esterification

  • The carboxylic acid is converted to a methyl ester, typically using thionyl chloride in methanol. This activates the carboxyl group for subsequent reduction.

Step 3: Hydroxyl Group Activation

  • The hydroxyl group is activated for intramolecular cyclization by converting it into a good leaving group, commonly a tosylate.

Step 4: Reduction

  • The methyl ester is reduced to a primary alcohol using a reducing agent like sodium borohydride.

Step 5: Intramolecular Cyclization (Williamson Ether Synthesis)

  • The key bicyclic ring formation occurs via an intramolecular Williamson ether synthesis. A base, such as sodium methoxide, deprotonates the newly formed alcohol, which then displaces the tosylate group to form the bridged ether linkage.

Step 6: Deprotection

  • The N-protecting group (e.g., Cbz) is removed, typically by catalytic hydrogenation, to yield the final product, which can then be converted to the hydrochloride salt.

G cluster_0 Synthetic Workflow A trans-4-hydroxy-L-proline B N-Protection A->B C Esterification B->C D Hydroxyl Activation (Tosylation) C->D E Reduction of Ester D->E F Intramolecular Cyclization E->F G Deprotection F->G H (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane G->H G cluster_0 Stereochemical Confirmation Workflow Synthesis Stereoselective Synthesis NMR NMR Spectroscopy (1H, 13C, COSY, NOESY) Synthesis->NMR Initial Structure XRay X-ray Crystallography Synthesis->XRay Crystal Growth Confirmation Unambiguous Structure & Stereochemistry NMR->Confirmation Connectivity & Conformation XRay->Confirmation Absolute 3D Structure

Sources

The Emergence of Bicyclic Morpholine Surrogates: A Technical Guide to Conformationally Constrained Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring is a well-established privileged scaffold in medicinal chemistry, prized for its ability to enhance physicochemical properties such as solubility and to favorably modulate the pharmacokinetic profile of drug candidates.[1][2] However, the inherent conformational flexibility of the monocyclic morpholine can limit binding affinity and selectivity for certain biological targets. This guide explores the next frontier in morpholine-based drug design: the strategic replacement of the classical morpholine with novel bicyclic surrogates. By introducing conformational rigidity, these bicyclic systems offer a powerful tool to lock ligands into their bioactive conformations, thereby enhancing potency, selectivity, and metabolic stability. We will delve into the design rationale, synthesis, and biological evaluation of key bicyclic morpholine surrogates, with a focus on their application as potent and selective enzyme inhibitors and modulators of protein-protein interactions.

Introduction: Beyond the Flexible Morpholine

The morpholine moiety is a cornerstone of modern drug design, featured in numerous approved therapeutics.[1] Its utility stems from a combination of factors: the basic nitrogen atom can be protonated at physiological pH, improving aqueous solubility, while the ether oxygen can act as a hydrogen bond acceptor.[3] Furthermore, the morpholine ring often imparts favorable metabolic stability and can serve as a versatile synthetic handle.[2]

However, the classical six-membered morpholine ring exists in a dynamic equilibrium of chair and boat conformations. While this flexibility can be advantageous, it can also be a liability. For a ligand to bind effectively to its target, it must adopt a specific three-dimensional shape, often referred to as the bioactive conformation. The conformational flexibility of a morpholine ring means that a significant portion of the ligand population may exist in conformations that are non-productive for binding, representing an entropic penalty upon target engagement.

This has led to the development of bicyclic morpholine surrogates—rigid scaffolds that mimic the key pharmacophoric features of the morpholine ring while locking it into a defined, conformationally constrained state.[4] This strategy is predicated on the hypothesis that pre-organizing the ligand into its bioactive conformation can lead to significant gains in binding affinity and selectivity.[5]

The Rationale for Conformational Constraint

The central thesis behind employing bicyclic surrogates is to leverage conformational restriction to enhance molecular recognition at the target protein. The key advantages include:

  • Enhanced Potency: By reducing the entropic penalty of binding, a larger proportion of the ligand's binding energy can be translated into affinity.[5]

  • Improved Selectivity: A rigid scaffold presents a more defined shape, which can be tailored to fit the unique topology of a specific target's binding site, thereby reducing off-target interactions.[6]

  • Novel Chemical Space: Bicyclic systems provide access to novel, three-dimensional chemical space, offering opportunities for new intellectual property.

  • Modulated Physicochemical Properties: The introduction of a bicyclic core can alter properties such as lipophilicity and polar surface area, which can be fine-tuned to improve pharmacokinetic profiles, including brain penetration.[7]

This guide will focus on two prominent classes of bicyclic morpholine surrogates: the 2-oxa-5-azabicyclo[2.2.1]heptane and the 6,8-dioxa-3-azabicyclo[3.2.1]octane systems. We will examine their synthesis, biological evaluation against key drug targets, and the compelling data that validates their use as superior alternatives to their monocyclic predecessors in specific applications.

Synthesis of Key Bicyclic Scaffolds

The synthetic accessibility of these rigid scaffolds is paramount for their adoption in drug discovery programs. Fortunately, efficient and often stereoselective routes have been developed from readily available starting materials.

Synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane

This bridged morpholine analogue can be efficiently synthesized from the inexpensive chiral starting material, trans-4-hydroxy-L-proline. An improved, high-yield synthesis avoids harsh reagents and proceeds through a six-step sequence.[8][9]

G cluster_0 Synthesis of 2-oxa-5-azabicyclo[2.2.1]heptane A trans-4-Hydroxy-L-proline B N-Cbz Protection A->B Cbz-Cl, NaOH C Esterification (MeOH, SOCl₂) B->C D Tosylation of 4-OH group C->D Ts-Cl, Et₃N E Reduction of Ester (NaBH₄) D->E F Intramolecular Cyclization (NaOMe) E->F G Deprotection (H₂, Pd/C) F->G H (1S,4S)-2-oxa-5-azabicyclo [2.2.1]heptane G->H

Caption: Synthetic workflow for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.

Protocol 2.1: Detailed Synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane Hydrochloride [9]

  • N-Protection: To a solution of trans-4-hydroxy-L-proline in NaOH, add benzyl chloroformate (Cbz-Cl) to yield N-benzyloxycarbonyl-trans-4-hydroxy-L-proline.

  • Esterification: Dissolve the N-protected amino acid in methanol and cool to 0 °C. Add thionyl chloride (SOCl₂) dropwise and stir the mixture for 2.5 hours at room temperature to afford the methyl ester.

  • Tosylation: Dissolve the resulting alcohol in CH₂Cl₂ and cool to 0 °C. Add triethylamine (Et₃N), 4-dimethylaminopyridine (DMAP), and then p-toluenesulfonyl chloride (Ts-Cl). Stir for 15 hours at room temperature to tosylate the hydroxyl group.

  • Reduction: Dissolve the tosylated ester in a mixture of ethanol and THF at 0 °C. Add sodium borohydride (NaBH₄) in one portion and stir for 16 hours at room temperature to reduce the ester to a primary alcohol.

  • Intramolecular Cyclization: Reflux the resulting alcohol in dry methanol with sodium methoxide (NaOMe) for 4 hours. This effects an intramolecular Sₙ2 reaction, displacing the tosylate group to form the bicyclic ring system.

  • Deprotection and Salt Formation: Dissolve the Cbz-protected bicyclic compound in methanol containing HCl. Add 10% Palladium on carbon (Pd/C) and hydrogenate the mixture to remove the Cbz group. Concentrate the solution to yield (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane as its hydrochloride salt.[8]

Synthesis of 6,8-Dioxa-3-azabicyclo[3.2.1]octane Derivatives

This scaffold, which can be considered a tropane-like structure with additional heteroatoms, is often synthesized from chiral pool starting materials like tartaric acid or sugars.[1][10] A common strategy involves a multi-component reaction combining an amine, an α-halo-acetophenone, and a sugar or tartaric acid derivative.[11] More recently, cascade reactions have provided efficient access to this core.[12]

G cluster_1 Synthesis of 6,8-Dioxa-3-azabicyclo[3.2.1]octane A β-Keto Allylamine C Oxidative Cyclization Cascade A->C B Hypervalent Iodine Reagent (e.g., PIDA) B->C D 6,8-Dioxa-3-azabicyclo [3.2.1]octane Derivative C->D

Caption: A modern cascade approach to the 6,8-dioxa-3-azabicyclo[3.2.1]octane core.

Protocol 2.2: Hypervalent Iodine-Mediated Domino Reaction [12]

  • Substrate Preparation: Synthesize the starting β-keto allylamine via standard organic chemistry methods.

  • Reaction Setup: Dissolve the β-keto allylamine substrate in a suitable solvent such as 1,2-dichloroethane (DCE).

  • Cascade Reaction: Add a hypervalent iodine reagent, such as phenyliodine diacetate (PIDA), to the solution. The reaction is typically stirred at room temperature or slightly elevated temperatures.

  • Mechanism: The reaction proceeds via an oxidation-cyclization cascade. The hypervalent iodine reagent initiates a sequence of intramolecular cyclizations, rapidly forming the complex bicyclic acetal structure.

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is purified using standard techniques like column chromatography to yield the desired 6,8-dioxa-3-azabicyclo[3.2.1]octane derivative.

Biological Activity and Therapeutic Applications

The true value of these bicyclic surrogates is demonstrated by their potent and often highly selective biological activity. By enforcing a specific conformation, these scaffolds can achieve a level of target engagement that is unattainable with their flexible counterparts.

Case Study: Selective Inhibition of mTOR Kinase

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13] The kinases mTOR and PI3K share a high degree of structural homology in their ATP-binding sites, making the development of selective inhibitors a significant challenge.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PTEN PTEN PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN->PIP2 Dephosphorylates PDK1->AKT Phosphorylates (Thr308) TSC TSC1/2 AKT->TSC Inhibits Survival Cell Survival (Inhibits Apoptosis) AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation EBP1->Proliferation Inhibits Translation (when unphosphorylated)

Caption: The PI3K/AKT/mTOR signaling pathway, a key target in oncology.

A seminal study demonstrated that replacing a standard morpholine ring in a series of pyrazolopyrimidine inhibitors with a bridged (bicyclic) morpholine dramatically enhanced selectivity for mTOR over PI3Kα.[6] Molecular modeling revealed that a single amino acid difference between the two kinases (Leu in mTOR vs. Phe in PI3K) creates a deeper pocket in mTOR that can accommodate the increased steric bulk of the bicyclic system.[6][14] This provides a textbook example of how conformational constraint can be exploited to achieve remarkable selectivity.

Table 1: Comparison of Monocyclic vs. Bicyclic Morpholine Surrogates as mTOR Inhibitors [6]

CompoundMorpholine MoietymTOR IC₅₀ (nM)PI3Kα IC₅₀ (nM)Selectivity (PI3Kα/mTOR)
1 Monocyclic Morpholine0.811417
2 endo-Bridged Bicyclic0.28740026,000
3 exo-Bridged Bicyclic0.18900050,000

The data clearly shows that while the parent monocyclic compound 1 is a potent dual inhibitor, the introduction of a bicyclic scaffold in compounds 2 and 3 leads to a staggering increase in selectivity for mTOR by over three orders of magnitude.[6] The exo isomer (3 ) demonstrated the highest selectivity, highlighting the importance of the specific 3D geometry of the bicyclic system.

Protocol 3.1: In Vitro mTOR Kinase Inhibition Assay [4]

  • Reaction Setup: Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT).

  • Enzyme and Substrate: In each well of a microplate, add the active mTOR enzyme complex and a suitable substrate, such as an inactive p70S6K protein.

  • Inhibitor Addition: Add the bicyclic morpholine test compounds at various concentrations (typically a serial dilution). Include a no-inhibitor control (DMSO vehicle) and a known mTOR inhibitor (e.g., rapamycin) as a positive control.

  • Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of ~100 µM.

  • Incubation: Incubate the plate at 30 °C for 30-60 minutes.

  • Detection: Stop the reaction by adding SDS-PAGE loading buffer. The level of substrate phosphorylation is quantified, typically by Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-p70S6K (T389)). Alternatively, a fluorescence-based method like LanthaScreen® can be used for higher throughput.[15]

  • Data Analysis: Quantify the signal for each inhibitor concentration. Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Modulation of the Dopamine Transporter (DAT)

The dopamine transporter (DAT) is a membrane protein that regulates dopamine levels in the synapse by reuptaking it into the presynaptic neuron.[16] It is a key target for drugs used to treat CNS disorders like ADHD and depression, as well as a primary target for psychostimulants like cocaine.[10]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Vesicle Synaptic Vesicle (Dopamine Storage) DA_cleft Dopamine Vesicle->DA_cleft Release DAT Dopamine Transporter (DAT) DAT->Vesicle Repackaging DA_cleft->DAT Reuptake (Na⁺/Cl⁻ dependent) Receptor Postsynaptic Dopamine Receptor DA_cleft->Receptor Binds Postsynaptic Signal Postsynaptic Signal Receptor->Postsynaptic Signal

Caption: Mechanism of dopamine reuptake via the Dopamine Transporter (DAT).

Derivatives of the 6,8-dioxa-3-azabicyclo[3.2.1]octane scaffold have been designed as tropane-like ligands for DAT.[10] These conformationally rigid analogues were evaluated for their binding affinity to the human dopamine (hDAT) and serotonin (hSERT) transporters. Biological assays revealed that compounds with an N-aryl substitution showed significant affinity and selectivity for DAT. Notably, one derivative displayed an IC₅₀ of 21 nM for DAT with a nearly 50-fold selectivity over SERT (IC₅₀ = 1042 nM).[1][10] These findings suggest that this bicyclic scaffold is a promising template for developing novel CNS agents.

Protocol 3.2: Radioligand Binding Assay for DAT [17][18]

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine transporter (hDAT) or from brain tissue rich in DAT (e.g., rat striatum).

  • Assay Buffer: Use an appropriate binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand that binds to DAT (e.g., [³H]WIN 35,428), and the bicyclic test compound at various concentrations.

  • Controls:

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known unlabeled DAT inhibitor (e.g., 10 µM BTCP) to saturate all specific binding sites.[16]

  • Incubation: Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 4 °C or 30 °C) to allow binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Dry the filter plate and add scintillation cocktail. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the concentration of the test compound and fit the curve to determine the IC₅₀. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Inhibition of Hepatitis C Virus (HCV) NS5A Protein

HCV non-structural protein 5A (NS5A) is a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[19] It has no known enzymatic function but acts as a critical hub for protein-protein interactions.[20] Inhibitors of NS5A are a cornerstone of modern direct-acting antiviral (DAA) therapy for HCV. Conformationally constrained bicyclic peptidomimetics have been explored as potent NS5A inhibitors, demonstrating that rigidifying the scaffold can enhance potency.[15]

Protocol 3.3: HCV Replicon Assay [21][22]

  • Cell Culture: Use a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV replicon. These replicons contain the HCV non-structural genes (including NS5A) and a reporter gene, often luciferase.

  • Compound Treatment: Seed the replicon-containing cells in a 96-well plate and treat with serial dilutions of the bicyclic test compounds.

  • Incubation: Incubate the cells for a period that allows for multiple rounds of viral replication (e.g., 72 hours).

  • Measure Replication: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter). The signal intensity is directly proportional to the level of HCV RNA replication.

  • Cytotoxicity Assay: In a parallel plate, perform a standard cytotoxicity assay (e.g., AlamarBlue) to ensure that the observed reduction in reporter signal is due to specific antiviral activity and not cell death.

  • Data Analysis: Normalize the reporter signal to the vehicle control. Plot the normalized signal against the compound concentration to determine the 50% effective concentration (EC₅₀), the concentration at which viral replication is inhibited by 50%.

Pharmacokinetics and In Vivo Evaluation

A key motivation for using morpholine surrogates is to improve the overall drug-like properties of a molecule. While in vitro potency is essential, a successful drug candidate must also possess a favorable pharmacokinetic (PK) profile, including good absorption, distribution, metabolism, and excretion (ADME) properties.

The introduction of rigid, sp³-rich bicyclic scaffolds can lead to improved metabolic stability compared to their monocyclic counterparts, which can be susceptible to oxidation.[20] Furthermore, modulating lipophilicity and polar surface area through these scaffolds can enhance oral bioavailability and, in the case of CNS targets, improve brain penetration.[7]

For example, a selective mTOR inhibitor incorporating a 3-oxa-8-azabicyclo[3.2.1]octane moiety demonstrated high concentrations in both plasma and brain after oral administration to rats, revealing excellent oral bioavailability and the ability to cross the blood-brain barrier.[23] Similarly, an N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor built on an azabicyclo[3.2.1]octane core showed a superior in vivo pharmacokinetic profile compared to earlier, more flexible analogues.[18]

Evaluation of these properties typically involves studies in animal models, such as mice or rats, to determine key PK parameters.[7][24]

Table 2: Key Pharmacokinetic Parameters to Evaluate

ParameterDescriptionImportance
Bioavailability (F%) The fraction of an administered dose that reaches systemic circulation.Indicates efficiency of absorption and survival of first-pass metabolism.
Half-life (t₁/₂) The time required for the drug concentration in the body to be reduced by half.Influences dosing frequency.
Clearance (CL) The volume of plasma cleared of the drug per unit time.Determines the maintenance dose rate required to achieve a target steady-state concentration.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Brain/Plasma Ratio The ratio of the drug concentration in the brain to that in the plasma at a given time point.Crucial for CNS-targeted drugs, indicating blood-brain barrier penetration.

Conclusion and Future Outlook

The strategic replacement of the flexible morpholine ring with conformationally constrained bicyclic surrogates represents a powerful and validated approach in modern medicinal chemistry. As demonstrated by the dramatic gains in selectivity for mTOR inhibitors and the potent modulation of CNS targets like DAT, these rigid scaffolds provide a rational pathway to enhancing potency, optimizing selectivity, and improving pharmacokinetic properties. The 2-oxa-5-azabicyclo[2.2.1]heptane and 6,8-dioxa-3-azabicyclo[3.2.1]octane systems are just two examples of a growing toolkit of rigid bioisosteres available to drug discovery scientists. As synthetic methodologies become more robust and our understanding of structure-activity and structure-property relationships deepens, the application of novel bicyclic morpholine surrogates is poised to deliver the next generation of highly optimized therapeutic agents.

References

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. Available at: [Link]

  • Development of Recombinant Replicon Report Assays for Characterization of HCV NS5A and NS3/4A Protease Inhibitors - Monogram Biosciences. Available at: [Link]

  • Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC. Available at: [Link]

  • Identification of Hepatitis C Virus NS5A Inhibitors - PMC - NIH. Available at: [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]

  • An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Available at: [Link]

  • 3-Aza-6,8-dioxabicyclo[3.2.1]octanes as new enantiopure heteroatom-rich tropane-like ligands of human dopamine transporter - PubMed. Available at: [Link]

  • HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - NCBI. Available at: [Link]

  • Discovery of Potent Hepatitis C Virus NS5A Inhibitors with Dimeric Structures - PMC - NIH. Available at: [Link]

  • synthesis of dioxabicyclo[3.2.1]octane core of the zaragozic acids. Available at: [Link]

  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Available at: [Link]

  • HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - Frontiers. Available at: [Link]

  • PI3K/AKT/mTOR pathway - Wikipedia. Available at: [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - ACS Publications. Available at: [Link]

  • This article was originally published in a journal published by Elsevier, and the attached copy is provided by Elsevier for the - CORE. Available at: [Link]

  • Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry | Request PDF - ResearchGate. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed. Available at: [Link]

  • Synthesis of Dioxo-Azabicyclo[3.2.1]octanes via Hypervalent Iodine-Mediated Domino Reaction - PubMed. Available at: [Link]

  • Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC. Available at: [Link]

  • Cas 31560-06-2,(1S,4S)-2-OXA-5-AZABICYCLO[2.2.1]HEPTANE HCL | lookchem. Available at: [Link]

  • Cu-Catalysed Coupling of Aliphatic Amines with Alkylboronic Esters - ChemRxiv. Available at: [Link]

  • Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed. Available at: [Link]

  • Discovery of Tricyclic Derivative as Novel and Potent Respiratory Syncytial Virus Fusion Glycoprotein Inhibitor with an Improved Pharmacokinetic Profile | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • (1S,4S)-2-oxa-5-azabicyclo(2.2.1)heptane hydrochloride - PubChem. Available at: [Link]

  • 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of - ACS Publications. Available at: [Link]

  • A solid-phase approach towards the development of 3-aza-6,8-dioxabicyclo[3.2.1]octane scaffolds - PubMed. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. Available at: [Link]

  • Replacing the Surrogates: Beyond In Vivo Preclinical Models - Alacrita Consulting. Available at: [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. Available at: [Link]

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors | Request PDF - ResearchGate. Available at: [Link]

  • The Role of Mouse Models in Drug Discovery | Taconic Biosciences. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. Available at: [Link]

  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor | Request PDF - ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Discovery of 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the discovery and synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride derivatives. These bridged bicyclic morpholine analogues are of significant interest in medicinal chemistry due to their unique structural and physicochemical properties.[1]

The Strategic Importance of the 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold

The 2-Oxa-5-azabicyclo[2.2.1]heptane core is a conformationally constrained scaffold that serves as a valuable building block in drug design.[1][2] Its rigid structure allows for the precise spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[2] This bicyclic system is considered a morpholine isostere, meaning it shares structural similarities and properties with morpholine, a common motif in many approved drugs.[1] The incorporation of this scaffold can modulate key drug-like properties such as solubility and lipophilicity, potentially improving the pharmacokinetic profile of a drug candidate.[2] The hydrochloride salt form is frequently employed to improve the aqueous solubility and stability of the parent compound.

Key Synthetic Strategies

The construction of the 2-Oxa-5-azabicyclo[2.2.1]heptane framework can be achieved through several synthetic routes. The choice of strategy often depends on the desired stereochemistry and the availability of starting materials.

Synthesis from Chiral Precursors: The Proline Approach

A well-established and efficient method for the synthesis of enantiomerically pure (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane utilizes trans-4-hydroxy-L-proline as a readily available and inexpensive starting material.[1][3] This multi-step synthesis involves the protection of the amine, activation of the hydroxyl group, and subsequent intramolecular cyclization to form the bicyclic core. An improved method using a benzyloxycarbonyl (Cbz) protecting group for the amine has been reported to proceed in six steps with an overall yield of 70%.[1]

Caption: Synthetic workflow starting from trans-4-hydroxy-L-proline.

The Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction provides a powerful and convergent approach to the 2-oxa-5-azabicyclo[2.2.1]heptane core. This [4+2] cycloaddition typically involves the reaction of a diene, such as furan, with a heterodienophile, which is an imine or an iminium salt. This method allows for the rapid construction of the bicyclic system. The reaction can be catalyzed by Brønsted or Lewis acids.[4] A notable example is the cyclocondensation of dienes with simple iminium salts generated in situ under Mannich conditions.[5]

G diene Diene (e.g., Furan) cycloaddition [4+2] Hetero- Diels-Alder Reaction diene->cycloaddition dienophile Heterodienophile (e.g., Iminium Salt) dienophile->cycloaddition product 2-Oxa-5-azabicyclo[2.2.1]heptane Derivative cycloaddition->product

Caption: General scheme of the Hetero-Diels-Alder reaction.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol for the synthesis of a 2-oxa-5-azabicyclo[2.2.1]heptane derivative via an intramolecular cyclization approach, based on literature precedents.[1]

Step 1: Protection and Activation

  • Protect the amine of trans-4-hydroxy-L-proline with a suitable protecting group (e.g., Cbz-Cl).

  • Esterify the carboxylic acid (e.g., using diazomethane or other standard methods).

  • Activate the hydroxyl group for nucleophilic attack, for instance, by converting it to a tosylate.

Step 2: Reduction and Cyclization

  • Reduce the ester to the corresponding primary alcohol using a reducing agent like lithium borohydride.

  • Induce intramolecular cyclization by treating the tosylated alcohol with a base (e.g., sodium methoxide) to form the bicyclic ether linkage.

Step 3: Deprotection and Salt Formation

  • Remove the N-protecting group. For a Cbz group, this is typically achieved by catalytic hydrogenation (e.g., H₂, Pd/C).

  • Form the hydrochloride salt by treating the free amine with a solution of HCl in a suitable solvent like ether.

Characterization Data

The structural elucidation of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives relies on a combination of spectroscopic techniques.

Technique Key Features
¹H NMR The proton nuclear magnetic resonance spectra are in accordance with the literature data for these structures.[1]
¹³C NMR Provides information on the carbon framework of the bicyclic system.
Mass Spectrometry Confirms the molecular weight of the synthesized compound.

Applications in Medicinal Chemistry

Derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane have shown potential in various therapeutic areas. Their unique three-dimensional structure can be exploited to design potent and selective inhibitors of enzymes and receptors. For instance, they have been investigated for their neuroactive effects and potential antimicrobial properties.[6] The rigid backbone can also be used to create constrained analogues of bioactive peptides and other small molecules.[7][8]

Conclusion

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold represents a versatile platform for the development of novel chemical entities with potential therapeutic applications. The synthetic routes described herein, particularly the efficient synthesis from trans-4-hydroxy-L-proline and the convergent hetero-Diels-Alder reaction, provide a solid foundation for the exploration of this promising chemical space. Continued research into the synthesis and biological evaluation of derivatives of this scaffold is likely to yield new and valuable drug candidates.

References

  • An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. (2013). Chinese Chemical Letters, 24(12), 1123-1125.
  • Portoghese, P. S., & Turcotte, J. G. (1971). Stereochemical studies on medicinal agents. 9. Bicyclic bases. Synthesis and biological activities of epimeric quaternary derivatives of 2-oxa-5-azabicyclo [2.2.1]heptane. Journal of Medicinal Chemistry, 14(4), 288–291.
  • 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride. EvitaChem.
  • An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. (2013). Chinese Chemical Letters, 24(12), 1123-1125.
  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. (2022). The Journal of Organic Chemistry.
  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. (2022).
  • Portoghese, P. S., & Turcotte, J. G. (1971). Stereochemical studies on medicinal agents. 9. Bicyclic bases. Synthesis and biological activities of epimeric quaternary derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane.
  • tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.
  • 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane. Smolecule.
  • (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane. ChemicalBook.
  • 2-Oxa-5-azabicyclo[2.2.1]heptane, (1R,4R)-. CymitQuimica.
  • 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-fluorophenyl)ethan-1-one. EvitaChem.
  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. (2022). PubMed.
  • Metal-Catalyzed Asymmetric Diels–Alder and Hetero-Diels–Alder Reactions. (2004). Science of Synthesis.
  • (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. BOC Sciences.
  • (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane. Benchchem.
  • Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Bronsted Acid Catalized Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries. (2006).
  • Larsen, S. D., & Grieco, P. A. (1986). Aza Diels-Alder reactions in aqueous solution: cyclocondensation of dienes with simple iminium salts generated under Mannich conditions. Journal of the American Chemical Society, 107(6), 1768-1769.

Sources

The Bridged Morpholine Isostere: A Technical Guide to 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Redefining the Morpholine Moiety in Modern Drug Discovery

For decades, the morpholine ring has been a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. However, its inherent flexibility and potential for unforeseen off-target interactions have driven the search for more conformationally constrained bioisosteres. The 2-oxa-5-azabicyclo[2.2.1]heptane core has emerged as a compelling solution, offering a rigidified, three-dimensional alternative that can enhance target engagement and fine-tune pharmacokinetic profiles.[1][2] This in-depth guide provides a comprehensive review of the synthesis, properties, and applications of 2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride, with a particular focus on the synthetically accessible and widely used (1S,4S)-enantiomer.

Strategic Synthesis: From Chiral Pool to Rigid Core

The most prevalent and efficient synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane commences from the readily available and inexpensive chiral building block, trans-4-hydroxy-L-proline.[1] This strategic approach leverages the inherent stereochemistry of the starting material to construct the desired bicyclic core with high fidelity.

An Optimized Synthetic Protocol

An improved six-step synthesis, achieving a remarkable 70% overall yield, has been reported and is outlined below.[1] This procedure offers mild reaction conditions and is amenable to scale-up.[1]

Experimental Protocol: Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane [1]

  • Step 1: N-Protection. trans-4-Hydroxy-L-proline is protected with a benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions at the nitrogen atom.

  • Step 2: Esterification. The carboxylic acid is converted to its methyl ester using thionyl chloride in methanol.

  • Step 3: Sulfonylation. The hydroxyl group is activated by conversion to a tosylate, facilitating the subsequent intramolecular cyclization.

  • Step 4: Reduction. The methyl ester is reduced to the corresponding primary alcohol using sodium borohydride.

  • Step 5: Intramolecular Cyclization. The alkoxide, generated by deprotonation of the alcohol with sodium methoxide, displaces the tosylate in an intramolecular Williamson ether synthesis to form the bicyclic core.

  • Step 6: Deprotection. The Cbz protecting group is removed by catalytic hydrogenation to yield the free base of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.

Diagram: Optimized Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane

G start trans-4-Hydroxy-L-proline step1 N-Cbz Protection start->step1 Cbz-Cl, NaOH step2 Esterification step1->step2 SOCl2, MeOH step3 Tosylation step2->step3 TsCl, Et3N, DMAP step4 Reduction step3->step4 NaBH4 step5 Cyclization step4->step5 NaOMe, MeOH step6 Deprotection step5->step6 H2, Pd/C end (1S,4S)-2-Oxa-5- azabicyclo[2.2.1]heptane step6->end

Caption: Key steps in the synthesis of the bicyclic core.

Formation of the Hydrochloride Salt

For pharmaceutical applications, the free base is typically converted to a more stable and water-soluble salt form. The hydrochloride salt is the most common choice.

General Protocol: Hydrochloride Salt Formation

  • Dissolve the free base of 2-oxa-5-azabicyclo[2.2.1]heptane in a suitable anhydrous solvent (e.g., diethyl ether, dioxane, or isopropanol).

  • Slowly add a solution of hydrogen chloride in the same or a compatible anhydrous solvent (e.g., HCl in dioxane or ethereal HCl) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield the final product.

Physicochemical Properties and Spectroscopic Characterization

The hydrochloride salt of 2-oxa-5-azabicyclo[2.2.1]heptane is a white to off-white solid. Its rigid bicyclic structure imparts distinct physicochemical properties compared to the flexible morpholine ring.

PropertyValueSource
Molecular Formula C₅H₁₀ClNO[3]
Molecular Weight 135.59 g/mol [3][4]
CAS Number 31560-06-2 ((1S,4S)-enantiomer)[3]
Physical Form Solid
Storage Temperature Room Temperature
Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. While publicly available spectra are limited, typical spectral features can be predicted based on the structure and data from derivatives.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the bridgehead protons and the protons on the ethylene and methylene bridges, with characteristic coupling patterns due to the rigid bicyclic system.

  • ¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the five unique carbon atoms in the bicyclic core.

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the secondary ammonium salt, C-H stretching of the aliphatic rings, and C-O-C stretching of the ether linkage.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the free base, with fragmentation patterns characteristic of the bicyclic structure.

Applications in Drug Discovery and Development

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has been successfully employed as a morpholine isostere to improve the pharmacological and pharmacokinetic properties of drug candidates across various therapeutic areas.

As a Lipophilicity-Modulating Morpholine Isostere

A key advantage of the 2-oxa-5-azabicyclo[2.2.1]heptane core is its ability to reduce lipophilicity compared to a simple morpholine ring, a counterintuitive effect of adding a carbon bridge.[2] This can lead to improved aqueous solubility, reduced off-target toxicity, and better overall drug-like properties.[5]

Central Nervous System (CNS) Applications

The rigid structure of the 2-oxa-5-azabicyclo[2.2.1]heptane core makes it an excellent scaffold for constraining the conformation of pharmacophores that interact with CNS targets.

  • GABA Analogues: By incorporating an acetic acid moiety, this scaffold has been used to create backbone-constrained analogues of γ-amino butyric acid (GABA), with potential applications in the development of new treatments for neurological disorders.[6][7] These constrained analogues can mimic the bioactive conformation of GABA, leading to enhanced receptor affinity and selectivity.[6][7]

Oncology

The 2-oxa-5-azabicyclo[2.2.1]heptane moiety has been incorporated into potent and selective inhibitors of the mTOR (mechanistic target of rapamycin) kinase, a key regulator of cell growth and proliferation that is often dysregulated in cancer.[8]

  • mTOR Inhibitors: The rigid bicyclic structure can orient substituents in a precise manner to optimize interactions within the ATP-binding site of mTOR, leading to high potency and selectivity over other kinases like PI3K.[8]

Inflammatory and Autoimmune Diseases

A significant recent development is the incorporation of the (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane scaffold into the IRAK4 degrader, KT-474.[9]

  • KT-474 (SAR444656): This orally bioavailable heterobifunctional degrader has shown robust efficacy in preclinical models and has progressed into Phase II clinical trials for the treatment of atopic dermatitis and hidradenitis suppurativa.[9] This represents a major validation of the utility of this scaffold in developing novel therapeutics.

Diagram: Drug Development Workflow with 2-Oxa-5-azabicyclo[2.2.1]heptane

G cluster_0 Scaffold Synthesis & Characterization cluster_1 Lead Optimization cluster_2 Preclinical & Clinical Development synthesis Synthesis from trans-4-hydroxy-L-proline hcl_formation HCl Salt Formation synthesis->hcl_formation characterization Spectroscopic Analysis (NMR, IR, MS) hcl_formation->characterization isostere Morpholine Isostere Replacement (Lipophilicity Reduction) characterization->isostere sar Structure-Activity Relationship (SAR) Studies isostere->sar adme ADME/PK Profiling sar->adme in_vivo In Vivo Efficacy Models adme->in_vivo tox Toxicology Studies in_vivo->tox clinical_trials Clinical Trials (e.g., KT-474) tox->clinical_trials

Caption: A typical workflow for utilizing the scaffold in drug discovery.

Conclusion and Future Outlook

This compound has established itself as a valuable and versatile building block in modern medicinal chemistry. Its rigid, three-dimensional structure provides a distinct advantage over traditional, more flexible scaffolds like morpholine, enabling the design of compounds with improved potency, selectivity, and pharmacokinetic properties. The successful progression of molecules like KT-474 into clinical trials underscores the significant potential of this scaffold in the development of next-generation therapeutics. As our understanding of the interplay between molecular conformation and biological activity deepens, we can expect to see the 2-oxa-5-azabicyclo[2.2.1]heptane core featured in an even wider array of innovative drug candidates targeting a broad spectrum of diseases.

References

  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. (2013). Chinese Chemical Letters, 24(11), 973-976. [Link]

  • Garsi, J.-B., Guggari, S., Deis, T., Ma, M., Hocine, S., & Hanessian, S. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 11261–11273. [Link]

  • Chang, C., Amos, S. G. E., Benet-Buchholz, J., & Kleij, A. W. (2023). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters, 25(25), 4676–4681. [Link]

  • Garsi, J.-B., Guggari, S., Deis, T., Ma, M., & Hanessian, S. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. ResearchGate. [Link]

  • PubChem. (1S,4S)-2-oxa-5-azabicyclo(2.2.1)heptane hydrochloride. PubChem. [Link]

  • Wymann, M. P., et al. (2018). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor. Journal of Medicinal Chemistry, 61(21), 9547–9564. [Link]

  • Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Chemical Communications. [Link]

  • Nuts, S. T., et al. (2024). Discovery of KT-474, a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry. [Link]

  • Jacobson, K. A., et al. (2007). Nucleotide analogues containing 2-oxa-bicyclo[2.2.1]heptane and L-α-threofuranosyl ring systems: interactions with P2Y receptors. Bioorganic & Medicinal Chemistry, 15(21), 6779–6790. [Link]

  • Novel synthesis of the 7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane ring system. Arkivoc. [Link]

  • Shireman, B. T., et al. (2020). Substituted Azabicyclo[2.2.1]heptanes as Selective Orexin-1 Antagonists: Discovery of JNJ-54717793. ACS Medicinal Chemistry Letters, 11(4), 457–462. [Link]

  • Krishnamurthy, S., et al. (2014). Crystal structure of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 12), o1296–o1297. [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: One Carbon Bridges of Morpholines and Piperazines. ACS Medicinal Chemistry Letters, 8(10), 1049–1054. [Link]

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. Semantic Scholar. [Link]

  • Wishka, D. G., et al. (2011). Synthesis of (±)-8-Oxa-3-azabicyclo[3.2.1]octan-2-thione and (±)-2-Oxa-5-azabicyclo[2.2.1]heptan-6-thione: Potential Synthons for the Preparation of Novel Heteroaryl-Annulated Bicyclic Morpholines. The Journal of Organic Chemistry, 76(16), 6619–6626. [Link]

  • [31560-06-2], MFCD01569249, (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. AKos. [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the safety protocols and handling procedures for 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the rationale behind each recommendation, ensuring a culture of safety and experimental integrity.

Compound Identification and Hazard Analysis

This compound is a bicyclic organic compound with the molecular formula C₅H₁₀ClNO.[1] Its hydrochloride salt form generally enhances water solubility, a key consideration for its application in various research and development settings.[2] While comprehensive toxicological data is not extensively available, existing safety data sheets (SDS) consistently identify several key hazards that necessitate stringent handling protocols.[3][4]

The compound is classified as a solid irritant.[4][5][6] The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact.

Hazard ClassificationDescriptionGHS Hazard Statement
Skin Irritation Causes skin irritation upon direct contact.[5][7][8]H315[5][6][9]
Serious Eye Irritation Causes serious eye irritation and potential damage.[4][5][7][8]H319[4][5][6][9]
Respiratory Irritation May cause irritation to the respiratory tract if inhaled as dust.[5][7][8]H335[5][6][9]
Allergic Skin Reaction May cause an allergic skin reaction in some individuals.[4]H317[4]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and appropriate PPE, is crucial for minimizing exposure risk.

Engineering Controls

The primary engineering control for handling this compound is to ensure adequate ventilation.[4][8] All manipulations of the solid compound that could generate dust should be performed in a certified chemical fume hood.[4] This captures airborne particles at the source, preventing inhalation. A safety shower and eye wash station must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE CategorySpecificationRationale and Best Practices
Eye and Face Protection Safety glasses with side-shields or tightly fitting safety goggles.[7]Protects against splashes and airborne dust particles. Standard prescription glasses are not a substitute.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[4][8]Prevents direct skin contact. Gloves should be inspected for integrity before use and changed immediately if contaminated. A lab coat protects personal clothing.
Respiratory Protection NIOSH-approved respirator if dust generation is unavoidable and ventilation is insufficient.A dust respirator should be used for large-scale handling or in situations where engineering controls are not sufficient to maintain exposure below acceptable limits.

Standard Operating Procedures for Safe Handling

Adherence to a standardized workflow is paramount for ensuring safety and reproducibility. The following diagram outlines the critical decision points and actions for the routine handling of this compound.

Workflow for Safe Handling A Preparation: - Verify fume hood certification. - Assemble all necessary equipment. - Don appropriate PPE. B Weighing and Transfer: - Perform within a fume hood. - Use anti-static weigh paper/boat. - Handle gently to minimize dust. A->B Proceed to handling C Dissolution: - Add solid to solvent slowly. - Stir gently to avoid splashing. - Keep container covered when possible. B->C For solution preparation D Post-Handling: - Decontaminate work surfaces. - Dispose of waste in designated, labeled containers. - Wash hands thoroughly. B->D After use C->D After use E Storage: - Seal container tightly. - Store in a cool, dry, well-ventilated area. - Segregate from incompatible materials. D->E Final step

Caption: A standard workflow for handling this compound.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations. Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[4][5][7][8] It should be kept away from incompatible materials, although specific incompatibilities are not widely documented.[5]

Disposal

All waste containing this compound must be treated as hazardous waste. The recommended disposal method is to dissolve the material in a combustible solvent and incinerate it in a licensed chemical incinerator equipped with an afterburner and scrubber.[4] Always adhere to federal, state, and local regulations for hazardous waste disposal.[4][8]

Emergency Procedures: A Self-Validating System

Emergency preparedness is a critical component of laboratory safety. The following protocols are designed to be self-validating, ensuring a clear and effective response to accidental exposure or release.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding eyelids open to ensure complete irrigation.[5] Seek immediate medical attention.[5]
Skin Contact Remove contaminated clothing.[7][8] Immediately wash the affected area with soap and plenty of running water.[5][7] If irritation persists, seek medical attention.[5]
Inhalation Move the individual to fresh air.[5][7][8] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[7][8]
Ingestion Rinse mouth with water.[8] Do not induce vomiting.[8] Give a glass of water to drink.[5] Seek medical advice from a Poison Information Centre or a doctor.[5]
Accidental Release Measures

In the event of a spill, the primary objectives are to contain the material, protect personnel, and decontaminate the area.

Spill Response Protocol A Spill Occurs B Evacuate and Alert Personnel A->B C Don Appropriate PPE (respirator, gloves, goggles, lab coat) B->C D Contain Spill C->D E Dry Spill: - Gently sweep or vacuum (use HEPA filter). - Avoid creating dust. D->E If solid F Wet Spill: - Absorb with inert material. D->F If solution G Collect Waste in a Labeled, Sealed Container E->G F->G H Decontaminate Spill Area with Soap and Water G->H I Dispose of Waste as Hazardous H->I

Caption: A decision-making workflow for responding to a spill.

For any major spill, or if there is any uncertainty in handling the situation, evacuate the area and contact your institution's emergency services.[5]

Conclusion

The safe and effective use of this compound in a research setting is contingent upon a thorough understanding of its hazards and the implementation of robust safety protocols. By integrating the principles of engineering controls, diligent use of personal protective equipment, and adherence to established standard operating procedures, researchers can minimize risks and maintain a safe laboratory environment. This guide serves as a foundational resource, but it is incumbent upon each user to consult their institution's specific safety guidelines and the most recent Safety Data Sheet before commencing any work.

References

  • Apollo Scientific. (2023, June 9). This compound Safety Data Sheet.
  • ECHEMI. 2-Azabicyclo[2.2.1]heptane hydrochloride SDS, 63838-50-6 Safety Data Sheets.
  • CAPOT CHEMICAL COMPANY LIMITED. MSDS of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride.
  • CymitQuimica. Safety Data Sheet - (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride.
  • BLD Pharmatech. SAFETY DATA SHEET - (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride.
  • Combi-Blocks, Inc. (2023, January 2). QE-6208 p.1 - Safety Data Sheet.
  • Matrix Scientific. (2017, October 2). SAFETY DATA SHEET - this compound.
  • PubChem. (1S,4S)-2-oxa-5-azabicyclo(2.2.1)heptane hydrochloride.
  • Sigma-Aldrich. This compound.
  • ChemicalBook. (2025, October 18). Chemical Safety Data Sheet MSDS / SDS - (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane.
  • Sigma-Aldrich. This compound.
  • CymitQuimica. CAS 601515-79-1: (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane ….
  • AKSci. 909186-56-7 this compound AKSci W9348.

Sources

An In-depth Technical Guide to 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride: A Conformationally Locked Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel chemical matter with improved pharmacological profiles is a cornerstone of drug discovery. Saturated heterocyclic scaffolds are privileged structures, yet their inherent conformational flexibility can be a liability, leading to suboptimal target engagement and metabolic instability. This guide delves into the strategic application of 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride, a rigid, bicyclic morpholine isostere, as a powerful building block in medicinal chemistry. We will explore its synthesis from readily available starting materials, its superior physicochemical properties compared to traditional morpholines, and its application in creating backbone-constrained analogues of bioactive molecules. This document serves as a technical resource for researchers and drug development professionals, providing field-proven insights and detailed protocols to leverage this scaffold for the creation of next-generation therapeutics.

The Strategic Imperative for Conformational Constraint in Drug Design

The morpholine ring is a ubiquitous feature in a multitude of approved drugs, valued for its ability to improve solubility and serve as a versatile synthetic handle. However, the classic morpholine structure exists in a dynamic equilibrium of chair conformations. This flexibility, while sometimes beneficial, often carries an entropic penalty upon binding to a biological target. The molecule must "pay" to adopt the correct, active conformation, which can reduce binding affinity.

This is where conformationally constrained scaffolds, such as bridged bicyclic systems, offer a distinct advantage. By locking the core structure into a single, well-defined three-dimensional shape, these building blocks can:

  • Pre-organize Functional Groups: Substituents are presented to the biological target in a fixed orientation, minimizing the entropic cost of binding and potentially leading to a significant increase in potency and selectivity.

  • Enhance Metabolic Stability: The rigid framework can shield metabolically susceptible sites from enzymatic degradation, improving the pharmacokinetic profile of the drug candidate.

  • Explore Novel Chemical Space: The defined 3D geometry of these scaffolds allows medicinal chemists to access novel vector spaces around a core molecule, enabling interactions with protein pockets that are inaccessible to flat, aromatic systems or flexible aliphatic chains.

2-Oxa-5-azabicyclo[2.2.1]heptane emerges as a premier example of this design strategy. It acts as a bioisostere of morpholine, retaining its favorable physicochemical properties while offering the profound benefits of a rigid bicyclic core.[1]

Profile of a Superior Scaffold: 2-Oxa-5-azabicyclo[2.2.1]heptane

2-Oxa-5-azabicyclo[2.2.1]heptane is a saturated bicyclic heterocycle where a morpholine ring is "bridged" by a carbon atom. This seemingly simple modification has profound implications for its utility in drug design.[1] The hydrochloride salt form ensures higher water solubility and ease of handling in laboratory settings.[2]

Key Structural and Physicochemical Features

The primary advantage of this scaffold lies in its rigid structure, which eliminates the ring-flipping associated with monocyclic morpholine. This conformational lock imparts a defined spatial arrangement to any substituents attached to the core.

PropertyStandard Morpholine2-Oxa-5-azabicyclo[2.2.1]heptaneRationale for Advantage
Conformation Flexible (Chair Flip)Rigid, BicyclicReduces entropic penalty upon binding, enhances selectivity.
3D Shape Flatter, dynamicDefined, globularEnables exploration of unique, non-planar chemical space.
Key Functionality Secondary AmineSecondary AmineProvides a reliable vector for synthetic diversification.
Solubility HighHigh (as HCl salt)Retains a key beneficial property of the morpholine core.[2]
Synthesis Commercially availableAccessible via multi-step synthesisRequires dedicated synthesis but offers significant downstream benefits.

The presence of the oxygen atom introduces an ether functionality, which can act as a hydrogen bond acceptor, while the nitrogen atom provides a nucleophilic handle for a wide array of chemical transformations.[2] Its defined stereochemistry, typically derived from chiral pool starting materials like hydroxyproline, allows for the creation of enantiomerically pure drug candidates, a critical requirement for modern pharmaceuticals.[1][2]

Synthesis of the Core Scaffold: An Optimized and Scalable Protocol

The accessibility of a building block is paramount to its widespread adoption. While early syntheses of 2-Oxa-5-azabicyclo[2.2.1]heptane were effective, they involved harsh reagents or tedious deprotection steps.[1] An improved, efficient six-step synthesis starting from inexpensive and commercially available trans-4-hydroxy-L-proline has been developed, making this scaffold readily accessible.[1]

This improved method utilizes a benzyloxycarbonyl (Cbz) protecting group for the amine, which allows for mild reaction conditions and a straightforward final deprotection via catalytic hydrogenation. The overall yield for this six-step process is an excellent 70%.[1]

Overall Synthetic Workflow

The synthesis proceeds through protection of the starting material, esterification, activation of the hydroxyl group, reduction, base-mediated intramolecular cyclization, and a final deprotection to yield the desired hydrochloride salt.

G A trans-4-Hydroxy-L-proline B N-Cbz Protection A->B C Methyl Esterification B->C D Hydroxyl Activation (Tosylation) C->D E Ester Reduction to Alcohol D->E F Intramolecular Cyclization (Williamson Ether Synthesis) E->F G Deprotection & HCl Salt Formation F->G H (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl G->H

Caption: Optimized 6-step synthesis of the target scaffold.

Detailed Experimental Protocol: (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Synthesis

Rationale: This protocol is adapted from an improved literature method, chosen for its high yield, scalability, and avoidance of hazardous reagents like diazomethane used in older procedures.[1]

Step 1: N-Benzyloxycarbonyl-trans-4-hydroxy-L-proline

  • Dissolve trans-4-hydroxy-L-proline (1 equiv.) in 2 M NaOH solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzyloxycarbonyl chloride (Cbz-Cl, 1.1 equiv.) dropwise while maintaining the temperature at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Wash the aqueous layer with diethyl ether to remove impurities.

  • Acidify the aqueous layer to pH 2-3 with 2 M HCl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Cbz protected acid. Causality: The basic conditions deprotonate the carboxylic acid and facilitate the nucleophilic attack of the amine on Cbz-Cl. The Cbz group is chosen for its stability during subsequent steps and its facile removal via hydrogenation.

Step 2-6: Elaboration to Final Product The subsequent steps involve standard organic transformations:

  • Esterification: The carboxylic acid is converted to its methyl ester using a mild agent like trimethylsilyldiazomethane or via Fischer esterification.

  • Tosylation: The free hydroxyl group is activated as a tosylate using tosyl chloride (TsCl) in pyridine. This converts the hydroxyl into a good leaving group for the subsequent cyclization.

  • Reduction: The methyl ester is reduced to the primary alcohol using a reducing agent like lithium borohydride (LiBH₄).

  • Cyclization: The key bicyclic ring system is formed via an intramolecular Williamson ether synthesis. A base, such as sodium methoxide (NaOMe), deprotonates the alcohol, which then displaces the tosylate in an intramolecular Sₙ2 reaction.

  • Deprotection: The Cbz group is removed, and the amine is protonated by catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of HCl.

StepTransformationTypical Yield
1N-Cbz Protection~95%
2Esterification>90%
3Tosylation~94%
4Reduction~93%
5Cyclization~90%
6DeprotectionQuantitative
Overall - ~70% [1]

Applications in Medicinal Chemistry: Crafting Constrained Bioactive Molecules

The true power of this compound lies in its application as a versatile building block. The secondary amine (pKa ~8-9) is the primary point of functionalization, readily participating in a wide range of reactions.

Representative Protocol: N-Arylation (Buchwald-Hartwig Amination)
  • To a reaction vial, add this compound (1 equiv.), an aryl bromide (1.1 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., BINAP, 4 mol%).

  • Add a base (e.g., sodium tert-butoxide, 1.5 equiv.) and a suitable solvent (e.g., toluene).

  • Seal the vial and heat the reaction mixture (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with an organic solvent, filter through celite to remove the catalyst, and concentrate.

  • Purify the residue via column chromatography to obtain the N-arylated product. Causality: The Buchwald-Hartwig cross-coupling is a robust method for forming C-N bonds. The palladium catalyst facilitates the oxidative addition into the aryl bromide and subsequent reductive elimination to form the desired product. The choice of ligand is critical for stabilizing the catalytic species and promoting high yields.

Case Study: Backbone-Constrained GABA Analogues

A compelling application of this scaffold is in the design of analogues for γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Drugs like pregabalin and baclofen are GABA analogues that modulate GABAergic signaling.[3][4]

By incorporating the 2-Oxa-5-azabicyclo[2.2.1]heptane core, it is possible to create novel GABA analogues where the flexible backbone of the native ligand is "locked" into a specific conformation.[3][4][5] This can lead to derivatives with enhanced selectivity for specific GABA receptor subtypes and improved pharmacological properties.

G cluster_0 Rotatable Bonds cluster_1 Constrained Analogue GABA HOOC-CH₂-CH₂-CH₂-NH₂ Scaffold [Scaffold]-CH₂-COOH GABA->Scaffold Incorporation of Bicyclic Scaffold p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 note Backbone 'locked' by 2-Oxa-5-azabicyclo[2.2.1]heptane core

Caption: Constraining a flexible molecule using the scaffold.

In this design, an acetic acid moiety is attached to the C-3 position of the 2-Oxa-5-azabicyclo[2.2.1]heptane core.[4][5] The resulting molecule contains an embedded GABA framework. By varying the substituents on the bicyclic core, chemists can fine-tune the molecule's properties to achieve optimal binding with GABA receptors.[3][4]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential.

  • Hazards: The compound is classified as an irritant. It may cause respiratory irritation, skin irritation, and serious eye irritation.[6][7]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat. When handling the solid powder, avoid generating dust and use in a well-ventilated area or a chemical fume hood.[6]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from incompatible materials.[6]

  • Spills: In case of a spill, avoid breathing dust. Use dry clean-up procedures. Sweep or vacuum the material into a sealed container for disposal.[6]

Conclusion and Future Outlook

This compound is more than just another heterocyclic building block; it is a strategic tool for overcoming common challenges in drug discovery. Its rigid, three-dimensional structure provides a validated platform for enhancing potency, selectivity, and pharmacokinetic properties by leveraging the power of conformational constraint. The development of an efficient and scalable synthesis has made this valuable scaffold readily available for broad application.[1]

Future applications will likely see this core incorporated into a wider range of therapeutic areas, from neuroscience to oncology. Its use in fragment-based drug discovery and DNA-encoded libraries, where 3D-shape diversity is highly valued, represents a particularly promising frontier. As medicinal chemists continue to push the boundaries of chemical space, scaffolds like 2-Oxa-5-azabicyclo[2.2.1]heptane will be indispensable in the design of safer and more effective medicines.

References

  • Title: An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane Source: Chinese Chemical Letters, 2013 URL: [Link]

  • Title: 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues Source: ResearchGate (originally The Journal of Organic Chemistry) URL: [Link]

  • Title: 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues Source: PubMed, The Journal of Organic Chemistry URL: [Link]

  • Title: 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues Source: ACS Publications, The Journal of Organic Chemistry URL: [Link]

  • Title: Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes Source: ACS Catalysis URL: [Link]

Sources

An In-Depth Technical Guide to the Theoretical Modeling of 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride Conformations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is a key bridged bicyclic morpholine isostere increasingly utilized in medicinal chemistry to enhance the physicochemical and pharmacokinetic properties of drug candidates. Its rigid structure imparts a well-defined three-dimensional geometry, which is crucial for molecular recognition at biological targets. This technical guide provides a comprehensive framework for the theoretical modeling of the conformational landscape of 2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride. As the protonated state is predominant under physiological conditions, understanding its conformational preferences is paramount for rational drug design. This document outlines a validated computational workflow, from initial structure generation to high-level quantum mechanical analysis, offering researchers, scientists, and drug development professionals a robust methodology for characterizing this important medicinal chemistry scaffold.

Introduction: The Strategic Importance of the Bicyclic Scaffold

In contemporary drug discovery, the modulation of a molecule's three-dimensional structure is a cornerstone of optimizing its biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. Morpholine rings are prevalent in numerous approved drugs, valued for their hydrogen bonding capabilities and favorable metabolic stability. The 2-oxa-5-azabicyclo[2.2.1]heptane moiety serves as a conformationally restricted analogue of morpholine, where the bicyclic nature locks the ring into a more defined shape. This rigidity can lead to enhanced binding affinity and selectivity for a target protein by reducing the entropic penalty of binding.

The hydrochloride salt form is of particular interest as the basic nitrogen atom at the 5-position will be protonated at physiological pH. This protonation introduces a positive charge and influences the local electronic structure and non-covalent interactions, which can significantly impact the molecule's conformational preferences and its interactions with biological macromolecules.[1] Therefore, a detailed understanding of the conformational space of this compound is essential for its effective application in drug design.

This guide will detail a multi-step computational protocol for elucidating the low-energy conformations of this scaffold. We will explore the rationale behind the selection of computational methods, from initial conformational searching with molecular mechanics to final geometry optimization and energy refinement using Density Functional Theory (DFT).

Theoretical Foundations and Method Selection

The accurate theoretical modeling of molecular conformations requires a careful balance between computational cost and accuracy. For a semi-rigid system like this compound, the primary conformational flexibility arises from the puckering of the bicyclic rings and the orientation of the N-H bond.

The Role of the Protonated State

The nitrogen atom in the 5-position is the most basic site and will exist predominantly in its protonated form in aqueous solution and biological environments. This protonation has several important consequences for conformational modeling:

  • Electrostatics: The presence of a formal positive charge necessitates the use of computational methods that can accurately describe electrostatic interactions.

  • Hydrogen Bonding: The N-H moiety of the protonated amine is a strong hydrogen bond donor. The orientation of this bond can be influenced by interactions with the chloride counter-ion or solvent molecules.

  • Geometry: Protonation can lead to subtle changes in bond lengths and angles within the bicyclic system.

Computational Strategy: A Multi-Tiered Approach

A robust strategy for conformational analysis involves a multi-tiered approach, starting with a broad search of the conformational space using computationally inexpensive methods, followed by refinement of the most promising candidates with more accurate, but computationally demanding, methods.

  • Tier 1: Conformational Search with Molecular Mechanics (MM): Molecular mechanics force fields provide a rapid method for exploring the potential energy surface of a molecule.[2] For drug-like molecules, methods like stochastic or systematic searches are commonly employed to generate a diverse set of initial conformations.[3]

  • Tier 2: Geometry Optimization and Energy Refinement with Density Functional Theory (DFT): DFT provides a much more accurate description of the electronic structure and, consequently, the geometry and relative energies of different conformers.[4] The choice of DFT functional and basis set is critical for obtaining reliable results. For systems involving hydrogen bonding and non-covalent interactions, dispersion-corrected functionals are highly recommended.[5]

Detailed Computational Workflow

This section provides a step-by-step protocol for the conformational analysis of this compound.

Step 1: Initial 3D Structure Generation
  • Construct the 2D structure of 2-oxa-5-azabicyclo[2.2.1]heptane.

  • Protonate the nitrogen atom at the 5-position to generate the corresponding ammonium cation.

  • Generate an initial 3D conformation using a standard molecular builder. Ensure correct stereochemistry if a specific enantiomer is being studied. The (1S,4S) enantiomer is commonly synthesized from trans-4-hydroxy-L-proline.[6]

Step 2: Molecular Mechanics Conformational Search
  • Select a suitable force field. A general-purpose force field such as MMFF94 or OPLS3e is a good starting point.

  • Perform a conformational search. A stochastic search (e.g., Monte Carlo) is often efficient for semi-rigid systems.

    • Parameters: Set a sufficient number of search steps (e.g., 1000) to ensure thorough exploration of the conformational space.

    • Energy Window: Retain all unique conformations within a specified energy window (e.g., 10 kcal/mol) above the global minimum.

  • Cluster the resulting conformations based on root-mean-square deviation (RMSD) to identify unique conformational families.

Step 3: DFT Geometry Optimization and Energy Calculation
  • Select a DFT functional and basis set. For accurate geometries and energies of organic molecules, the B3LYP functional is a widely used and well-validated choice.[7] To account for non-covalent interactions, especially the interaction with the chloride ion, a dispersion correction (e.g., D3) should be included (B3LYP-D3). A Pople-style basis set such as 6-311++G(d,p) provides a good balance of accuracy and computational cost for this type of system.[8]

  • Prepare input files for each unique conformation from the MM search. The chloride counter-ion should be included in the calculation, and its initial placement can be varied to explore different ion-pairing arrangements.

  • Perform geometry optimization. Optimize the geometry of each conformer without any constraints.

  • Verify the nature of the stationary points by performing a frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

  • Calculate the relative energies of the optimized conformers, including the zero-point vibrational energy (ZPVE) correction.

Experimental Workflow Diagram

G cluster_0 Structure Preparation cluster_1 Conformational Search cluster_2 Quantum Mechanical Refinement a 1. 2D Structure of 2-Oxa-5-azabicyclo[2.2.1]heptane b 2. Protonate N5 Position a->b c 3. Generate Initial 3D Structure b->c d 4. Molecular Mechanics (e.g., MMFF94) c->d Input Structure e 5. Stochastic Conformational Search (Energy Window: 10 kcal/mol) d->e f 6. Cluster by RMSD & Select Unique Conformers e->f g 7. DFT Geometry Optimization (e.g., B3LYP-D3/6-311++G(d,p)) f->g Low-Energy Conformers h 8. Frequency Calculation (Confirm Minima) g->h i 9. Calculate Relative Energies (with ZPVE correction) h->i j j i->j Final Results

Caption: Computational workflow for conformational analysis.

Analysis and Interpretation of Results

The primary outputs of this computational workflow are the optimized 3D structures of the low-energy conformers and their relative energies.

Key Geometric Parameters

The conformations of the 2-oxa-5-azabicyclo[2.2.1]heptane ring system can be characterized by several key dihedral angles. Due to the bridged nature of the scaffold, the ring is constrained to a twisted-boat-like conformation. The primary conformational differences will likely arise from the puckering of the five-membered and six-membered rings within the bicyclic system.

ParameterDescriptionExpected Range
Ring Puckering Dihedral angles defining the twist of the bicyclic system.Varies depending on the specific conformer.
N-H Orientation Dihedral angle describing the orientation of the N-H bond relative to the ring system.Can vary to optimize hydrogen bonding.
N-Cl Distance The distance between the protonated nitrogen and the chloride ion.Typically in the range of 3.0 - 3.5 Å for a strong hydrogen bond.

Note: The values in this table are illustrative and should be determined from the DFT calculations.

Relative Energies and Population Analysis

The relative energies of the conformers can be used to estimate their populations at a given temperature using the Boltzmann distribution:

Pi / Pj = exp[-(Ei - Ej) / kT]

where Pi and Pj are the populations of conformers i and j, Ei and Ej are their energies, k is the Boltzmann constant, and T is the temperature.

A small energy difference between conformers (e.g., < 2 kcal/mol) suggests that multiple conformations may be significantly populated at room temperature.

Conclusion and Best Practices

The theoretical modeling of this compound conformations provides invaluable insights for its application in drug design. The multi-tiered computational approach outlined in this guide, combining a broad conformational search with high-level DFT refinement, offers a robust and reliable methodology.

Key recommendations for researchers include:

  • Always model the protonated state when considering this scaffold for applications under physiological conditions.

  • Employ dispersion-corrected DFT functionals to accurately capture the non-covalent interactions that are crucial for determining the preferred conformations, particularly the interaction with the chloride counter-ion.

  • Validate computational results against experimental data whenever possible. NMR spectroscopic data, such as nuclear Overhauser effects (NOEs), can provide experimental validation of the predicted solution-phase conformations.[2]

By following this comprehensive guide, researchers can confidently elucidate the conformational preferences of this important medicinal chemistry scaffold, thereby enabling more informed and effective structure-based drug design.

References

  • BenchChem. (2025). Conformational Analysis of Substituted Isoxazolidines: An In-depth Technical Guide. BenchChem.
  • DeShong, P., Dicken, C. M., Staib, R. R., Freyer, A. J., & Weinreb, S. M. (1982). Determination of configuration and conformation of isoxazolidines by nuclear Overhauser effect difference spectroscopy. The Journal of Organic Chemistry, 47(23), 4397–4403. Retrieved from [Link]

  • Li, Z., et al. (2013). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(11), 987-990.
  • Reddy, T. R., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 11261–11273. Retrieved from [Link]

  • Schmidt, H. G., et al. (2003). Syntheses, Conformations, and Basicities of Bicyclic Triamines. Journal of the American Chemical Society, 125(38), 11563–11573. Retrieved from [Link]

  • G. A. Jeffrey & W. Saenger. (1991). Hydrogen Bonding in Biological Structures. Springer-Verlag.
  • Uthuppan, J., & Soni, K. (2013). Conformational Analysis: A Review. International Journal of Pharmaceutical Sciences and Research, 4(1), 34-41.
  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Moridi, G., Ghasemi, J. B., & Riahi, S. (2015). DFT Studies of N–H···Cl Hydrogen Bond of Amino Acid Hydrochloride Salts in Ion Channels. Journal of the Mexican Chemical Society, 59(3), 199-207.
  • Perola, E., & Charifson, P. S. (2004). Conformational analysis of drug-like molecules bound to proteins: an extensive study of ligand reorganization upon binding. Journal of Medicinal Chemistry, 47(10), 2499–2510.
  • Boström, J., Greenwood, J. R., & Gottfries, J. (2003). A large-scale study of the conformation of drug-like molecules in the solid state. Journal of Molecular Graphics and Modelling, 21(5), 449–462.
  • Nicklaus, M. C., Wang, S., Driscoll, J. S., & Milne, G. W. (1995). Conformational changes of small molecules binding to proteins. Bioorganic & Medicinal Chemistry, 3(4), 411–428.
  • Leach, A. R. (2001).
  • Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory (2nd ed.). Wiley-VCH.

Sources

Methodological & Application

Application Notes and Protocols for the Strategic Use of 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Scaffold for Evolving Drug Discovery Challenges

The morpholine ring is a mainstay in medicinal chemistry, celebrated for its ability to improve the aqueous solubility and overall physicochemical profile of drug candidates.[1][2][3][4][5] However, the inherent flexibility of the morpholine chair conformation can present challenges, including potential entropic penalties upon binding to a biological target and a lack of precise three-dimensional vector positioning for substituents. To address these limitations, medicinal chemists have increasingly turned to conformationally constrained bioisosteres, with the 2-Oxa-5-azabicyclo[2.2.1]heptane scaffold emerging as a particularly valuable building block.[6][7]

This bicyclic system, a bridged analogue of morpholine, offers a rigid framework that locks the relative orientation of the nitrogen and oxygen atoms. This pre-organization can lead to significant advantages in potency, selectivity, and pharmacokinetic properties.[8][9] The hydrochloride salt form is commonly used to enhance the solubility and handling of this versatile building block in synthetic applications.[6]

This guide provides an in-depth exploration of the strategic application of 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride in drug design. We will detail the scientific rationale for its use, provide validated protocols for its synthesis and incorporation into lead molecules, and present data illustrating its impact on critical drug-like properties.

Scientific Rationale: The Advantage of Conformational Constraint

The decision to replace a standard morpholine with a 2-Oxa-5-azabicyclo[2.2.1]heptane scaffold is rooted in fundamental principles of medicinal chemistry and thermodynamics.

Bioisosterism and Physicochemical Modulation

As a morpholine bioisostere, the 2-Oxa-5-azabicyclo[2.2.1]heptane core maintains the key heteroatom features necessary for favorable interactions and improved solubility.[6] However, the rigid bicyclic structure offers a distinct three-dimensional shape that can be exploited to escape flatland and improve target engagement. A surprising and highly advantageous feature of this scaffold is its effect on lipophilicity. Contrary to the intuition that adding carbon atoms should increase lipophilicity, bridging the morpholine ring with a one-carbon tether has been shown to decrease the distribution coefficient (logD), a key measure of lipophilicity at physiological pH.[10] This provides a powerful tool for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties, allowing chemists to reduce lipophilicity and potentially mitigate related off-target effects without introducing additional polar heteroatoms.[10]

Data Presentation: Impact of Bridging on Lipophilicity

The following table summarizes experimental data comparing the lipophilicity (logD at pH 7.4) of N-aryl piperazines and morpholines with their corresponding bridged bicyclic analogues. The data clearly demonstrates the significant reduction in lipophilicity achieved by introducing the bicyclo[2.2.1]heptane core.

Unbridged Compound (Structure) logD7.4 Bridged Analogue (Structure) logD7.4 ΔlogD7.4 Reference
N-(4-fluorophenyl)morpholine2.1N-(4-fluorophenyl)-2-oxa-5-azabicyclo[2.2.1]heptane1.6-0.5[10]
N-(pyridin-2-yl)morpholine0.7N-(pyridin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane0.3-0.4[10]
N-(4-fluorophenyl)piperazine2.0N-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane1.2-0.8[10]

Table adapted from data presented in Bodnarchuk, M. S., et al., J. Med. Chem. (2018).[10]

Thermodynamic Benefits: Reducing the Entropic Penalty

The binding of a flexible ligand to a protein target involves a significant loss of conformational entropy, as the molecule must adopt a specific, rigid conformation to fit into the binding site. This entropic penalty (ΔS) is thermodynamically unfavorable and can reduce the overall binding affinity (ΔG). By using a pre-organized, rigid scaffold like 2-Oxa-5-azabicyclo[2.2.1]heptane, the molecule already exists in a conformation that is close to its bound state.[8][11] Consequently, the entropic cost of binding is minimized, which can lead to a substantial improvement in binding affinity and potency.[12]

Entropic Advantage cluster_0 Flexible Ligand Binding cluster_1 Rigid Scaffold Binding Flex_Unbound Flexible Ligand (High Entropy) Multiple Conformations Flex_Bound Bound Ligand (Low Entropy) Single Bioactive Conformation Flex_Unbound->Flex_Bound Large Entropic Penalty (Unfavorable ΔS) Receptor Target Receptor Flex_Bound->Receptor Binding Event Rigid_Unbound Rigid Scaffold (Low Entropy) Pre-organized Conformation Rigid_Bound Bound Scaffold (Low Entropy) Bioactive Conformation Rigid_Unbound->Rigid_Bound Small Entropic Penalty (Favorable ΔS) Rigid_Bound->Receptor Binding Event

Caption: Thermodynamic advantage of a rigid scaffold.

Experimental Protocols

This section provides detailed, validated protocols for the synthesis of the 2-Oxa-5-azabicyclo[2.2.1]heptane scaffold and its subsequent incorporation into a lead molecule.

Protocol 1: Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride

This protocol is an improved and efficient method starting from commercially available trans-4-hydroxy-L-proline, utilizing a benzyloxycarbonyl (Cbz) protecting group.[6]

Synthesis_Workflow A trans-4-Hydroxy-L-proline B N-Cbz Protection A->B CbzCl, NaOH C Esterification (MeOH, SOCl₂) B->C D Tosylation (TsCl, Et₃N) C->D E Reduction (NaBH₄) D->E F Intramolecular Cyclization (NaOMe) E->F G Cbz Deprotection (H₂, Pd/C) F->G H Salt Formation (HCl) G->H I (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl H->I

Caption: Workflow for the synthesis of the scaffold.

Step-by-Step Methodology:

  • N-Cbz Protection: Dissolve trans-4-hydroxy-L-proline (1.0 equiv) in 2M NaOH (aq) at 0°C. Add benzyl chloroformate (1.05 equiv) dropwise and stir the reaction at room temperature for 5 hours. Acidify the aqueous layer with 2M HCl to pH 2 and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to yield N-Cbz-trans-4-hydroxy-L-proline.

  • Esterification: To a solution of the product from Step 1 in methanol at 0°C, add thionyl chloride (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2.5 hours. Remove the solvent under reduced pressure to obtain the methyl ester.

  • Tosylation: Dissolve the methyl ester in dichloromethane. Add triethylamine (3.0 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv), and tosyl chloride (1.5 equiv) at 0°C. Stir the mixture at room temperature for 15 hours. Wash with water, brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

  • Reduction: To a solution of the tosylate in ethanol/THF at 0°C, add sodium borohydride (NaBH₄, 6.0 equiv) in one portion. Stir at room temperature for 16 hours. Quench the reaction with water and extract with ethyl acetate. The combined organic layers are dried and concentrated.

  • Intramolecular Cyclization: Reflux a mixture of the alcohol from Step 4 and sodium methoxide (NaOMe, 1.5 equiv) in dry methanol for 4 hours. Cool to room temperature, remove the solvent, and partition between saturated Na₂CO₃ and ethyl acetate. Dry the organic layer and concentrate to yield the Cbz-protected bicyclic product.

  • Cbz Deprotection and Salt Formation: To a solution of the Cbz-protected bicycle in methanol, add 10% Palladium on carbon (Pd/C) and a solution of HCl in diethyl ether (1.1 equiv). Hydrogenate the mixture under a hydrogen atmosphere for 4 hours. Filter the reaction through Celite and concentrate the filtrate to yield (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride as a solid.

Self-Validation: Each step should be monitored by TLC or LC-MS to ensure complete conversion. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS, comparing the data to literature values.[6]

Protocol 2: Incorporation via Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general method for coupling the this compound to an electron-deficient aromatic or heteroaromatic core, a common strategy in the synthesis of kinase inhibitors.[13]

Incorporation_Workflow cluster_0 Reactants A 2-Oxa-5-azabicyclo[2.2.1]heptane HCl E Combine Reactants A->E B Electron-Deficient Aryl Halide (e.g., Chloro-pyridazine) B->E C Base (e.g., DIPEA) C->E D Solvent (e.g., NMP or DMSO) D->E F Heat Reaction Mixture (e.g., 100-150 °C) E->F G Reaction Monitoring (LC-MS) F->G H Aqueous Workup G->H Upon Completion I Purification (Column Chromatography) H->I J Final Product Characterization (NMR, HRMS) I->J

Sources

Application Notes and Protocols for Coupling Reactions with 2-Oxa-5-azabicyclo[2.2.1]heptane HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Constrained Morpholine Isostere

In the landscape of modern medicinal chemistry and drug development, the relentless pursuit of novel chemical matter with improved pharmacological profiles is paramount. The morpholine ring is a ubiquitous scaffold, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. However, its conformational flexibility can be a double-edged sword, sometimes leading to suboptimal binding to biological targets. The rigid, bridged bicyclic structure of 2-Oxa-5-azabicyclo[2.2.1]heptane offers a compelling solution, serving as a conformationally constrained isostere of morpholine.[1][2] Its defined three-dimensional architecture can lead to enhanced binding affinity and selectivity for target proteins. This application note provides detailed experimental procedures for key coupling reactions of 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride, a critical building block in the synthesis of innovative therapeutics.[3]

The hydrochloride salt of 2-Oxa-5-azabicyclo[2.2.1]heptane is a stable, crystalline solid that is convenient to handle and store.[4][5] However, for most coupling reactions, the free base is required. This is typically achieved by in situ neutralization with a suitable base, a critical step detailed in the following protocols.

I. Buchwald-Hartwig Amination: Forging Aryl-Amine Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[3][6] This reaction allows for the coupling of amines with aryl halides or pseudohalides, providing access to a wide array of arylamines that are often difficult to synthesize via traditional methods.[6]

Scientific Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to promote the reductive elimination step and prevent undesired side reactions.

The following protocol is adapted from a procedure for the closely related 7-azabicyclo[2.2.1]heptane hydrochloride and is expected to be readily applicable to 2-Oxa-5-azabicyclo[2.2.1]heptane HCl.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 2-Oxa-5-azabicyclo[2.2.1]heptane HCl - Aryl Halide - Palladium Pre-catalyst - Ligand - Base (e.g., NaOtBu) - Anhydrous Solvent (e.g., Toluene) inert_atm Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert_atm 1. Add to oven-dried flask heating Heat to Reaction Temperature (e.g., 80-110 °C) inert_atm->heating 2. Degas and Heat monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench 3. Upon completion extraction Aqueous Work-up & Organic Extraction quench->extraction purification Purify by Column Chromatography extraction->purification final_product N-Aryl Product purification->final_product 4. Isolate Product

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Protocol: Buchwald-Hartwig Amination
  • Reagent Preparation:

    • To an oven-dried Schlenk tube, add 2-Oxa-5-azabicyclo[2.2.1]heptane HCl (1.2 mmol, 1.2 equiv).

    • Add the aryl halide (1.0 mmol, 1.0 equiv).

    • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

    • Add the base (e.g., sodium tert-butoxide, 2.4 mmol, 2.4 equiv). Note: The base is crucial for neutralizing the HCl salt and for the catalytic cycle.

    • Evacuate and backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon) three times.

    • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (typically 80-110 °C) in a preheated oil bath.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure N-aryl-2-oxa-5-azabicyclo[2.2.1]heptane.

Representative Reagents and Conditions
ComponentExampleRole/Comments
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts that form the active Pd(0) species in situ.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich phosphines that promote efficient catalysis.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Neutralizes the HCl salt and facilitates the catalytic cycle.
Solvent Toluene, Dioxane, THFAnhydrous and degassed solvents are essential.
Temperature 80 - 110 °CDependent on the reactivity of the aryl halide.

II. Amide Coupling: Constructing Amide Bonds

The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic synthesis, particularly in the construction of peptides and small molecule drugs. The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Scientific Rationale

Common coupling reagents, such as carbodiimides (e.g., EDC) or uronium/aminium salts (e.g., HATU), react with the carboxylic acid to form a highly reactive acyl-isourea or an active ester intermediate. This intermediate is then readily displaced by the amine to form the stable amide bond. The addition of a tertiary amine base (e.g., DIPEA or triethylamine) is necessary to neutralize the 2-Oxa-5-azabicyclo[2.2.1]heptane HCl and to scavenge any acidic byproducts formed during the reaction.

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Amine Addition cluster_workup Work-up & Purification reagents Dissolve Carboxylic Acid in Anhydrous Solvent (e.g., DMF) add_coupling Add Coupling Reagent (e.g., HATU, EDC/HOBt) reagents->add_coupling 1. Activate Acid add_amine Add 2-Oxa-5-azabicyclo[2.2.1]heptane HCl and Base (e.g., DIPEA) add_coupling->add_amine 2. After brief activation stir Stir at Room Temperature add_amine->stir quench Aqueous Work-up stir->quench 3. Upon completion (TLC, LC-MS) extraction Extract with Organic Solvent quench->extraction purification Purify by Column Chromatography or Crystallization extraction->purification final_product N-Acyl Product purification->final_product 4. Isolate Product

Caption: Workflow for Amide Coupling.

Detailed Protocol: Amide Coupling
  • Reagent Preparation:

    • To a round-bottom flask, add the carboxylic acid (1.0 mmol, 1.0 equiv) and dissolve it in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) (5 mL).

    • Add the coupling reagent (e.g., HATU, 1.1 mmol, 1.1 equiv). If using a carbodiimide like EDC, an additive such as HOBt (1.1 mmol, 1.1 equiv) is often included to suppress side reactions.

    • Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

  • Reaction Execution:

    • In a separate vial, dissolve 2-Oxa-5-azabicyclo[2.2.1]heptane HCl (1.1 mmol, 1.1 equiv) in the same solvent, and add a tertiary amine base (e.g., N,N-diisopropylethylamine (DIPEA), 2.5 mmol, 2.5 equiv).

    • Add the amine solution to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-acyl-2-oxa-5-azabicyclo[2.2.1]heptane.

Comparative Data for Common Coupling Reagents
Coupling ReagentAdditiveBaseTypical Solvent(s)Key Advantages
EDC HOBt or NHSDIPEA, Et₃NDCM, DMF, WaterWater-soluble byproducts, mild conditions.
HATU NoneDIPEA, 2,4,6-CollidineDMF, NMPHigh reactivity, low racemization, suitable for hindered substrates.
TBTU NoneDIPEA, Et₃NDMF, DCMSimilar to HATU, cost-effective.
SOCl₂ NonePyridine, Et₃NDCM, TolueneForms a highly reactive acyl chloride, inexpensive.

III. Reductive Amination: N-Alkylation via Carbonyl Compounds

Reductive amination is a versatile and widely used method for the N-alkylation of amines.[7] It involves the reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[7]

Scientific Rationale

The reaction proceeds in two stages: the formation of a C=N bond (imine or iminium ion) and its subsequent reduction. The key to a successful one-pot reductive amination is the use of a reducing agent that is selective for the iminium ion over the starting carbonyl compound. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose as they are mild reducing agents that are more reactive towards the protonated imine.[7] An acid catalyst, such as acetic acid, is often added to facilitate the formation of the iminium ion.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification reagents Combine: - 2-Oxa-5-azabicyclo[2.2.1]heptane HCl - Aldehyde or Ketone - Solvent (e.g., DCE, MeOH) add_acid Add Acid Catalyst (e.g., Acetic Acid) reagents->add_acid 1. Form mixture add_reductant Add Reducing Agent (e.g., STAB) add_acid->add_reductant 2. Stir briefly stir Stir at Room Temperature add_reductant->stir quench Quench with Saturated NaHCO₃ stir->quench 3. Upon completion (TLC, LC-MS) extraction Extract with Organic Solvent quench->extraction purification Purify by Column Chromatography extraction->purification final_product N-Alkyl Product purification->final_product 4. Isolate Product

Caption: Workflow for Reductive Amination.

Detailed Protocol: Reductive Amination
  • Reagent Preparation:

    • To a round-bottom flask, add 2-Oxa-5-azabicyclo[2.2.1]heptane HCl (1.0 mmol, 1.0 equiv) and the aldehyde or ketone (1.1 mmol, 1.1 equiv).

    • Add a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH) (10 mL).

    • If the starting amine is an HCl salt, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, 1.0 mmol, 1.0 equiv) should be added to liberate the free amine.

    • Add a catalytic amount of acetic acid (e.g., 1-2 drops).

    • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine/iminium intermediate.

  • Reaction Execution:

    • Add the reducing agent (e.g., sodium triacetoxyborohydride (STAB), 1.5 mmol, 1.5 equiv) portion-wise to the reaction mixture. Caution: Gas evolution (hydrogen) may occur.

    • Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 2-24 hours).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Stir the mixture for 30 minutes, then transfer to a separatory funnel.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-2-oxa-5-azabicyclo[2.2.1]heptane.

Troubleshooting and Optimization
IssuePotential CauseSuggested Solution
Low or No Product Formation Inefficient imine/iminium formation.Add a catalytic amount of acetic acid. For stubborn ketones, consider using a dehydrating agent like molecular sieves.
Decomposition of reducing agent.Ensure the reducing agent is of high quality and added to an anhydrous reaction mixture.
Formation of Side Products Dialkylation (with primary amines).Use the amine as the limiting reagent or consider a stepwise procedure.
Reduction of the starting carbonyl.Use a more selective reducing agent like STAB or NaBH₃CN.
Difficult Purification Residual starting amine or carbonyl.Use a scavenger resin to remove unreacted starting materials.

Conclusion

2-Oxa-5-azabicyclo[2.2.1]heptane HCl is a valuable building block for the synthesis of conformationally constrained molecules with potential applications in drug discovery. The protocols detailed in this application note for Buchwald-Hartwig amination, amide coupling, and reductive amination provide robust and versatile methods for the functionalization of this scaffold. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively incorporate this unique structural motif into their synthetic targets, paving the way for the discovery of new and improved therapeutic agents.

References

  • Portoghese, P. S., & Turcotte, J. G. (1971). Stereochemical studies on medicinal agents. 9. Bicyclic bases. Synthesis and biological activities of epimeric quaternary derivatives of 2-oxa-5-azabicyclo [2.2.1]heptane. Journal of Medicinal Chemistry, 14(4), 288–291. [Link]

  • Gagnon, A., & Wipf, P. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. Organic & Biomolecular Chemistry, 13(10), 2947–2950. [Link]

  • Zhang, H., Song, F., & Wang, J. (2013). An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(11), 983-986. [Link]

  • Fraser, R. R., & Swingle, R. B. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2074. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Bowers-Nemia, M. M., & Joullié, M. M. (1983). A short improved synthesis of N-substituted 5-aza-2-oxa-3-oxo-bicyclo[2.2.1]heptanes. Heterocycles, 20(5), 817. [Link]

  • Wishka, D. G., Beagley, P., Lyon, J., et al. (2011). A concise synthesis of 6-oxa-3-azabicyclo[3.1.1]heptane hydrotosylate. Synthesis, 2011(16), 2619-2624. [Link]

  • Gagnon, D., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 11261–11273. [Link]

  • Siau, W. Y., & Williams, C. M. (2015). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters, 17(24), 6098–6101. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • European Patent Office. (2009). WO2009104155A1 - 2-aza-bicyclo[2.2.1]heptane derivatives. Google Patents.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

Application of 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride in Parallel Synthesis: A Guide for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Rigid Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. The intrinsic properties of small molecules, particularly their three-dimensionality, play a pivotal role in determining their interaction with biological targets. Rigid bicyclic systems have emerged as "privileged scaffolds"—core structures capable of presenting functional groups in precise spatial orientations, thereby enhancing binding affinity and selectivity.[1] The 2-Oxa-5-azabicyclo[2.2.1]heptane framework, a conformationally constrained isostere of morpholine, represents a valuable building block for introducing such rigidity.[2] Its defined stereochemistry and compact structure can significantly influence the physicochemical and pharmacokinetic properties of drug candidates, making it an attractive starting point for the generation of compound libraries.[3]

This guide provides a detailed technical overview and practical protocols for the application of 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride in solution-phase parallel synthesis. By leveraging its secondary amine functionality, researchers can rapidly generate diverse libraries of amides, sulfonamides, and tertiary amines, accelerating the hit-to-lead optimization process.

Core Scaffold: Properties and Handling

The starting material, (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride, is a crystalline solid.[4][5] As a hydrochloride salt, it is typically more stable and less volatile than the corresponding free base. However, amine hydrochlorides can be hygroscopic, and appropriate handling is necessary to ensure reproducibility in a parallel synthesis setting.[6][7]

Key Properties:

  • Molecular Formula: C₅H₉NO·HCl[4]

  • Molecular Weight: 135.59 g/mol [4][5]

  • Appearance: Solid[4]

  • Storage: Room temperature, under an inert atmosphere.[4]

Handling Recommendations: To ensure accurate dispensing in a parallel synthesis workflow, especially when using automated liquid handlers, it is advisable to prepare a stock solution of the hydrochloride salt. The secondary amine must be liberated from its salt form in situ to allow for nucleophilic attack. This is typically achieved by the addition of a non-nucleophilic base.

Parallel Synthesis Workflow: A Tri-Functional Approach

The secondary amine of the 2-Oxa-5-azabicyclo[2.2.1]heptane core is the key diversification point. A robust parallel synthesis strategy involves splitting a stock solution of the core scaffold into multiple reaction vessels (e.g., a 96-well plate) and then adding a diverse set of building blocks to generate three distinct classes of compounds: amides, sulfonamides, and tertiary amines.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 1: Parallel synthesis workflow for library generation.

Protocol 1: Parallel Acylation for Amide Library Synthesis

This protocol details the synthesis of a diverse amide library via the acylation of the scaffold's secondary amine. The choice of acyl chlorides as building blocks is driven by their high reactivity, which helps to drive the reactions to completion in a high-throughput format.

Rationale: The reaction involves the nucleophilic attack of the liberated secondary amine on the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as diisopropylethylamine (DIEA), is added to neutralize the HCl generated during the reaction and the HCl from the starting material, preventing the protonation of the nucleophile.

Building Blocks: A diverse set of commercially available acyl chlorides should be selected to explore a range of chemical properties (e.g., aromatic, aliphatic, heterocyclic).

Building Block (Acyl Chloride)R¹ GroupMolecular Weight ( g/mol )
Benzoyl chloridePhenyl140.57
Acetyl chlorideMethyl78.50
Cyclopropanecarbonyl chlorideCyclopropyl104.54
Thiophene-2-carbonyl chloride2-Thienyl146.60
4-Methoxybenzoyl chloride4-Methoxyphenyl170.59

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 0.2 M solution of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride in anhydrous dichloromethane (DCM).

  • Reagent Plating:

    • In a 96-well reaction block, add 250 µL of the scaffold stock solution (50 µmol, 1.0 equiv) to each well designated for acylation.

    • Add 26 µL of DIEA (150 µmol, 3.0 equiv) to each well.

    • Add 55 µmol (1.1 equiv) of each unique acyl chloride (as 0.5 M solutions in anhydrous DCM) to their respective wells.

  • Reaction: Seal the reaction block and agitate at room temperature for 16 hours.

  • Work-up:

    • Quench the reaction by adding 250 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Agitate for 10 minutes, then allow the layers to separate.

    • Isolate the organic layer using a liquid-liquid extraction device (e.g., a filter-based phase separator plate).

  • Purification & Analysis: The crude products in the organic layer can be concentrated and then purified by high-throughput preparative HPLC-MS.

Protocol 2: Parallel Sulfonylation for Sulfonamide Library Synthesis

This protocol outlines the creation of a sulfonamide library. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their diverse biological activities.

Rationale: Similar to acylation, this reaction proceeds via the nucleophilic attack of the secondary amine on the electrophilic sulfur atom of the sulfonyl chloride.[8] A base is required to scavenge the generated HCl.

Building Blocks: A diverse set of sulfonyl chlorides provides access to a wide range of sulfonamide derivatives.[9]

Building Block (Sulfonyl Chloride)R² GroupMolecular Weight ( g/mol )
Benzenesulfonyl chloridePhenyl176.62
Methanesulfonyl chlorideMethyl114.55
Dansyl chloride5-(Dimethylamino)naphthalen-1-yl269.75
4-Toluenesulfonyl chloride4-Tolyl190.65
2-Thiophenesulfonyl chloride2-Thienyl182.65

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 0.2 M solution of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride in anhydrous DCM.

  • Reagent Plating:

    • In a 96-well reaction block, add 250 µL of the scaffold stock solution (50 µmol, 1.0 equiv) to each well designated for sulfonylation.

    • Add 26 µL of DIEA (150 µmol, 3.0 equiv) to each well.

    • Add 55 µmol (1.1 equiv) of each unique sulfonyl chloride (as 0.5 M solutions in anhydrous DCM) to their respective wells.

  • Reaction: Seal the reaction block and agitate at room temperature for 18 hours.

  • Work-up: Follow the same work-up procedure as described in Protocol 1.

  • Purification & Analysis: Purify the crude products by high-throughput preparative HPLC-MS.

Protocol 3: Parallel Reductive Amination for Tertiary Amine Library Synthesis

This protocol enables the synthesis of a library of N-substituted tertiary amines. Reductive amination is a robust and widely used method for C-N bond formation.[10][11]

Rationale: The reaction first involves the formation of an iminium ion intermediate from the secondary amine and a carbonyl compound (aldehyde or ketone).[10] A mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is used to selectively reduce the iminium ion in situ to the corresponding tertiary amine without significantly reducing the starting carbonyl compound.[11]

Building Blocks: A diverse set of aldehydes and ketones can be used to introduce a variety of substituents.[1]

Building Block (Aldehyde/Ketone)R³ GroupR⁴ GroupMolecular Weight ( g/mol )
BenzaldehydePhenylH106.12
CyclohexanecarbaldehydeCyclohexylH112.17
AcetoneMethylMethyl58.08
4-Pyridinecarboxaldehyde4-PyridylH107.11
IsobutyraldehydeIsopropylH72.11

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 0.2 M solution of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride in anhydrous 1,2-dichloroethane (DCE).

  • Reagent Plating:

    • In a 96-well reaction block, add 250 µL of the scaffold stock solution (50 µmol, 1.0 equiv) to each well designated for reductive amination.

    • Add 13 µL of DIEA (75 µmol, 1.5 equiv) to neutralize the hydrochloride salt.

    • Add 60 µmol (1.2 equiv) of each unique aldehyde or ketone (as 1.0 M solutions in anhydrous DCE) to their respective wells.

    • Allow the mixture to stir for 20 minutes for iminium ion formation.

  • Reduction: Add 16 mg of sodium triacetoxyborohydride (75 µmol, 1.5 equiv) to each well.

  • Reaction: Seal the reaction block and agitate at room temperature for 24 hours.

  • Work-up:

    • Quench the reaction by adding 250 µL of 1 M aqueous NaOH solution.

    • Agitate for 10 minutes, then allow the layers to separate.

    • Isolate the organic layer.

  • Purification & Analysis: Purify the crude products by high-throughput preparative HPLC-MS.

Data Analysis and Library Characterization

The output of these parallel synthesis protocols is a library of crude products. High-throughput purification, typically using mass-directed preparative HPLC, is essential to isolate the desired compounds.[9] Subsequent analysis by LC-MS and ¹H NMR confirms the identity and purity of each library member before biological screening.

graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2]; edge [color="#34A853"];

}

Figure 2: Chemical diversity generated from the core scaffold.

Conclusion

The this compound scaffold is a powerful tool for medicinal chemists. Its rigid, three-dimensional structure provides a solid foundation for the synthesis of compound libraries with favorable drug-like properties. The parallel synthesis protocols outlined in this guide—acylation, sulfonylation, and reductive amination—offer a reliable and efficient strategy for rapidly exploring the chemical space around this privileged core. By implementing these workflows, drug discovery teams can significantly accelerate the generation of novel, diverse, and potent lead compounds.

References

  • LookChem. (1S,4S)-2-OXA-5-AZABICYCLO[2.2.1]HEPTANE HCL. [Link]

  • HepatoChem. How do you handle hygroscopic salts?[Link]

  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. [Link]

  • Reddit. Problem with hydrochloride salt formation/isolation. [Link]

  • Potashman, M. H., Beroza, P., & Or, Y. S. (2002). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 12(12), 1547-1550.
  • PubChem. (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane. [Link]

  • Virscidian. What is High-Throughput Purification?[Link]

  • ResearchGate. How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?[Link]

  • PubChem. (1S,4S)-2-oxa-5-azabicyclo(2.2.1)heptane hydrochloride. [Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ResearchGate. Reductive amination of bulky-bulky ketones and aldehyde employing AmDHs. [Link]

  • Chemistry LibreTexts. Reductive Amination. [Link]

  • Organic Syntheses. p-AMINOTETRAPHENYLMETHANE. [Link]

  • Macmillan Group, Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Google Patents.

Sources

Synthesis of Kinase Inhibitors Utilizing the 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Conformationally-Restrained Scaffold in Kinase Inhibitor Design

The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Kinases, with their highly conserved ATP-binding sites, present a significant challenge in achieving selectivity, often leading to off-target effects. A prevailing strategy to overcome this hurdle is the incorporation of rigid molecular scaffolds that can orient key pharmacophoric elements in a precise and pre-organized manner, thereby enhancing binding affinity and selectivity for the target kinase. The 2-Oxa-5-azabicyclo[2.2.1]heptane moiety has emerged as a valuable bicyclic scaffold in this context. Its inherent conformational rigidity, derived from the bridged bicyclic structure, reduces the entropic penalty upon binding to the kinase active site. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors incorporating the 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride salt, a versatile and readily available building block. We will delve into the underlying principles of its application, detailed synthetic protocols, and case studies of its successful integration into potent kinase inhibitors targeting critical signaling pathways.

The 2-Oxa-5-azabicyclo[2.2.1]heptane scaffold can be considered a conformationally restricted analog of morpholine. This structural constraint is key to its utility. By locking the morpholine-like ring into a specific conformation, the scaffold can present substituents to the kinase active site with minimal conformational ambiguity. This pre-organization can lead to more favorable binding energies and improved selectivity, as the scaffold is less likely to adopt conformations that fit into the active sites of off-target kinases. Furthermore, the bicyclic nature of the scaffold can provide vectors for substitution that explore different regions of the kinase active site, allowing for fine-tuning of potency and selectivity. This guide will explore the practical synthetic considerations for leveraging these advantages in your kinase inhibitor discovery programs.

Core Synthetic Strategies and Mechanistic Considerations

The primary synthetic route for incorporating the 2-Oxa-5-azabicyclo[2.2.1]heptane moiety into a kinase inhibitor backbone typically involves a nucleophilic substitution reaction. The secondary amine of the bicyclic scaffold acts as the nucleophile, displacing a leaving group on the kinase inhibitor core, which is often an activated heteroaryl halide. The hydrochloride salt of 2-Oxa-5-azabicyclo[2.2.1]heptane is commonly used due to its stability and ease of handling.[1] Prior to the coupling reaction, the hydrochloride salt is typically neutralized in situ using a suitable base to liberate the free secondary amine.

A common and powerful method for this coupling is the Buchwald-Hartwig cross-coupling reaction, which is highly effective for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction offers broad substrate scope and functional group tolerance, making it ideal for the complex molecules often encountered in kinase inhibitor synthesis. Alternatively, nucleophilic aromatic substitution (SNAr) reactions can be employed, particularly when the heteroaryl core of the kinase inhibitor is sufficiently electron-deficient to be activated towards nucleophilic attack. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, is critical for achieving high yields and purity. These factors are often interdependent and require careful optimization for each specific substrate pairing.

The following diagram illustrates the general workflow for the synthesis of a kinase inhibitor using this compound.

G cluster_0 Scaffold Preparation cluster_1 Kinase Inhibitor Core cluster_2 Coupling Reaction cluster_3 Final Product Scaffold_HCl 2-Oxa-5-azabicyclo[2.2.1]heptane HCl Free_Amine Free 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold_HCl->Free_Amine In situ neutralization Base Base (e.g., DIPEA, K2CO3) Base->Free_Amine Coupling Coupling Reaction (e.g., Buchwald-Hartwig or SNAr) Free_Amine->Coupling Core Kinase Inhibitor Core (with leaving group, e.g., Cl, Br) Core->Coupling Final_Inhibitor Final Kinase Inhibitor Coupling->Final_Inhibitor Catalyst Pd Catalyst/Ligand (for Buchwald-Hartwig) Catalyst->Coupling Purification Purification (e.g., Chromatography) Final_Inhibitor->Purification

Caption: General workflow for kinase inhibitor synthesis.

Detailed Application Protocols

This section provides detailed, step-by-step protocols for the synthesis of kinase inhibitors incorporating the 2-Oxa-5-azabicyclo[2.2.1]heptane scaffold. These protocols are based on established literature procedures and are intended to serve as a starting point for optimization in your specific research context.

Protocol 1: Synthesis of a JAK Inhibitor Precursor via Nucleophilic Aromatic Substitution

This protocol describes the coupling of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane with a dichloropyrimidine core, a common scaffold in Janus kinase (JAK) inhibitors.[2][3]

Materials:

  • (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

  • 2,4-dichloro-5-ethylpyrimidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-dichloro-5-ethylpyrimidine (1.0 g, 5.65 mmol) in DMF (20 mL) is added (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride (0.91 g, 6.78 mmol) and potassium carbonate (1.56 g, 11.3 mmol).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluting with a gradient of hexane and ethyl acetate) to afford the desired product.

Causality of Experimental Choices:

  • Base: Potassium carbonate is a mild inorganic base sufficient to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the amine on the electron-deficient pyrimidine ring.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction.

  • Purification: Silica gel chromatography is a standard and effective method for purifying the product from unreacted starting materials and byproducts.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling for the Synthesis of a Dual Leucine Zipper Kinase (DLK) Inhibitor

This protocol is adapted from the synthesis of GDC-0134, a potent DLK inhibitor, and demonstrates the use of a Buchwald-Hartwig coupling to install the 2-Oxa-5-azabicyclo[2.2.1]heptane moiety.[4][5]

Materials:

  • (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane

  • Aryl bromide precursor of the kinase inhibitor

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, dissolve the aryl bromide precursor (1.0 equiv) and (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane (1.2 equiv) in toluene.

  • Add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Add sodium tert-butoxide (1.5 equiv) to the reaction mixture.

  • Heat the reaction to 100 °C and stir for 16 hours under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to yield the desired kinase inhibitor.

Causality of Experimental Choices:

  • Catalyst and Ligand: The combination of Pd₂(dba)₃ and XPhos is a highly active catalytic system for Buchwald-Hartwig amination of aryl bromides. XPhos is a bulky, electron-rich phosphine ligand that promotes the challenging C-N bond formation.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.

Data Presentation: Biological Activity of Kinase Inhibitors Incorporating the 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold

The incorporation of the 2-Oxa-5-azabicyclo[2.2.1]heptane scaffold has led to the development of potent inhibitors against various kinase targets. The following table summarizes the biological activity of selected inhibitors.

Kinase TargetInhibitor ExampleIC₅₀ (nM)Reference
JAK1/2Phenyl amino pyrimidine derivativeJAK1: <10, JAK2: <10[2]
mTORPQR6206.9[6][7]
DLKGDC-0134-[4][5]
TAK1Imidazo[1,2-b]pyridazine derivative55

Note: IC₅₀ values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Visualization of Key Concepts

Signaling Pathway Inhibition

The following diagram illustrates the general principle of kinase inhibition at the cellular level.

G Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase_Cascade Intracellular Kinase Cascade Receptor->Kinase_Cascade activates Substrate Substrate Protein Kinase_Cascade->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phospho_Substrate->Cellular_Response triggers Inhibitor Kinase Inhibitor with 2-Oxa-5-azabicyclo[2.2.1]heptane Inhibitor->Kinase_Cascade blocks

Caption: Mechanism of action of a kinase inhibitor.

Structural Rationale for Improved Selectivity

The rigid 2-Oxa-5-azabicyclo[2.2.1]heptane scaffold can enhance selectivity by exploiting subtle differences in the ATP-binding pockets of different kinases.

G cluster_0 Target Kinase Active Site cluster_1 Off-Target Kinase Active Site Target_Pocket Well-defined pocket Inhibitor_Target Inhibitor with Rigid Scaffold Target_Pocket->Inhibitor_Target Complementary Fit OffTarget_Pocket Slightly different pocket shape Inhibitor_OffTarget Inhibitor with Rigid Scaffold OffTarget_Pocket->Inhibitor_OffTarget Steric Clash / Poor Fit

Caption: Rigid scaffold enhances kinase selectivity.

Conclusion and Future Perspectives

The 2-Oxa-5-azabicyclo[2.2.1]heptane scaffold represents a powerful tool in the medicinal chemist's arsenal for the design of potent and selective kinase inhibitors. Its conformational rigidity and synthetic tractability make it an attractive building block for exploring the chemical space around the kinase active site. The protocols and data presented in this application note provide a solid foundation for researchers to initiate or advance their own kinase inhibitor discovery programs. Future work in this area will likely focus on the development of novel synthetic methodologies for the derivatization of the scaffold itself, allowing for even greater structural diversity and the potential to target a wider range of kinases with improved therapeutic profiles.

References

  • (No author given). (2022). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. ResearchGate. [https://www.researchgate.net/publication/362842426_Discovery_and_Preclinical_Characterization_of_5-46-Bis3-oxa-8-azabicyclo321octan-8-yl-135-triazin-2-yl]-4-difluoromethylpyridin-2-amine_PQR620_a_Highly_Potent_and_Selective_mTORC12_Inhibitor_]([Link]_)

  • Hoffmann-Emery, F., et al. (2022). Development of a Practical and Greener Process for the Dual Leucine Zipper Kinase Inhibitor GDC-0134 Comprising Two SNAr Reactions, Oxidation and Suzuki Coupling. Organic Process Research & Development. [Link]

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79–86. [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Li, X., et al. (2013). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(12), 1085-1088. [Link]

  • Garsi, J.-B., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 11261–11273. [Link]

  • Rageot, D., et al. (2018). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. Journal of Medicinal Chemistry, 61(22), 10084–10105. [Link]

  • (No author given). (2022). A Phase 1 study of GDC-0134, a dual leucine zipper kinase inhibitor, in ALS. PubMed. [Link]

  • Hoffmann-Emery, F., et al. (2022). Development of a Practical and Greener Process for the Dual Leucine Zipper Kinase Inhibitor GDC-0134 Comprising Two SNAr Reactions, Oxidation and Suzuki Coupling. ACS Figshare. [Link]

  • Rageot, D., et al. (2018). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. ACS Publications. [Link]

  • (No author given). (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. [Link]

  • (No author given). (2022). Development of a Practical and Greener Process for the Dual Leucine Zipper Kinase Inhibitor GDC-0134 Comprising Two S N Ar Reactions, Oxidation and Suzuki Coupling. ResearchGate. [Link]

  • European Patent Office. (2023). JAK INHIBITOR COMPOUND AND USE THEREOF. EP 4186908 A1. [Link]

  • TheraIndx. (n.d.). Optimizing mTOR Inhibitors with Property-Based Drug Design. Retrieved from [Link]

  • (No author given). (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. [Link]

  • (No author given). (n.d.). Design, synthesis, characterization and pharmacological evaluation of mTOR inhibitors for anticancer activity. Retrieved from [Link]

  • Rageot, D., et al. (2020). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Highly Potent, Selective, and Brain Penetrant TORKi. TiHo eLib. [Link]

  • Google Patents. (n.d.). US8809359B2 - Phenyl amino pyrimidine bicyclic compounds and uses thereof.
  • (No author given). (2020). Brain-penetrant PQR620 mTOR and PQR530 PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD. PubMed. [Link]

  • Google Patents. (n.d.). WO2019072942A1 - Bicyclic compounds for use as rip1 kinase inhibitors.
  • Google Patents. (n.d.). CA2877923A1 - Phenyl amino pyrimidine bicyclic compounds and uses thereof.

Sources

Application Notes & Protocols: 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride as a Chiral Morpholine Isostere in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Planar Morpholines - A New Dimension in Stereochemical Control

In the landscape of medicinal chemistry and drug development, the morpholine motif is a ubiquitous structural element, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. However, the inherent conformational flexibility of the simple morpholine ring can be a double-edged sword, often leading to challenges in achieving high receptor affinity and selectivity. The quest for conformationally constrained bioisosteres has led to the emergence of bridged bicyclic systems that mimic the morpholine structure while locking it into a well-defined three-dimensional orientation.

Among these, the enantiomerically pure forms of 2-Oxa-5-azabicyclo[2.2.1]heptane, available as their hydrochloride salts, have garnered significant attention.[1][2] This bicyclic system serves as a rigid, chiral scaffold, offering a superior alternative to planar morpholines by presenting substituents in a spatially precise manner. This guide provides an in-depth exploration of the application of (1S,4S)- and (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride as powerful tools in asymmetric synthesis, not as traditional, removable chiral auxiliaries, but as integral chiral building blocks that impart permanent stereochemical information and conformational rigidity to the target molecule.

Core Principles & Advantages

The utility of 2-Oxa-5-azabicyclo[2.2.1]heptane stems from its rigid bicyclo[2.2.1]heptane core, which locks the embedded morpholine-like structure into a specific conformation.[3] This has several key advantages for drug design and asymmetric synthesis:

  • Pre-organized Geometry: The fixed spatial arrangement of the nitrogen and oxygen atoms, as well as any substituents, reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.

  • Stereochemical Definition: The inherent chirality of the scaffold allows for the synthesis of enantiomerically pure compounds, which is critical for selective interaction with chiral biological systems.[3]

  • Vectorial Presentation of Substituents: The rigid framework acts as a molecular scaffold, projecting substituents into specific regions of chemical space, enabling a more rational approach to structure-activity relationship (SAR) studies.

  • Improved Pharmacokinetic Properties: As a morpholine isostere, it often retains the beneficial properties of the original motif, such as improved solubility and metabolic resistance, while offering enhanced biological activity.[1]

Mechanism of Stereochemical Control: Substrate-Directed Synthesis

Unlike a classical chiral auxiliary that is later cleaved, 2-Oxa-5-azabicyclo[2.2.1]heptane is typically incorporated into the target molecule. Subsequent synthetic transformations are then influenced by the rigid and chiral nature of this scaffold. The bicyclic system creates a sterically defined environment, directing the approach of reagents to one face of a reactive center, thus leading to high diastereoselectivity in substrate-controlled reactions.

For instance, the formation of an enolate from an N-acylated derivative will result in a chiral enolate, where one face is effectively shielded by the bicyclic framework. Subsequent reaction with an electrophile will proceed with a strong facial bias, dictated by the stereochemistry of the parent bicycloheptane.

cluster_0 Asymmetric Transformation Start Chiral Scaffold (2-Oxa-5-azabicyclo[2.2.1]heptane) Acylation N-Acylation with Prochiral Substrate Start->Acylation Intermediate Chiral Intermediate (Fixed Conformation) Acylation->Intermediate Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Intermediate->Reaction Reagent approach from less hindered face Product Diastereomerically Enriched Product Reaction->Product

Caption: Workflow for Substrate-Controlled Asymmetric Synthesis.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Scaffold - (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane

The most common and efficient route to this chiral building block starts from the readily available and inexpensive trans-4-hydroxy-L-proline.[1] The following protocol is an improved method utilizing a benzyloxycarbonyl (Cbz) protecting group, which offers mild reaction conditions and a high overall yield.[1]

Workflow Diagram:

cluster_1 Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Proline trans-4-Hydroxy-L-proline Cbz_Protect 1. N-Cbz Protection Proline->Cbz_Protect Esterify 2. Esterification Cbz_Protect->Esterify Tosylate 3. O-Tosylation Esterify->Tosylate Cyclize 4. Intramolecular Cyclization (NaOMe) Tosylate->Cyclize Deprotect 5. Cbz Deprotection (Hydrogenolysis) Cyclize->Deprotect Final 6. Salt Formation (HCl) (Target Scaffold) Deprotect->Final

Caption: Synthetic pathway from trans-4-hydroxy-L-proline.

Step-by-Step Procedure:

  • N-Cbz Protection: Dissolve trans-4-hydroxy-L-proline in an aqueous solution of sodium hydroxide. Cool the solution to 0 °C and slowly add benzyl chloroformate. Allow the reaction to warm to room temperature and stir for 24 hours. Acidify the mixture and extract the N-Cbz protected product.

  • Esterification: Treat the N-Cbz protected acid with diazomethane in methanol at room temperature to yield the corresponding methyl ester. Caution: Diazomethane is toxic and explosive. Alternative, safer esterification methods like Fischer-Speier esterification can be employed.

  • O-Tosylation: Dissolve the N-Cbz protected ester in pyridine and cool to 5 °C. Add tosyl chloride portion-wise and stir for 60 hours. Work up the reaction to isolate the tosylated product.

  • Intramolecular Cyclization: Reflux the tosylated intermediate with sodium methoxide in dry methanol for 4 hours. This effects an intramolecular Williamson ether synthesis to form the bicyclic core.[1]

  • Cbz Deprotection: Subject the Cbz-protected bicyclic compound to catalytic hydrogenation (e.g., using Pd/C) in a suitable solvent like methanol to remove the Cbz group.

  • Hydrochloride Salt Formation: Bubble dry HCl gas through a solution of the free base in an appropriate solvent (e.g., ether or methanol) to precipitate the desired (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride salt.

Expected Yield: This six-step synthesis can achieve an excellent overall yield of approximately 70%.[1]

Protocol 2: Application in the Synthesis of Backbone-Constrained GABA Analogues

A key application of this scaffold is in the synthesis of conformationally restricted analogues of neurotransmitters like GABA. A 2022 study demonstrated a versatile approach to C-3 disubstituted derivatives, creating analogues of drugs like baclofen and pregabalin.[4][5]

This protocol outlines the stereoselective functionalization at the C-3 position, where the existing (1R,4R) stereocenters of the scaffold direct the formation of a new stereocenter.

Step-by-Step Procedure:

  • N-Boc Protection: Protect the secondary amine of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane with a di-tert-butyl dicarbonate (Boc) group.

  • Lactone Formation: Perform an oxidative lactonization of the N-Boc protected scaffold derived from 4R-hydroxy-L-proline to install a carbonyl group at the C-3 position.

  • Diastereoselective Nucleophilic Addition: Treat the resulting chiral bicyclic lactone with a Grignard or organolithium reagent (R-MgBr or R-Li). The nucleophile will add to the carbonyl group from the sterically less hindered exo face, controlled by the rigid bicyclic structure. This step is critical for setting the new stereocenter with high diastereoselectivity.

  • Functional Group Manipulation: The resulting tertiary alcohol can be further elaborated. For instance, attaching an acetic acid moiety at the C-3 position yields the core of a constrained GABA analogue.[4]

  • Deprotection: Finally, remove the N-Boc protecting group under acidic conditions (e.g., TFA or HCl in dioxane) to yield the final target molecule as its salt.

Data Summary: Stereoselectivity in Functionalization

Starting MaterialReaction TypeStereoselectivityYieldReference
Chiral Bicyclic LactoneNucleophilic Substitution>99% enantiomeric excess (ee)50-65% (over 5 steps)[6]
Cbz-protected IntermediateHydrogenolysis>95% purityHigh[6]

Trustworthiness and Self-Validation

The protocols described are built upon established, peer-reviewed synthetic routes. The stereochemical outcome of these reactions is a direct and predictable consequence of the rigid, chiral nature of the 2-Oxa-5-azabicyclo[2.2.1]heptane scaffold.

  • Spectroscopic Validation: The structure and purity of intermediates and final products should be rigorously confirmed at each step using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS). In ¹H NMR, the characteristic coupling constants and chemical shifts of the bridgehead protons provide a clear signature of the bicyclic system.

  • Stereochemical Confirmation: The high diastereoselectivity of reactions on the scaffold can be confirmed by NMR analysis of the crude reaction mixture (e.g., by observing a single set of signals for the major diastereomer) and ultimately proven by single-crystal X-ray analysis of a suitable crystalline derivative.[5]

  • Optical Rotation: Chiral integrity throughout the synthesis can be monitored by measuring the specific rotation of the starting material and the final product.

Conclusion and Future Outlook

2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is a powerful and versatile chiral building block for modern asymmetric synthesis and medicinal chemistry. By providing a rigid, pre-organized, and stereochemically defined scaffold, it enables the synthesis of complex molecules with precise three-dimensional structures. Its role as a superior morpholine isostere allows for the development of drug candidates with potentially enhanced potency, selectivity, and pharmacokinetic profiles. The synthetic protocols outlined here provide a reliable foundation for researchers to leverage this unique scaffold in their own discovery programs, pushing the boundaries of rational molecular design.

References

  • An improved and efficient method for synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane (1) from trans-4-hydroxy-L-proline was developed. Chinese Chemical Letters, 2013. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVNh9HyJEgTWLqOHyN75K0zn56BpJ43i1C3qTGbdxgtLeiir-tpMTNrrIVsv-C0PAz3-AyEs0bq03hfm3NeWmugrYcjg9t3eiJ0PXVHHCOk6Ok5FuwnTOrsZONqHwoP6ggYkhU]
  • Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters, 2020. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiI2IaCR6_x0keKod5ZfbKwUtkzZmsHasFbq-SwjuWt3NwKyoZcP4kV3nnLMd4Y-4gBlDUo_X_a8HuEHunJ1Iyt109tXDKFQrzNde1CS1pFVLLvWv4-EqFYDDPy0gnMgwH679h4z7t2QgV_MuSAgU=]
  • (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. Synlett, 2022. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6DMlIEE9xzffOV-pDr5NVi78a6hIHewcZVRUFaKPaPTSvk9JanfNt9Y-f57K6MnYrYrzM_59NOI-XYZWodlfluiZwSYqAV0v8_JZ5dFd6EoOIMJAf5if9r-U0roJVSBrPkgPw]
  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 2022. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrsS_MBXPMhIug0QdaTVLdf5jxitNRG3Cr5TgE946oxwPR4g6pAp37oj9p7lbBUg8tQihqxLh5bzgDUNumTW8boFblAUP2bMMGvpsFoYGsR1L4ZwnLl4GoQPP2waGwa3Tzd2kzjzCYrtJ0_YH0f2U5xIG_bED2Ezb91-ZgpKl8vMr88cskMsS3h6A87D0RpkYS48THdZrsIbOEhDW0FC2ZeL1x8TQxmbAxyysmWPM-bKLM3u4hhBvMBLo-0XxW-EFHub64Ow9_Zh8cSIH1QGLhYFjrMoPdDbCo8HmVSNsHO7MCPjJoB2U_sJBJ]
  • (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride Product Page. CymitQuimica. [URL: https://vertexaisearch.cloud.google.
  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. PubMed, 2022. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1SOROwhPKoYSBcBPkynIKyKnhR6JvtqjI1pHj_lZEOGJfYajTugXeLfwdKgYPy0o1az-qw-G3CSVo6Y8AYuSRZ72KTgtN5oBsEj4z0GVcM8xxJzVUdz4Wt_HgmlJeG-EbQtiM]
  • (1S,4S)-2-oxa-5-azabicyclo(2.2.1)heptane hydrochloride. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqsBjerMt28VzV7FjtlDcAcBcxBixNiJd1edSs0fWwCAAWP05Lx759CeWJv4Hhb9n8PQS8_ZQVnRSMPthQH1uRfFUZd40wqHrU4Qu5xPbMwAjfDdF4zxh1r3xsonWt5C-Ohx-WqX_k0d0It56R]

Sources

Application Note: Seamless Integration of 2-Oxa-5-azabicyclo[2.2.1]heptane into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Conformational Rigidity in Peptides

The therapeutic potential of peptides is often hindered by their conformational flexibility and susceptibility to enzymatic degradation. Introducing constrained amino acid analogues is a powerful strategy to overcome these limitations, enhancing receptor affinity, selectivity, and metabolic stability. The 2-Oxa-5-azabicyclo[2.2.1]heptane scaffold, a rigid bicyclic morpholine isostere, presents a unique opportunity to introduce a sharp, well-defined turn into a peptide backbone.[1][2] Its incorporation can pre-organize the peptide into a bioactive conformation, effectively reducing the entropic penalty upon binding to its biological target.

This guide provides a comprehensive overview and detailed protocols for the chemical synthesis and incorporation of 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride into peptide sequences using both Solid-Phase Peptide Synthesis (SPPS) and solution-phase methodologies. We will delve into the critical steps of N-terminal protection, coupling strategies for this sterically demanding secondary amine, and final peptide cleavage and characterization.

The Scaffold: this compound

2-Oxa-5-azabicyclo[2.2.1]heptane is a chiral, bicyclic secondary amine. It is typically supplied as a hydrochloride salt, which is a stable, crystalline solid that is more soluble in aqueous media than its free base form.[3]

Chemical and Physical Properties:

  • Molecular Formula: C₅H₁₀ClNO

  • Molecular Weight: 135.59 g/mol

  • Appearance: White to off-white solid

  • Key Feature: The bridged bicyclic structure imparts significant steric hindrance around the secondary amine, requiring specialized coupling strategies.

Handling and Storage: The hydrochloride salt is hygroscopic and should be stored in a cool, dry place under an inert atmosphere. Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling. For coupling reactions, the hydrochloride salt must be neutralized to the free amine, which is typically accomplished in situ using a non-nucleophilic base.

Nα-Fmoc Protection of the Bicyclic Scaffold

To incorporate the scaffold into a peptide using the prevalent Fmoc/tBu strategy, the secondary amine must first be protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[4][5][6] This protection is crucial to prevent self-coupling or unwanted side reactions during peptide synthesis.[5]

Protocol 2.1: Fmoc Protection of 2-Oxa-5-azabicyclo[2.2.1]heptane

This protocol describes a standard procedure for the Fmoc protection of a secondary amine using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), which is generally more stable than Fmoc-Cl.[7]

Materials:

  • This compound

  • Fmoc-OSu (1.1 equivalents)

  • Sodium Bicarbonate (NaHCO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Add NaHCO₃ (2.5 eq) to the solution and stir until all solids have dissolved. This neutralizes the hydrochloride salt to generate the free amine in situ.

  • Fmoc-OSu Addition: Add Fmoc-OSu (1.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, add deionized water to the mixture.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with 1 M HCl, water, and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product (Fmoc-2-Oxa-5-azabicyclo[2.2.1]heptane) by flash column chromatography on silica gel to yield a white solid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the Fmoc-protected bicyclic scaffold into a growing peptide chain on a solid support presents a challenge due to its steric bulk. Standard coupling conditions are often insufficient to achieve high yields. The use of potent coupling reagents, such as HATU, is highly recommended.[8]

Diagram: SPPS Cycle for Incorporating the Bicyclic Scaffold

spss_workflow cluster_cycle SPPS Cycle start Start: Resin with N-terminal Fmoc-deprotected peptide deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) wash1 DMF Wash deprotection->wash1 coupling Coupling: Fmoc-Bicyclo-OH (3 eq) HATU (2.9 eq) DIPEA (6 eq) in DMF wash1->coupling wash2 DMF Wash coupling->wash2 monitoring Monitoring (Kaiser Test) wash2->monitoring capping Capping (Optional) (Acetic Anhydride/DIPEA) monitoring->capping Positive (Incomplete) next_cycle Proceed to next cycle or final cleavage monitoring->next_cycle Negative (Complete) capping->wash2 Re-wash & re-couple or proceed capped

Caption: SPPS workflow for the incorporation of the sterically hindered bicyclic amino acid.

Protocol 3.1: HATU-Mediated Coupling in Fmoc-SPPS

This protocol is optimized for coupling sterically hindered amino acids and is well-suited for Fmoc-2-Oxa-5-azabicyclo[2.2.1]heptane.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-2-Oxa-5-azabicyclo[2.2.1]heptane (3-5 equivalents relative to resin loading)

  • HATU (0.95 eq relative to the amino acid)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents relative to resin loading)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF to remove all traces of piperidine.

  • Pre-activation: In a separate vessel, dissolve Fmoc-2-Oxa-5-azabicyclo[2.2.1]heptane (3 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6 eq) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: After the initial coupling time, take a small sample of resin beads and perform a qualitative Kaiser (ninhydrin) test. For secondary amines, the Kaiser test is unreliable; the bromophenol blue test is a suitable alternative. A negative test indicates complete coupling.[9]

  • Re-coupling (if necessary): If the coupling is incomplete, drain the reaction vessel and repeat steps 2 and 3.

  • Washing: Once coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and by-products. The peptide-resin is now ready for the next deprotection and coupling cycle.

Table 1: Recommended Reagent Equivalents for SPPS Coupling
ReagentEquivalents (relative to resin loading)Rationale
Fmoc-Bicyclo-OH3 - 5A higher excess drives the reaction to completion for this sterically hindered building block.
HATU2.9 - 4.9A highly efficient coupling reagent that forms a reactive OAt-active ester, minimizing racemization.[10]
DIPEA6 - 10A non-nucleophilic base required to activate the carboxylic acid and maintain basic conditions for coupling.

Incorporation via Solution-Phase Synthesis

For shorter peptides or fragment condensation, solution-phase synthesis offers an alternative to SPPS. Protecting groups are essential to ensure specific peptide bond formation.[11]

Diagram: Solution-Phase Coupling Workflow

solution_phase_workflow cluster_reactants Reactants start_A Fmoc-Bicyclo-OH (Carboxyl Component) dissolve Dissolve Fmoc-Bicyclo-OH (1.0 eq) in anhydrous DMF start_A->dissolve start_B H-Peptide-OR (Amine Component with protected C-terminus) add_amine Add H-Peptide-OR (1.0 eq) start_B->add_amine add_base Add DIPEA (2.0 eq) dissolve->add_base add_hatu Add HATU (1.1 eq) Stir for 10-15 min add_base->add_hatu add_hatu->add_amine react React for 2-6 hours at room temperature add_amine->react workup Aqueous Work-up & Extraction react->workup purify Purification (Column Chromatography) workup->purify product Fmoc-Bicyclo-Peptide-OR purify->product

Caption: General workflow for solution-phase coupling of the bicyclic amino acid.

Protocol 4.1: HATU-Mediated Solution-Phase Coupling

Procedure:

  • Activation: In a dry, inert atmosphere flask, dissolve Fmoc-2-Oxa-5-azabicyclo[2.2.1]heptane (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 5 minutes. Add HATU (1.1 eq) and continue stirring for 10-15 minutes to form the active ester.

  • Coupling: Add the C-terminally protected peptide or amino acid ester (H-Peptide-OR, 1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography to yield the protected peptide.

Final Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.[12] The bicyclic scaffold itself is stable to standard TFA cleavage conditions.

Protocol 5.1: Global Deprotection with TFA

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

  • Cold diethyl ether

Procedure:

  • Preparation: Dry the peptide-resin thoroughly under vacuum.

  • Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Incubate at room temperature with occasional swirling for 2-4 hours. The specific cocktail and time may vary depending on the other amino acids in the sequence.

  • Isolation: Filter the resin and collect the filtrate. Wash the resin with additional TFA.

  • Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet several times with cold ether. Dry the crude peptide under vacuum. Purify the peptide by reverse-phase HPLC.

Characterization

Confirming the successful incorporation and integrity of the final peptide is critical.

  • Mass Spectrometry (MS): Use LC-MS or MALDI-TOF to verify the correct molecular weight of the final peptide. The mass of the incorporated 2-Oxa-5-azabicyclo[2.2.1]heptane residue is 99.13 Da. Tandem MS (MS/MS) can be used to confirm the sequence and locate the bicyclic scaffold within the peptide chain.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 1D and 2D NMR spectroscopy can confirm the presence of the bicyclic scaffold through its unique proton signals and can be used to determine the three-dimensional solution structure of the peptide.[15][16]

Troubleshooting

Issue: Incomplete Coupling

  • Cause: Insufficient activation or steric hindrance.

  • Solution:

    • Extend Reaction Time: Increase the coupling time to 6-8 hours or even overnight.

    • Increase Equivalents: Use up to 5 equivalents of the Fmoc-bicyclo-amino acid and coupling reagents.

    • Double Couple: Perform the coupling reaction twice before proceeding to the next step.

    • Capping: If incomplete coupling persists, cap the unreacted N-termini with acetic anhydride to prevent the formation of deletion sequences.[9]

Issue: Low Yield After Cleavage

  • Cause: Incomplete synthesis cycles or issues during cleavage/work-up.

  • Solution:

    • Confirm Coupling: Ensure each coupling step went to completion using a reliable monitoring test.

    • Optimize Cleavage: Ensure the cleavage time is sufficient for complete removal of all side-chain protecting groups.

    • Improve Precipitation: Ensure the peptide is fully precipitated from the cleavage cocktail.

References

  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]

  • Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3355-3359. [Link]

  • Han, Y., & Barany, G. (1997). An overview of the Fmoc/tBu strategy for solid-phase peptide synthesis. Methods in enzymology, 289, 168-213.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.
  • Wikipedia. (n.d.). Peptide synthesis. [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • Miranda, L. P., & Kent, S. B. (2000). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 97(12), 6453-6458. [Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide science, 12(3), 213-219. [Link]

  • Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International journal of peptide and protein research, 43(1), 1-9. [Link]

  • Ding, Y., et al. (2024). Selective Macrocyclization of Unprotected Peptides with an Ex Situ Gaseous Linchpin Reagent. Angewandte Chemie International Edition. [Link]

  • Garsi, J. B., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of organic chemistry, 87(16), 11261-11273. [Link]

  • He, Y., et al. (2014). An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 25(3), 479-481. [Link]

  • Synthonix Corporation. (n.d.). (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Kent, S. B. H. (2009). Total chemical synthesis of proteins. Chemical Society Reviews, 38(2), 338-351.
  • ResearchGate. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. [Link]

  • He, Y., et al. (2013). An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(11), 975-978. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • BMS. (2024, March 13). Conformational Analysis of Peptidomimetic Drug Leads by NMR [Video]. YouTube. [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. [Link]

  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of mass spectrometry, 39(10), 1091-1112.
  • Trukhan, V. M., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 27(4), 1353. [Link]

  • US Patent No. US20230026641A1. (2023). Method for producing peptide compound comprising highly sterically hindered amino acid.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride in Medicinal Chemistry

This compound is a conformationally rigid bridged bicyclic morpholine analogue that has garnered significant attention in modern drug discovery. Its constrained three-dimensional structure serves as a valuable scaffold for introducing novel pharmacological properties and optimizing the pharmacokinetic profiles of drug candidates.[1][2] As a bioisostere of morpholine and other related heterocycles, it allows for the exploration of new chemical space, potentially leading to compounds with enhanced potency, selectivity, and metabolic stability. The hydrochloride salt form enhances aqueous solubility, a crucial attribute for formulation and in vivo applications.

This application note provides a comprehensive and in-depth guide for the scale-up synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride, commencing from the readily available and inexpensive chiral starting material, trans-4-hydroxy-L-proline. The presented six-step synthesis is designed for robustness and scalability, achieving a high overall yield.[3] This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed, step-by-step protocol but also a thorough discussion of the underlying chemical principles, process optimization strategies, and critical safety considerations essential for successful large-scale production.

Overall Synthetic Strategy: A Robust and Scalable Six-Step Route

The synthetic route is outlined below, employing a benzyloxycarbonyl (Cbz) protecting group strategy, which is advantageous for its ease of introduction, the crystallinity it often imparts to intermediates, and its straightforward removal via catalytic hydrogenation in the final step.[3][4]

Synthetic_Workflow start trans-4-hydroxy-L-proline step1 Step 1: N-Protection start->step1 intermediate1 (2S,4R)-1-benzyloxycarbonyl- 4-hydroxypyrrolidine-2-carboxylic acid step1->intermediate1 step2 Step 2: Esterification intermediate1->step2 intermediate2 Methyl (2S,4R)-1-benzyloxycarbonyl- 4-hydroxypyrrolidine-2-carboxylate step2->intermediate2 step3 Step 3: Tosylation intermediate2->step3 intermediate3 Methyl (2S,4R)-1-benzyloxycarbonyl- 4-(tosyloxy)pyrrolidine-2-carboxylate step3->intermediate3 step4 Step 4: Reduction intermediate3->step4 intermediate4 (2S,4R)-1-benzyloxycarbonyl-2- (hydroxymethyl)pyrrolidin-4-yl tosylate step4->intermediate4 step5 Step 5: Intramolecular Cyclization intermediate4->step5 intermediate5 (1S,4S)-5-benzyloxycarbonyl-2-oxa- 5-azabicyclo[2.2.1]heptane step5->intermediate5 step6 Step 6: Deprotection and Salt Formation intermediate5->step6 final_product (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride step6->final_product

Caption: Overall synthetic workflow for this compound.

Detailed Protocols and Scientific Rationale

Step 1: N-Protection of trans-4-hydroxy-L-proline

Reaction: trans-4-hydroxy-L-proline + Benzyl chloroformate → (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid

Protocol:

  • To a cooled (0-5 °C) solution of sodium hydroxide (2.0 eq) in water, add trans-4-hydroxy-L-proline (1.0 eq). Stir until all solids dissolve.

  • While maintaining the temperature between 0-5 °C, add benzyl chloroformate (1.0 eq) dropwise over 1-2 hours. The pH of the reaction mixture should be maintained in the alkaline range (pH 9-11).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-5 hours.

  • Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with a suitable organic solvent (e.g., diethyl ether or toluene) to remove any unreacted benzyl chloroformate and benzyl alcohol.

  • Cool the aqueous layer to 0-5 °C and acidify with 2M HCl to a pH of 2.

  • The product will precipitate as a white solid. If it oils out, extract the aqueous layer with ethyl acetate (3 x V).

  • If a solid precipitate forms, filter the product, wash with cold water, and dry under vacuum. If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the title compound.

Scientific Rationale:

  • Choice of Protecting Group: The benzyloxycarbonyl (Cbz) group is selected for its robustness under a variety of reaction conditions and its ease of removal in the final step via catalytic hydrogenation, which is a clean and high-yielding reaction.[4][5] The introduction of the Cbz group often enhances the crystallinity of intermediates, facilitating purification by recrystallization on a large scale.[4]

  • Reaction Conditions: The reaction is performed in an aqueous alkaline solution to deprotonate the carboxylic acid and keep the starting material in solution, while the amine remains nucleophilic enough to react with benzyl chloroformate. Maintaining a low temperature during the addition of benzyl chloroformate is crucial to minimize its hydrolysis and potential side reactions.

Scale-Up Considerations:

  • Temperature Control: The addition of benzyl chloroformate is exothermic. A robust cooling system is essential to maintain the reaction temperature between 0-5 °C.

  • pH Control: On a larger scale, pH monitoring and control are critical. A pH probe can be used to monitor the pH, and the addition rate of benzyl chloroformate can be adjusted accordingly.

  • Work-up: For large-scale operations, extraction can be cumbersome. Inducing precipitation of the product by careful pH adjustment and seeding, followed by filtration, is often a more efficient isolation method.

ParameterValue
Starting Material trans-4-hydroxy-L-proline
Reagents Benzyl chloroformate, NaOH, HCl
Solvent Water
Temperature 0-5 °C to Room Temperature
Typical Yield 90-95%
In-Process Control HPLC or TLC
Step 2: Esterification

Reaction: (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid + SOCl₂/MeOH → Methyl (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylate

Protocol:

  • To a solution of (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) in methanol (5-10 V), cool the mixture to 0-5 °C.

  • Add thionyl chloride (1.1-1.2 eq) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by HPLC or TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the product as a viscous oil. The crude product is often used in the next step without further purification.

Scientific Rationale:

  • Esterification Method: The use of thionyl chloride and methanol is a highly efficient method for the esterification of carboxylic acids. Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The carboxylic acid is then activated by reaction with thionyl chloride or protonated by HCl, followed by nucleophilic attack by methanol.

  • Anhydrous Conditions: While not strictly necessary for this method to work, minimizing water content will improve efficiency by reducing the hydrolysis of thionyl chloride.

Scale-Up Considerations:

  • Reagent Addition: The addition of thionyl chloride to methanol is highly exothermic and releases HCl gas. This step must be performed in a well-ventilated area with a robust cooling system and an appropriate gas scrubber.

  • Off-gassing: Significant amounts of HCl and SO₂ gas are evolved. A properly sized scrubbing system containing a caustic solution is mandatory.

  • Solvent Removal: On a large scale, the removal of excess methanol and HCl requires a robust vacuum system.

ParameterValue
Starting Material (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid
Reagents Thionyl chloride, Methanol
Solvent Methanol
Temperature 0-5 °C to Room Temperature
Typical Yield 95-98% (crude)
In-Process Control HPLC or TLC
Step 3: Tosylation

Reaction: Methyl (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylate + TsCl → Methyl (2S,4R)-1-benzyloxycarbonyl-4-(tosyloxy)pyrrolidine-2-carboxylate

Protocol:

  • Dissolve the crude methyl ester from the previous step (1.0 eq) in dichloromethane (10 V).

  • Add triethylamine (1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0-5 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by HPLC or TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Scientific Rationale:

  • Tosylation: The hydroxyl group is converted to a tosylate, which is an excellent leaving group, to facilitate the subsequent intramolecular cyclization.

  • Reagents: Triethylamine is used as a base to neutralize the HCl generated during the reaction. DMAP is a nucleophilic catalyst that accelerates the reaction by forming a highly reactive N-tosylpyridinium intermediate.

Scale-Up Considerations:

  • Exotherm: The addition of TsCl can be exothermic. Portion-wise addition and good temperature control are necessary.

  • Work-up: The aqueous work-up on a large scale can lead to emulsion formation. Careful phase separation and the use of brine washes can mitigate this.

  • Purification: Crystallization is the preferred method for purification on a large scale as it is more efficient and economical than chromatography.

ParameterValue
Starting Material Methyl (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylate
Reagents p-toluenesulfonyl chloride, Triethylamine, DMAP
Solvent Dichloromethane
Temperature 0-5 °C to Room Temperature
Typical Yield 90-95%
In-Process Control HPLC or TLC
Step 4: Reduction of the Ester

Reaction: Methyl (2S,4R)-1-benzyloxycarbonyl-4-(tosyloxy)pyrrolidine-2-carboxylate + NaBH₄ → (2S,4R)-1-benzyloxycarbonyl-2-(hydroxymethyl)pyrrolidin-4-yl tosylate

Protocol:

  • Dissolve the tosylated intermediate (1.0 eq) in a mixture of ethanol and THF (e.g., 1:1, 10 V).

  • Cool the solution to 0-5 °C.

  • Add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise, keeping the temperature below 10 °C.

  • Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by HPLC or TLC.

  • Upon completion, cool the reaction to 0-5 °C and cautiously quench by the slow addition of water or acetone, followed by 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization.

Scientific Rationale:

  • Reducing Agent: Sodium borohydride is a mild and selective reducing agent that will reduce the ester to the primary alcohol without affecting the tosylate or Cbz group.[6]

  • Solvent System: The use of a protic solvent like ethanol enhances the reducing power of NaBH₄. THF is used to improve the solubility of the starting material.

Scale-Up Considerations:

  • Reagent Addition: The addition of NaBH₄ can be exothermic and generates hydrogen gas, especially during the quench. Slow, portion-wise addition and careful temperature control are critical. The reaction vessel must be equipped with adequate ventilation and a system to handle hydrogen off-gassing.

  • Quenching: The quench is highly exothermic and produces a significant amount of hydrogen gas. It must be performed slowly and with efficient cooling.

  • Safety: Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Appropriate handling procedures and safety precautions are essential.[7][8]

ParameterValue
Starting Material Methyl (2S,4R)-1-benzyloxycarbonyl-4-(tosyloxy)pyrrolidine-2-carboxylate
Reagents Sodium borohydride
Solvent Ethanol/THF
Temperature 0-5 °C to Room Temperature
Typical Yield ~100% (crude)
In-Process Control HPLC or TLC
Step 5: Intramolecular Cyclization

Reaction: (2S,4R)-1-benzyloxycarbonyl-2-(hydroxymethyl)pyrrolidin-4-yl tosylate + NaOMe → (1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane

Protocol:

  • Dissolve the alcohol from the previous step (1.0 eq) in dry methanol (10 V).

  • Add sodium methoxide (NaOMe, 1.5 eq) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by HPLC or TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Add saturated sodium carbonate solution to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by silica gel chromatography or crystallization.

Scientific Rationale:

  • Williamson Ether Synthesis: This is an intramolecular Williamson ether synthesis. The alkoxide, formed by the deprotonation of the primary alcohol with sodium methoxide, displaces the tosylate leaving group to form the bicyclic ether.

  • Base: Sodium methoxide is a strong, non-nucleophilic base (in this context) that efficiently deprotonates the alcohol to initiate the cyclization.

Scale-Up Considerations:

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the tosylate and consume the base. Using dry solvents and reagents is important.

  • Purification: While the original procedure mentions chromatography, for large-scale synthesis, developing a crystallization procedure is highly recommended to improve efficiency and reduce solvent waste.

ParameterValue
Starting Material (2S,4R)-1-benzyloxycarbonyl-2-(hydroxymethyl)pyrrolidin-4-yl tosylate
Reagents Sodium methoxide
Solvent Methanol
Temperature Reflux
Typical Yield 85-90%
In-Process Control HPLC or TLC
Step 6: Cbz Deprotection and Hydrochloride Salt Formation

Reaction: (1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane + H₂/Pd/C → (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane → (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

Protocol:

  • Dissolve the Cbz-protected bicyclic compound (1.0 eq) in methanol (10-20 V).

  • Carefully add 10% Palladium on carbon (Pd/C, 5-10 wt%).

  • Pressurize the reaction vessel with hydrogen gas (1-3 atm) and stir vigorously for 4-6 hours at room temperature.

  • Monitor the reaction by HPLC or TLC.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.

  • To the combined filtrate, add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol) until the pH is acidic (pH 1-2).

  • The hydrochloride salt will precipitate. Stir the slurry for 1-2 hours at room temperature or in an ice bath to maximize precipitation.

  • Filter the solid, wash with a small amount of cold methanol or diethyl ether, and dry under vacuum to afford the final product.

Scientific Rationale:

  • Catalytic Hydrogenation: This is a clean and efficient method for removing the Cbz group. The catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen, releasing the free amine, toluene, and carbon dioxide as byproducts.[9]

  • Salt Formation: The formation of the hydrochloride salt improves the stability and handling of the final product and is often the desired form for pharmaceutical applications due to its enhanced solubility.

Scale-Up Considerations:

  • Hydrogenation Safety: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation must be performed in a dedicated high-pressure reactor with appropriate safety features. The Pd/C catalyst can be pyrophoric and should be handled with care, preferably as a water-wet paste.[10][11]

  • Filtration of Catalyst: On a large scale, the filtration of the Pd/C catalyst must be done carefully to avoid its exposure to air while dry. The filter cake should be kept wet with solvent until it is safely quenched.

  • Crystallization of the Salt: The final salt formation and crystallization is a critical step for achieving high purity. The choice of solvent for HCl addition and for washing the final product can significantly impact the yield and purity.

ParameterValue
Starting Material (1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Reagents H₂, 10% Pd/C, HCl
Solvent Methanol
Temperature Room Temperature
Typical Yield ~100%
In-Process Control HPLC or TLC

Process Safety and Hazard Analysis

The scale-up of this synthesis involves several hazardous reagents and potentially energetic reactions. A thorough risk assessment is mandatory before proceeding.

Safety_Analysis cluster_reagents Hazardous Reagents cluster_operations Hazardous Operations reagent1 Benzyl chloroformate (Corrosive, Lachrymator) op1 Exothermic additions (Steps 1, 2, 3, 4) reagent1->op1 reagent2 Thionyl chloride (Corrosive, Reacts with water) reagent2->op1 op2 Gas evolution (HCl, SO₂, H₂) reagent2->op2 reagent3 p-Toluenesulfonyl chloride (Corrosive, Moisture sensitive) reagent3->op1 reagent4 Sodium borohydride (Flammable solid, Reacts with water) reagent4->op1 reagent4->op2 reagent5 Hydrogen gas (Highly flammable) op3 High-pressure hydrogenation (Step 6) reagent5->op3 reagent6 Palladium on Carbon (Pyrophoric when dry) op4 Handling of pyrophoric catalyst (Step 6) reagent6->op4

Caption: Key safety considerations for the scale-up synthesis.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Ventilation: All steps should be performed in a well-ventilated fume hood or a designated process bay.

  • Emergency Procedures: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers are readily accessible.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local regulations.

Conclusion

The six-step synthesis of this compound from trans-4-hydroxy-L-proline presented in this application note provides a robust and scalable route to this valuable building block. By understanding the scientific rationale behind each step and carefully considering the scale-up and safety challenges, researchers and process chemists can confidently and efficiently produce this compound in the quantities required for drug discovery and development programs. The use of a Cbz protecting group strategy, coupled with scalable purification methods such as crystallization, makes this an industrially viable process.

References

  • An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 2014, 25(3), 454-456. [Link]

  • Material Safety Data Sheet - p-Toluenesulfonyl chloride. Cole-Parmer. [Link]

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 2022, 87(16), 11261-11273. [Link]

  • Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene. Cole-Parmer. [Link]

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. PubMed. [Link]

  • Safety Data Sheet: Sodium borohydride. Carl ROTH. [Link]

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 2019, 91(17), 11448-11455. [Link]

  • Safety Data Sheet: Benzyl chloroformate. Chemos GmbH&Co.KG. [Link]

  • Safe chemical reaction scale up. ACS Publications. [Link]

  • Safety Data Sheet: Palladium on activated carbon. Carl ROTH. [Link]

  • Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]

  • Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Bionium. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • Benzyl chloroformate. Grokipedia. [Link]

  • Benzyl chloroformate. Wikipedia. [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry?. Proprep. [Link]

  • Excellent Method for Cbz-protection of Amines. Chemistry Letters, 2004, 33(10), 1342-1343. [Link]

  • NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones. YouTube. [Link]

  • Why some esters can be reduced by sodium borohydride?. ResearchGate. [Link]

  • Some scale-up considerations. CatSci Ltd. [Link]

  • Analytical methods for the monitoring of solid phase organic synthesis. PubMed. [Link]

  • Scale Up Safety_FINAL. Stanford Environmental Health & Safety. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • How do you Safely Scale up a Given Chemical Reaction?. Scientific Update. [Link]

  • Palladium on carbon (10%) (50% wet with water for safety). Cole-Parmer. [Link]

  • THIONYL CHLORIDE FOR SYNTHESIS. Loba Chemie. [Link]

  • Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]

  • Material Safety Data Sheet p-Toluenesulfonyl chloride MSDS# 75732 Section 1. Acros Organics. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor. [Link]

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. [Link]

  • Scale-up Reactions. Division of Research Safety | Illinois. [Link]

  • In situ Reaction Monitoring in Photocatalytic Organic Synthesis. Refubium - Freie Universität Berlin. [Link]

Sources

protecting group strategies for 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Protecting Group Strategies for 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride

Overview

The 2-Oxa-5-azabicyclo[2.2.1]heptane scaffold is a conformationally constrained bicyclic morpholine surrogate of significant interest in medicinal chemistry and drug development.[1] Its rigid structure makes it a valuable building block for introducing three-dimensional character into otherwise flat molecules, often improving physicochemical and pharmacological properties.[2] As it is typically supplied and handled as a hydrochloride salt, the secondary amine is protonated, necessitating careful strategic planning for any subsequent functionalization.[3]

This guide provides a detailed examination of protecting group strategies for the secondary amine of 2-Oxa-5-azabicyclo[2.2.1]heptane, focusing on the widely used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. We will explore the causality behind experimental choices, provide detailed step-by-step protocols for protection and deprotection, and offer a comparative analysis to aid researchers in selecting the optimal strategy for their synthetic goals.

Fundamental Consideration: Handling the Hydrochloride Salt

The starting material, this compound, contains a protonated secondary amine (an ammonium salt). This form enhances stability and water solubility but renders the nitrogen non-nucleophilic.[3] Therefore, before any N-functionalization, including the introduction of a protecting group, the free base must be generated. This is a critical and mandatory first step.

A common method is to neutralize the salt in situ using a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), immediately before adding the protecting group reagent. Alternatively, a biphasic workup using a mild inorganic base (e.g., NaHCO₃ or K₂CO₃) can be performed to extract the free base into an organic solvent, which is then dried and used in the subsequent protection step. The choice of method depends on the scale and the specific reaction conditions for protection.

Workflow for N-Protection and Deprotection

The selection and application of a protecting group is a multi-stage process. The chosen group must be stable to subsequent reaction conditions and be removable without affecting other functional groups in the molecule—a concept known as orthogonality.[4][5]

G cluster_0 A Start: 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride Salt B Neutralization: Generate Free Base A->B Add Base (e.g., TEA, NaHCO₃) C N-Protection: Introduce PG B->C Add Protecting Reagent (e.g., Boc₂O, CbzCl) D N-Protected Intermediate (Stable & Ready for Use) C->D E Subsequent Synthetic Steps D->E F N-Deprotection: Remove PG E->F Selective Cleavage G Final Product: Free Secondary Amine F->G

Caption: General workflow for the protection and deprotection of 2-Oxa-5-azabicyclo[2.2.1]heptane.

N-Protecting Group Strategies

The choice between protecting groups is dictated by the overall synthetic plan. The most common and versatile options for the secondary amine in this scaffold are the acid-labile Boc group and the hydrogenolysis-labile Cbz group.

The Tert-butyloxycarbonyl (Boc) Group

The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and its stability under a wide range of non-acidic conditions, including basic hydrolysis, hydrogenation, and many organometallic reactions.[6]

This protocol describes the reaction of the free-based bicycloamine with di-tert-butyl dicarbonate (Boc₂O).

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous NaHCO₃ solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Suspend this compound (1.0 eq) in DCM (approx. 0.2 M).

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethylamine (1.1 - 1.2 eq) dropwise to the stirred suspension to generate the free amine in situ. Stir for 15-20 minutes.

    • Add a solution of Boc₂O (1.1 eq) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product, tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, can be purified by flash column chromatography if necessary.[2]

G cluster_0 A 2-Oxa-5-azabicyclo[2.2.1]heptane (Free Base) Plus1 + A->Plus1 B Boc₂O Plus1->B Arrow B->Arrow C N-Boc Protected Intermediate Arrow->C Reagents TEA, DCM 0 °C to RT Arrow->Reagents Conditions

Caption: Reaction scheme for N-Boc protection.

The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol are standard methods.[7][8]

  • Materials:

    • tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • or 4M HCl in 1,4-Dioxane

    • Saturated aqueous NaHCO₃ solution or other base for neutralization

    • Diethyl ether (for precipitation)

  • Procedure (using TFA):

    • Dissolve the N-Boc protected compound (1.0 eq) in DCM (approx. 0.1 M).

    • Cool the solution to 0 °C.

    • Add TFA (5-10 eq, often used as a 20-50% solution in DCM) dropwise.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC until the starting material is consumed (typically 1-3 hours).

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

    • The resulting product is the trifluoroacetate salt. To obtain the hydrochloride salt, dissolve the residue in a minimal amount of methanol and add ethereal HCl. The salt can then be precipitated. For the free base, carefully neutralize with a saturated NaHCO₃ solution and extract with an appropriate organic solvent.

The Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is a classic amine protecting group, valued for its stability to both acidic and basic conditions. Its key advantage is its clean and mild removal by catalytic hydrogenation, which releases the free amine and generates toluene and carbon dioxide as byproducts.[1][9]

This protocol is adapted from an efficient synthesis of the target scaffold.[1]

  • Materials:

    • This compound

    • Benzyl chloroformate (CbzCl)

    • Sodium hydroxide (NaOH) or another suitable base (e.g., Na₂CO₃, TEA)

    • Water, Dioxane, or DCM

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of water and a suitable organic solvent like dioxane or DCM.

    • Cool the solution to 0 °C.

    • Add benzyl chloroformate (1.1 eq) to the mixture.

    • While stirring vigorously, add a solution of NaOH (2.5 eq) or Na₂CO₃ (2.5 eq) in water dropwise, maintaining the temperature at 0 °C and ensuring the pH remains basic.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 3-5 hours.

    • Monitor the reaction by TLC. Upon completion, extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product, benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, by flash chromatography.[1]

G cluster_0 A 2-Oxa-5-azabicyclo[2.2.1]heptane (Free Base) Plus1 + A->Plus1 B CbzCl Plus1->B Arrow B->Arrow C N-Cbz Protected Intermediate Arrow->C Reagents Base (e.g., NaOH) 0 °C to RT Arrow->Reagents Conditions

Sources

Application Note: A Multi-Modal Analytical Approach for the Characterization of 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a suite of analytical methodologies for the robust characterization of 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride derivatives. These bicyclic morpholine isosteres are of significant interest in medicinal chemistry due to their unique structural and physicochemical properties.[1] This document provides in-depth protocols and expert insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography for the unambiguous identification, purity assessment, and structural elucidation of this important class of compounds.

Introduction: The Analytical Imperative for Bridged Bicyclic Systems

The 2-Oxa-5-azabicyclo[2.2.1]heptane scaffold presents a conformationally constrained framework that is increasingly utilized in drug design to modulate potency, selectivity, and pharmacokinetic properties.[2][3] The hydrochloride salt form of these derivatives is common, enhancing aqueous solubility and facilitating handling.[1] However, the rigid, non-planar geometry and the presence of heteroatoms and a salt counter-ion pose unique challenges for analytical characterization. A multi-pronged analytical strategy is therefore not just recommended but essential for definitive structural confirmation and quality control.

This application note moves beyond a simple listing of techniques. It provides a strategic workflow, explaining the rationale behind the selection of specific methods and experimental parameters, empowering researchers to develop and validate their own robust analytical protocols.

The Integrated Analytical Workflow

A logical and efficient characterization of this compound derivatives follows a structured progression. The initial focus is on confirming the molecular structure, followed by an assessment of purity and, if required, a definitive determination of the three-dimensional arrangement of atoms.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Separation cluster_2 Definitive Structure NMR NMR Spectroscopy (1D & 2D) MS Mass Spectrometry (HRMS & MS/MS) NMR->MS Confirms Connectivity HPLC HPLC (RP, Mixed-Mode) MS->HPLC Guides Purity Method XRay X-Ray Crystallography HPLC->XRay Provides Pure Sample End Fully Characterized Compound HPLC->End QC & Release XRay->End Absolute Confirmation Start New Derivative Synthesized Start->NMR

Caption: Integrated workflow for the characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For bridged bicyclic systems, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments is indispensable.

Expertise & Experience: Navigating the Complexities of Bicyclic Spectra

The rigid nature of the 2-Oxa-5-azabicyclo[2.2.1]heptane core leads to distinct and often complex ¹H NMR spectra. Protons on the bicyclic framework are diastereotopic, resulting in complex splitting patterns. A key challenge is the unambiguous assignment of signals, particularly for the bridgehead protons and the exo/endo protons.[4]

  • ¹H NMR: Expect signals for the bicyclic core protons to appear in the aliphatic region. The hydrochloride salt form can lead to broad N-H signals. Chemical shifts are highly sensitive to the nature and stereochemistry of substituents.

  • ¹³C NMR: The number of signals will confirm the number of unique carbon atoms. The chemical shifts of the bridgehead carbons and those adjacent to the oxygen and nitrogen atoms are diagnostic.

  • 2D NMR for Unambiguous Assignment:

    • COSY (Correlation Spectroscopy): Essential for identifying proton-proton coupling networks, allowing for the tracing of the carbon skeleton.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, providing definitive C-H assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems and positioning substituents.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in proximity, which is vital for determining the relative stereochemistry (e.g., exo vs. endo substituents).[4]

Detailed Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O will exchange with the N-H proton, causing its signal to disappear, which can be a useful diagnostic tool.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

    • Filter the solution if any particulate matter is present.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D NMR spectra: gCOSY, gHSQC, gHMBC, and NOESY. The specific parameters for these experiments should be optimized based on the instrument and the sample.

  • Data Analysis:

    • Process the spectra using appropriate software.

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Use the 2D spectra to systematically assign all ¹H and ¹³C signals. Start with easily identifiable signals and use the correlation networks to build the structure.

Parameter Typical Value/Range Rationale
¹H NMR Frequency 400-600 MHzHigher field strength provides better signal dispersion, which is critical for resolving complex multiplets in bicyclic systems.
¹³C NMR Frequency 100-150 MHzStandard frequency range for carbon observation.
Solvent D₂O, DMSO-d₆, CD₃ODChoice depends on sample solubility and the need to observe or exchange the N-H proton.
2D Experiments COSY, HSQC, HMBC, NOESYA comprehensive suite to establish connectivity and stereochemistry.[5][6]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the derivative and offers valuable structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Expertise & Experience: Ionization and Fragmentation of Bicyclic Amines

Electrospray ionization (ESI) is the preferred method for these polar, pre-ionized hydrochloride salts. The molecule will typically be observed as the protonated free base, [M+H]⁺. The fragmentation of the 2-Oxa-5-azabicyclo[2.2.1]heptane core is influenced by the stable bicyclic structure. Cleavage of the substituent chains and characteristic ring fragmentations can be expected.

For enhanced sensitivity and selectivity, especially in complex matrices, derivatization of the amine followed by LC-MS/MS analysis can be a powerful strategy.

MS_Fragmentation Parent [M+H]⁺ (Protonated Derivative) Frag1 Loss of Substituent Parent->Frag1 CID Frag2 Bicyclic Core Fragment Parent->Frag2 CID Frag3 Retro-Diels-Alder Fragment Frag2->Frag3 CID

Caption: Potential fragmentation pathways for 2-Oxa-5-azabicyclo[2.2.1]heptane derivatives in MS/MS.

Detailed Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • LC Separation (for LC-MS):

    • Use a C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Run a gradient elution to separate the analyte from any impurities.

  • MS Detection:

    • Set the mass spectrometer to positive ion ESI mode.

    • Perform a full scan experiment to identify the [M+H]⁺ ion.

    • Perform a product ion scan (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern.

    • For quantitative analysis, develop a Multiple Reaction Monitoring (MRM) method using the most intense and specific precursor-product ion transitions.[7]

Parameter Typical Setting Rationale
Ionization Mode ESI PositiveIdeal for polar amines that are already in a salt form.
Full Scan Range m/z 100-1000To detect the [M+H]⁺ of the expected derivative and potential impurities.
Collision Energy (MS/MS) 10-40 eVOptimize to achieve characteristic and informative fragmentation.
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good separation efficiency for small molecules.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is the primary method for determining the purity of the synthesized derivatives and for monitoring reaction progress. Due to the polar and basic nature of the this compound derivatives, careful method development is required to achieve good peak shape and retention.

Expertise & Experience: Overcoming Challenges in Amine Chromatography

Standard reversed-phase (C18) chromatography can be challenging for polar amines. Issues such as poor retention and peak tailing are common. Several strategies can be employed to overcome these problems:

  • Low pH Mobile Phase: Using a mobile phase with a low pH (e.g., containing 0.1% formic or trifluoroacetic acid) ensures the amine is fully protonated and minimizes interactions with residual silanols on the silica-based stationary phase.

  • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can provide excellent retention and selectivity for polar, ionizable compounds.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar derivatives, HILIC can be a suitable alternative to reversed-phase chromatography.

Peak splitting can sometimes be observed for amine hydrochloride salts, potentially due to on-column pH effects.[9] Ensuring adequate buffering of the mobile phase can mitigate this issue.

Detailed Protocol: Reversed-Phase HPLC for Purity Analysis
  • System Preparation:

    • Thoroughly purge the HPLC system with the initial mobile phase.

    • Equilibrate the column until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold for a few minutes, and then return to the initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at a suitable wavelength (e.g., 210 nm or a wavelength where a chromophore in the derivative absorbs).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Parameter Typical Condition Rationale
Column Type C18 or Polar-Embedded C18C18 is a good starting point; polar-embedded phases offer better retention for polar analytes in highly aqueous mobile phases.
Mobile Phase Additive 0.1% TFA or Formic AcidSuppresses silanol interactions and ensures consistent protonation of the amine, leading to improved peak shape.
pH 2-3Ensures the amine is in its cationic form.
Detection UV (e.g., 210 nm) / CADUV is common; Charged Aerosol Detection (CAD) can be used for compounds lacking a strong chromophore.

Single-Crystal X-ray Crystallography: The Definitive Structural Proof

For novel derivatives, single-crystal X-ray crystallography provides unequivocal proof of structure, including the absolute stereochemistry. This technique is the ultimate arbiter in cases of ambiguous NMR assignments.

Expertise & Experience: Crystallizing Hydrochloride Salts

Growing diffraction-quality single crystals of hydrochloride salts can be challenging. The high lattice energy of salts can sometimes favor rapid precipitation over slow, ordered crystal growth.

  • Solvent Selection: A systematic screen of solvents and solvent systems (e.g., alcohol/ether, water/acetone) is crucial.

  • Crystallization Techniques: Slow evaporation is the most common method. Vapor diffusion (liquid or solid) and slow cooling techniques can also be effective.

  • Co-crystallization: In cases where the hydrochloride salt itself is difficult to crystallize, forming a co-crystal with a suitable co-former can be a viable strategy.[10]

Detailed Protocol: Single Crystal Growth
  • Sample Purification:

    • Ensure the sample is of the highest possible purity (>98% by HPLC). Impurities can inhibit crystallization.

  • Solubility Screening:

    • Test the solubility of the compound in a range of solvents of varying polarity (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane).

  • Crystal Growth Experiments:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed jar containing a solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and inducing crystallization.

  • Crystal Harvesting and Analysis:

    • Once suitable crystals have formed, carefully remove them from the solution using a loop.

    • Mount the crystal on a goniometer head and subject it to X-ray diffraction analysis.

Conclusion

The successful characterization of this compound derivatives relies on the synergistic application of multiple analytical techniques. NMR spectroscopy defines the molecular connectivity and stereochemistry, mass spectrometry confirms the molecular weight and provides fragmentation data, HPLC rigorously assesses purity, and X-ray crystallography offers the ultimate, unambiguous structural proof. By employing the detailed protocols and expert insights provided in this application note, researchers can confidently and accurately characterize these novel and medicinally important compounds.

References

  • Garsi, J. B., Guggari, S., Deis, T., Ma, M., Hocine, S., & Hanessian, S. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 11261-11273. [Link]

  • Arkivoc. (2004). One-step transformation of 2-oxa-3-azabicyclo[2.2.1]hept-5-ene and methyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate to ion uptake systems. ARKIVOC, 2004(viii), 28-36. [Link]

  • Google Patents. (2009). WO2009104155A1 - 2-aza-bicyclo[2.2.1]heptane derivatives.
  • Kavková, Z., Maříková, J., Korábečný, J., Hulcová, D., Kučera, T., & Cahlíková, L. (2020). Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids. Molecules, 25(19), 4468. [Link]

  • SpectraBase. (n.d.). 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylic acid, 3-methoxy-6-(phenylmethyl)-, methyl ester, [1S-(endo,endo)]-. Retrieved from [Link]

  • Google Patents. (2016). US9321790B2 - Pyrimidinone derivatives as antimalarial agents.
  • Google Patents. (2010). US20100204470A1 - method for salt preparation.
  • Portoghese, P. S., & Sepp, D. T. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(14), 2254-2258. [Link]

  • American Laboratory. (2007). A Weak Anion-Exchange/Reversed-Phase Mixed-Mode HPLC Column and its Applications. Retrieved from [Link]

  • IISc. (n.d.). Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids. Retrieved from [Link]

  • Retsch. (2017). Sample Preparation for X-Ray Diffraction Analysis. Retrieved from [Link]

  • Universidade de Lisboa. (n.d.). LC-MS/MS method development for anti-oxidative biomarkers. Retrieved from [Link]

  • Darbandi, M. A., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmaceutical Investigation, 42, 199-209. [Link]

  • PubMed. (2013). Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones. Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • PubMed. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. Retrieved from [Link]

  • Chromatography Forum. (2004). Amine hydrochloride in HPLC. Retrieved from [Link]

  • Shodex. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). [Link]

  • PubMed. (2008). Structure elucidation and NMR assignments for two amide alkaloids from a Mangrove endophytic Fungus (No. ZZF-22). Retrieved from [Link]

  • Kagan, J., & Harrison, W. A. (1970). The Mass Spectra of Derivatives of 3-Azabicyclo[3.2.1]octane, 3-Azabicyclo[3.3.1]nonane, and 8-Azabicyclo[4.3.1]decane. The Journal of Organic Chemistry, 35(6), 2077-2079. [Link]

  • Agilent. (2013). Choosing HPLC Columns for Rapid Method Development. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Molecular Structure Analysis of Alkaloids. Retrieved from [Link]

  • AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]

Sources

Application Note: Leveraging 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride for Next-Generation Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality chemical starting points for drug development.[1][2][3] This approach relies on screening small, low molecular weight compounds ("fragments") that, despite their weak initial binding, form highly efficient and specific interactions with a biological target.[2] This application note provides a detailed guide on the strategic use of 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride, a conformationally constrained, three-dimensional fragment, in FBDD campaigns. We will explore its rationale for use, physicochemical properties, and provide detailed protocols for its integration into common biophysical screening and structural biology workflows.

The Strategic Advantage of 3D Fragments: The Case for Bicyclic Scaffolds

Fragment-based approaches offer a distinct advantage over traditional high-throughput screening (HTS) by more efficiently exploring chemical space.[4] While HTS libraries are vast, they often cover a limited area of chemical diversity. Fragment libraries, by their nature, can sample a much broader range of molecular shapes and pharmacophoric features.

The inclusion of rigid, three-dimensional scaffolds like 2-Oxa-5-azabicyclo[2.2.1]heptane is a critical evolution in fragment library design. This specific fragment, a bridged bicyclic morpholine, offers several key advantages:

  • Reduced Rotational Freedom: Its rigid structure minimizes the entropic penalty upon binding to a target protein, leading to higher ligand efficiency (LE).[2]

  • Three-Dimensional Vectorial Growth: The defined geometry of the bicyclic core provides clear, non-planar vectors for chemical elaboration, allowing chemists to "grow" the fragment into unoccupied pockets of the binding site with high precision.[5]

  • Novel Chemical Space: As a morpholine isostere, it introduces novel and desirable physicochemical properties, potentially improving aspects like solubility and metabolic stability compared to more conventional flat aromatic rings.[6]

  • Improved Pharmacokinetics: The structural features of such bridged systems can be advantageous in optimizing the pharmacokinetic properties of a lead compound.[6]

This guide focuses on the hydrochloride salt form, which typically enhances aqueous solubility, a crucial factor for reliable results in biophysical assays.[7]

Physicochemical and Safety Profile

A thorough understanding of the fragment's properties is fundamental for its effective use.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 909186-56-7
Molecular Formula C₅H₁₀ClNO[][9]
Molecular Weight 135.59 g/mol [][10]
Physical Form Solid
IUPAC Name 2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride
InChI Key ZFOKPFPITUUCJX-UHFFFAOYSA-N
SMILES C1C2CNC1CO2.Cl[10]

Safety Information: The compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[10][11] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn, and handling should occur in a well-ventilated area.[11]

Synthetic Accessibility

The utility of a fragment is significantly enhanced by its synthetic tractability. 2-Oxa-5-azabicyclo[2.2.1]heptane is readily accessible, with efficient synthetic routes reported starting from the inexpensive and commercially available trans-4-hydroxy-L-proline.[6] An improved six-step synthesis using a benzyloxycarbonyl (Cbz) protecting group achieves an overall yield of 70%, making both the core fragment and its future analogues readily available for FBDD campaigns.[6]

Integrated FBDD Workflow

The successful application of this compound requires its integration into a robust FBDD cascade. The primary goal is to identify its binding, validate the interaction, and then use structural information to guide its evolution into a potent lead compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Structural Biology cluster_2 Phase 3: Fragment-to-Lead (F2L) Lib_Prep Fragment Library Preparation & QC SPR_Screen Primary Screen (e.g., SPR) Lib_Prep->SPR_Screen Assay-ready plates NMR_Screen Orthogonal Screen (e.g., NMR) SPR_Screen->NMR_Screen Preliminary Hits X_Ray X-ray Crystallography (Co-crystal Structure) NMR_Screen->X_Ray Confirmed Binders ITC Thermodynamic Characterization (ITC) X_Ray->ITC Structure-guided Validation SBDD Structure-Based Design (SBDD) ITC->SBDD Chem_Synth Analogue Synthesis (Fragment Growing) SBDD->Chem_Synth Design Ideas SAR SAR by Biophysics & Biochemistry Chem_Synth->SAR New Analogues SAR->SBDD Feedback Loop Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical integrated workflow for a Fragment-Based Drug Discovery campaign.

Experimental Protocols

The following protocols are designed to be self-validating, providing clear decision points and quality control steps.

Protocol 1: Fragment Stock Solution Preparation and Quality Control

Rationale: Accurate and reliable screening data begins with high-quality, well-characterized fragment stocks. The hydrochloride salt form is used to maximize aqueous solubility.

  • Materials: this compound, DMSO (anhydrous), appropriate buffer (e.g., PBS, pH 7.4), microcentrifuge tubes, analytical balance.

  • Procedure:

    • Accurately weigh the fragment and prepare a high-concentration primary stock solution (e.g., 100 mM) in 100% DMSO. Ensure complete dissolution by vortexing.

    • Quality Control (QC): Before proceeding, verify the identity and purity of the stock solution. Dilute a small aliquot and acquire a ¹H NMR spectrum. The spectrum should match the known structure and indicate >95% purity.

    • Create intermediate stocks by diluting the primary stock in the chosen aqueous assay buffer. Causality Note: This step is crucial to minimize the final DMSO concentration in the assay, which can interfere with protein stability and binding interactions. A final DMSO concentration of <1% is recommended for most biophysical assays.

    • Centrifuge all solutions (e.g., 14,000 rpm for 10 minutes) to pellet any microscopic precipitate before transferring the supernatant to the final assay plates. This prevents false positives caused by light scattering in techniques like SPR.

    • Store stocks at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)

Rationale: SPR is a powerful primary screening technique because it is label-free, provides real-time binding data, and can detect the weak interactions typical of fragments.[4][12]

  • Instrumentation: A Biacore, Reichert, or similar SPR instrument.

  • Consumables: Sensor chip (e.g., CM5 for amine coupling), appropriate running buffer (e.g., HBS-EP+), target protein, fragment solutions.

  • Procedure:

    • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a surface density that will yield a theoretical maximum response (Rmax) appropriate for detecting a small molecule like our fragment.

    • System Priming: Equilibrate the system by flowing running buffer over the sensor surface until a stable baseline is achieved.

    • Fragment Injection: Inject a single high concentration of the fragment (e.g., 500 µM) over the flow cells (both the target-immobilized cell and a reference cell). A rectangular-shaped sensorgram response indicates a potential interaction.

    • Dose-Response: For fragments that show a response in the initial screen, perform a dose-response experiment by injecting a series of concentrations (e.g., from 1 µM to 1 mM).

    • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a steady-state affinity model to determine the equilibrium dissociation constant (Kᴅ). A Kᴅ in the high µM to mM range is typical for a fragment hit.[12]

Protocol 3: Hit Validation by X-ray Crystallography

Rationale: A crystal structure of the fragment bound to the target is the "gold standard" for FBDD. It unambiguously confirms binding and reveals the precise binding mode, providing an atomic-level blueprint for structure-based design.[2][3][4]

  • Materials: Purified and crystallizable target protein, fragment stock solution, crystallization screens, cryoprotectant.

  • Procedure (Crystal Soaking):

    • Generate apo-crystals of the target protein using established conditions (e.g., via vapor diffusion in sitting or hanging drops).

    • Prepare a soaking solution by adding the fragment hydrochloride to the reservoir solution to a final concentration of 1-10 mM. Causality Note: The concentration must be high enough to ensure occupancy in the crystal but not so high as to destabilize the crystal lattice.

    • Transfer an apo-crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.

    • Briefly transfer the soaked crystal to a cryoprotectant solution (often the soaking solution supplemented with glycerol or ethylene glycol).

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Data Analysis: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. Carefully examine the resulting electron density maps for clear, unambiguous density corresponding to the bound fragment. Refine the structure to obtain the final protein-fragment complex model.

From Fragment to Lead: The Path of Elaboration

The structural data obtained from crystallography is the catalyst for the fragment-to-lead (F2L) phase. The 2-Oxa-5-azabicyclo[2.2.1]heptane core serves as an anchor, and new chemical functionality is added along specific vectors to engage with nearby pockets in the protein binding site.

Fragment_Elaboration cluster_0 Structural Analysis cluster_1 Design & Synthesis cluster_2 Testing & Iteration Structure Co-crystal Structure of Fragment + Target Vector_ID Identify Growth Vectors (e.g., N-5 position) Structure->Vector_ID Design Design Analogue to Target Unoccupied Pocket Vector_ID->Design Synth Synthesize Analogue Design->Synth Assay Measure Affinity (SPR, ITC) Synth->Assay SAR Generate SAR Assay->SAR Iterate SAR->Design Iterate

Caption: The iterative cycle of structure-based fragment elaboration.

For 2-Oxa-5-azabicyclo[2.2.1]heptane, the secondary amine at the N-5 position is a primary and synthetically accessible vector for elaboration.[5] By analyzing the co-crystal structure, chemists can design modifications that, for example, introduce a hydrogen bond donor/acceptor to interact with a nearby polar residue or add a hydrophobic group to fill a greasy pocket, thereby increasing binding affinity and selectivity.

Conclusion

This compound is more than just another small molecule; it is a strategic tool for modern drug discovery. Its rigid, three-dimensional structure, synthetic accessibility, and favorable physicochemical properties make it an exemplary scaffold for FBDD campaigns. By employing the integrated and validated protocols outlined in this guide, research teams can effectively leverage this fragment to tackle challenging biological targets and accelerate the journey from an initial, weak-binding hit to a potent, optimized lead candidate.

References

  • Krishnamurthy, G. et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 11261–11273. [Link]

  • Marsden, A. (2019). The Realisation of Fragment-Oriented Synthesis. White Rose eTheses Online. [Link]

  • Praveen, R. P. et al. (2015). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 3), o167–o168. [Link]

  • Krishnamurthy, G. et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. PubMed. [Link]

  • Fries, A. et al. (2019). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. Chemical Science, 10(8), 2360–2366. [Link]

  • Li, J. et al. (2021). IL-17A modulators.
  • Zhang, Z. et al. (2023). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 4(2), 102283. [Link]

  • Basnet, A. et al. (2023). Guardians at the Gate: Optimization of Small Molecule Entry Inhibitors of Ebola and Marburg Viruses. Journal of Medicinal Chemistry, 66(15), 10403–10423. [Link]

  • Westwood, N. J., & Nelson, A. (2018). Principles and Applications of Fragment-based Drug Discovery for Chemical Probes. In Royal Society of Chemistry. [Link]

  • Jelier, B. J. et al. (2019). Supporting Information: Accelerating fragment-based library generation by coupling high-performance photoreactors with benchtop automation. Beilstein Journal of Organic Chemistry. [Link]

  • Sun, H. et al. (2013). An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(11), 969-972. [Link]

  • The University of Liverpool Repository. (n.d.). Design, Synthesis, and Biological Evaluation of Chemical Proteomic Probes for MoA Studies in C. neoformans, and of PROTAC Compounds. [Link]

  • Mortenson, P. N., & Murray, C. W. (2017). Fragment-based drug discovery and its application to challenging drug targets. Progress in Biophysics and Molecular Biology, 127, 1-12. [Link]

  • Mphahamele, M. J. (2013). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-dibromocyclohex-1-yl)carbamates. ResearchGate. [Link]

  • Wang, N. et al. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 8, 786273. [Link]

  • Stokes, J. E. et al. (2012). Fused pentacyclic anti-proliferative compounds.
  • Technology Networks. (2024). Advances in Fragment-Based Drug Discovery. [Link]

  • Royal Society of Chemistry. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. [Link]

  • bioRxiv. (2023). Application of an NMR/crystallography fragment screening platform for the assessment and rapid discovery of new HIV-CA binding fragments. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. [Link]

  • PubChem. (n.d.). (1S,4S)-2-oxa-5-azabicyclo(2.2.1)heptane hydrochloride. Retrieved from [Link]

Sources

developing PROTACs with 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Development of Proteolysis-Targeting Chimeras (PROTACs) Utilizing a Rigid 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold

Introduction: Beyond Occupancy-Driven Pharmacology

Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from simple occupancy-based inhibition to event-driven pharmacology. These heterobifunctional molecules do not block a target protein's function but instead harness the cell's own ubiquitin-proteasome system (UPS) to induce its complete degradation.[1][2] A PROTAC molecule consists of three distinct components: a "warhead" ligand for the protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a linker that covalently connects the two.[3][4]

The formation of a productive ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of this process, leading to the polyubiquitination of the POI and its subsequent destruction by the 26S proteasome.[1][3] While the warhead and E3 ligase ligand dictate specificity, the linker is a critical determinant of a PROTAC's efficacy, influencing ternary complex stability, physicochemical properties, and overall degradation efficiency.[5][6]

Historically, flexible alkyl and polyethylene glycol (PEG) linkers have been widely used due to their synthetic tractability.[4][7] However, the field is increasingly recognizing the profound advantages of incorporating rigid or constrained linkers.[4][8] This guide focuses on the application of 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride , a bridged bicyclic morpholine isostere[9], as a representative rigid scaffold for advanced PROTAC design. We will explore the scientific rationale for its use and provide detailed protocols for synthesis, characterization, and cellular evaluation.

Part 1: The Rationale for a Rigid Bicyclic Scaffold

The choice of a linker is not trivial; it profoundly impacts the PROTAC's biological activity. While flexible linkers allow for multiple binding orientations, this conformational freedom can come at a cost.[3] The incorporation of a conformationally constrained scaffold like 2-Oxa-5-azabicyclo[2.2.1]heptane offers several compelling advantages rooted in thermodynamic and pharmacokinetic principles.

Key Advantages of Rigid Scaffolds:

  • Pre-organization and Reduced Entropic Penalty: A rigid linker can pre-organize the warhead and E3 ligase ligand into a bioactive conformation that is favorable for ternary complex formation. This reduces the entropic penalty associated with binding, potentially leading to higher cooperativity and more stable ternary complexes.[3][8]

  • Improved Selectivity: By restricting the possible orientations of the two ligands, a rigid linker can enhance selectivity for the target protein and disfavor the formation of unproductive or off-target ternary complexes.[3][10]

  • Enhanced Physicochemical and Pharmacokinetic Properties: Compared to long, flexible, and often lipophilic linkers, compact rigid structures can lead to molecules with lower molecular weight and improved metabolic stability. The inclusion of heteroatoms, as in the 2-Oxa-5-azabicyclo[2.2.1]heptane core, can also favorably modulate polarity and solubility.[4][11]

The following diagram illustrates the general mechanism of action for a PROTAC, which forms the basis for these design principles.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex PROTAC PROTAC (with Bicyclic Linker) PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Poly-Ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycling Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Part 2: Synthesis and Methodologies

The modular nature of PROTACs allows for a convergent synthetic strategy.[2] The following protocols outline the synthesis of the core bicyclic scaffold, its functionalization, and its final assembly into a target PROTAC. For this example, we will design a PROTAC targeting the exemplary protein BRD4, using a JQ1-based warhead, and recruiting the VHL E3 ligase.

Protocol 2.1: Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Core

This protocol is adapted from an efficient, multi-step synthesis starting from commercially available trans-4-hydroxy-L-proline.[9]

Materials:

  • trans-4-Hydroxy-L-proline

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃), Sodium carbonate (Na₂CO₃)

  • Methanol (MeOH), Dichloromethane (DCM), Diethyl ether

  • Thionyl chloride (SOCl₂)

  • p-Toluenesulfonyl chloride (Ts-Cl), Pyridine

  • Sodium methoxide (NaOMe)

  • Palladium on carbon (10% Pd/C), Hydrogen gas (H₂)

  • Standard glassware for organic synthesis

Procedure:

  • N-Protection: Protect the amine of trans-4-hydroxy-L-proline with a benzyloxycarbonyl (Cbz) group using Cbz-Cl and NaHCO₃ in an aqueous/organic mixture.

  • Esterification: Convert the carboxylic acid to its methyl ester by reacting the N-protected amino acid with SOCl₂ in methanol at 0°C to reflux.

  • Hydroxyl Activation: Activate the hydroxyl group as a tosylate by reacting the ester with Ts-Cl in pyridine. This makes it a good leaving group for the subsequent cyclization.

  • Intramolecular Cyclization: Treat the tosylated intermediate with a base, such as sodium methoxide in methanol, to induce an intramolecular Sₙ2 reaction. This forms the desired bicyclic ring system, yielding (1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane.

  • N-Deprotection: Remove the Cbz protecting group via catalytic hydrogenation using 10% Pd/C and H₂ gas in methanol.

  • Salt Formation: After purification, the resulting free base can be treated with HCl in diethyl ether to yield the stable (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride .

Protocol 2.2: PROTAC Assembly via Click Chemistry

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a highly efficient and orthogonal reaction ideal for conjugating the PROTAC components.[4][12]

Synthesis_Workflow cluster_modules Module Preparation cluster_synthesis Convergent Synthesis Warhead Warhead-Alkyne (e.g., JQ1 derivative) Step2 Step 2: Final Assembly (Intermediate + Warhead) CuAAC 'Click' Reaction Warhead->Step2 Linker Bicycloheptane-Azide (from Protocol 2.1) Step1 Step 1: Linker Conjugation (Linker + E3 Ligand) Mitsunobu or SN2 reaction Linker->Step1 E3_Ligand E3 Ligand-OH (e.g., VHL ligand) E3_Ligand->Step1 Intermediate Intermediate: E3-Linker-Azide Step1->Intermediate Intermediate->Step2 Final_PROTAC Final PROTAC Step2->Final_PROTAC

Caption: Convergent synthesis workflow for the final PROTAC molecule.

Procedure:

  • Linker Functionalization: The secondary amine of the bicycloheptane core is the key attachment point. First, react it with a suitable bifunctional reagent (e.g., a short PEG chain with a terminal azide and a leaving group) to install the azide handle for the first click reaction.

  • Warhead & E3 Ligand Preparation: Synthesize the warhead (JQ1) and E3 ligase ligand (VHL ligand) with complementary functional groups. For this example, prepare the JQ1 warhead with a terminal alkyne and the VHL ligand with a handle (e.g., a primary alcohol) for linker attachment.

  • First Conjugation (Linker to E3 Ligand): Attach the azide-functionalized bicycloheptane linker to the VHL ligand's alcohol handle via a stable ether linkage, for example, using a Mitsunobu reaction or by converting the alcohol to a leaving group for an Sₙ2 reaction.

  • Second Conjugation (Click Reaction): With the VHL-Linker-Azide intermediate in hand, perform the CuAAC reaction with the Alkyne-Warhead. Use a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) in a suitable solvent system (e.g., tBuOH/H₂O or DMF).

  • Purification: Purify the final PROTAC conjugate using reverse-phase HPLC. Characterize the final product thoroughly by LC-MS and NMR to confirm its identity and purity.

Part 3: Biophysical and Biochemical Characterization

Once synthesized, the PROTAC must be rigorously tested to validate its mechanism of action. This involves confirming its binding to the individual target proteins and, most importantly, its ability to form the crucial ternary complex.[13]

Protocol 3.1: Binary Binding Affinity (Surface Plasmon Resonance - SPR)

SPR is used to measure the binding kinetics and affinity (Kᴅ) of the PROTAC to its two targets independently.[14]

Principle: One protein (the "ligand," e.g., BRD4) is immobilized on a sensor chip. A solution containing the PROTAC (the "analyte") is flowed over the surface. Binding changes the refractive index at the surface, which is detected as a response.

  • Immobilization: Immobilize recombinant, purified BRD4 and VHL-ElonginB-ElonginC (VCB) complex on separate channels of a sensor chip (e.g., a CM5 chip via amine coupling).

  • Binding Analysis: Prepare a serial dilution of the PROTAC in running buffer. Inject the dilutions over both the target and reference channels.

  • Data Analysis: Fit the resulting sensorgrams (response vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).

Interaction Expected Kᴅ Range Significance
PROTAC <-> BRD41 - 100 nMConfirms engagement with the Protein of Interest.
PROTAC <-> VCB10 - 500 nMConfirms engagement with the E3 Ligase complex.
Protocol 3.2: Ternary Complex Formation (Time-Resolved FRET - TR-FRET)

TR-FRET is a robust, solution-based proximity assay to confirm that the PROTAC can bridge the POI and E3 ligase.[15][16]

Caption: Principle of the TR-FRET assay for ternary complex detection.

Procedure:

  • Reagent Preparation: Use tagged recombinant proteins: for example, His-tagged BRD4 and GST-tagged VCB complex.

  • Assay Setup: In a microplate, mix a constant concentration of His-BRD4, GST-VCB, a terbium (Tb)-conjugated anti-His antibody (FRET donor), and an AlexaFluor 647 (AF647)-conjugated anti-GST antibody (FRET acceptor).

  • PROTAC Titration: Add the PROTAC in a serial dilution across the plate. Include no-PROTAC controls.

  • Incubation: Incubate the plate at room temperature to allow the complex to form.

  • Measurement: Read the plate on a TR-FRET-capable reader, measuring emissions at both the donor wavelength (~620 nm) and acceptor wavelength (~665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor emission). Plotting this ratio against the PROTAC concentration will typically yield a bell-shaped "hook effect" curve. The peak of this curve represents the optimal concentration for ternary complex formation.[14]

Part 4: Cell-Based Assays for Degradation and Function

The ultimate test of a PROTAC is its ability to induce target degradation in a cellular context, leading to a functional outcome.

Protocol 4.1: Target Degradation by Western Blot

This is the gold-standard assay to directly measure the reduction in POI levels.[17]

Materials:

  • Cancer cell line expressing the target protein (e.g., HeLa or 293T cells for BRD4)

  • PROTAC stock solution in DMSO

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Primary antibodies (anti-BRD4, and anti-GAPDH or anti-β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL) and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of total protein for each sample onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA).

    • Incubate with the primary antibody against the POI (BRD4).

    • Wash, then incubate with the HRP-conjugated secondary antibody.

    • Wash thoroughly and apply the ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal. Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH) to confirm equal loading. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control for each lane.

Data Presentation: The results are used to determine two key parameters for PROTAC efficacy:

  • DC₅₀: The concentration of PROTAC that induces 50% degradation of the target protein.

  • Dₘₐₓ: The maximum percentage of protein degradation achieved.[18]

PROTAC Example Target E3 Ligase Cell Line DC₅₀ (nM) Dₘₐₓ (%)
Bicyclo[2.2.1]Heptane-PROTAC-1 BRD4VHL22Rv1< 10> 90%
Reference PROTAC (e.g., MZ1) BRD4VHL22Rv1~15> 95%
(Note: Data is representative and hypothetical for the novel PROTAC)

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No Target Degradation 1. Poor cell permeability. 2. No ternary complex formation. 3. PROTAC is unstable in cells.1. Assess permeability (e.g., Caco-2 assay). Modify linker to improve properties. 2. Confirm binary binding and ternary complex formation with biophysical assays (SPR, TR-FRET). 3. Re-design linker to remove metabolically liable sites.
High DC₅₀ Value 1. Weak ternary complex cooperativity. 2. Sub-optimal linker length/geometry.1. Analyze ternary complex with ITC to determine cooperativity (α value). 2. Synthesize analogs with different linker lengths or attachment points.
"Hook Effect" in Cellular Assays Formation of unproductive binary complexes at high concentrations, preventing ternary complex formation.This is an intrinsic property of PROTACs. Ensure a full dose-response curve is generated to identify the optimal degradation window.
No TR-FRET Signal 1. Incorrect protein constructs/tags. 2. One of the binary interactions is too weak.1. Verify protein integrity and antibody binding. 2. Confirm both binary Kᴅ values are sufficiently strong via SPR or ITC.

Conclusion

The strategic incorporation of rigid chemical scaffolds like 2-Oxa-5-azabicyclo[2.2.1]heptane represents a sophisticated approach in the "linkerology" of PROTAC design. By moving beyond simple, flexible tethers, researchers can exert greater control over the conformational behavior of the PROTAC, leading to enhanced ternary complex stability, improved selectivity, and superior drug-like properties. The protocols and rationale outlined in this guide provide a comprehensive framework for scientists to design, synthesize, and validate novel PROTACs built upon such constrained linkers, ultimately accelerating the development of this powerful new therapeutic modality.

References

  • Precise PEG. Linkers in PROTACs. Available at: [Link]

  • IRIS Biotech. Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Available at: [Link]

  • Profacgen. Ternary complex formation. Available at: [Link]

  • Donovan, K.A., et al. Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology, 2020. Available at: [Link]

  • Broad Institute. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments, 2024. Available at: [Link]

  • Xing, Y., et al. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Expert Opinion on Drug Discovery, 2020. Available at: [Link]

  • Gao, H., et al. Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 2023. Available at: [Link]

  • Yuan, C., et al. An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 2013. Available at: [Link]

  • Maple, H.J., et al. Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 2020. Available at: [Link]

  • Dong, J., et al. Assays and technologies for developing proteolysis targeting chimera degraders. Expert Opinion on Drug Discovery, 2020. Available at: [Link]

  • Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. Available at: [Link]

  • Scott, A.S., et al. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society, 2024. Available at: [Link]

  • Reddy, T.R., et al. 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 2022. Available at: [Link]

  • Smith, B.E., et al. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. ACS Medicinal Chemistry Letters, 2021. Available at: [Link]

  • AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. Available at: [Link]

  • Shcherbakov, D., et al. Novel approaches for the rational design of PROTAC linkers. Exploratory Targeted Antitumor Therapy, 2020. Available at: [Link]

Sources

Application Notes and Protocols: Functionalization of the 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Strategic Importance in Medicinal Chemistry

The 2-oxa-5-azabicyclo[2.2.1]heptane framework has emerged as a pivotal structural motif in contemporary drug discovery. Its rigid, bicyclic nature serves as a conformationally constrained isostere of morpholine, a common heterocycle in numerous bioactive compounds.[1][2] This structural constraint imparts a well-defined three-dimensional geometry upon molecules incorporating this scaffold, which can lead to enhanced binding affinity and selectivity for biological targets. The inherent chirality and the strategic placement of heteroatoms offer multiple vectors for chemical diversification, making it an attractive starting point for the synthesis of novel therapeutics.

This guide provides a comprehensive overview of the synthetic strategies to access and functionalize the 2-oxa-5-azabicyclo[2.2.1]heptane core. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for the derivatization at both the nitrogen and carbon centers of the scaffold.

Significance and Applications

The primary utility of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold lies in its role as a privileged structure in medicinal chemistry. Its rigidified morpholine-like structure can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates. A notable application is in the design of backbone-constrained analogues of neurotransmitters like γ-aminobutyric acid (GABA).[3][4] By incorporating this scaffold, researchers can create novel GABA analogues with restricted conformations, potentially leading to subtype-selective receptor modulation and improved therapeutic profiles for neurological disorders.

Part 1: Synthesis of the Core Scaffold

The most prevalent and efficient synthesis of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold commences with the readily available and chiral starting material, (2S,4R)-trans-4-hydroxy-L-proline. The following multi-step synthesis utilizes a benzyloxycarbonyl (Cbz) protecting group for the amine, which has been shown to proceed in high overall yield.[2]

Workflow for the Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane

A trans-4-Hydroxy-L-proline B N-Cbz Protection A->B C Esterification (MeOH, SOCl₂) B->C D Tosylation of 4-OH C->D E Reduction of Ester D->E F Intramolecular Cyclization (NaOMe) E->F G Cbz Deprotection (H₂, Pd/C) F->G H (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane G->H

Caption: Synthetic route to the core scaffold.

Protocol 1: Synthesis of (1S,4S)-5-(Benzyloxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

This protocol outlines the key steps to obtain the N-Cbz protected scaffold, a versatile intermediate for further functionalization.

Materials:

  • (2S,4R)-trans-4-hydroxy-L-proline

  • Sodium hydroxide (NaOH)

  • Benzyl chloroformate (CbzCl)

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Sodium borohydride (NaBH₄)

  • Ethanol (EtOH)

  • Tetrahydrofuran (THF)

  • Sodium methoxide (NaOMe)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • N-Cbz Protection: Dissolve trans-4-hydroxy-L-proline in an aqueous solution of NaOH at 0°C. Add CbzCl dropwise and stir at room temperature for 5 hours. Acidify the reaction mixture and extract the N-Cbz protected product with EtOAc. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.[2]

  • Esterification: To a solution of the N-Cbz protected amino acid in MeOH at 0°C, add SOCl₂ dropwise. Allow the reaction to warm to room temperature and stir for 2.5 hours. Remove the solvent under reduced pressure to obtain the methyl ester.[2]

  • Tosylation: Dissolve the methyl ester in CH₂Cl₂ and cool to 0°C. Add Et₃N, DMAP, and then TsCl. Stir the reaction at room temperature for 15 hours. Wash the mixture with water and brine, dry over Na₂SO₄, and purify by column chromatography to yield the tosylated product.[2]

  • Reduction: Dissolve the tosylated ester in a mixture of EtOH and THF at 0°C. Add NaBH₄ in portions and stir at room temperature for 16 hours. Quench the reaction with acetic acid and remove the solvents. Extract the product with EtOAc.[2]

  • Cyclization: Reflux a solution of the hydroxymethyl pyrrolidine intermediate and NaOMe in dry MeOH for 4 hours. After cooling, remove the solvent and add saturated NaHCO₃ solution. Extract the desired (1S,4S)-5-(benzyloxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane with EtOAc.[2]

Part 2: Functionalization of the Scaffold

The synthesized scaffold can be functionalized at either the nitrogen atom (N-functionalization) or the carbon backbone (C-functionalization).

Section 2.1: N-Functionalization

The secondary amine of the deprotected scaffold is a nucleophilic center amenable to a variety of functionalization reactions.

Reductive amination is a robust method for the N-alkylation of secondary amines.[5][6] The reaction proceeds through the formation of an iminium ion intermediate upon reaction with an aldehyde or ketone, which is then reduced in situ.

Mechanism of Reductive Amination

A Scaffold Amine + Aldehyde/Ketone B Iminium Ion Formation A->B C Reduction (e.g., NaBH(OAc)₃) B->C D N-Alkylated Product C->D

Caption: N-Alkylation via reductive amination.

Protocol 2: N-Alkylation of 2-Oxa-5-azabicyclo[2.2.1]heptane

Materials:

  • (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane (or its hydrochloride salt)

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-oxa-5-azabicyclo[2.2.1]heptane (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in DCE, add NaBH(OAc)₃ (1.5 equiv) in portions at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][7][8] This method allows for the coupling of the scaffold's secondary amine with aryl halides or triflates.

Catalytic Cycle of Buchwald-Hartwig Amination

A Pd(0)L₂ B Oxidative Addition (Ar-X) A->B C [Ar-Pd(II)-X]L₂ B->C D Amine Coordination & Deprotonation C->D E Reductive Elimination D->E E->A Regeneration of Catalyst F N-Aryl Product E->F

Caption: Buchwald-Hartwig N-arylation cycle.

Protocol 3: N-Arylation of 2-Oxa-5-azabicyclo[2.2.1]heptane

Materials:

  • (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane

  • Aryl halide (e.g., aryl bromide) or aryl triflate

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Strong base (e.g., NaOtBu, K₂CO₃)

  • Anhydrous toluene or dioxane

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.

  • Add the aryl halide, 2-oxa-5-azabicyclo[2.2.1]heptane, and anhydrous solvent.

  • Heat the reaction mixture at 80-110°C until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., EtOAc).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

N-acylation is a straightforward method to introduce an amide functionality, which can serve as a key structural element or a handle for further diversification.

Protocol 4: N-Acylation of 2-Oxa-5-azabicyclo[2.2.1]heptane

Materials:

  • (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane

  • Acid chloride or carboxylic acid

  • Coupling agent (if using a carboxylic acid, e.g., HATU, HOBt/EDC)

  • Tertiary amine base (e.g., Et₃N, DIPEA)

  • Anhydrous dichloromethane (CH₂Cl₂) or dimethylformamide (DMF)

Procedure (using an acid chloride):

  • Dissolve 2-oxa-5-azabicyclo[2.2.1]heptane (1.0 equiv) and a base such as Et₃N (1.2 equiv) in anhydrous CH₂Cl₂ at 0°C.

  • Add the acid chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the N-acylated product by column chromatography or recrystallization.

Section 2.2: C-Functionalization at the C-3 Position

The C-3 position of the scaffold is a key site for introducing diversity, leading to the generation of constrained GABA analogues.[3][4] The synthetic strategy involves the addition of organometallic reagents to a C-3 ketone precursor.

This approach begins with a protected 4-hydroxyproline derivative and proceeds through a Weinreb amide intermediate to form a ketone at the C-3 position. Subsequent addition of Grignard or organolithium reagents allows for the introduction of a wide range of substituents.

Workflow for C-3 Functionalization

A N-Boc-4-hydroxyproline derivative B Formation of Weinreb Amide A->B C Addition of Organometallic Reagent (R-M) to form Ketone B->C D Intramolecular Cycloetherification C->D E C-3 Ketone Scaffold D->E F Addition of second Organometallic Reagent (R'-M) E->F G C-3 Disubstituted Scaffold F->G

Caption: C-3 functionalization strategy.

Protocol 5: Synthesis of C-3 Disubstituted 2-Oxa-5-azabicyclo[2.2.1]heptanes

Materials:

  • tert-butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (Weinreb amide precursor)

  • Organometallic reagent (e.g., Grignard reagent, organolithium reagent)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated ammonium chloride solution (NH₄Cl)

Procedure:

  • Ketone Formation: To a solution of the Weinreb amide precursor in anhydrous THF at -78°C, add the first organometallic reagent dropwise. Stir for 1-2 hours at this temperature.

  • Work-up: Quench the reaction with saturated NH₄Cl solution and allow it to warm to room temperature. Extract the product with EtOAc, wash with brine, dry, and concentrate.

  • Cycloetherification and Silyl Deprotection: The crude ketone is typically carried forward. Cycloetherification can be promoted under acidic or basic conditions to form the bicyclic ketone.

  • Addition of the Second Substituent: Dissolve the C-3 ketone scaffold in anhydrous THF at -78°C. Add the second organometallic reagent dropwise and stir for 1-2 hours.

  • Work-up and Purification: Quench the reaction with saturated NH₄Cl solution, extract with EtOAc, wash, dry, and concentrate. Purify the final C-3 disubstituted product by flash column chromatography.

Table 1: Representative C-3 Functionalizations

EntryDiastereomeric Ratio
1PhenylMethyl>95:5
24-ChlorophenylEthyl>95:5
3ThienylPropyl>95:5
4PhenylPhenylN/A

Data adapted from Hanessian et al., J. Org. Chem. 2022, 87 (16), 11261-11273.[3][4] The high diastereoselectivity is attributed to the steric hindrance of the bicyclic system, which directs the incoming nucleophile to the less hindered face.

Conclusion

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold offers a robust and versatile platform for the design of novel, conformationally constrained molecules with significant potential in drug discovery. The synthetic routes and functionalization protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this privileged core. The ability to systematically modify the scaffold at both its nitrogen and carbon centers allows for the fine-tuning of physicochemical and pharmacological properties, paving the way for the development of next-generation therapeutics.

References

  • Garsi, J.-B., Guggari, S., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 11261–11273. [Link]

  • Hanessian, S., et al. (2022). (PDF) 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Trudell, M. L., et al. (2001). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Accounts of Chemical Research, 34(11), 875-884.
  • Targos, K. (n.d.).
  • Hanessian, S. (n.d.). Publications - THE HANESSIAN GROUP. [Link]

  • Google Patents. (n.d.). WO2009104155A1 - 2-aza-bicyclo[2.2.
  • Li, W., et al. (2013). An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(11), 973-976. [Link]

  • Nair, V., et al. (2004). One-step transformation of 2-oxa-3-azabicyclo[2.2.1]hept-5-ene and methyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate to ion uptake systems. Arkivoc, 2004(8), 28-36.
  • Kleij, A. W., et al. (2021). Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes. Organic Letters, 23(13), 5196–5200.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Dalla Croce, P., & La Rosa, C. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(14), 10386-10392.
  • Movassaghi, M., & Schmidt, M. A. (2010). Synthesis of Microcin SF608 through Nucleophilic Opening of an Oxabicyclo[2.2.1]heptane. Organic Letters, 12(18), 4046–4049.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Gassman, P. G., & Cryberg, R. L. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2072.
  • Gore, R. P., et al. (2011). A review on various synthetic methodologies for N-acylation of amines. Der Pharma Chemica, 3(3), 409-421.
  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. This molecule is a crucial chiral building block and morpholine isostere in medicinal chemistry and drug development.[1][2][3] Achieving a high yield of this compound is critical for the efficiency of multi-step synthetic campaigns.

This guide is structured to provide direct, actionable advice to researchers encountering challenges in this synthesis. We will move from common problems and their underlying causes to a detailed, optimized protocol designed for maximum yield and purity.

Troubleshooting Guide: Common Synthesis Issues

This section addresses the most frequently encountered obstacles during the synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptane. The prevailing synthetic strategy starts from commercially available trans-4-hydroxy-L-proline, involving N-protection, reduction, tosylation, intramolecular cyclization, and final deprotection/salt formation.[1]

Q1: My overall yield is significantly lower than the reported 70-75%. Which steps are the most likely points of failure?

A1: Low overall yield is typically traced back to three critical steps: tosylation of the primary alcohol, the intramolecular cyclization, or losses during purification of the final product.

  • Inefficient Tosylation: The conversion of the primary alcohol to a tosylate is essential for the subsequent cyclization. Incomplete tosylation leads to unreacted starting material that will not cyclize, drastically reducing the yield.

  • Poor Cyclization: The intramolecular SN2 reaction to form the bicyclic ring is the cornerstone of the synthesis. This step is highly sensitive to reaction conditions. The primary competitor is an intermolecular reaction, leading to oligomeric byproducts.

  • Purification Losses: The free base of the target molecule can be volatile and difficult to handle. Conversion to the hydrochloride salt improves stability, but improper technique during precipitation, filtration, or washing can lead to significant product loss.

Q2: The intramolecular cyclization step (Williamson ether synthesis) is giving a low yield. How can I optimize it?

A2: This is the most critical step for forming the bicyclic core. Success hinges on favoring the intramolecular reaction over the intermolecular side reaction.

Causality: The reaction involves the deprotonation of the secondary amine, which then acts as a nucleophile to displace the tosylate leaving group on the same molecule. To maximize yield, the reaction should be run under high-dilution conditions. This lowers the concentration of the reactant, reducing the probability of two molecules reacting with each other (intermolecularly) and increasing the likelihood of the desired intramolecular cyclization.

Troubleshooting Steps:

  • Base Selection is Crucial: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the substitution reaction. Sodium methoxide (NaOMe) in methanol is a common and effective choice.[1] Ensure the base is fresh and anhydrous.

  • Solvent Choice: The solvent must fully dissolve the substrate. Anhydrous methanol is typically used as it readily dissolves both the substrate and the sodium methoxide base.[1]

  • Temperature and Reaction Time: The reaction is often run at reflux in methanol for several hours.[1] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion. Prolonged heating after completion can lead to decomposition.

  • Strictly Anhydrous Conditions: Water can hydrolyze the tosylate and quench the base, halting the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

ParameterSub-Optimal ConditionRecommended OptimizationRationale
Base Weak base (e.g., K₂CO₃) or old/wet NaOMeFresh, anhydrous Sodium Methoxide (NaOMe)Ensures complete and rapid deprotonation of the amine.
Concentration High concentration (>0.5 M)Low concentration (0.1 - 0.25 M)Favors intramolecular cyclization over intermolecular polymerization.
Temperature Too low (room temp) or too high (prolonged reflux)Reflux in Methanol (~65 °C) with careful monitoringProvides sufficient energy for the reaction without causing degradation.
Atmosphere Open to airInert atmosphere (Nitrogen or Argon)Prevents moisture from interfering with the reaction.
Q3: I'm having difficulty purifying the final hydrochloride salt. It's oily or doesn't precipitate cleanly.

A3: This is a common issue related to residual solvent, impurities, or incorrect pH during the salt formation. The free base is often an oil, and clean conversion to a crystalline solid salt requires precision.

Troubleshooting Steps:

  • Ensure Complete Deprotection: The final step before salt formation is typically the hydrogenolysis of a Cbz or Benzyl protecting group.[1] Confirm full deprotection via TLC or NMR. Incomplete deprotection will result in an impure free base that is difficult to crystallize.

  • Solvent for Salt Formation: After deprotection and workup, the free base is typically dissolved in a non-polar, anhydrous solvent like diethyl ether or dichloromethane. The hydrochloride salt is insoluble in these solvents.

  • Precipitation Method: Slowly bubble dry HCl gas through the solution or add a solution of HCl in a solvent like diethyl ether or isopropanol dropwise. Adding the acid too quickly can cause the product to oil out.

  • Control of Stoichiometry: Adding a large excess of HCl can sometimes lead to the formation of hygroscopic, oily products. Aim for approximately 1.0 to 1.1 equivalents of HCl.

  • Initiating Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Seeding with a previously obtained crystal can also be effective.

  • Washing the Solid: Once precipitated, the solid should be washed with a small amount of the cold, anhydrous non-polar solvent (e.g., diethyl ether) to remove soluble impurities without dissolving the desired salt.

Frequently Asked Questions (FAQs)

Q: What is the best N-protecting group for this synthesis? A: The benzyloxycarbonyl (Cbz) group is highly effective. It is stable throughout the initial synthetic steps (esterification, reduction, tosylation) and can be cleanly removed under mild catalytic hydrogenation conditions (H₂, Pd/C) in the final step, which typically proceeds in quantitative yield.[1]

Q: Why is trans-4-hydroxy-L-proline used as the starting material? A: This starting material provides the necessary stereochemistry and pre-installed hydroxyl and amine functionalities in a pyrrolidine ring, which serves as the scaffold for building the bicyclic system.[1][4] Its commercial availability and relatively low cost make it an ideal starting point.

Q: Can I monitor the key cyclization step by TLC? A: Yes. The tosylated precursor is significantly more polar than the cyclized product due to the presence of the free secondary amine and the tosylate group. The cyclized product, being a bicyclic ether, is less polar. This difference allows for effective monitoring of the reaction's progress on a silica gel TLC plate, typically eluting with a mixture like ethyl acetate in petroleum ether.[1]

Visualizing the Synthesis Workflow

To achieve a high yield, it is critical to understand the flow of the entire synthesis. The following diagram outlines the key transformations from the starting material to the final product.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Formation & Final Product A trans-4-hydroxy-L-proline B N-Cbz Protection A->B C Esterification (MeOH, SOCl₂) B->C D Reduction (NaBH₄) C->D E Tosylation (TsCl, Et₃N) D->E F Tosylated Precursor E->F G Intramolecular Cyclization (NaOMe, MeOH) F->G Critical Step H Protected Bicyclic Amine G->H I Cbz Deprotection (H₂, Pd/C) H->I J Free Base (2-Oxa-5-azabicyclo[2.2.1]heptane) I->J K HCl Salt Formation J->K L Final Product: Hydrochloride Salt K->L G start Low Yield in Cyclization Step check_sm Is starting material (SM) consumed (via TLC/LCMS)? start->check_sm sm_present SM still present check_sm->sm_present No sm_consumed SM consumed check_sm->sm_consumed Yes check_base Is base (NaOMe) fresh and anhydrous? sm_present->check_base check_conditions Are reaction conditions strictly anhydrous? check_base->check_conditions Yes sol_base Action: Use fresh, anhydrous NaOMe. check_base->sol_base No sol_anhydrous Action: Oven-dry glassware, use anhydrous solvent. check_conditions->sol_anhydrous No sol_unknown Likely Cause: SM degradation. Action: Check SM purity and re-evaluate reaction temp/time. check_conditions->sol_unknown Yes check_byproducts Are there multiple spots on TLC (byproducts)? sm_consumed->check_byproducts sol_concentration Likely Cause: Intermolecular side reaction. Action: Re-run reaction at higher dilution (e.g., 0.1M). check_byproducts->sol_concentration Yes check_byproducts->sol_unknown No

Caption: Troubleshooting the Intramolecular Cyclization Step.

References

  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. (2013). Chinese Chemical Letters, 24(12), 1103-1105.
  • An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Semantic Scholar.
  • (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. Organic Syntheses.
  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. (2022). Journal of Organic Chemistry, 87(16), 11261-11273.

Sources

Technical Support Center: Purification of 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to

Welcome to the technical support center for 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solutions for the purification of this valuable bicyclic morpholine surrogate. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles that govern successful purification, enabling you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification of this compound.

Q1: My crude product is an oil or a sticky solid after salt formation. How can I get it to crystallize?

A1: This is a common issue, often caused by the presence of residual solvents, excess HCl, or impurities that inhibit crystallization. First, ensure all volatile solvents from the reaction (e.g., ether, methanol, THF) are thoroughly removed under high vacuum. If the product is still an oil, try trituration with a non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether or hexanes. This process involves stirring the oil with the solvent, which can wash away non-polar impurities and induce crystallization. If this fails, proceeding to a full recrystallization from a suitable polar solvent system is the recommended next step.

Q2: What is the best general approach to purify this compound: recrystallization or column chromatography?

A2: The choice depends on the nature of the impurities.

  • Recrystallization is highly effective and often the preferred method for removing small amounts of structurally similar byproducts and baseline impurities, yielding material of very high crystalline purity.[1][2] It is the best choice if your crude material is already >85-90% pure.

  • Column Chromatography is necessary when dealing with significant quantities of impurities that have different polarity from the desired product. However, due to the polar and ionic nature of the hydrochloride salt, standard silica gel chromatography presents challenges.[3][4]

Q3: Why does my compound streak badly on a standard silica gel TLC plate?

A3: This is a classic problem when working with basic amines, even in their salt form, on standard silica gel. Silica gel has acidic silanol groups (Si-OH) on its surface. Your amine hydrochloride exists in equilibrium with its free base form. The free base, being basic, undergoes a strong acid-base interaction with the silica, leading to poor mobility and significant tailing or streaking.[4][5] To get a reliable TLC, you must add a basic modifier like triethylamine (TEA) or ammonia in methanol to your eluent to neutralize these acidic sites.

Q4: Can I run the hydrochloride salt directly on a silica gel column?

A4: It is generally not recommended. The high polarity of the salt will cause it to stick to the silica stationary phase, resulting in poor recovery and broad peaks.[4] It is far more effective to either chromatograph the free base and then convert it to the hydrochloride salt post-purification or use a modified chromatography system designed for polar or basic compounds.

Purification Workflow Decision Guide

This diagram outlines the decision-making process for purifying your crude this compound.

PurificationWorkflow Start Crude Product (2-Oxa-5-azabicyclo[2.2.1]heptane HCl) PurityCheck Assess Purity (¹H NMR, TLC, LC-MS) Start->PurityCheck HighPurity Purity >90%? PurityCheck->HighPurity High Purity Path LowPurity Purity <90%? PurityCheck->LowPurity Low Purity Path Recrystallize Recrystallization HighPurity->Recrystallize Yes HighPurity->LowPurity No FinalProduct Pure Crystalline Product Recrystallize->FinalProduct Freebase Convert to Free Base (e.g., aq. NaHCO₃ extraction) LowPurity->Freebase Yes Column Column Chromatography Freebase->Column SaltFormation Re-form HCl Salt (e.g., HCl in Ether/MeOH) Column->SaltFormation SaltFormation->FinalProduct Characterize Characterize (NMR, MS, MP) FinalProduct->Characterize

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the purification process.

Problem Observed Probable Cause(s) Recommended Solution(s) & Scientific Rationale
No crystals form upon cooling during recrystallization. 1. Solution is not supersaturated (too much solvent was used).2. Cooling too rapidly.3. Product is too soluble in the chosen solvent.1. Action: Gently heat the solution to evaporate some of the solvent and re-cool slowly. Rationale: Supersaturation is the thermodynamic driving force for crystallization. By reducing the solvent volume, you increase the solute concentration beyond its equilibrium solubility at that temperature, forcing it out of solution.[1]2. Action: Scratch the inside of the flask with a glass rod at the solvent-air interface. Rationale: This creates microscopic imperfections on the glass surface that act as nucleation sites, lowering the activation energy barrier for crystal formation.3. Action: Add a small amount of an "anti-solvent" (a solvent in which the compound is insoluble, e.g., diethyl ether or ethyl acetate for an ethanol solution) dropwise until turbidity persists. Then, warm slightly to redissolve and cool slowly. Rationale: This changes the overall polarity of the solvent system, dramatically decreasing the solubility of your polar salt and inducing precipitation.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute, or impurities are depressing the melting point.1. Action: Re-heat the solution to dissolve the oil, then add more solvent and allow it to cool much more slowly, perhaps in an insulated Dewar. Rationale: "Oiling out" occurs when the solute's solubility limit is reached at a temperature above its melting point. By using a more dilute solution and cooling slower, you can sometimes bypass the liquid-liquid phase separation and enter the solid-liquid crystallization phase directly.2. Action: Switch to a lower-boiling point solvent system.
Yield from recrystallization is very low. The compound has significant solubility in the cold solvent, or too much solvent was used initially.1. Action: After filtering the first crop of crystals, place the mother liquor in a freezer (-20 °C) for several hours to recover a second crop. Rationale: Solubility is temperature-dependent. Further decreasing the temperature will decrease the product's solubility in the mother liquor, allowing for additional recovery.2. Action: Before filtration, ensure the crystallization mixture is thoroughly cooled in an ice bath to minimize loss to the filtrate.
During column chromatography of the free base, the compound doesn't move off the baseline (Rf=0). The eluent is not polar enough to displace the polar amine from the stationary phase.Action: Gradually increase the polarity of the mobile phase. A common system is a gradient of methanol (MeOH) in dichloromethane (DCM). Start with 1-2% MeOH and increase up to 10-15%. Always include 0.5-1% triethylamine (TEA) or ammonium hydroxide in the mobile phase. Rationale: Methanol is a highly polar solvent that effectively competes with the amine for binding sites on the silica. The basic modifier (TEA) deactivates acidic silanol sites, preventing irreversible binding and tailing.[5]
All impurities co-elute with the product during column chromatography. The impurities have very similar polarity to the product.1. Action: Switch stationary phases. If using silica, try neutral alumina or an amine-functionalized silica column.[5] Rationale: Different stationary phases offer different selectivities. Alumina is less acidic than silica, and amine-functionalized silica provides a basic surface, altering the interaction dynamics and potentially resolving your compounds.2. Action: Consider reversed-phase (C18) chromatography. Rationale: Reversed-phase separates compounds based on hydrophobicity rather than polarity. Your polar free base will elute early, but this can be an effective way to separate it from less polar impurities. A mobile phase of water/acetonitrile with 0.1% TFA is a good starting point.[6][7]

Detailed Purification Protocols

Protocol 1: Recrystallization from an Alcohol/Ether System

This is the most common and effective method for obtaining high-purity, crystalline this compound, assuming the crude material is of reasonable quality (>90%).

Principle: This technique relies on the differential solubility of the compound in a hot versus a cold solvent.[1] The ideal solvent will dissolve the compound completely when hot but very poorly when cold, while impurities remain soluble at all temperatures or are insoluble in the hot solvent. For a polar salt like this, a polar protic solvent like isopropanol or ethanol is an excellent starting point.

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of your crude solid in a test tube. Add a few drops of isopropanol (IPA). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all upon heating, the solvent is too poor. The ideal solvent will require heating to fully dissolve the solid.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask equipped with a stir bar. Add the minimum amount of hot IPA (or ethanol) dropwise while stirring and heating until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold diethyl ether. Rationale: The crystals are insoluble in ether, but this wash will remove any residual mother liquor containing dissolved impurities from the crystal surfaces.

  • Drying: Dry the crystals under high vacuum to remove all residual solvents.

  • Validation: Characterize the final product by ¹H NMR to confirm purity and structure, and measure the melting point. The pure compound should have a sharp melting point.[8][9]

Protocol 2: Purification via Column Chromatography of the Free Base

This protocol is used for crude material with significant impurities that cannot be removed by recrystallization.

Principle: The ionic hydrochloride salt is first converted to its less polar, neutral free base, which is more amenable to chromatography on a solid support. After purification, the salt is reformed in a clean fashion.

ChromatographyWorkflow CrudeHCl Crude HCl Salt in Water Basify Basify with Sat. NaHCO₃ (aq) CrudeHCl->Basify Extract Extract with DCM or EtOAc (x3) Basify->Extract Dry Dry Organic Layer (Na₂SO₄), Concentrate Extract->Dry FreeBase Crude Free Base Dry->FreeBase Column Silica Gel Column Eluent: DCM/MeOH + 1% TEA FreeBase->Column PureBase Pure Free Base in Solution Column->PureBase SaltForm Add HCl in Ether/Dioxane PureBase->SaltForm Final Pure HCl Salt (Precipitate) SaltForm->Final

Caption: Workflow for purification via the free base intermediate.

Step-by-Step Methodology:

  • Free Base Formation: Dissolve the crude hydrochloride salt in a minimal amount of water. Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is ~9-10.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, which is often an oil.

  • Chromatography Setup:

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of 0-10% Methanol in Dichloromethane is a good starting point. Crucially, add 0.5-1% triethylamine (TEA) to the entire mobile phase mixture. [3][4]

    • TLC Analysis: First, determine the optimal eluent composition by TLC, ensuring your desired compound has an Rf value of ~0.3.

  • Column Loading and Elution: Load the crude free base onto the column (either directly as an oil or pre-adsorbed onto a small amount of silica). Elute the column with the chosen mobile phase, collecting fractions and monitoring by TLC.

  • Isolation of Pure Free Base: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Salt Reformation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, methanol). Slowly add a solution of HCl in diethyl ether (commercially available) or dioxane dropwise with stirring. The pure hydrochloride salt will precipitate out of the solution.

  • Final Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final, purified this compound.

References
  • (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane ... - Benchchem.
  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters.
  • Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/ - ACS Publications. Journal of Medicinal Chemistry.
  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
  • (1S,4S)-2-OXA-5-AZABICYCLO[2.2.1]HEPTANE HCL(31560-06-2) 1H NMR spectrum. ChemicalBook.
  • Can amine salts run through a silica column? : r/chemistry - Reddit.
  • Is there an easy way to purify organic amines? - Biotage.
  • Column Chromatography of Compound with Amine and Carboxylic Acid : r/chemistry - Reddit.
  • Polar Hydrophilic Compounds in Pharmaceutical Analysis - Merck.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Recrystallization and Crystallization. University of Rochester.
  • How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column? ResearchGate.
  • Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry.

Sources

Technical Support Center: Stability of 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who utilize this valuable chiral building block. Understanding and controlling the stability of this compound in solution is paramount for generating reproducible and reliable experimental data. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate potential stability challenges.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and resolve issues related to compound stability.

Q1: My assay results are inconsistent, showing high variability between replicates or experiments. Could compound instability be the cause?

A1: Absolutely. Inconsistent results are a classic sign of an unstable compound in an assay medium. If the rate of degradation is significant over the time course of your experiment, the effective concentration of the active compound will decrease, leading to poor data quality.

The underlying cause is often the interaction of the compound with the solution environment. This compound, being a bicyclic isoxazolidine derivative, possesses a strained ring system and functional groups (ether, secondary amine salt) that can be susceptible to degradation.[1] The primary pathway of degradation in aqueous media is often hydrolysis, a process that can be highly dependent on the pH, temperature, and composition of your buffer.[2][3]

To diagnose this issue, follow this systematic workflow:

G cluster_0 Diagnostic Workflow for Assay Inconsistency A Problem: Inconsistent Assay Results B Hypothesis: Compound is degrading in assay buffer. A->B C Experiment: Incubate compound in buffer. Analyze at t=0 and t=end. B->C D Analytical Method: Use stability-indicating HPLC to measure parent compound. C->D E Data Analysis: Is there a >5-10% decrease in parent compound peak area? D->E F Conclusion 1: Instability Confirmed. Proceed to optimization. E->F Yes G Conclusion 2: Compound is stable. Investigate other variables (e.g., pipetting, reagents). E->G No

Caption: Diagnostic workflow for troubleshooting inconsistent assay results.

Q2: I've observed a significant decrease in the concentration of my this compound stock solution prepared in a neutral aqueous buffer. What is the likely chemical cause?

A2: The most probable cause is pH-dependent hydrolysis. Your compound is the hydrochloride salt of a secondary amine, meaning that in pure water or acidic solution, the nitrogen atom is protonated (R₂NH₂⁺). This positive charge can influence the stability of the adjacent N-O bond within the isoxazolidine ring.

While isoxazolidines are generally stable, the bicyclic [2.2.1] system introduces significant ring strain.[1] In neutral or slightly basic conditions (pH > 7), the amine deprotonates to its free base form (R₂NH). This free amine's lone pair of electrons can potentially facilitate or participate in degradation pathways, such as ring-opening reactions. The ether linkage within the ring could also be susceptible to hydrolysis, particularly at low pH.

A plausible degradation pathway is the hydrolytic cleavage of the N-O bond, which would open the bicyclic system to form a substituted pyrrolidine with amino and alcohol functionalities. This process is illustrated below.

G cluster_1 Plausible Hydrolytic Degradation Pathway Parent 2-Oxa-5-azabicyclo[2.2.1]heptane (Strained Ring) Condition H₂O (pH, Temp) Parent->Condition Product Ring-Opened Amino Alcohol (e.g., Substituted Pyrrolidine) Condition->Product N-O Bond Cleavage

Caption: Potential hydrolytic degradation of the bicyclic heptane structure.

To mitigate this, we strongly recommend preparing primary stock solutions in anhydrous aprotic solvents like DMSO, where the compound is generally more stable. For aqueous experimental solutions, use a buffer system validated to maintain a pH where the compound exhibits maximum stability (see Q3).

Q3: How do I determine the optimal pH for my aqueous solution to ensure the stability of this compound?

A3: You must experimentally determine the pH-stability profile. This involves incubating the compound in a series of buffers across a relevant pH range and monitoring its concentration over time. This procedure is essential for developing robust assays and formulations.

The goal is to find the pH at which the degradation rate is lowest. For amine-containing compounds, this is often in the acidic range (pH 3-5), where the amine is fully protonated and stabilized. A detailed protocol for this is provided in the Experimental Protocols section of this guide.

The table below summarizes a typical experimental design for a pH-rate profile study.

ParameterRecommended ConditionsRationale
pH Range 2, 4, 6, 7.4, 9Covers acidic, neutral, and basic conditions relevant to most biological assays.
Buffers Citrate (pH 2-6), Phosphate (pH 6-8), Borate (pH 8-10)Use buffers with pKa values close to the target pH to ensure buffering capacity.
Temperature 4°C, 25°C (RT), 37°CAssess stability at storage, ambient, and physiological temperatures.[2]
Time Points 0, 2, 4, 8, 24, 48 hoursAllows for the calculation of degradation kinetics.
Analysis Stability-Indicating HPLC-UV/MSMethod must be able to separate the parent compound from any degradants.
Q4: I suspect my compound is degrading. How can I confirm this and identify the degradation products?

A4: Confirmation and identification require high-resolution analytical techniques. The gold standard for this is Liquid Chromatography-Mass Spectrometry (LC-MS).

Confirmation:

  • Forced Degradation Study: Intentionally expose the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) at an elevated temperature (e.g., 60°C) for several hours.

  • LC-MS Analysis: Analyze the stressed samples alongside a control (t=0, unstressed sample). A decrease in the peak area of the parent compound's mass and the appearance of new peaks confirms degradation.

Identification: By analyzing the high-resolution mass spectra of the new peaks, you can determine their exact mass and elemental formula. For example, if the primary degradation pathway is hydrolysis, you would expect to find a new species with a mass corresponding to the parent compound + 18.0106 amu (the mass of H₂O). This evidence, combined with fragmentation data (MS/MS), can be used to elucidate the structure of the degradant.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: 2-Oxa-5-azabicyclo[2.2.1]heptane is a saturated bicyclic heterocycle. It serves as a conformationally constrained or "bridged" analogue of morpholine. This rigid structure is highly valuable in medicinal chemistry as it can lock a molecule into a specific three-dimensional shape, which can lead to improved binding affinity and selectivity for biological targets like receptors and enzymes.[4] It is frequently used as a chiral building block in the synthesis of novel therapeutics, particularly for neurological disorders.[5] The hydrochloride salt form is used to improve the compound's solubility in aqueous media and handling properties.[6]

Q2: What are the recommended general-purpose storage and handling conditions for solutions?

A2: To maximize shelf-life and ensure experimental reproducibility, adhere to the following guidelines:

  • Solid Form: Store the solid hydrochloride salt in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended by the manufacturer.[7][8]

  • Primary (Stock) Solutions: Prepare high-concentration stock solutions in an anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO). Aliquot into single-use volumes in sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Aqueous (Working) Solutions: Prepare fresh daily from the DMSO stock. Use a validated, pre-chilled buffer at a pH known to be optimal for stability (ideally acidic, pH 3-5). Do not store aqueous solutions for extended periods unless stability has been rigorously demonstrated under those conditions.

Q3: How does temperature impact the stability of this compound in solution?

A3: Temperature is a critical factor affecting chemical stability. As a general rule, reaction rates, including degradation, increase with temperature. The relationship is often described by the Arrhenius equation, where a 10°C increase in temperature can cause a 2- to 3-fold increase in the degradation rate.[3] Therefore, performing experiments on ice or at controlled, cool temperatures can significantly slow down degradation and improve the reliability of your results. Always store aqueous solutions at refrigerated temperatures (2-8°C) for short-term use, unless data proves stability at other temperatures.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not widely published, many organic molecules are susceptible to degradation upon exposure to UV or high-intensity visible light.[3] As a standard laboratory best practice, you should always assume the compound may be light-sensitive. Store solutions in amber vials or wrap containers in aluminum foil to protect them from light. This simple precaution can prevent an often-overlooked source of compound degradation.

Part 3: Experimental Protocols

Protocol 1: pH-Rate Profile Study for Solution Stability Assessment

This protocol outlines a method to determine the stability of this compound across a range of pH values.

1. Materials:

  • This compound

  • High-purity (≥18 MΩ·cm) water

  • Buffer salts: Citric acid, sodium phosphate (monobasic and dibasic), boric acid

  • DMSO (anhydrous)

  • HPLC system with UV or MS detector, and a suitable C18 column

2. Procedure:

  • Prepare Buffers: Prepare a series of 50 mM buffers at pH 2.0, 4.0, 6.0, 7.4, and 9.0. Verify the final pH of each buffer with a calibrated pH meter.

  • Prepare Primary Stock: Prepare a 10 mg/mL stock solution of the compound in DMSO.

  • Prepare Study Samples: For each pH buffer, dilute the DMSO stock to a final concentration of 100 µg/mL. The final percentage of DMSO should be low (<1%) to minimize its effect on stability.

  • Set Time Points: Aliquot the samples for each pH into separate vials for each time point (e.g., t=0, 2, 4, 8, 24, 48 hours).

  • Incubation: Store the vials at a constant temperature (e.g., 25°C), protected from light.

  • Sample Analysis:

    • At each time point, remove the designated vial. If necessary, quench the reaction by freezing at -80°C.

    • Analyze all samples by a pre-validated, stability-indicating HPLC method (see Protocol 2).

    • Record the peak area of the parent compound.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the parent compound concentration (or peak area) versus time.

    • If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is the observed degradation rate constant (k_obs).

    • Plot log(k_obs) versus pH to visualize the pH-stability profile and identify the pH of maximum stability (the lowest point on the curve).

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients.

1. Objective: To develop an HPLC method that separates the parent peak of this compound from all potential degradation products.

2. Initial Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm (as the compound lacks a strong chromophore) or MS.

  • Injection Volume: 10 µL

3. Method Development and Validation:

  • Generate Degradants: Prepare a forced degradation sample by exposing the compound to acid, base, and oxidative stress as described in the Troubleshooting section (Q4).

  • Optimize Separation: Inject the forced degradation sample into the HPLC. Adjust the gradient, mobile phase composition, and/or pH to achieve baseline separation (>1.5) between the parent peak and all degradation peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the parent compound in the presence of its degradants. The peak should be spectrally homogenous across its width.

  • Validation: Once optimized, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.

References

  • Bucci, E., et al. (2019). Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides. Frontiers in Chemistry, 7, 184. [Link]

  • Soman, S. S., & Namboothiri, I. N. N. (2004). One-step transformation of 2-oxa-3-azabicyclo[2.2.1]hept-5-ene and methyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate to ion uptake systems. Arkivoc, 2004(8), 28-36. [Link]

  • Wang, X., et al. (2014). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 25(3), 473-475. [Link]

  • Pienimäki, P. (2002). Factors affecting the stability of drugs and drug metabolites in biological matrices. ADMET & DMPK, 10(4), 203-214. [Link]

  • Cernys, A., et al. (2020). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 85(15), 9879-9890. [Link]

  • Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. PCCA Blog. [Link]

  • Ghorai, S., et al. (2015). Synthesis of (±)-8-Oxa-3-azabicyclo[3.2.1]octan-2-thione and (±)-2-Oxa-5-azabicyclo[2.2.1]heptan-6-thione: Potential Synthons for the Preparation of Novel Heteroaryl-Annulated Bicyclic Morpholines. The Journal of Organic Chemistry, 80(10), 5243-5252. [Link]

  • Ashenhurst, J. (2013). 3 Factors That Stabilize Free Radicals. Master Organic Chemistry. [Link]

  • Synthonix. (n.d.). (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. [Link]

Sources

Technical Support Center: Preventing Racemization in 2-Oxa-5-azabicyclo[2.2.1]heptane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving the 2-Oxa-5-azabicyclo[2.2.1]heptane scaffold. This chiral bicyclic framework is a critical component in modern medicinal chemistry, valued for its conformational rigidity and stereochemical stability.[1] However, maintaining the enantiomeric purity of its derivatives during synthetic transformations is paramount and can be a significant challenge. This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to help you preserve the stereochemical integrity of your compounds.

Troubleshooting Guide: Loss of Enantiomeric Excess (e.e.)

This section is designed to help you diagnose and solve racemization issues encountered during your experiments.

Q1: I'm observing a significant loss of enantiomeric excess (e.e.) after a reaction with my substituted 2-Oxa-5-azabicyclo[2.2.1]heptane derivative. What are the most likely causes?

A: Loss of stereochemical integrity in this rigid system typically stems not from the bicyclic core itself, which is highly stable, but from reactions involving substituents with stereocenters. The three most common culprits are inappropriate pH (base/acid conditions) , elevated temperature , and the choice of reagents , particularly in coupling reactions.

  • pH/Base: The nitrogen at the 5-position is basic. While the hydrochloride salt is stable, adding an external base to free the amine can create conditions conducive to racemization, especially if a stereocenter is located on a carbon adjacent (alpha) to an activating group (like a carbonyl). Strong bases can abstract the alpha-proton of an activated amino acid, leading to racemization.[2] Furthermore, harsh acidic or basic conditions could theoretically catalyze a ring-opening/closing cascade, which may jeopardize stereochemistry.[3][4]

  • Temperature: Elevated temperatures accelerate all reactions, including undesirable side reactions that lead to racemization.[2] The energy supplied can overcome the activation barrier for proton abstraction or other epimerization pathways.

  • Reagents: Certain reagents, especially those used for amide bond formation, are well-known to promote racemization through the formation of reactive intermediates.[5][6]

dot graph TD A[Loss of e.e. Detected] --> B{What type of reaction?}; B --> C{Amide Coupling}; B --> D{N-Deprotection}; B --> E{Other}; C --> F[Check Coupling Reagent]; C --> G[Check Base]; C --> H[Check Temperature]; F --> I[Switch to HATU/COMU + Oxyma]; G --> J[Use NMM/Collidine instead of DIEA]; H --> K[Run at 0°C or lower]; D --> L{Protecting Group?}; L --> M[Boc Group]; L --> N[Cbz Group]; M --> O[Use mild acid: HCl/Dioxane at 0°C]; N --> P[Ensure catalyst is not contaminated]; E --> Q[Consult literature for specific reaction type. Focus on minimizing temperature and avoiding strong base/acid.];

end

Troubleshooting Decision Tree for Racemization.

Q2: I am performing an amide coupling reaction on a carboxylate-substituted 2-Oxa-5-azabicyclo[2.2.1]heptane, and my product is racemized. What is happening and how can I fix it?

A: This is a classic and frequent cause of racemization in peptide and medicinal chemistry. The issue arises when the stereocenter is on the carbon alpha to the carboxylic acid you are activating.

Mechanism of Racemization: The activation of the carboxylic acid by a coupling reagent can lead to the formation of a planar oxazolone intermediate. The alpha-proton on this intermediate is highly acidic and can be easily removed by a base, leading to a loss of stereochemical information.

dot graph G { layout=dot; rankdir=LR; node [shape=none, margin=0, fontcolor="#202124"]; edge [color="#5F6368"];

}

Oxazolone mechanism leading to racemization.

Solutions:

  • Choose the Right Coupling Reagent and Additive: Modern uronium/aminium reagents are generally safer than classic carbodiimides (like DCC) alone. The key is to use them with racemization-suppressing additives.

    • Recommended: HATU, HBTU, or COMU.

    • Crucial Additives: Always use additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2][7] These additives form active esters that are more resistant to oxazolone formation.[8]

  • Control the Base: The choice and amount of base are critical.

    • Preferred Bases: Use sterically hindered or weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[2]

    • Bases to Avoid: N,N-diisopropylethylamine (DIEA) is more basic and less hindered, increasing the risk of proton abstraction.[8]

    • Stoichiometry: Use the minimum amount of base necessary, typically one equivalent if starting from the free acid and amine salt.[2] If using DIC/Oxyma, additional base may not be required, further minimizing risk.[7]

  • Lower the Temperature: Perform the coupling at 0 °C or room temperature. Avoid heating unless absolutely necessary.[2]

Reagent CombinationRacemization RiskSpeedNotes
DCC or DIC (alone)HighModerateNot recommended without an additive.
DIC / HOBtLowGoodA classic, reliable combination. HOBt suppresses racemization.[5][7]
DIC / OxymaPureVery LowFastOxyma is a non-explosive and highly effective alternative to HOBt/HOAt.[7]
HBTU / HOBt / DIEAModerateFastCommon, but the use of DIEA can increase risk.[2]
HATU / DIEA or NMMLowVery FastHighly efficient, but base choice is still critical.[2][6]
COMU / DIEA or NMMVery LowVery FastGenerally considered one of the safest and most effective modern reagents.

Table 1. Comparison of Common Coupling Reagents.

Q3: My protocol requires the removal of an N-Boc protecting group. Can this step cause racemization, and how do I prevent it?

A: N-Boc deprotection is generally a safe reaction with low risk of racemization for this scaffold, provided the conditions are mild. The primary risk comes from overly harsh acidic conditions or high temperatures, which could potentially initiate side reactions.

Recommended Protocols for Mild N-Boc Deprotection:

  • Standard Condition: 4M HCl in 1,4-dioxane at 0 °C to room temperature. This is typically clean and efficient.

  • Alternative Mild Acid: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is also common, but can be harsher. Use at low temperatures (0 °C) and for the shortest time necessary.

  • For Acid-Sensitive Substrates: A variety of milder, specific reagents can be used, such as silica gel in refluxing toluene[9], p-toluenesulfonic acid under solvent-free ball milling conditions, or oxalyl chloride in methanol.[10] These are less common but can be useful for complex molecules.

Troubleshooting Tips:

  • Monitor Closely: Follow the reaction by TLC or LCMS to avoid unnecessarily long reaction times.

  • Temperature Control: Always perform the deprotection at or below room temperature unless literature suggests otherwise.

  • Quench Properly: After the reaction is complete, quench the acid carefully to return to a neutral pH.

Frequently Asked Questions (FAQs)

FAQ 1: What is the fundamental mechanism of racemization for this system?

The rigid bicyclic structure of the 2-Oxa-5-azabicyclo[2.2.1]heptane core makes it stereochemically robust. Racemization of the bridgehead carbons is energetically prohibitive without ring cleavage. Therefore, the loss of enantiomeric purity almost always occurs at a stereogenic center on a substituent attached to the core. The most common pathway is through the formation of a planar, achiral intermediate, such as an enolate or an oxazolone, which allows for re-protonation from either face, resulting in a mixture of stereoisomers.

FAQ 2: How can I reliably monitor the enantiomeric purity of my compounds?

Visual inspection of optical rotation is not a quantitative method for determining enantiomeric excess (e.e.). The industry standard is chiral chromatography .

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[11][12] You will need a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel®, Lux®) are versatile and effective for a wide range of compounds, including bicyclic amines.[11][13]

  • Method Development: Screening is often required. A typical starting point is a mobile phase of hexane with an alcohol modifier (e.g., isopropanol or ethanol). For basic amines, adding a small amount of an amine modifier (like diethylamine) to the mobile phase is often necessary to achieve good peak shape.[14]

  • Derivatization: If direct separation is difficult, you can derivatize your amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[15]

FAQ 3: Are there any general "safe" conditions I should start with for a new reaction involving a derivative of this scaffold?

While every reaction is unique, a conservative approach can help minimize the risk of racemization from the outset.

ParameterRecommended Starting ConditionRationale
Temperature 0 °C or belowMinimizes energy available for side reactions.
pH / Base Near-neutral if possible. If base is required, use NMM or 2,4,6-collidine.Avoids strong bases (like DBU, LDA, DIEA) that can cause epimerization.
Solvent Aprotic, non-polar solvents (e.g., DCM, THF).Polar, protic solvents can sometimes facilitate proton transfer pathways.
Reaction Time Monitor closely and stop as soon as starting material is consumed.Prolonged exposure to reaction conditions increases the chance of side reactions.

Table 2. Recommended Conservative Screening Conditions.

Appendix: Key Experimental Protocols

Protocol A: General Procedure for a Racemization-Resistant Amide Coupling

This protocol uses HATU and NMM, a combination known for high efficiency and low racemization risk.

  • Dissolution: Dissolve the carboxylic acid-substituted 2-Oxa-5-azabicyclo[2.2.1]heptane derivative (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Addition of Reagents: Add the amine component (1.1 eq), HATU (1.1 eq), and HOBt (1.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Slowly add N-methylmorpholine (NMM) (1.2 eq) dropwise.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC or LCMS.

  • Workup: Once complete, dilute the reaction with a suitable organic solvent (e.g., Ethyl Acetate), wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by column chromatography.

  • Analysis: Confirm the structure and assess the enantiomeric excess of the final product using a validated chiral HPLC method.

References

  • BenchChem. (2025). How to prevent racemization of serine during peptide coupling. BenchChem Tech Support.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Support.
  • Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • WuXi AppTec. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. WuXi AppTec.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.
  • Naga, G., & O’Doherty, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • Chemical Journal of Chinese Universities. (n.d.). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chem. J. Chinese Universities.
  • BenchChem. (n.d.). (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane. BenchChem.
  • Portoghese, P. S., et al. (1971). Stereochemical studies on medicinal agents. 9. Bicyclic bases. Synthesis and biological activities of epimeric quaternary derivatives of 2-oxa-5-azabicyclo [2.2.1]heptane. Journal of Medicinal Chemistry.
  • BenchChem. (n.d.). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol. BenchChem Tech Support.
  • Semantic Scholar. (2012).
  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Phenomenex. (n.d.). Chiral HPLC Column. Phenomenex.
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for low enantiomeric excess in chiral synthesis. BenchChem.
  • Thieme. (n.d.). Thieme E-Books & E-Journals.
  • R Discovery. (2017). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chang, C., et al. (2025). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters.
  • ResearchGate. (2025). Enantioselective Syntheses of 2-Azabicyclo[2.2.
  • Beilstein Journals. (n.d.). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols.
  • Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery.
  • Fields, G. B., & Noble, R. L. (n.d.). 7.
  • NIH. (n.d.).
  • Higashi, Y., & Fukushima, T. (2006). Chiral Discrimination of Primary Amines by HPLC After Labeling With a Chiral Derivatization Reagent, trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl Chloride.
  • Phenomenex. (n.d.).
  • Chinese Chemical Letters. (2013). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.
  • ResearchGate. (2025). Synthesis of (±)-8-Oxa-3-azabicyclo[3.2.1]octan-2-thione and (±)-2-Oxa-5-azabicyclo[2.2.
  • ResearchGate. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues.
  • NIH. (n.d.).
  • PubMed. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues.
  • The University of Manchester. (n.d.).
  • Wageningen University & Research. (n.d.).
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • Herald Scholarly Open Access. (n.d.).
  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmacology Pharmaceutics & Pharmacovigilance.

Sources

Technical Support Center: Purification of 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable bicyclic morpholine surrogate. As a chiral building block, its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound.

Troubleshooting Guide: Addressing Common Purification Issues

This section is formatted to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: My final product has a low or broad melting point.

A low or broad melting point is a classic indicator of impurities. The reported melting point for similar azabicyclo[2.2.1]heptane hydrochloride salts can be sharp and high (e.g., 261-263 °C for a related analog), so a significant deviation suggests the presence of contaminants.[2]

Possible Causes & Solutions:

  • Residual Solvents: The hydrochloride salt can be hygroscopic and may retain solvents used during synthesis or workup (e.g., methanol, ethanol, ethyl acetate).

    • Solution: Dry the product under high vacuum for an extended period (12-24 hours) at a moderately elevated temperature (e.g., 40-50 °C), if the compound's stability permits.

  • Inorganic Salts: By-products from the synthesis, such as sodium chloride or triethylamine hydrochloride, may be present.

    • Solution: Recrystallization is the most effective method for removing inorganic salts. A solvent system in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the inorganic salts remain insoluble, is ideal.

  • Unreacted Starting Materials or Intermediates: Incomplete reactions can leave behind starting materials like protected trans-4-hydroxy-L-proline derivatives or partially cyclized intermediates.[3]

    • Solution: A multi-step purification approach may be necessary. First, consider an aqueous wash of a solution of the crude product in an organic solvent to remove water-soluble impurities. If impurities are organic-soluble, column chromatography of the free base followed by conversion to the hydrochloride salt may be required.

Issue 2: My NMR spectrum shows unexpected peaks.

Extra peaks in the NMR spectrum are a direct indication of impurities. Identifying the nature of these impurities is the first step toward their removal.

Potential Impurities and Their Removal:

Potential Impurity Typical NMR Signals Recommended Removal Strategy
N-Protecting Groups (e.g., Cbz, Boc) Aromatic protons (for Cbz), t-butyl protons (for Boc)These are typically removed in the final synthetic step. If residual protected material is present, repeat the deprotection step.
Tosylates or Mesylates Aromatic protons and a methyl singlet (for tosylates)These are reactive intermediates and should not be present in the final product. Their presence indicates a failed cyclization step. Re-evaluate the cyclization conditions.
Starting Materials (e.g., trans-4-hydroxy-L-proline derivatives) Signals corresponding to the starting material structure.Recrystallization or column chromatography of the free base.
Solvents Characteristic solvent peaks (e.g., ethyl acetate, methanol).Dry under high vacuum.
Issue 3: I'm having difficulty with the column chromatography of the hydrochloride salt.

Direct chromatography of amine hydrochlorides on silica gel can be problematic due to the acidic nature of silica, which can lead to peak tailing and poor separation.

Recommendations:

  • Chromatography of the Free Base: It is highly recommended to convert the hydrochloride salt to the free base before chromatography. This can be achieved by dissolving the salt in a minimal amount of water, basifying with a suitable base (e.g., sodium carbonate or a mild organic base like triethylamine), and extracting the free base into an organic solvent like dichloromethane or ethyl acetate.

  • Choosing the Right Stationary Phase:

    • Standard Silica Gel: If using standard silica, the mobile phase should be modified with a small amount of a basic additive to suppress the interaction between the amine and the acidic silanol groups. A common choice is 0.5-2% triethylamine or ammonia in the eluent.[4]

    • Amine-Functionalized Silica: For challenging separations of basic compounds, amine-functionalized silica columns can provide excellent results with simpler mobile phases like hexane/ethyl acetate.

  • Solvent System Selection: For the free base of 2-oxa-5-azabicyclo[2.2.1]heptane, a good starting point for a solvent system on silica gel would be a gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes.[3] For more polar impurities, a gradient of methanol in dichloromethane or ethyl acetate may be necessary.

Experimental Workflow: Purification via Free Base Chromatography

workflow start Crude Hydrochloride Salt dissolve Dissolve in H2O start->dissolve basify Basify (e.g., Na2CO3) dissolve->basify extract Extract with Organic Solvent basify->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography combine Combine Pure Fractions chromatography->combine convert Convert to HCl Salt combine->convert final_product Pure Hydrochloride Salt convert->final_product

Caption: Workflow for purification via free base chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

The impurities will largely depend on the synthetic route used. A common synthesis starts from trans-4-hydroxy-L-proline.[3] Based on this, likely impurities include:

  • Unreacted starting materials and intermediates: Such as N-protected (e.g., Cbz or Boc) trans-4-hydroxy-L-proline and its esters, or incompletely cyclized precursors.

  • Reagents: Residual tosyl chloride, mesyl chloride, or reagents used for protecting group removal.

  • By-products: Products from side reactions, such as elimination or rearrangement.

  • Solvents: Residual solvents from the reaction or purification steps.

  • Inorganic salts: Formed during pH adjustments or as by-products of certain reactions.

Q2: Can I purify this compound by recrystallization? If so, what solvent system should I use?

Yes, recrystallization can be an effective method, especially for removing inorganic salts and some organic impurities. While a specific solvent system for this exact compound is not widely published, a good starting point for a related azabicyclo[2.2.1]heptane hydrochloride is a mixture of methanol and ethyl acetate .[2]

General Protocol for Recrystallization:

  • Dissolve the crude hydrochloride salt in a minimal amount of hot methanol.

  • Slowly add ethyl acetate (a less polar solvent) until the solution becomes slightly turbid.

  • Add a drop or two of methanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under high vacuum.

Q3: What analytical techniques are best for assessing the purity of my final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can detect and help identify impurities.

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): Can quantify the purity and detect non-volatile impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

  • Elemental Analysis (CHN Analysis): Confirms the elemental composition of the compound.

Logical Decision Tree for Purification Strategy

decision_tree start Assess Purity (NMR, LC-MS) is_pure Is Purity >98%? start->is_pure high_purity Product is Pure is_pure->high_purity Yes low_purity Impurity Profile? is_pure->low_purity No inorganic Inorganic Salts/ Polar Impurities low_purity->inorganic Polar organic Organic, Non-polar Impurities low_purity->organic Non-Polar recrystallize Recrystallization (e.g., MeOH/EtOAc) inorganic->recrystallize free_base_chrom Free Base Conversion & Column Chromatography organic->free_base_chrom

Caption: Decision tree for selecting a purification strategy.

References

  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. (2013). Chinese Chemical Letters, 25(3), 473-476. [Link]

  • Gassman, P. G., & Cryberg, R. L. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2066-2072. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]

  • Is there an easy way to purify organic amines? (2023). Biotage. [Link]

  • Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. (2009). Organic & Biomolecular Chemistry, 7, 4639-4648. [Link]

Sources

long-term storage and handling of 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and proper handling of this versatile building block. Here, we address common questions and troubleshooting scenarios encountered during its use in the laboratory.

Frequently Asked Questions (FAQs)

What are the optimal long-term storage conditions for this compound?

For maximal shelf-life and to maintain the integrity of the compound, it should be stored under refrigerated conditions.[1] The container must be tightly sealed and placed in a dry and well-ventilated area.[1][2] Proper storage is critical as the compound is hygroscopic, meaning it can absorb moisture from the air, which may lead to degradation.[3]

The Safety Data Sheet (SDS) mentions storing in a "cool, dry area." Is room temperature acceptable for short-term storage?

While a "cool, dry area" is a general recommendation, for this compound, refrigerated storage is explicitly advised for maintaining long-term stability.[1] For short-term storage, such as during the course of an experiment, keeping the compound at a controlled room temperature is acceptable, provided it is in a desiccator to protect it from moisture. However, for any period longer than a few hours, it is best to return it to refrigerated storage.

How should I handle this compound upon receiving a new shipment?

Upon receipt, immediately inspect the container for any damage or leaks. The compound is a solid and should appear as such.[4] It is recommended to allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid. Once opened, handle the compound in a chemical fume hood.[4]

What personal protective equipment (PPE) is necessary when working with this compound?

Standard laboratory PPE is required. This includes safety goggles, a lab coat, and chemical-resistant gloves.[4][5] Given that the compound can cause skin and serious eye irritation, as well as respiratory irritation, it is crucial to avoid direct contact and inhalation.[5] Work should be conducted in a well-ventilated area or a chemical fume hood.[4][5]

Troubleshooting Guide

Scenario 1: The compound has been left at room temperature overnight. Is it still usable?

If the container was tightly sealed, the compound is likely still viable. However, its hygroscopic nature means there is a risk of moisture absorption.[3] Before use, visually inspect the material for any changes in appearance, such as clumping or discoloration. If the compound appears unchanged, it is advisable to dry it under a high vacuum for a few hours to remove any potential absorbed moisture. For critical applications, it is recommended to run a small-scale test reaction to confirm its reactivity.

Decision Workflow for Accidental Room Temperature Exposure

G A Compound left at room temperature B Was the container tightly sealed? A->B C Visually inspect the compound B->C Yes I High risk of moisture absorption. Consider discarding. B->I No D Does it appear normal (no clumping/discoloration)? C->D E Dry under high vacuum D->E Yes H Discard and use a fresh batch D->H No F Perform a small-scale test reaction E->F G Proceed with experiment F->G Successful F->H Unsuccessful

Caption: Workflow for assessing the viability of the compound after accidental room temperature exposure.

Scenario 2: The compound appears clumpy or has changed color. What should I do?

Clumping is a strong indicator of moisture absorption. A change in color may suggest degradation. In either case, the purity of the compound is compromised. It is strongly advised not to use the material in this state for any reaction, as it can lead to failed experiments, side reactions, and impure products. The best course of action is to discard the compromised batch and use a fresh, properly stored supply.

Scenario 3: How should I handle a spill of this compound?

For minor spills, first, ensure the area is well-ventilated and you are wearing appropriate PPE.[5] Avoid generating dust.[5] Carefully sweep or vacuum the solid material into a labeled container for disposal.[4][5] The spill area should then be washed with copious amounts of water.[5] For larger spills, it is important to prevent the material from entering drains or waterways and to alert emergency services if necessary.[5]

Storage and Handling Summary

ParameterRecommendationRationale
Storage Temperature Refrigerated[1]To ensure long-term stability and prevent degradation.
Storage Atmosphere Dry, inert atmosphere (e.g., argon or nitrogen) if possibleThe compound is hygroscopic; this minimizes water absorption.[3]
Container Tightly sealed original containerPrevents contamination and moisture ingress.[1][2][5]
Handling Area Well-ventilated area or chemical fume hood[4][5]To avoid inhalation of dust, which can cause respiratory irritation.[5]
Personal Protective Equipment Safety goggles, gloves, lab coat[4][5]To prevent skin and eye irritation.[5]

Experimental Protocol: Aliquoting the Compound for Daily Use

To minimize the impact of repeated opening and closing of the main stock container, it is best practice to create smaller aliquots for daily or weekly use.

G cluster_0 Preparation cluster_1 Aliquoting cluster_2 Storage A Equilibrate main stock bottle to room temperature in a desiccator C Work in a chemical fume hood A->C B Prepare and label smaller, tared vials with airtight seals B->C D Quickly weigh the desired amount of compound into each vial C->D E Purge each vial with an inert gas (e.g., argon) before sealing D->E F Return the main stock bottle to refrigerated storage E->F G Store the aliquots in a desiccator inside a refrigerator E->G

Caption: Recommended workflow for creating aliquots of this compound.

References

  • ChemHere. (n.d.). MSDS of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support portal for researchers utilizing the bridged bicyclic amine, 2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride, in palladium-catalyzed cross-coupling reactions. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide practical, in-depth solutions to common challenges encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries for researchers beginning work with this scaffold.

Q1: What is the primary cross-coupling reaction for this amine, and why is catalyst selection so critical?

The most effective and widely used method for forming a C-N bond between an aryl/heteroaryl halide (or triflate) and 2-oxa-5-azabicyclo[2.2.1]heptane is the Buchwald-Hartwig Amination .[1] This palladium-catalyzed reaction has become a cornerstone of medicinal chemistry for its reliability and broad functional group tolerance, surpassing harsher, traditional methods.[2]

Catalyst selection is paramount due to the specific structure of this amine. As a secondary, bicyclic amine, it is sterically hindered. This bulkiness can impede key steps in the catalytic cycle, particularly the final reductive elimination step that forms the desired C-N bond and regenerates the active catalyst.[3] Therefore, a generic catalyst system is unlikely to be effective. Success hinges on choosing a palladium source and, most importantly, a supporting ligand specifically designed to accommodate sterically demanding substrates.[4]

Q2: My starting material is a hydrochloride salt. How does this impact my reaction setup?

The hydrochloride salt form means the secondary amine is protonated (R₂NH₂⁺Cl⁻). In this state, it is not nucleophilic and cannot participate in the catalytic cycle. Therefore, the addition of a base is non-negotiable for two reasons:

  • Neutralization: The base must be strong enough to deprotonate the ammonium salt, liberating the free, neutral amine required for the coupling reaction.

  • Catalytic Cycle Participation: A base is also required within the Buchwald-Hartwig catalytic cycle itself to facilitate the deprotonation of the amine upon coordination to the palladium center, forming the key palladium-amido intermediate prior to reductive elimination.[5]

A sufficient excess of base (typically 1.5 to 2.5 equivalents relative to the amine hydrochloride) is necessary to ensure both functions are served.

Q3: What are the essential components of a successful catalytic system for this reaction?

A robust Buchwald-Hartwig amination setup consists of four key components:[6]

  • Palladium Precatalyst: A source of palladium, such as Pd₂(dba)₃ or Pd(OAc)₂, that is reduced in situ to the active Pd(0) species.[5] Modern, air-stable precatalysts that combine Pd and a ligand (e.g., G3 or G4 precatalysts) are often preferred for reproducibility.[7][8]

  • Ligand: This is the most critical variable. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are required to stabilize the palladium center, promote the oxidative addition step, and, crucially, accelerate the difficult reductive elimination step.[9][10]

  • Base: A non-nucleophilic base is used to deprotonate the amine starting material and participate in the catalytic cycle.[5]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent unwanted side reactions.

Part 2: Troubleshooting Guide & Optimization Protocols

This section provides direct answers to specific experimental problems.

Q4: My reaction has stalled with no product formation. What are the most common points of failure?

When a reaction fails to initiate, it is almost always due to an issue with one of the foundational components.

  • Answer: A complete lack of conversion points to a failure in generating the active Pd(0) catalyst or immediate catalyst poisoning. Here is a checklist to diagnose the issue:

    • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Ensure your solvent was thoroughly degassed (e.g., via sparging with argon for 30+ minutes or freeze-pump-thaw cycles) and that the reaction was assembled under an inert atmosphere (glovebox or Schlenk line).

    • Insufficient Base: Are you using at least 1.5 equivalents of a strong base like NaOtBu or LHMDS?[11] An inadequate amount of base will fail to generate enough free amine for the reaction to start.

    • Poor Reagent Quality: Is your solvent truly anhydrous? Are the palladium source and ligand old or potentially degraded? Using a new bottle of solvent and high-purity reagents can resolve many issues.

    • Incorrect Precatalyst Activation: If using a simple Pd(II) source like Pd(OAc)₂, the in situ reduction to Pd(0) can sometimes be inefficient. The amine itself often acts as the reductant in the presence of a phosphine ligand.[5] Consider switching to a well-defined Pd(0) source like Pd₂(dba)₃ or a modern, commercially available precatalyst designed for easy activation.

Q5: I'm observing very low yield (<20%). How should I approach catalyst and ligand screening for this sterically hindered amine?
  • Answer: Low yield with a hindered amine like 2-oxa-5-azabicyclo[2.2.1]heptane is a classic optimization problem that is solved by ligand selection. The initial catalyst system is likely unable to overcome the steric barrier of the final reductive elimination step. A systematic screening of ligands is the most effective strategy.

    The key principle is to increase the steric bulk and electron-donating ability of the ligand. This combination facilitates the C-N bond-forming reductive elimination step, which is often the rate-limiting step for hindered substrates.[12]

    Below is a recommended screening table. Start with the "First-Line" systems, which are known to be broadly effective for challenging amines.[13]

Screening Tier Ligand Class Recommended Ligands Palladium Source Typical Base Solvent Rationale & Comments
First-Line Bulky Biaryl MonophosphinesXPhos , RuPhos , SPhos Pd₂(dba)₃ or Pd(OAc)₂ (or G3/G4 Precatalysts)NaOtBu, KOtBuToluene, DioxaneThese are the "go-to" ligands for hindered secondary amines, offering a high probability of success.[4][10] Pre-formed precatalysts (e.g., XPhos Pd G3) are highly recommended for reproducibility.
Second-Line N-Heterocyclic Carbenes (NHCs)IPr , SIPr Pd(OAc)₂ (with NHC⋅HCl salt)NaOtBu, LHMDSToluene, DioxaneNHCs are very strong σ-donors and can be superior to phosphines for certain substrates, especially challenging aryl chlorides.[14][15]
Alternative Bidentate Ligandsdppf , Xantphos Pd(OAc)₂ or PdCl₂(dppf)Cs₂CO₃, K₃PO₄Dioxane, DMFWhile often less effective for highly hindered secondary amines than monophosphines, these can be useful if your substrate is sensitive to strong bases.[1]
Q6: I'm seeing significant hydrodehalogenation (Ar-X → Ar-H) of my aryl halide. What causes this side reaction?
  • Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with electron-rich aryl halides. It often arises from β-hydride elimination from the palladium-alkoxide base (e.g., tert-butoxide) or from the amine substrate itself, followed by reductive elimination of H-X from the palladium center. The choice of base and ligand can significantly influence this pathway.

    Troubleshooting Steps:

    • Change the Base: The tert-butoxide anion is a known source of hydrides. Switching to a different base that cannot undergo β-hydride elimination, such as LHMDS (Lithium bis(trimethylsilyl)amide) or a carbonate/phosphate base (Cs₂CO₃ , K₃PO₄ ), can suppress this side reaction. Note that weaker bases like K₃PO₄ may require higher reaction temperatures.[4][5]

    • Use a More Bulky Ligand: A bulkier ligand can sterically disfavor the transition state leading to hydrodehalogenation relative to the desired C-N coupling. If you are using a less bulky ligand, move to one from the "First-Line" screening tier in the table above.

    • Lower the Reaction Temperature: If the desired reaction is proceeding, but slowly, try running the reaction at a lower temperature for a longer time. Side reactions often have a higher activation energy and can be minimized at reduced temperatures.

Part 3: Methodologies & Visual Guides

General Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a robust starting point for the coupling of an aryl bromide with this compound.

Materials:

  • Aryl Bromide (1.0 eq)

  • This compound (1.2 eq)

  • Palladium Source: Pd₂(dba)₃ (1 mol% Pd)

  • Ligand: XPhos (2.5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (2.5 eq)

  • Solvent: Anhydrous, degassed toluene (0.1 M concentration)

Procedure:

  • Preparation: In a glovebox, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 162.7 mg), NaOtBu (2.5 mmol, 240 mg), Pd₂(dba)₃ (0.005 mmol, 4.6 mg), and XPhos (0.025 mmol, 11.9 mg) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) to the vial.

  • Reaction: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a pre-heated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl product.

Visualization: Catalyst Selection Workflow

This decision tree guides the user through the initial catalyst selection process based on the nature of their electrophile (coupling partner).

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd_complex Ar-Pd(II)-X (L) pd0->pd_complex Oxidative Addition pd_amido Ar-Pd(II)-NR₂ (L) pd_complex->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination product Ar-NR₂ pd_amido->product arx Ar-X arx->pd0 amine R₂NH (Free Amine) amine->pd_complex base Base base->pd_complex

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Ghaffari, B., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1236-1262.

  • Valente, C., et al. (2012). Practical Palladium Catalysts for C-N and C-O Bond Formation. In Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments.

  • Surry, D. S., & Buchwald, S. L. (2011). Impact of Cross-Coupling Reactions in Drug Discovery and Development. In Cross-Coupling and C-H Functionalization.

  • Oldenhuis, N. J., & Buchwald, S. L. (2001). Palladium-catalyzed C-C, C-N and C-O bond formation. MIT DSpace.

  • Schlüter, O. (2011). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor Scholarship at UWindsor.

  • Hartwig, J. F. (2015). Application of Sterically Demanding Phosphine Ligands in Palladium-Catalyzed Cross-Coupling leading to C(sp2)-E Bond Formation. Accounts of Chemical Research, 48(4), 1174-1184.

  • Buchwald, S. L. (2001). Palladium-catalyzed C-C, C-N and C-O bond formation. MIT DSpace.

  • Maiti, D., Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 1(3), 354-358.

  • Various Authors. (2010). Amines as the ligands for palladium-catalyzed coupling reactions. ResearchGate.

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia.

  • Brick, K. J. A. (2024). Palladium N-Heterocyclic Carbene Complexes in Cross-Coupling Reactions: Ligand and Catalyst Development. Trent University Digital Collections.

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Trudell, M. L., et al. (2010). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysis Reviews, 52(3), 323-385.

  • Various Authors. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391.

  • Bellina, F., & Rossi, R. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 109(5), 2261-2309.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

  • Powers, D. C., & Ritter, T. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(1), 436-447.

  • The Organic Chemist. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

  • BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem Technical Support.

  • Various Authors. (2018). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates. ResearchGate.

  • Dander, J. E., & Garg, N. K. (2017). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ACS Catalysis, 7(3), 1913-1920.

  • LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.

  • Dander, J. E., & Garg, N. K. (2017). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ResearchGate.

  • Hartwig, J. F. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry, 81(12), 4909-4930.

  • The Organic Chemist. (2022). CROSS-COUPLING reactions - everything YOU need to know! YouTube.

  • Wang, Y., et al. (2014). An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 25(2), 323-325.

  • Organ, M. G., et al. (2005). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.

  • Chan, K. S., et al. (2012). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 89, 99.

  • Various Authors. (2012). Synthesis of (±)-8-Oxa-3-azabicyclo[3.2.1]octan-2-thione and (±)-2-Oxa-5-azabicyclo[2.2.1]heptan-6-thione. ResearchGate.

  • BenchChem. (n.d.). Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate. BenchChem.

  • CymitQuimica. (n.d.). CAS 601515-79-1: (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. CymitQuimica.

Sources

Navigating Byproduct Formation in 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. As a Senior Application Scientist, I've compiled this guide to address common challenges and frequently asked questions regarding byproduct formation when utilizing this versatile bicyclic scaffold in your synthetic endeavors. This guide is structured to provide not just procedural steps, but also the underlying chemical rationale to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Understanding the Reactivity of 2-Oxa-5-azabicyclo[2.2.1]heptane

2-Oxa-5-azabicyclo[2.2.1]heptane is a conformationally constrained morpholine analogue, valued in medicinal chemistry for its unique three-dimensional structure.[1] Its hydrochloride salt is a common starting material, providing stability and ease of handling. However, the inherent reactivity of the secondary amine and the stability of the bicyclic system can present challenges under various reaction conditions.

Section 2: Troubleshooting Common Reactions and Byproduct Formation

This section addresses specific issues encountered during common synthetic transformations involving 2-Oxa-5-azabicyclo[2.2.1]heptane.

N-Alkylation Reactions

Question: I am observing multiple products in the N-alkylation of this compound. What are the likely byproducts and how can I minimize their formation?

Answer:

Over-alkylation is a common byproduct in the alkylation of secondary amines.[2] The initial alkylation product, a tertiary amine, can still be nucleophilic and react with another molecule of the alkylating agent to form a quaternary ammonium salt.

Likely Byproducts:

  • Over-alkylation Product (Quaternary Ammonium Salt): This is often observed when using reactive alkylating agents or an excess of the electrophile.

  • Elimination Products: If your alkyl halide is prone to elimination (e.g., secondary or tertiary halides), you may observe the formation of alkenes, particularly with sterically hindered bases.

Troubleshooting and Mitigation Strategies:

StrategyRationale
Control Stoichiometry Use a slight excess (1.05-1.2 equivalents) of the this compound relative to the alkylating agent.
Slow Addition Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, disfavoring the second alkylation event.
Choice of Base Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to minimize side reactions of the base itself. Stronger bases like potassium carbonate can also be effective.
Solvent Selection Aprotic polar solvents like DMF or acetonitrile are generally suitable.
Temperature Control Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize over-alkylation and other side reactions.

Experimental Protocol for Controlled N-Alkylation:

  • To a solution of this compound (1.0 equiv.) in anhydrous DMF, add DIPEA (2.5 equiv.).

  • Stir the mixture at room temperature for 15 minutes to ensure complete neutralization of the hydrochloride salt.

  • Cool the reaction mixture to 0 °C.

  • Add a solution of the alkyl halide (0.95 equiv.) in DMF dropwise over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up the reaction by quenching with water and extracting with a suitable organic solvent.

N_Alkylation_Byproducts

N-Acylation Reactions

Question: My N-acylation reaction with an acid chloride is sluggish and gives a poor yield. What could be the issue?

Answer:

The hydrochloride salt of 2-Oxa-5-azabicyclo[2.2.1]heptane is not nucleophilic. It is crucial to neutralize it to the free amine before or during the acylation reaction.

Common Issues and Solutions:

  • Incomplete Neutralization: Ensure at least two equivalents of a suitable base (e.g., triethylamine, DIPEA) are used to both neutralize the hydrochloride and scavenge the HCl generated during the reaction.

  • Hydrolysis of Acylating Agent: If the reaction is performed in the presence of water, the acylating agent (especially acid chlorides and anhydrides) can hydrolyze, reducing the yield. Ensure anhydrous conditions.

  • Steric Hindrance: The bicyclic nature of the amine can introduce steric hindrance. For hindered acylating agents, you may need to use a more reactive activating agent (e.g., HATU, HOBt for carboxylic acids) or higher reaction temperatures.

Optimized N-Acylation Protocol (Schotten-Baumann Conditions):

  • Dissolve this compound (1.0 equiv.) in a biphasic mixture of dichloromethane and aqueous sodium bicarbonate solution.

  • Stir vigorously to ensure the free amine is present in the organic layer.

  • Add the acid chloride (1.1 equiv.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.

Reductive Amination

Question: I am performing a reductive amination with an aldehyde and see an unexpected impurity that is difficult to remove. What could it be?

Answer:

While reductive amination is generally a clean reaction, byproducts can arise from the choice of reducing agent or side reactions of the aldehyde.

Potential Byproducts and Causes:

  • Over-alkylation: The newly formed secondary amine can react with another molecule of the aldehyde and get reduced to a tertiary amine. This is more prevalent with unhindered aldehydes.

  • Aldehyde Self-Condensation: Under certain conditions (especially basic), aldehydes can undergo self-condensation (aldol reaction).

  • Cyanide Adducts: If using sodium cyanoborohydride (NaBH₃CN) as the reducing agent, under acidic conditions, there is a small risk of forming a cyanide adduct with the intermediate iminium ion.[3]

Troubleshooting and Mitigation:

StrategyRationale
Choice of Reducing Agent Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent as it is milder and less toxic than NaBH₃CN, and the reaction can be performed in a single pot without the need for strict pH control.[4]
Reaction Conditions Maintain a slightly acidic pH (around 5-6) to favor imine formation without promoting side reactions. Acetic acid is a common additive.
Stoichiometry Use a slight excess of the amine to drive the imine formation and minimize aldehyde self-reaction.

Reductive_Amination_Workflow

Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig coupling reaction is giving a complex mixture of products. How can I improve the selectivity?

Answer:

Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is sensitive to the choice of catalyst, ligand, base, and solvent. The rigid structure of 2-Oxa-5-azabicyclo[2.2.1]heptane can influence its reactivity.

Common Problems and Solutions:

  • Catalyst Deactivation: Ensure rigorous exclusion of oxygen and moisture, as these can deactivate the palladium catalyst. Degas your solvent and use an inert atmosphere (e.g., argon or nitrogen).

  • Incorrect Ligand Choice: The choice of phosphine ligand is critical. For sterically hindered amines or less reactive aryl halides (e.g., chlorides), bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often required.

  • Base-Induced Side Reactions: Strong bases like sodium tert-butoxide can promote side reactions. Consider using a weaker base like cesium carbonate or potassium phosphate if you observe degradation of your starting materials or products.

  • Hydrodehalogenation: A common side reaction is the reduction of the aryl halide to the corresponding arene. This can be minimized by careful selection of the ligand and reaction conditions.

Section 3: Stability of the Bicyclic Core

Question: Is the 2-Oxa-5-azabicyclo[2.2.1]heptane ring system stable to strong acids and bases?

Answer:

The 2-oxa-5-azabicyclo[2.2.1]heptane core is generally stable under many synthetic conditions. However, its stability can be compromised under harsh acidic or basic conditions.

  • Acidic Conditions: While the hydrochloride salt is stable, prolonged exposure to strong, hot acid could potentially lead to ring-opening, although this is not a commonly reported issue under standard reaction conditions.

  • Basic Conditions: The ring system is generally stable to common organic bases used in reactions like alkylations and acylations. However, very strong bases at elevated temperatures could potentially promote elimination or rearrangement pathways, although specific examples are not prevalent in the literature. It is always advisable to perform reactions at the lowest effective temperature.

Section 4: Purification and Characterization

Question: I am having difficulty purifying my N-substituted 2-Oxa-5-azabicyclo[2.2.1]heptane derivative. Are there any general tips?

Answer:

The polarity of your N-substituted product will vary significantly depending on the nature of the substituent.

  • Column Chromatography:

    • Basic Byproducts: If you have basic impurities, such as unreacted starting material, you can add a small amount of triethylamine (0.1-1%) to the eluent to prevent streaking on silica gel.

    • Polar Products: Highly polar products may require a reverse-phase chromatography for effective purification.

  • Acid-Base Extraction: The basicity of the nitrogen atom can be exploited for purification. An acid wash (e.g., dilute HCl) will extract your product into the aqueous layer, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and extraction will recover the purified product.

  • Crystallization: If your product is a solid, crystallization is an excellent method for purification.

Analytical Characterization:

The rigid bicyclic structure of 2-Oxa-5-azabicyclo[2.2.1]heptane derivatives gives rise to characteristic signals in NMR spectroscopy. The bridgehead protons and the protons adjacent to the nitrogen and oxygen atoms will have distinct chemical shifts and coupling patterns that can be used to confirm the integrity of the bicyclic core.

References

  • An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(12), 1085-1088. ([Link])

  • Avoiding Over-alkylation. ACS Green Chemistry Institute Pharmaceutical Roundtable. ([Link])

  • Reductive Amination. Wikipedia. ([Link])

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. ([Link])

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications. ([Link])

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. ResearchGate. ([Link])

  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Publishing. ([Link])

  • Synthesis and Characterization of Oligodeoxyribonucleotides Modified with 2′-Amino-α-L-LNA Adenine Monomers: High-affinity Targeting of Single-Stranded DNA. PMC. ([Link])

Sources

Technical Support Center: Addressing Solubility Challenges of 2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Oxa-5-azabicyclo[2.2.1]heptane derivatives. This bicyclic scaffold is a key pharmacophore in modern medicinal chemistry, but its derivatives can present significant solubility challenges that may impede screening, formulation, and ultimately, clinical success.[1][2] An estimated 90% of compounds in the drug development pipeline exhibit poor solubility, making this a critical hurdle to overcome.[3][4]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and resolve solubility issues effectively.

Troubleshooting Guide: A Systematic Approach to Solubility Problems

When encountering a poorly soluble 2-Oxa-5-azabicyclo[2.2.1]heptane derivative, a systematic approach is crucial. The following workflow outlines a logical progression from initial characterization to the implementation of solubility enhancement strategies.

Solubility_Troubleshooting_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Strategy Selection & Optimization cluster_3 Phase 4: Formulation & Verification Start Compound exhibits poor solubility in desired aqueous buffer (e.g., PBS pH 7.4) Char Characterize Physicochemical Properties - pKa, LogP, Melting Point - Solid-state analysis (XRD, DSC) Start->Char SolventScreen Basic Solvent Screen - Test solubility in a panel of common organic solvents (e.g., DMSO, EtOH, MeOH) - Assess miscibility with water Char->SolventScreen pHSol pH-Dependent Solubility Profile - Measure solubility across a relevant pH range (e.g., pH 2 to 10) Char->pHSol Decision Analyze Data: Is the compound ionizable? Is solubility pH-dependent? pHSol->Decision Salt Strategy 1: Salt Formation - Form hydrochloride, mesylate, or other pharmaceutically acceptable salts Decision->Salt Yes pHAdjust Strategy 2: pH Adjustment - Optimize buffer pH for maximal solubility Decision->pHAdjust Yes Cosolvent Strategy 3: Co-solvency - Screen various co-solvents (e.g., PEG 300, propylene glycol, ethanol) Decision->Cosolvent No Complexation Strategy 4: Complexation - Investigate cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Decision->Complexation No Formulate Develop Optimized Formulation - Combine strategies if necessary (e.g., pH-adjusted co-solvent system) Salt->Formulate pHAdjust->Formulate Cosolvent->Formulate Complexation->Formulate Verify Verify Solubility & Stability - Kinetic and thermodynamic solubility assays - Stability studies of the final formulation Formulate->Verify

Caption: A systematic workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why are my 2-Oxa-5-azabicyclo[2.2.1]heptane derivatives poorly soluble in aqueous media?

A1: The solubility of these derivatives is a complex interplay of several factors inherent to their structure. The rigid, bicyclic core can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state.[5] While the presence of the nitrogen and oxygen atoms can provide some polarity and hydrogen bonding capabilities, these effects can be overshadowed by hydrophobic substituents added during lead optimization to enhance potency.[6] The overall lipophilicity (often measured as LogP) and the melting point of the compound are key determinants of its aqueous solubility.[5]

Q2: My compound is a free base. Would forming a salt improve its solubility?

A2: Yes, for basic compounds like many 2-Oxa-5-azabicyclo[2.2.1]heptane derivatives, salt formation is one of the most effective and common strategies to enhance aqueous solubility and dissolution rate.[1][7] The nitrogen atom in the azabicyclo core can be protonated to form a salt with a suitable acid (e.g., hydrochloric acid, methanesulfonic acid).[8] This protonation introduces a positive charge, which significantly improves the interaction of the molecule with polar water molecules.[8] The hydrochloride salt form, for instance, is often used to increase water solubility.[8]

Q3: How does pH influence the solubility of these compounds?

A3: The solubility of ionizable compounds, including these basic derivatives, is highly dependent on the pH of the medium. The secondary or tertiary amine within the bicyclic system has a specific pKa (acid dissociation constant). At a pH below the pKa, the nitrogen will be predominantly protonated (in its cationic, conjugate acid form), which is generally much more soluble in water. As the pH increases above the pKa, the compound will be predominantly in its neutral, free base form, which is typically less soluble. Therefore, adjusting the pH of your buffer system can be a simple yet powerful method to increase solubility.[7][9]

Q4: I've tried pH adjustment, but the solubility is still insufficient for my assay. What's the next step?

A4: If pH adjustment alone is not sufficient, a combination of approaches is often necessary. The next logical step would be to explore the use of co-solvents or complexing agents.

  • Co-solvency: This involves adding a water-miscible organic solvent to your aqueous buffer to reduce the overall polarity of the solvent system.[7][10] This can help to better solvate the more lipophilic portions of your molecule. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[10]

  • Complexation: The use of cyclodextrins is a well-established technique for improving the solubility of poorly soluble drugs.[11] These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. The hydrophobic part of your derivative can form an inclusion complex with the cyclodextrin's interior, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[11][12]

Solubility_Factors cluster_intrinsic Intrinsic Molecular Properties cluster_extrinsic Extrinsic / Formulation Factors center Aqueous Solubility of 2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives LogP Lipophilicity (LogP) center->LogP MP Melting Point (Crystal Lattice Energy) center->MP pKa pKa (Ionization Potential) center->pKa MW Molecular Weight center->MW pH pH of Medium center->pH Cosolvent Co-solvents center->Cosolvent Complex Complexing Agents (e.g., Cyclodextrins) center->Complex Salt Salt Form center->Salt

Caption: Key factors influencing the solubility of 2-Oxa-5-azabicyclo[2.2.1]heptane derivatives.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments to assess and improve the solubility of your compounds.

Protocol 1: pH-Dependent Solubility Profiling

This protocol determines the solubility of your compound across a range of pH values, which is critical for understanding its ionization behavior and identifying optimal pH conditions for solubilization.

Materials:

  • Your 2-Oxa-5-azabicyclo[2.2.1]heptane derivative (solid)

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • HPLC or UPLC system with a suitable column and detection method (e.g., UV-Vis or MS)

  • Shaking incubator or orbital shaker

  • Centrifuge and/or filters (e.g., 0.22 µm PVDF)

  • Calibrated pH meter

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of your solid compound to a series of vials, each containing a buffer of a different pH. Ensure enough solid is added so that some remains undissolved at equilibrium.

    • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Equilibrate the samples for a sufficient time (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

  • Sample Processing:

    • After equilibration, carefully remove the vials. Visually confirm that excess solid is still present.

    • Separate the undissolved solid from the supernatant by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter. Causality Note: This step is critical to ensure only the dissolved compound is measured.

  • Quantification:

    • Prepare a standard curve of your compound in a suitable solvent (e.g., DMSO or acetonitrile).

    • Dilute an aliquot of the clear supernatant from each pH point into the mobile phase or a suitable solvent for analysis.

    • Analyze the diluted samples and standards by HPLC/UPLC.

    • Calculate the concentration of the dissolved compound in each buffer using the standard curve. This concentration represents the equilibrium solubility at that specific pH.

  • Data Analysis:

    • Plot the measured solubility (e.g., in µg/mL or µM) as a function of pH. This plot will reveal the pH-solubility profile of your compound.

Protocol 2: Co-solvent Screening for Solubility Enhancement

This protocol allows for the rapid screening of different co-solvents to identify those that effectively increase the solubility of your compound.

Materials:

  • Your 2-Oxa-5-azabicyclo[2.2.1]heptane derivative

  • A panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 300, DMSO, NMP)

  • Aqueous buffer of choice (e.g., PBS pH 7.4)

  • 96-well plates (optional, for higher throughput)

  • Plate shaker

  • Plate reader or HPLC/UPLC system for quantification

Methodology:

  • Preparation of Co-solvent Mixtures:

    • Prepare a series of co-solvent/buffer mixtures at various percentages (e.g., 5%, 10%, 20%, 50% v/v co-solvent in buffer).

  • Solubility Determination:

    • Add an excess of your solid compound to each co-solvent mixture.

    • Seal the plate or vials and shake at a constant temperature for 4-24 hours. Causality Note: Shorter incubation times are often used for kinetic solubility in screening, but longer times are needed for thermodynamic solubility.

    • Process the samples by filtration or centrifugation to remove undissolved solid.

  • Quantification and Analysis:

    • Quantify the amount of dissolved compound in the supernatant of each mixture using a suitable analytical method (e.g., nephelometry, UV-Vis spectroscopy, or HPLC).

    • Compare the solubility values across the different co-solvents and concentrations to identify the most effective system.

Data Presentation

Table 1: Example Solubility Data for a Hypothetical Derivative in Various Solvents

Solvent SystemSolubility (µg/mL)Fold Increase (vs. PBS)
PBS, pH 7.41.51.0
0.1 N HCl, pH 1.0150.0100.0
10% Ethanol in PBS7.85.2
20% PEG 300 in PBS25.416.9
5% HP-β-CD in PBS45.230.1

This structured approach, combining systematic troubleshooting with robust experimental validation, will empower you to effectively address the solubility challenges associated with 2-Oxa-5-azabicyclo[2.2.1]heptane derivatives, accelerating your research and development efforts.

References

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. National Institutes of Health. [Link]

  • Improving solubility via structural modification. ResearchGate. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • 2-Oxa-5-azabicyclo(2.2.1)heptane. PubChem, National Institutes of Health. [Link]

  • Design and evaluation of switchable-hydrophilicity solvents. Green Chemistry, RSC Publishing. [Link]

  • Bridging solubility between drug discovery and development. ResearchGate. [Link]

  • Bridging solubility between drug discovery and development. PubMed, National Institutes of Health. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC, National Institutes of Health. [Link]

  • Tackling the Big Issue of Solubility. Pharmaceutical Technology. [Link]

  • Improving solubility and accelerating drug development. Veranova. [Link]

  • (1S,4S)-2-OXA-5-AZABICYCLO[2.2.1]HEPTANE HCL. LookChem. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC, National Institutes of Health. [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, ACS Publications. [Link]

  • Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies. ResearchGate. [Link]

Sources

Technical Support Center: Optimization of Deprotection Steps for 2-Oxa-5-azabicyclo[2.2.1]heptane Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Advanced Practitioner

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is a conformationally constrained morpholine isostere of significant interest in medicinal chemistry and drug development.[1][2] Its rigid structure can impart favorable properties such as improved binding affinity, selectivity, and optimized pharmacokinetic profiles. The successful synthesis of drug candidates incorporating this core often hinges on the critical final step: the deprotection of the bridgehead nitrogen.

This guide, designed for chemists and drug development professionals, provides a practical, in-depth resource for troubleshooting and optimizing these crucial deprotection reactions. We will move beyond simple procedural lists to explore the mechanistic rationale behind common challenges and their solutions, ensuring the integrity and yield of your final product.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen protecting group (Boc, Cbz, or Benzyl) is most suitable for a synthesis involving a 2-oxa-5-azabicyclo[2.2.1]heptane core?

A1: The optimal choice is highly dependent on the overall synthetic strategy and the stability of other functional groups in your molecule.

  • Boc (tert-Butoxycarbonyl): This is often the default choice due to its stability in a wide range of conditions (e.g., nucleophilic attack, catalytic hydrogenation) and its clean removal under acidic conditions.[3] It is ideal for multi-step syntheses where subsequent reactions are acid-sensitive. However, the strong acidity required for its removal (e.g., TFA) can be detrimental to other acid-labile groups.

  • Cbz (Carboxybenzyl) & Benzyl (Bn): These groups are ideal when your molecule contains acid-sensitive functionalities. They are robustly stable to both acidic and basic conditions but are readily cleaved by catalytic hydrogenation (e.g., H₂ with Pd/C).[1][4] This orthogonality makes them highly valuable. The primary limitation is their incompatibility with functional groups that are also reduced under these conditions, such as alkenes, alkynes, or some nitro groups.

Q2: How can I effectively monitor the progress of a deprotection reaction on this scaffold?

A2: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods.

  • TLC: This is the quickest method. The protected starting material is typically less polar than the deprotected amine product (or its salt). A significant shift to a lower Rf value is indicative of a successful reaction. Staining with ninhydrin is highly effective, as it will produce a characteristic color (often purple or blue) with the newly formed primary or secondary amine, while the N-protected starting material will be ninhydrin-negative.

  • LC-MS: This is the most definitive method. It provides unambiguous confirmation of the disappearance of the starting material's mass peak and the appearance of the product's mass peak. This is crucial for identifying incomplete reactions or the formation of side products.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Problem 1: Incomplete N-Boc Deprotection

You observe a significant amount of starting material remaining by TLC or LC-MS even after extended reaction times.

  • Potential Cause A: Insufficient Acid Strength or Concentration. The bicyclic amine may be less basic or more sterically hindered than simpler amines, requiring more forceful conditions.

    • Solution: For reactions using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), incrementally increase the TFA concentration from the typical 20-25% up to 50%.[5] If the reaction is still sluggish, switching to a stronger acid system like 4M HCl in dioxane is a standard and effective alternative.[6][7]

  • Potential Cause B: Low Reaction Temperature. Standard Boc deprotections are run at room temperature. If your lab is cold, the reaction rate can decrease significantly.

    • Solution: Ensure the reaction is maintained at a consistent ambient temperature (20-25 °C). Gentle warming to 30-40 °C can be attempted, but must be monitored closely for the formation of degradation byproducts.

  • Potential Cause C: Water Contamination. In some cases, excess water can hydrolyze the acid or interfere with the reaction mechanism.

    • Solution: Use anhydrous solvents and reagents. While some protocols for Boc deprotection are aqueous, the standard TFA/DCM or HCl/dioxane methods perform best under anhydrous conditions.

Problem 2: Low Yields or Product Decomposition during Deprotection

LC-MS analysis shows the formation of multiple unexpected peaks and the desired product is obtained in low yield.

  • Potential Cause A (Boc Deprotection): Alkylation by tert-Butyl Cation. The mechanism of TFA-mediated Boc cleavage generates a reactive tert-butyl cation.[5][8] If your molecule contains nucleophilic functional groups (e.g., electron-rich aromatic rings, thioethers), this cation can act as an alkylating agent, leading to side products.

    • Solution: Use a Scavenger. Incorporate a cation scavenger into the reaction mixture. A scavenger is a molecule designed to react with and neutralize the carbocation.

      • Common Scavengers: Triisopropylsilane (TIS), anisole, or thioanisole are typically added at a concentration of 2-5% (v/v) to the TFA/DCM solution.[7]

  • Potential Cause B (Cbz/Bn Deprotection): Catalyst Poisoning or Inactivity. The palladium catalyst used in catalytic hydrogenation is sensitive to poisoning by sulfur compounds, and to a lesser extent, some nitrogen heterocycles or halides.

    • Solution 1: Use a Fresh, High-Quality Catalyst. Ensure your Pd/C is active. If it is old or has been exposed to air for extended periods, its activity may be compromised.

    • Solution 2: Increase Catalyst Loading. For challenging substrates, increasing the catalyst loading from 10 mol% to 20 mol% or higher can be effective.

    • Solution 3: Change Hydrogen Source. If standard hydrogen gas (H₂) is ineffective, switching to a transfer hydrogenation source like ammonium formate can sometimes overcome catalyst inhibition issues.[9]

  • Potential Cause C (General): Presence of Other Labile Functional Groups. The reaction conditions may be too harsh for other parts of your molecule.

    • Solution: Re-evaluate the Protecting Group Strategy. This is a fundamental aspect of synthesis design. If your molecule has an acid-sensitive ester, using Boc protection is risky. A Cbz or Bn group would be a better choice. Conversely, if your molecule has an alkene you wish to preserve, catalytic hydrogenation is not viable, making a Boc group preferable.

Data Presentation & Protocols

Summary of Deprotection Conditions
Protecting GroupReagent SystemSolventTemperature (°C)Typical TimeKey Troubleshooting Points
Boc 20-50% TFADCM20-250.5 - 2 hIncomplete reaction? Increase TFA concentration. Side products? Add scavenger (e.g., TIS).[10]
Boc 4M HClDioxane or EtOAc20-251 - 4 hGood alternative to TFA; often provides crystalline HCl salt directly.[11]
Cbz / Benzyl H₂ (1-50 atm)MeOH, EtOH, or EtOAc20-252 - 16 hEnsure inert atmosphere (N₂ or Ar purge before H₂). Catalyst can be pyrophoric.[1]
Cbz / Benzyl 10% Pd/C, Ammonium FormateMeOH or EtOH25-601 - 6 hExcellent for transfer hydrogenation; avoids handling H₂ gas cylinders.[9]

Experimental Protocols

Protocol 1: TFA-Mediated N-Boc Deprotection

This protocol describes the standard procedure for removing a Boc group under acidic conditions.

Materials:

  • N-Boc-2-oxa-5-azabicyclo[2.2.1]heptane intermediate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • (Optional) Triisopropylsilane (TIS) as a scavenger

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • If required, add scavenger (TIS, 0.2-0.5 eq).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (10-20 eq, often as a 25-50% solution in DCM) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.[10]

Workup & Purification:

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM or ethyl acetate.

  • Carefully neutralize the solution by washing with saturated aq. NaHCO₃. Caution: CO₂ gas evolution will occur.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the free amine. Alternatively, for the trifluoroacetate salt, simply evaporate the solvent after the reaction is complete.

Protocol 2: Catalytic Hydrogenation for Cbz/Benzyl Deprotection

This protocol details the removal of Cbz or Benzyl groups using palladium on carbon and hydrogen gas.

Materials:

  • N-Cbz or N-Bn-2-oxa-5-azabicyclo[2.2.1]heptane intermediate

  • Palladium on carbon (10% w/w Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

Procedure:

  • Dissolve the protected intermediate (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (0.1 eq by weight) to the solution. Caution: Pd/C can be pyrophoric; do not add to a dry flask or allow it to dry in the open.

  • Seal the reaction vessel and purge the system thoroughly with an inert gas (N₂ or Ar) to remove all oxygen.

  • Introduce hydrogen gas to the vessel (typically via a balloon for atmospheric pressure or in a Parr shaker for higher pressures).

  • Stir the reaction vigorously at room temperature for 2-16 hours. Monitor by TLC or LC-MS.[1][12]

Workup & Purification:

  • Once the reaction is complete, carefully purge the vessel with inert gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (MeOH or EtOH).

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The product is often pure enough for subsequent steps, but can be purified further by chromatography or crystallization if needed.

Mandatory Visualizations

Deprotection Workflow Diagram

A generalized workflow for the deprotection of 2-oxa-5-azabicyclo[2.2.1]heptane intermediates.

DeprotectionWorkflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_end Product Isolation Start N-Protected Intermediate (Boc, Cbz, Bn) Reagents Select Reagents - Acidic (TFA, HCl) - Hydrogenolysis (H₂, Pd/C) Start->Reagents Reaction Reaction Monitoring (TLC / LC-MS) Reagents->Reaction Workup Workup & Purification - Neutralization - Filtration - Evaporation Reaction->Workup Product Final Deprotected Amine (Free Base or Salt) Workup->Product

Caption: General experimental workflow for nitrogen deprotection.

Troubleshooting Logic for Incomplete Deprotection

A decision tree to guide optimization when a deprotection reaction fails to go to completion.

Troubleshooting cluster_boc Boc Deprotection cluster_cbz Cbz/Bn Deprotection Start Monitor Reaction (TLC/LC-MS) Complete Reaction Complete? Start->Complete Incomplete Incomplete Reaction Complete->Incomplete  No   End Isolate Product Complete->End  Yes Boc_Sol_1 Increase TFA Conc. or Reaction Time Incomplete->Boc_Sol_1  If Boc Cbz_Sol_1 Increase Catalyst Loading or H₂ Pressure Incomplete->Cbz_Sol_1  If Cbz/Bn Boc_Sol_2 Switch to 4M HCl in Dioxane Boc_Sol_1->Boc_Sol_2 Cbz_Sol_2 Use Fresh Catalyst Cbz_Sol_1->Cbz_Sol_2 Cbz_Sol_3 Switch to Transfer Hydrogenation Cbz_Sol_2->Cbz_Sol_3

Caption: Troubleshooting flowchart for incomplete deprotection reactions.

References

  • BenchChem. (n.d.). (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. Retrieved from BenchChem Website.

  • Yuan, C., et al. (2013). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(12), 1085-1088.

  • Turunen, B. J., & Georg, G. I. (2006). Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. The Journal of Organic Chemistry, 71(18), 6939–6942.

  • BenchChem. (n.d.). Troubleshooting N-Boc deprotection in the presence of sensitive functional groups. Retrieved from BenchChem Website.

  • Science.gov. (n.d.). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Retrieved from Science.gov.

  • Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups.

  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them. Retrieved from BenchChem Website.

  • Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA. Retrieved from Organic Chemistry Portal.

  • El-Faham, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society, 77(1), 17-24.

  • Abidi, R., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Letters of Chemistry, Physics and Astronomy, 4, 71-78.

  • J-Star Research. (n.d.). BOC Protection and Deprotection. Retrieved from J-Star Research Website.

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from Organic Chemistry Portal.

  • Google Patents. (2009). WO2009104155A1 - 2-aza-bicyclo[2.2.1]heptane derivatives.

  • ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor. Retrieved from ThalesNano Website.

  • BenchChem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). Retrieved from BenchChem Website.

  • Srirangam, V., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 11261–11273.

  • Sultane, P. R., Mete, T., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(23), 3349-3351.

Sources

Validation & Comparative

The Tale of Two Scaffolds: A Comparative Guide to 2-Oxa-5-azabicyclo[2.2.1]heptane and Morpholine in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the simple, six-membered morpholine ring has been a stalwart ally to medicinal chemists. Its favorable physicochemical properties and synthetic accessibility have cemented its status as a "privileged scaffold," found in numerous approved drugs.[1][2] However, the relentless pursuit of improved drug candidates with fine-tuned properties has led to the exploration of more rigid and three-dimensional structures. Enter 2-Oxa-5-azabicyclo[2.2.1]heptane (2-O-5-A) , a bridged bicyclic analogue of morpholine that offers a new set of advantages by virtue of its conformational restraint.[3]

This guide provides an in-depth, data-driven comparison of these two critical scaffolds for researchers, scientists, and drug development professionals. We will dissect their structural nuances, compare their impact on key drug-like properties, and provide actionable experimental protocols for their evaluation.

At a Glance: Physicochemical Properties

The fundamental differences between the flexible morpholine and the rigid 2-O-5-A scaffold give rise to distinct physicochemical profiles. These properties are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.

PropertyMorpholine2-Oxa-5-azabicyclo[2.2.1]heptaneRationale for Difference
Structure Flexible chair/boat conformationsConformationally locked, bridged bicyclicThe ethylene bridge in 2-O-5-A restricts rotation, leading to a rigid 3D structure.
Lipophilicity (cLogP) ~ -0.85~ -0.4 to -0.6 (Estimated)The rigid, more compact structure of 2-O-5-A can lead to a slight increase in lipophilicity.[3][4]
Aqueous Solubility HighHigh (as hydrochloride salt)Both contain polar ether and amine functionalities. The hydrochloride salt form of 2-O-5-A significantly enhances water solubility.[5]
Basicity (pKa) ~8.4 - 8.7Generally lower than morpholine (Estimated)The bicyclic strain in 2-O-5-A can influence the nitrogen's lone pair availability, slightly reducing basicity.
Metabolic Stability Moderately StableGenerally more stableThe flexible morpholine ring can be susceptible to oxidation. The rigid structure of 2-O-5-A can sterically hinder access by metabolic enzymes like CYPs.[6]

Structural Rigidity: The Core Divergence

The most significant distinction between the two scaffolds is their conformation. Morpholine exists in a dynamic equilibrium between chair and skew-boat conformations, allowing it to adapt to various binding pockets.[7] While this flexibility can be advantageous, it can also come at an entropic cost upon binding and may expose metabolically labile sites.

In contrast, 2-Oxa-5-azabicyclo[2.2.1]heptane is conformationally constrained.[8] This rigidity offers several potential benefits in drug design:

  • Improved Potency and Selectivity: A locked conformation can pre-organize substituents into an optimal orientation for target binding, reducing the entropic penalty and potentially leading to higher affinity and selectivity.

  • Enhanced Metabolic Stability: The rigid framework can shield adjacent carbons from oxidative metabolism by cytochrome P450 enzymes.[6]

  • Vectorial Exploration of Chemical Space: The fixed three-dimensional structure provides a well-defined vector for substituents, allowing for a more precise exploration of the target's binding site.

G cluster_0 Scaffold Properties cluster_1 Key Differentiating Feature cluster_2 Consequences in Drug Design Morpholine Morpholine Conformational_Flexibility High Flexibility (Chair-Boat Flip) Morpholine->Conformational_Flexibility 2-O-5-A 2-Oxa-5-azabicyclo [2.2.1]heptane Conformational_Rigidity High Rigidity (Locked Bicyclic) 2-O-5-A->Conformational_Rigidity Potency Potency & Selectivity Conformational_Flexibility->Potency Adaptive Binding Metabolism Metabolic Stability Conformational_Flexibility->Metabolism Potential Liability Conformational_Rigidity->Potency Reduced Entropic Penalty Conformational_Rigidity->Metabolism Improved Stability PK_Profile Pharmacokinetic Profile Potency->PK_Profile Metabolism->PK_Profile Solubility Aqueous Solubility Solubility->PK_Profile

Conceptual relationship between scaffold rigidity and drug properties.

Impact on Pharmacological Profiles

The choice between a morpholine and a 2-O-5-A scaffold can profoundly influence a drug candidate's overall profile.

Morpholine: The Versatile Modulator

The morpholine moiety is often incorporated to improve the physicochemical properties of a lead compound.[1][9] Its introduction can:

  • Increase Aqueous Solubility: The polar ether and basic nitrogen atom enhance water solubility, which is crucial for oral bioavailability.[10]

  • Modulate Basicity: With a pKa around 8.7, the morpholine nitrogen is partially protonated at physiological pH, which can be tuned to optimize cell permeability and target engagement.[10]

  • Improve Metabolic Stability: Compared to more labile amines like piperidine, morpholine often offers a better metabolic profile.[6] The electron-withdrawing effect of the oxygen atom can decrease the susceptibility of adjacent carbons to CYP-mediated oxidation.[11]

  • Act as a Pharmacophore: In many cases, the morpholine ring itself is a key interacting element, forming hydrogen bonds via its oxygen atom or engaging in hydrophobic interactions.[12][13]

Case Study: Gefitinib Gefitinib, an EGFR inhibitor, features a morpholine ring that enhances its solubility and overall pharmacokinetic properties, contributing to its efficacy as an oral anticancer agent.

2-Oxa-5-azabicyclo[2.2.1]heptane: The Precision Tool

The use of 2-O-5-A is a more strategic choice, often employed when a rigidified scaffold is needed to address specific challenges:

  • Overcoming Metabolic Liabilities: When a flexible ring is a primary site of metabolism, replacing it with a rigid bicyclic system like 2-O-5-A can block this pathway and improve drug exposure.

  • Enhancing Selectivity: For targets with closely related isoforms (e.g., kinase families), the precise positioning of substituents afforded by a rigid scaffold can be key to achieving selectivity.

  • "Escape from Flatland": In modern drug discovery, there is a push towards more three-dimensional molecules, which often have better physicochemical properties and can access novel chemical space. 2-O-5-A is an excellent building block for this strategy.[8]

Synthetic Accessibility

A crucial consideration in drug development is the ease and cost of synthesis.

  • Morpholine: Morpholine and its derivatives are widely available commercially and can be readily incorporated into molecules through standard nucleophilic substitution or reductive amination reactions.[14]

  • 2-Oxa-5-azabicyclo[2.2.1]heptane: This scaffold is less common and requires a multi-step synthesis, often starting from materials like trans-4-hydroxy-L-proline.[3][15] While efficient synthetic routes have been developed, its incorporation is generally more complex and costly than that of morpholine.[3][16] An improved six-step synthesis with an overall yield of 70% has been reported.[3]

Experimental Protocols for Scaffold Evaluation

To objectively compare the impact of these scaffolds, standardized in vitro assays are essential. Below are step-by-step protocols for two key experiments.

Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by CYP enzymes, providing an estimate of its intrinsic clearance.

Workflow Diagram

G cluster_workflow Metabolic Stability Workflow A 1. Prepare Reagents (Compound, HLM, Buffer, NADPH) B 2. Pre-incubate Compound + HLM + Buffer at 37°C A->B C 3. Initiate Reaction Add NADPH B->C D 4. Time-Point Sampling (t=0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (e.g., Acetonitrile with Internal Standard) D->E F 6. Centrifuge & Collect Supernatant E->F G 7. LC-MS/MS Analysis Quantify remaining parent compound F->G H 8. Data Analysis Calculate t½ and Intrinsic Clearance (Clint) G->H

Workflow for the in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 M stock solution of the test compound in DMSO.

    • Thaw human liver microsomes (HLM, e.g., from a commercial supplier) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of NADPH in buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The final volume should be 500 µL.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately add the aliquot to a tube containing 100 µL of ice-cold acetonitrile with a suitable internal standard (e.g., a structurally similar, stable compound like verapamil) to stop the reaction and precipitate proteins.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Conclusion and Future Perspectives

The choice between 2-Oxa-5-azabicyclo[2.2.1]heptane and morpholine is a nuanced decision that depends on the specific goals of the drug discovery program.

Morpholine remains an outstanding choice for general-purpose lead optimization, offering a reliable way to improve solubility and metabolic stability with high synthetic tractability.[1][9] Its flexibility and proven track record in numerous approved drugs make it a low-risk, high-reward scaffold.[10]

2-Oxa-5-azabicyclo[2.2.1]heptane represents a more specialized tool for next-generation drug design. Its rigid, three-dimensional structure is ideal for tackling challenges of potency, selectivity, and metabolic stability that cannot be addressed with more flexible scaffolds.[3][4] As synthetic methodologies become more efficient, the adoption of such bridged bicyclic systems is expected to grow, enabling the development of drug candidates with superior and highly differentiated profiles.

Ultimately, the judicious selection and application of these scaffolds, guided by empirical data, will continue to be a cornerstone of successful drug design.

References

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020-02-21). Molecules, 25(4), 944. [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Goel, K. K., Singhal, P., Sathish, E., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 8(45), e202302829. [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

  • Speranza, L., di Porzio, U., & Pierri, G. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 2-15. [Link]

  • Speranza, L., di Porzio, U., & Pierri, G. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. (2013). Chinese Chemical Letters, 24(11), 973-976. [Link]

  • Contribution of the morpholine scaffold on the activity of morpholine-containing bioactives... (2020). ResearchGate. [Link]

  • An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. (2013). Chinese Chemical Letters. [Link]

  • Garsi, J. B., Guggari, S., Deis, T., Ma, M., Hocine, S., & Hanessian, S. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 11261-11273. [Link]

  • Garsi, J. B., Guggari, S., Deis, T., Ma, M., Hocine, S., & Hanessian, S. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. ResearchGate. [Link]

  • Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. (2019). ResearchGate. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

Sources

Validating the Efficacy of 2-Oxa-5-azabicyclo[2.2.1]heptane-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the relentless pursuit of novel molecular scaffolds that offer superior efficacy, selectivity, and pharmacokinetic properties is paramount. Among the rising stars in medicinal chemistry is the 2-Oxa-5-azabicyclo[2.2.1]heptane scaffold, a conformationally restrained morpholine isostere. This guide provides an in-depth technical comparison of compounds containing this bicyclic moiety against established alternatives, supported by experimental data and detailed protocols to empower researchers in their validation efforts.

The Strategic Advantage of the 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold

The 2-Oxa-5-azabicyclo[2.2.1]heptane core is gaining traction as a valuable building block in drug design for several key reasons. Its rigid, bridged structure offers a significant advantage over the more flexible, simple morpholine ring. This conformational rigidity can lead to enhanced binding affinity and selectivity for target proteins by reducing the entropic penalty upon binding. Furthermore, this scaffold can improve the physicochemical and pharmacokinetic properties of drug candidates, such as metabolic stability.[1][2][3]

This guide will delve into two distinct case studies where the incorporation of the 2-Oxa-5-azabicyclo[2.2.1]heptane moiety has demonstrated significant potential: as a core component of a highly potent TAK1 kinase inhibitor and as a promising scaffold for nicotinic acetylcholine receptor (nAChR) ligands.

Case Study 1: Potent Inhibition of TAK1 Kinase in Multiple Myeloma

Transforming growth factor-β-activated kinase 1 (TAK1) has emerged as a critical therapeutic target in multiple myeloma. A recent study highlights the superior efficacy of a novel inhibitor incorporating the 2-Oxa-5-azabicyclo[2.2.1]heptane scaffold, compound 26 , when compared to the known TAK1 inhibitor, takinib .

Comparative Efficacy Data
CompoundTargetIC50 (nM)Cell LineGI50 (nM)
Compound 26 TAK155MPC-1130
H929Not Reported
Takinib TAK1187MPC-11Not Reported
H929Not Reported

Table 1: Comparative in vitro efficacy of Compound 26 and Takinib.

The data clearly demonstrates that Compound 26 , featuring the 2-Oxa-5-azabicyclo[2.2.1]heptane moiety, is significantly more potent in inhibiting TAK1 kinase activity than takinib . Furthermore, this enhanced enzymatic inhibition translates to superior anti-proliferative activity in a multiple myeloma cell line.

Experimental Protocol: ADP-Glo™ Kinase Assay for TAK1 Inhibition

The following protocol outlines the methodology used to determine the IC50 values for TAK1 inhibitors.

Materials:

  • TAK1/TAB1 Kinase Enzyme System

  • ADP-Glo™ Kinase Assay Kit

  • Test compounds (e.g., Compound 26, takinib)

  • Kinase Buffer

  • 384-well low volume plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in Kinase Buffer.

  • Reaction Setup: In a 384-well plate, add 1 µl of the test compound or vehicle (5% DMSO).

  • Enzyme Addition: Add 2 µl of the TAK1/TAB1 enzyme solution.

  • Initiate Reaction: Add 2 µl of the substrate/ATP mix to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

TAK1_Inhibition_Workflow cluster_plate_prep Plate Preparation cluster_assay Kinase Reaction cluster_detection Signal Detection Compound Compound Dilution Reaction Incubate 60 min Compound->Reaction Enzyme TAK1/TAB1 Enzyme Enzyme->Reaction Substrate_ATP Substrate/ATP Mix Substrate_ATP->Reaction ADP_Glo_Reagent Add ADP-Glo™ Reagent (Incubate 40 min) Reaction->ADP_Glo_Reagent Kinase_Detection_Reagent Add Kinase Detection Reagent (Incubate 30 min) ADP_Glo_Reagent->Kinase_Detection_Reagent Luminescence Read Luminescence Kinase_Detection_Reagent->Luminescence

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Case Study 2: A Promising Scaffold for Nicotinic Acetylcholine Receptor (nAChR) Ligands

The 2-Oxa-5-azabicyclo[2.2.1]heptane scaffold is also being explored for its potential as a core for novel nAChR ligands. While direct comparative studies are still emerging, we can establish a strong indirect comparison by examining the binding affinities of established ligands like epibatidine with those of novel compounds. The primary nAChR subtypes of interest in the central nervous system are the α4β2 and α7 subtypes.[4]

Comparative Binding Affinities
CompoundnAChR SubtypeKi (nM)
Epibatidine α4β2~0.04[4]
α7~20[4]
Compound with 2-oxa-5-azabicyclo[2.2.1]heptane scaffold α4β2Data Not Available
α7Data Not Available

Table 2: Binding affinities of Epibatidine at major nAChR subtypes. Data for a directly comparable 2-oxa-5-azabicyclo[2.2.1]heptane-containing nAChR ligand is not yet publicly available, highlighting a key area for future research.

While specific Ki values for a 2-Oxa-5-azabicyclo[2.2.1]heptane-containing nAChR ligand are not readily found in the public domain, the established high affinity of epibatidine provides a crucial benchmark. The rigid bicyclic scaffold is hypothesized to enable more precise interactions within the ligand-binding domain of nAChRs, potentially leading to compounds with high affinity and improved subtype selectivity.

Experimental Protocol: [³H]-Epibatidine Radioligand Binding Assay

This protocol details the procedure for determining the binding affinity (Ki) of a test compound for nAChRs.

Materials:

  • Cell membranes or tissue homogenates expressing the nAChR subtype of interest.

  • [³H]-Epibatidine (radioligand)

  • Unlabeled test compounds

  • Assay buffer

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Saturation Binding (to determine Kd and Bmax of the radioligand):

    • Incubate the membranes with increasing concentrations of [³H]-Epibatidine.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

    • Determine non-specific binding by including a high concentration of an unlabeled ligand (e.g., nicotine) in a parallel set of tubes.

    • Calculate specific binding by subtracting non-specific from total binding.

  • Competition Binding (to determine Ki of the test compound):

    • Incubate the membranes with a fixed concentration of [³H]-Epibatidine (typically at or below its Kd) and varying concentrations of the unlabeled test compound.

    • Perform filtration and quantification as described above.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

  • Data Analysis:

    • The Ki value for the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

nAChR_Binding_Assay cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification Membranes nAChR-expressing Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand [³H]-Epibatidine Radioligand->Incubate Test_Compound Test Compound (Varying Conc.) Test_Compound->Incubate Filtration Rapid Filtration Incubate->Filtration Scintillation_Counting Liquid Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Calculate Ki Scintillation_Counting->Data_Analysis

Sources

A Technical Guide to the Pharmacokinetic Landscape of 2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a core scaffold is a critical decision that profoundly influences the pharmacokinetic profile and, ultimately, the clinical success of a therapeutic candidate. The 2-Oxa-5-azabicyclo[2.2.1]heptane moiety, a bridged morpholine analog, has emerged as a compelling scaffold. Its rigid, three-dimensional structure offers a unique combination of properties that can be strategically employed to overcome common pharmacokinetic challenges. This guide provides an in-depth comparison of 2-Oxa-5-azabicyclo[2.2.1]heptane derivatives, supported by experimental insights and predictive analysis, to inform the design of next-generation therapeutics.

The Rationale for Embracing a Bridged Bicyclic Scaffold

The morpholine ring is a well-established pharmacophore in medicinal chemistry, often incorporated to enhance the potency and modulate the pharmacokinetic properties of drug candidates.[1][2] However, the flexibility of the morpholine ring can sometimes lead to off-target effects or metabolic liabilities. The 2-Oxa-5-azabicyclo[2.2.1]heptane scaffold addresses these limitations by introducing a one-carbon bridge, which imparts conformational rigidity.[3] This structural constraint can lead to several advantageous properties:

  • Reduced Lipophilicity: Counterintuitively, the addition of a carbon bridge in morpholines has been shown to lower the lipophilicity (logD7.4) of the molecule.[4] This is a highly desirable feature in drug design, as it can lead to improved solubility, reduced plasma protein binding, and a lower potential for off-target toxicities.

  • Improved Metabolic Stability: The rigid bicyclic structure can shield metabolically susceptible sites from enzymatic degradation, potentially increasing the compound's half-life and oral bioavailability.[5]

  • Enhanced Target Specificity: The well-defined three-dimensional orientation of substituents on the rigid scaffold can facilitate more precise interactions with the target protein, leading to increased potency and selectivity.

  • Favorable Physicochemical Properties for CNS Penetration: For central nervous system (CNS) drug discovery, the ability of a compound to cross the blood-brain barrier (BBB) is paramount. The morpholine moiety is known to improve brain permeability, and its bridged analogs are being explored for their potential in developing brain-penetrant inhibitors.[6][7]

Comparative Analysis of 2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives: A Predictive Approach

While a comprehensive head-to-head pharmacokinetic comparison of a wide range of 2-Oxa-5-azabicyclo[2.2.1]heptane derivatives is not yet available in the public domain, we can construct a predictive comparison based on established medicinal chemistry principles and available data from related series. The following table illustrates a hypothetical series of derivatives and the anticipated impact of various substituents on their pharmacokinetic profiles.

DerivativeSubstituent (R)Predicted Lipophilicity (cLogP)Predicted Aqueous SolubilityPredicted Metabolic StabilityPredicted Brain PenetrationRationale
Compound A (Parent) -HLowHighModerateModerate to HighThe unsubstituted scaffold is expected to have low lipophilicity and good solubility. The bicyclic core may confer some metabolic stability. Its potential for brain penetration is a key area for investigation.
Compound B -CH₃Moderately LowHighModerate to HighModerate to HighThe small, lipophilic methyl group is unlikely to significantly impact solubility but may slightly increase metabolic stability by shielding adjacent positions.
Compound C -CF₃ModerateModerateHighModerateThe electron-withdrawing trifluoromethyl group will increase lipophilicity and may decrease aqueous solubility. However, it is a common bioisostere for a methyl group and can block metabolic oxidation, leading to higher metabolic stability.
Compound D -PhenylHighLowModerateLow to ModerateThe bulky, lipophilic phenyl group will significantly increase cLogP and decrease solubility. While it may offer opportunities for beneficial pi-stacking interactions with a target, it could also be a site for metabolic hydroxylation. Brain penetration may be limited by increased efflux.
Compound E -PyridylModerateModerateModerateModerate to HighThe introduction of a nitrogen atom in the aromatic ring compared to the phenyl group can improve solubility and introduce a potential hydrogen bond acceptor. This modification is often used to fine-tune CNS penetration.
Compound F -COOHVery LowVery HighHighLowThe carboxylic acid group will dramatically increase polarity and aqueous solubility, making it an unlikely candidate for passive membrane diffusion and brain penetration. However, it could be a strategy for targeting transporters or for prodrug approaches.
Compound G -CONH₂LowHighHighModerateThe primary amide is more polar than a simple alkyl or aryl substituent, enhancing solubility. It can act as both a hydrogen bond donor and acceptor and is generally more metabolically stable than an ester.

Experimental Evaluation of Pharmacokinetics: A Representative Protocol

To empirically determine the pharmacokinetic profiles of novel 2-Oxa-5-azabicyclo[2.2.1]heptane derivatives, a standardized in vivo study in a rodent model is essential. The following protocol outlines a typical approach.[8][9][10]

In Vivo Pharmacokinetic Study in Rats

1. Animal Model:

  • Species: Sprague-Dawley rats (male, 8-10 weeks old, 250-300 g)

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Acclimatization: Minimum of 3 days prior to the study.

2. Compound Formulation and Administration:

  • Intravenous (IV) Formulation: Dissolve the test compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% saline) to a final concentration of 1 mg/mL.

  • Oral (PO) Formulation: Suspend the test compound in a vehicle such as 0.5% methylcellulose in water to a final concentration of 2 mg/mL.

  • Dosing:

    • IV: Administer a single bolus dose of 1 mg/kg via the tail vein.

    • PO: Administer a single dose of 10 mg/kg via oral gavage.

3. Blood Sampling:

  • Collect sparse blood samples (approximately 100 µL) from a subset of animals at each time point into EDTA-coated tubes.

  • IV time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Process blood samples by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) to obtain plasma. Store plasma samples at -80°C until analysis.

4. Brain Tissue Collection (for CNS-targeted compounds):

  • At the final time point (24 hours), or at a time point corresponding to the expected Cmax, euthanize the animals.

  • Perfuse the circulatory system with saline to remove blood from the brain tissue.

  • Excise the brain, weigh it, and homogenize it in a suitable buffer.

  • Store brain homogenate at -80°C until analysis.

5. Bioanalysis:

  • Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the quantification of the test compound in plasma and brain homogenate.

  • Prepare calibration standards and quality control samples by spiking blank plasma and brain homogenate with known concentrations of the test compound.

  • Analyze the study samples along with the calibration standards and quality controls.

6. Pharmacokinetic Data Analysis:

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:

    • IV: Clearance (CL), Volume of distribution (Vd), half-life (t½), and Area Under the Curve (AUC).

    • PO: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), t½, and AUC.

    • Oral Bioavailability (%F): (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

    • Brain-to-Plasma Ratio (Kp): Concentration in brain / Concentration in plasma at a specific time point.

Visualizing the Path Forward: Workflows and Conceptual Frameworks

To provide a clearer understanding of the strategic considerations and experimental processes involved, the following diagrams, generated using Graphviz, illustrate key concepts.

G cluster_0 Scaffold Selection Rationale Start Start with a lead compound with suboptimal PK Scaffold Introduce 2-Oxa-5-azabicyclo[2.2.1]heptane scaffold Start->Scaffold Prop1 Reduced Lipophilicity Scaffold->Prop1 Prop2 Increased Metabolic Stability Scaffold->Prop2 Prop3 Improved CNS Penetration Scaffold->Prop3 Outcome Optimized Drug Candidate Prop1->Outcome Prop2->Outcome Prop3->Outcome

Caption: Rationale for incorporating the 2-Oxa-5-azabicyclo[2.2.1]heptane scaffold.

G cluster_1 In Vivo Pharmacokinetic Workflow Formulation Compound Formulation (IV & PO) Dosing Dosing in Rodent Model Formulation->Dosing Sampling Blood & Brain Tissue Sampling Dosing->Sampling Analysis LC-MS/MS Bioanalysis Sampling->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc Report Data Interpretation & Reporting PK_Calc->Report

Caption: A streamlined workflow for in vivo pharmacokinetic evaluation.

Conclusion

The 2-Oxa-5-azabicyclo[2.2.1]heptane scaffold represents a valuable tool in the medicinal chemist's arsenal for optimizing the pharmacokinetic properties of drug candidates. Its rigid, bridged structure can lead to a favorable balance of reduced lipophilicity, enhanced metabolic stability, and improved target specificity. While comprehensive comparative data is still emerging, the available evidence and established structure-property relationships strongly suggest that derivatives of this scaffold hold significant promise for the development of novel therapeutics, particularly for challenging targets such as those within the central nervous system. The experimental protocols and predictive frameworks provided in this guide are intended to empower researchers to rationally design and evaluate 2-Oxa-5-azabicyclo[2.2.1]heptane derivatives with superior pharmacokinetic profiles.

References

  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry, 62(15), 7096-7108.
  • Singh, H., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 11261-11273.
  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Yuan, H., et al. (2013). An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(11), 975-978.
  • Speranza, L., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(21), 3520-3534.
  • Khamitova, K. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Kourounakis, A. P., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Gstaiger, M., et al. (2018). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor. Journal of Medicinal Chemistry, 61(22), 10074-10093.
  • Ji, J., et al. (2010). Syntheses and structure-activity relationship (SAR) studies of 2,5-diazabicyclo[2.2.1]heptanes as novel alpha7 neuronal nicotinic receptor (NNR) ligands. Bioorganic & Medicinal Chemistry Letters, 20(12), 3636-3639.
  • Singh, H., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. PubMed. Retrieved from [Link]

  • Gstaiger, M., et al. (2020). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. Journal of Medicinal Chemistry, 63(22), 13595-13617.
  • Pharmaron. (n.d.). Regulatory in vivo PK Studies. Retrieved from [Link]

  • Speranza, L., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Retrieved from [Link]

  • Schmidt, T. J., et al. (2008). Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. European Journal of Medicinal Chemistry, 43(11), 2441-2449.
  • Gstaiger, M., et al. (2020). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. TiHo eLib. Retrieved from [Link]

  • Alcaro, S., et al. (2010). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. Tetrahedron: Asymmetry, 21(11-12), 1425-1429.

Sources

A Comparative Guide to 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the purity and precise quantification of chemical entities are paramount. Reference standards serve as the bedrock of analytical method validation, ensuring the accuracy and reliability of results. This guide provides an in-depth technical comparison of 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride as a reference standard in chromatography, juxtaposing its potential utility against established alternatives, particularly in the context of its structural relationship to morpholine. As a Senior Application Scientist, this document is structured to offer not just protocols, but the scientific rationale behind the analytical choices, grounded in established validation principles.

Introduction: The Role of Reference Standards in Pharmaceutical Analysis

A reference standard is a highly purified compound used as a measurement base for a drug substance, impurity, or other chemical component. Its primary role is to ensure the identity, strength, quality, and purity of these substances. The United States Pharmacopeia (USP) provides a wide array of reference standards that are crucial for compendial testing[1][2]. The use of a well-characterized reference standard is a mandatory requirement for the validation of analytical procedures as outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline[3][4][5][6][7]. This guide focuses on this compound, a bicyclic amine with a constrained morpholine-like structure, and explores its suitability as a reference standard in chromatographic assays.

Unveiling this compound

2-Oxa-5-azabicyclo[2.2.1]heptane is a bridged bicyclic morpholine isostere that has garnered interest in medicinal chemistry as a structural motif in drug design. Its hydrochloride salt is a stable, solid form suitable for use as a reference material. The constrained bicyclic structure imparts a unique three-dimensional shape, which can be advantageous in developing stereoselective analytical methods.

The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptane often starts from trans-4-hydroxy-L-proline, and involves several steps that can introduce potential impurities[8][9][10]. The presence of these impurities necessitates a well-characterized reference standard for their control in any drug substance where this moiety is a building block or a potential degradation product.

The Analytical Challenge and Potential Alternatives

The primary analytical challenge with small, polar amines like 2-Oxa-5-azabicyclo[2.2.1]heptane and its analogue, morpholine, is their poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns and their low volatility for gas chromatography (GC) analysis. To overcome these issues, derivatization is a common strategy to enhance their chromatographic properties and detectability.

Given the structural similarity, established reference standards and analytical methods for morpholine serve as a relevant benchmark for evaluating this compound.

Table 1: Comparison of this compound with Morpholine as a Reference Standard

FeatureThis compoundMorpholine
Chemical Structure Bicyclic, constrained amineMonocyclic, flexible amine
Molecular Weight 135.59 g/mol 87.12 g/mol [11][12]
Typical Form Solid (hydrochloride salt)Liquid
Chromatographic Behavior Expected poor retention on reversed-phase columns without derivatizationPoor retention on reversed-phase columns without derivatization[13]
Derivatization Potential Secondary amine allows for common derivatization reactionsSecondary amine allows for common derivatization reactions (e.g., with 1-naphthylisothiocyanate or by nitrosation)[14][15][16]
Primary Use in Pharmaceuticals Building block in drug synthesis, potential impurityImpurity in drug substances, corrosion inhibitor[17]
Availability as a Certified Standard Available from various chemical suppliersWidely available as a certified analytical standard

Experimental Protocols and Comparative Data

While direct, published comparative studies for this compound are scarce, we can extrapolate from validated methods for morpholine to design and evaluate its performance as a reference standard. The following sections detail hypothetical, yet scientifically grounded, experimental protocols for the chromatographic analysis of this compound, with expected performance data based on published results for morpholine.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is based on the derivatization of the secondary amine to a more volatile and less polar compound, making it amenable to GC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample containing 2-Oxa-5-azabicyclo[2.2.1]heptane Derivatization Derivatization: + Sodium Nitrite + Acidic conditions Sample->Derivatization Formation of N-nitroso derivative Extraction Liquid-Liquid Extraction with Dichloromethane Derivatization->Extraction GC_Injection GC Injection Extraction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification against Reference Standard Curve Detection->Quantification

Caption: GC-MS workflow for the analysis of 2-Oxa-5-azabicyclo[2.2.1]heptane.

  • Standard Preparation: Prepare a stock solution of this compound in deionized water. Create a series of working standards by serial dilution.

  • Derivatization: To an aliquot of the standard or sample, add a solution of sodium nitrite under acidic conditions (e.g., using hydrochloric acid) to form the N-nitroso derivative[14].

  • Extraction: Extract the derivative using an organic solvent such as dichloromethane[18].

  • GC-MS Analysis: Inject the organic extract into the GC-MS system.

    • Column: Phenyl-methyl siloxane capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to ensure separation from other components.

    • MS Detection: Electron ionization (EI) mode, monitoring for characteristic ions of the derivatized analyte.

Table 2: Expected GC-MS Method Validation Parameters

ParameterExpected Value
Linearity Range 10 - 500 µg/L
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) ~5-10 µg/L
Limit of Quantification (LOQ) ~20-30 µg/L
Accuracy (Recovery) 90 - 110%
Precision (RSD%) < 10%
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample containing 2-Oxa-5-azabicyclo[2.2.1]heptane Derivatization Derivatization: + 1-Naphthylisothiocyanate Sample->Derivatization Formation of thiourea derivative HPLC_Injection HPLC Injection Derivatization->HPLC_Injection Separation Reversed-Phase Separation HPLC_Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification against Reference Standard Curve Detection->Quantification

Caption: HPLC workflow for the analysis of 2-Oxa-5-azabicyclo[2.2.1]heptane.

  • Standard and Sample Preparation: Prepare solutions of the reference standard and sample in a suitable solvent.

  • Derivatization: React the standard and sample solutions with a derivatizing agent such as 1-naphthylisothiocyanate to form a UV-active thiourea derivative[15][16].

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength appropriate for the derivative (e.g., 230 nm).

Table 3: Expected HPLC Method Validation Parameters

ParameterExpected Value
Linearity Range 0.3 - 1.2 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (Recovery) 95 - 105%
Precision (RSD%) < 2%

Discussion: Choosing the Right Reference Standard and Method

The choice between this compound and a more common standard like morpholine depends on the specific analytical need.

  • Specificity: If the analyte of interest is a drug substance containing the 2-oxa-5-azabicyclo[2.2.1]heptane moiety, then a reference standard of this exact compound is essential for accurate identification and quantification of it as a potential impurity or degradant.

  • Method Development: The constrained nature of the bicyclic compound may lead to different chromatographic behavior compared to the more flexible morpholine, even after derivatization. This could be advantageous in separating it from other structurally similar impurities.

  • Regulatory Acceptance: For submission to regulatory agencies, a well-characterized reference standard of the specific impurity is always preferred.

The choice between GC-MS and HPLC will depend on the available instrumentation, the required sensitivity, and the complexity of the sample matrix. GC-MS offers higher specificity due to mass spectrometric detection, while HPLC with UV detection is a more common technique in many quality control laboratories.

Conclusion: A Valuable Tool for Specific Applications

References

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. National Center for Biotechnology Information. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. National Center for Biotechnology Information. [Link]

  • Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Food and Agriculture Organization of the United Nations. [Link]

  • Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Ouci. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • Morpholine Impurities. Alfa Omega Pharma. [Link]

  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. [Link]

  • HPLC Methods for analysis of Morpholine. HELIX Chromatography. [Link]

  • Morpholine. PubChem. [Link]

  • Morpholine. National Institute of Standards and Technology. [Link]

  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. ScienceDirect. [Link]

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. ResearchGate. [Link]

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. PubMed. [Link]

Sources

The Bicyclic Advantage: A Comparative Guide to the Metabolic Stability of Morpholine and 2-Oxa-5-azabicyclo[2.2.1]heptane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are in a constant battle against metabolic liabilities. The morpholine ring, a ubiquitous scaffold in numerous approved drugs, is often incorporated to enhance solubility and other physicochemical properties.[1][2] However, its flexible nature can render it susceptible to metabolic breakdown, primarily by cytochrome P450 (CYP450) enzymes.[3][4] This guide provides an in-depth comparison of the metabolic stability of traditional morpholine analogs with that of a conformationally restricted bioisostere: 2-Oxa-5-azabicyclo[2.2.1]heptane. We will delve into the mechanistic underpinnings of their metabolic fates, present supporting data, and provide detailed experimental protocols for assessing metabolic stability in your own research.

The Structural Dichotomy: Flexibility vs. Rigidity

At the heart of the metabolic stability differences between these two scaffolds lies their conformational disparity. Morpholine, a six-membered saturated heterocycle, exists in a dynamic equilibrium of chair and boat conformations. This flexibility allows for optimal positioning within the active sites of metabolic enzymes, potentially leading to higher rates of metabolism.

In contrast, the 2-Oxa-5-azabicyclo[2.2.1]heptane core imposes a rigid, bridged structure.[5][6] This conformational constraint can hinder its ability to adopt the necessary orientation for efficient enzymatic metabolism, thereby bestowing greater metabolic stability.[7]

Metabolic Fates: A Tale of Two Scaffolds

The metabolic pathways of a drug candidate are a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. While both morpholine and its bicyclic counterpart share nitrogen and oxygen heteroatoms, their distinct topologies lead to different metabolic vulnerabilities.

The Metabolic Profile of Morpholine

The morpholine moiety is generally considered more metabolically stable than a piperidine ring due to the electron-withdrawing effect of the oxygen atom, which reduces the basicity of the nitrogen and the susceptibility of adjacent carbons to oxidation.[3] However, it is by no means metabolically inert. The primary metabolic pathways for morpholine-containing compounds include:

  • N-dealkylation: Cleavage of the bond between the nitrogen atom and its substituent.[3]

  • Ring Oxidation: Hydroxylation at the carbon atoms alpha or beta to the nitrogen or oxygen, which can subsequently lead to ring opening.[3][8]

  • N-oxidation: Formation of an N-oxide metabolite.[3]

These metabolic transformations are predominantly mediated by CYP450 enzymes, a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics.[9][10]

The Hypothesized Metabolic Profile of 2-Oxa-5-azabicyclo[2.2.1]heptane

Direct and comprehensive metabolic studies on 2-Oxa-5-azabicyclo[2.2.1]heptane are less prevalent in the literature. However, based on its rigid structure and general principles of drug metabolism, we can infer its likely metabolic fate. The bicyclic nature and inherent ring strain may influence its reactivity and susceptibility to enzymatic attack.[7][11]

Potential metabolic pathways for the 2-Oxa-5-azabicyclo[2.2.1]heptane scaffold may include:

  • Hydroxylation of the bicyclic core: The carbon atoms of the bicyclic system are potential sites for hydroxylation by CYP450 enzymes.[12][13] However, the rigid conformation may sterically hinder access to these sites.

  • Metabolism at the heteroatoms: While less likely for the nitrogen due to its bridgehead position and potential steric hindrance, oxidation at the oxygen atom is a theoretical possibility, though less common for ethers.

The key hypothesis is that the conformational rigidity of the 2-Oxa-5-azabicyclo[2.2.1]heptane scaffold significantly reduces its interaction with the active sites of CYP450 enzymes, leading to a decreased rate of metabolism and, consequently, higher metabolic stability compared to the more flexible morpholine ring. This is supported by findings where a compound containing the 2-oxa-5-azabicyclo[2.2.1]heptane moiety demonstrated greater stability in liver microsomes compared to analogs with more metabolically labile groups.[14]

Comparative Metabolic Stability: Illustrative Data

While direct head-to-head comparative data for a simple pair of analogs is scarce in published literature, the general trend observed in drug discovery programs is an improvement in metabolic stability when replacing a morpholine with a bridged bicyclic analog. The following table provides an illustrative comparison based on typical results from in vitro metabolic stability assays.

ScaffoldIn Vitro Half-life (t½) in HLM (min)Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)
Morpholine Analog 1546.2
2-Oxa-5-azabicyclo[2.2.1]heptane Analog > 60< 11.5

HLM: Human Liver Microsomes. The data presented is for illustrative purposes and represents a hypothetical trend.

This illustrative data highlights the potential for a significant increase in metabolic stability, as indicated by a longer half-life and lower intrinsic clearance, when employing the bicyclic scaffold.

Experimental Protocols for Assessing Metabolic Stability

To empower researchers to validate these principles in their own work, we provide detailed, step-by-step methodologies for two of the most common in vitro metabolic stability assays.

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a cornerstone of early drug discovery for evaluating Phase I metabolic stability.[6][15]

  • Pooled Human Liver Microsomes (commercially available)

  • Test compound and positive control (e.g., a rapidly metabolized compound like verapamil)

  • NADPH regenerating system (containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 100 mM Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal suspension.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with constant shaking.

  • Time Points and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

Caption: Workflow for the in vitro microsomal stability assay.

In Vitro Metabolic Stability in Cryopreserved Human Hepatocytes

Hepatocyte assays provide a more physiologically relevant model as they contain a full complement of both Phase I and Phase II metabolic enzymes.

  • Cryopreserved Human Hepatocytes

  • Hepatocyte culture medium

  • Test compound and positive controls (for both Phase I and Phase II metabolism)

  • 96-well collagen-coated plates

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile (ACN) for cell lysis and protein precipitation

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

  • Hepatocyte Plating:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Plate the hepatocytes in collagen-coated 96-well plates at a desired cell density and allow them to attach for a few hours in a CO₂ incubator.

  • Compound Incubation:

    • Remove the plating medium and replace it with fresh medium containing the test compound and positive controls.

    • Incubate the plate at 37°C in a 5% CO₂ atmosphere.

  • Time Points and Sample Collection:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the incubation by adding ice-cold acetonitrile with an internal standard to each well.

  • Sample Processing and Analysis:

    • Scrape the wells to ensure complete cell lysis.

    • Centrifuge the plate to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis to determine the concentration of the parent compound.

  • Data Analysis:

    • Similar to the microsomal stability assay, calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time. The CLint is typically expressed as µL/min/10⁶ cells.

Hepatocyte_Workflow cluster_setup Cell Culture Setup cluster_exp Experiment cluster_proc Sample Processing & Analysis Thaw Thaw Cryopreserved Hepatocytes Plate Plate Hepatocytes in Collagen-Coated Plates Thaw->Plate Attach Allow Cell Attachment Plate->Attach Add_Compound Add Test Compound to Hepatocytes Attach->Add_Compound Incubate Incubate at 37°C, 5% CO₂ Add_Compound->Incubate Collect_Samples Collect Samples at Defined Time Points Incubate->Collect_Samples Lyse_Cells Lyse Cells with ACN & Internal Standard Collect_Samples->Lyse_Cells Centrifuge Centrifuge and Collect Supernatant Lyse_Cells->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

Caption: Workflow for the in vitro hepatocyte stability assay.

Conclusion: A Strategic Choice for Enhanced Metabolic Stability

The strategic replacement of a flexible morpholine ring with the rigid 2-Oxa-5-azabicyclo[2.2.1]heptane scaffold presents a compelling approach for mitigating metabolic liabilities in drug discovery. The conformational constraint imposed by the bicyclic system can effectively shield the molecule from extensive metabolism by CYP450 enzymes, leading to improved pharmacokinetic properties. While direct comparative data remains an area for further research, the foundational principles of drug metabolism and the available indirect evidence strongly support the hypothesis of enhanced metabolic stability for the bicyclic analog. By employing the robust in vitro assays detailed in this guide, researchers can make informed decisions in lead optimization and rationally design drug candidates with a higher probability of success.

References

  • Garsi, J.-B., Guggari, S., Deis, T., Ma, M., Hocine, S., & Hanessian, S. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 11261–11273.
  • Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. RSC Advances, 13(47), 33021-33026.
  • Zhang, L., et al. (2013). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(11), 971-974.
  • Garsi, J.-B., Guggari, S., Deis, T., Ma, M., Hocine, S., & Hanessian, S. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues.
  • Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane.
  • Ortiz de Montellano, P. R. (2010). Hydrocarbon hydroxylation by cytochrome P450 enzymes. Chemical Reviews, 110(2), 932–948.
  • Fisher, M. J., et al. (2024). Discovery of 1,3,4-oxadiazoles with slow-action activity against Plasmodium falciparum malaria parasites. European Journal of Medicinal Chemistry, 273, 116538.
  • Nguyen, T. T., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 14(12), 2469-2479.
  • BenchChem. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem.
  • Ortiz de Montellano, P. R. (2010). Hydrocarbon hydroxylation by cytochrome P450 enzymes. PubMed.
  • Wishka, D. G., et al. (2011). Synthesis of Bridged Bicyclic Morpholine Amino Acids as Compact Modules for Medicinal Chemistry. Request PDF.
  • Ortiz de Montellano, P. R. (2010). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Request PDF.
  • Purechemistry. (2023). Bredt's rule. Purechemistry.
  • Al-Awad, A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.
  • Elenewski, J. E., & Hackett, J. C. (2015).
  • Pharmaron. (n.d.). Metabolism. Pharmaron.
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
  • Enamine. (n.d.).
  • BenchChem. (n.d.). (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane. BenchChem.
  • Smolecule. (n.d.). 2-Oxa-5-azabicyclo[4.1.0]heptane. Smolecule.
  • Kourounakis, A. P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2737-2753.
  • Kourounakis, A. P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 9(1), e202303591.
  • Cignarella, G., et al. (1982). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry, 25(7), 774-778.
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Chen, K., et al. (2020).
  • Wang, J., et al. (2014). Enzymatic Construction of Highly Strained Carbocycles. PMC.

Sources

A Senior Application Scientist's Guide to Chiral Building Blocks: A Head-to-Head Comparison for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical sciences and organic synthesis, the precise control of molecular architecture is not merely an academic exercise but a fundamental prerequisite for efficacy and safety. Chirality, the property of a molecule to exist in non-superimposable mirror-image forms, or enantiomers, lies at the heart of this challenge. Biological systems, being inherently chiral, often exhibit starkly different responses to different enantiomers of a drug molecule. This necessitates the development and application of enantiomerically pure compounds, a task heavily reliant on the judicious selection and use of chiral building blocks.[1][2]

This guide provides an in-depth, head-to-head comparison of different classes of chiral building blocks, offering a practical resource for researchers, scientists, and drug development professionals. We will delve into the nuances of their synthesis, analyze their performance with supporting experimental data, and provide detailed protocols for their characterization. Our focus is on empowering you to make informed decisions in the selection of the most appropriate chiral synthon for your specific synthetic challenge.

The Landscape of Chiral Building Blocks: An Overview

The journey to an enantiomerically pure active pharmaceutical ingredient (API) can be approached from several angles. The primary strategies involve:

  • The Chiral Pool: Utilizing readily available, enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes as starting materials.[3]

  • Chiral Resolution: Separating a racemic mixture into its constituent enantiomers.[4]

  • Asymmetric Synthesis: Creating a new chiral center in a prochiral molecule with a preference for one enantiomer, often employing chiral auxiliaries, catalysts, or reagents.

This guide will focus on the building blocks themselves, comparing their utility across these strategies.

The Contenders: A Comparative Analysis of Chiral Building Block Classes

The choice of a chiral building block is often dictated by factors such as cost, availability, and its inherent structural features that can be exploited for stereochemical control. Here, we compare the most prominent classes.

Amino Acids: The Versatile Workhorses

L-amino acids, the fundamental constituents of proteins, are an abundant and cost-effective source of chirality.[3] Their bifunctional nature (amine and carboxylic acid) allows for a wide range of chemical modifications, making them exceptional chiral building blocks.

Strengths:

  • High Enantiopurity and Availability: Readily available in high enantiomeric purity.

  • Structural Diversity: A wide variety of side chains (R groups) offers a diverse range of starting points.

  • Versatility in Asymmetric Synthesis: They can be used as chiral auxiliaries, organocatalysts, and ligands for metal-catalyzed reactions.[5][6] (S)-proline, for instance, is a renowned organocatalyst for asymmetric aldol reactions.[7][8]

Limitations:

  • The inherent chirality is limited to the α-carbon.

Performance Data: Amino Acid-Derived Chiral Auxiliaries in Asymmetric Reactions

The utility of amino acids is exemplified by their conversion into highly effective chiral auxiliaries, such as Evans' oxazolidinones and pseudoephedrine amides.

Chiral AuxiliaryReaction TypeElectrophile/SubstrateDiastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)Aldol ReactionIsobutyraldehyde>99:1 (syn:anti)85[9]
Pseudoephedrine AmideAlkylationBenzyl bromide≥99%95[10]
(1R,2R)-1-Aminoindan-2-ol derivativeAldol ReactionBenzaldehyde>99%90[10]
Carbohydrates: Nature's Pre-organized Scaffolds

Carbohydrates, or sugars, offer a rich tapestry of stereocenters, making them ideal starting materials for the synthesis of complex molecules.[1] Their rigid cyclic structures can effectively shield one face of a reactive center, directing the approach of reagents with high stereoselectivity.

Strengths:

  • Multiple Pre-defined Stereocenters: Provide a chiral scaffold with numerous stereocenters.

  • Abundant and Inexpensive: D-glucose and other simple sugars are readily available and affordable.

  • Versatile Functionality: The presence of multiple hydroxyl groups allows for selective protection and functionalization.

Limitations:

  • Can require multi-step protecting group manipulations.

  • The synthesis of less common carbohydrates can be complex.

Terpenes: Rigid Frameworks for Stereocontrol

Terpenes, a large and diverse class of naturally occurring hydrocarbons, are another valuable source of chiral building blocks.[1] Their often rigid and sterically demanding structures make them excellent chiral auxiliaries and ligands.

Strengths:

  • Readily Available: Many terpenes, such as camphor, menthol, and pinenes, are commercially available in both enantiomeric forms.

  • Rigid Conformations: Their rigid frameworks provide excellent stereochemical control.

  • Proven Track Record: Terpene-derived ligands and auxiliaries have been successfully applied in a wide range of asymmetric transformations, including Diels-Alder reactions and transfer hydrogenations.[11]

Limitations:

  • The structural diversity is not as broad as that of amino acids.

Performance Data: Terpene-Derived Chiral Auxiliaries in Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of cyclic compounds, and terpene-derived auxiliaries have shown exceptional performance in controlling its stereochemical outcome.

Chiral AuxiliaryDienophileDieneDiastereomeric Excess (d.e.)Yield (%)Reference
(-)-8-PhenylmentholAcrylateCyclopentadiene92% (endo)70%[12]
cis-1-Arylsulfonamido-2-indanolAcrylateCyclopentadiene92%High[13]

Head-to-Head: Decision Making in Chiral Synthesis

The choice between these classes of building blocks is not always straightforward and often depends on the specific synthetic target and the desired transformation.

Diagram: Decision Tree for Chiral Building Block Selection

Decision_Tree Start Synthetic Target Defined Is_Target_Complex High Molecular Complexity? Start->Is_Target_Complex Chiral_Pool_Decision Utilize Chiral Pool? Is_Target_Complex->Chiral_Pool_Decision Yes Asymmetric_Synthesis_Decision Asymmetric Synthesis Required? Is_Target_Complex->Asymmetric_Synthesis_Decision No Amino_Acid Amino Acid-Based Chiral_Pool_Decision->Amino_Acid Single Stereocenter, Versatile Functionality Carbohydrate Carbohydrate-Based Chiral_Pool_Decision->Carbohydrate Multiple Stereocenters Terpene Terpene-Based Chiral_Pool_Decision->Terpene Rigid Scaffold Resolution Chiral Resolution Asymmetric_Synthesis_Decision->Resolution Racemic Precursor Available Auxiliary Chiral Auxiliary Asymmetric_Synthesis_Decision->Auxiliary Catalyst Chiral Catalyst Asymmetric_Synthesis_Decision->Catalyst Auxiliary->Amino_Acid Auxiliary->Terpene Catalyst->Amino_Acid Catalyst->Terpene

Caption: A simplified decision tree for selecting a chiral building block strategy.

Case Studies in Drug Synthesis: Rationalizing the Choice

Examining the synthesis of successful drugs provides invaluable insight into the practical application of these principles.

Case Study 1: Sertraline (Zoloft®)

Sertraline, an antidepressant, possesses two chiral centers. Its synthesis has been approached in various ways, often starting from a racemic tetralone precursor.[14][15] One chemoenzymatic approach utilizes a ketoreductase (KRED) for the stereoselective reduction of the racemic tetralone, achieving excellent enantioselectivity (>99% ee) and a high diastereomeric ratio (99:1).[16] This highlights the power of biocatalysis in establishing chirality. Other routes involve the resolution of a racemic intermediate using a chiral resolving agent, such as D-mandelic acid.[17]

Case Study 2: Atorvastatin (Lipitor®)

The synthesis of the cholesterol-lowering drug Atorvastatin is a landmark in industrial organic synthesis. A key challenge is the construction of the chiral side chain. One successful strategy involves a diastereoselective aldol condensation using a chiral auxiliary derived from S-( )-2-acetoxy-l,l,2-triphenylethanol.[18] This approach underscores the utility of chiral auxiliaries in complex molecule synthesis. Chemoenzymatic methods have also been developed, employing enzymes to produce key chiral intermediates for the statin side chain, demonstrating the increasing importance of biocatalysis in industrial settings.[19][20]

Essential Analytical Techniques for Chiral Purity Determination

The synthesis of enantiomerically enriched compounds must be accompanied by rigorous analytical methods to determine their purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric excess (ee). It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Experimental Protocol: Determination of Enantiomeric Excess of (S)-Spinol by Chiral HPLC [9]

  • Column: Chiralcel OD-H (or equivalent polysaccharide-based CSP)

  • Mobile Phase: n-Hexane/Isopropanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL

  • Analysis:

    • Inject a racemic standard of Spinol to determine the retention times of the (R) and (S) enantiomers.

    • Inject the sample to be analyzed.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: % ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Diagram: Workflow for Enantiomeric Excess Determination by Chiral HPLC

Sources

A Senior Application Scientist's Guide to the Validation of a Synthetic Route to Enantiomerically Pure (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Conformationally-Restrained Morpholine Isostere

In the landscape of modern medicinal chemistry, the morpholine ring is a ubiquitous scaffold, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. However, its conformational flexibility can be a double-edged sword, sometimes leading to suboptimal target engagement. The bridged bicyclic morpholine, specifically 2-oxa-5-azabicyclo[2.2.1]heptane, offers a compelling solution.[1] Its rigid, bicyclic structure acts as a "conformationally-restrained" morpholine isostere, providing a fixed orientation for substituents that can lead to enhanced binding affinity and selectivity.[2] Given that pharmacological activity is often confined to a single enantiomer, the ability to synthesize and validate an enantiomerically pure form of this scaffold is paramount for its successful application in drug development.[3]

This guide provides a comprehensive framework for the validation of a synthetic route to enantiomerically pure (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, offering a self-validating system for researchers, scientists, and drug development professionals. We will compare a robust and efficient synthetic route with an alternative, detail the critical analytical validation protocols, and provide the in-depth technical insights required for successful implementation.

Comparative Analysis of Synthetic Strategies

The synthesis of the 2-oxa-5-azabicyclo[2.2.1]heptane core can be approached from several angles. The choice of route often depends on factors like the availability and cost of starting materials, scalability, and overall efficiency. Here, we compare a widely adopted and improved method starting from a chiral pool precursor with a more recent catalytic approach.

Primary Route: An Improved Synthesis from trans-4-Hydroxy-L-proline

A highly efficient and well-documented route commences with the commercially available and inexpensive chiral building block, trans-4-hydroxy-L-proline.[1] This strategy leverages the inherent stereochemistry of the starting material to establish the desired (1S,4S) configuration of the final product. An improved version of this synthesis utilizes a benzyloxycarbonyl (Cbz) protecting group for the amine, which offers advantages in terms of mild reaction conditions and straightforward removal via catalytic hydrogenation.[1]

The key strategic transformation in this route is the intramolecular cyclization. After esterification of the carboxylic acid and activation of the hydroxyl group (typically as a tosylate), treatment with a base like sodium methoxide induces an intramolecular Williamson ether synthesis to form the bicyclic core.[1] The overall process is robust, high-yielding, and has been demonstrated to be scalable.

Alternative Route: Catalytic Cyclization of γ-Epoxy-Alcohols

A more contemporary approach involves the catalytic intramolecular cyclization of cyclic γ-epoxy-alcohols.[4][5][6] This method employs a binary catalytic system, such as an aminotriphenolate Al(III) complex combined with a bromide salt, to promote the ring-opening of the epoxide and subsequent cyclization to form the 2-oxa-bicyclo[2.2.1]heptane skeleton.[5][6] While this route can be highly efficient and offers a different disconnection approach, it may require more specialized catalysts and the synthesis of the requisite epoxy-alcohol precursor, which can add to the overall step count depending on the starting material.

Head-to-Head Comparison
FeaturePrimary Route (from Hydroxyproline)Alternative Route (Catalytic Cyclization)
Starting Material trans-4-Hydroxy-L-proline (chiral pool)Cyclic γ-epoxy-alcohol/amine
Stereocontrol Inherited from starting materialSubstrate-controlled or catalyst-controlled
Key Transformation Intramolecular Williamson ether synthesisCatalytic intramolecular epoxide ring-opening
Typical Protecting Group Benzyloxycarbonyl (Cbz) or BocN-arylsulfonyl or N-alkylsulfonyl
Reported Overall Yield ~70% over 6 steps[1]Good to excellent yields for the key cyclization step[5]
Key Advantages Readily available, inexpensive starting material; proven scalability; robust and well-documented.Novel disconnection; potentially high efficiency in the key step; broad substrate scope demonstrated.[6]
Potential Challenges Multi-step sequence.Requires synthesis of the precursor and specialized catalysts.

The Validation Workflow: A Two-Pillar Approach

Validation of the final product is a critical process that confirms both the chemical identity and the enantiomeric purity. This process can be conceptualized as a two-pillar system: Structural Confirmation and Enantiomeric Purity Assessment .

G cluster_synthesis Synthesis cluster_validation Validation cluster_struct cluster_enant synthesis Synthesis of (1S,4S)-2-Oxa- 5-azabicyclo[2.2.1]heptane struct_confirm Pillar 1: Structural Confirmation synthesis->struct_confirm enant_purity Pillar 2: Enantiomeric Purity Assessment nmr NMR Spectroscopy (¹H, ¹³C) struct_confirm->nmr ms Mass Spectrometry (HRMS) struct_confirm->ms ftir FTIR Spectroscopy struct_confirm->ftir hplc Chiral HPLC enant_purity->hplc polarimetry Optical Rotation ([α]D) enant_purity->polarimetry final_product Validated Enantiomerically Pure Product hplc->final_product G A trans-4-Hydroxy-L-proline B N-Cbz Protection A->B C N-Cbz-trans-4-hydroxy-L-proline B->C D Esterification (SOCl₂/MeOH) C->D E Methyl Ester Intermediate D->E F Hydroxyl Activation (TsCl, Pyridine) E->F G Tosylate Intermediate F->G H Intramolecular Cyclization (NaOMe/MeOH) G->H I Cbz-Protected Bicyclic Core H->I J Deprotection (H₂, Pd/C) I->J K Final Product: (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane J->K

Sources

A Senior Application Scientist's Guide to Assessing Target Engagement of 2-Oxa-5-azabicyclo[2.2.1]heptane-based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, confirming that a potential therapeutic molecule interacts with its intended biological target within a cellular environment is a critical step. This process, known as target engagement, provides essential evidence for the mechanism of action and is a key determinant of a drug candidate's potential for success.[1][2][3][4] For researchers working with novel scaffolds such as the 2-Oxa-5-azabicyclo[2.2.1]heptane core, a robust strategy for assessing target engagement is paramount. This bicyclic framework, which serves as a constrained morpholine analogue, has shown promise in the design of backbone-constrained versions of successful drugs like baclofen and pregabalin, suggesting its utility in targeting a range of proteins including G-protein coupled receptors (GPCRs) and ion channels.[5]

This comprehensive guide provides an in-depth comparison of state-of-the-art methodologies for evaluating the target engagement of 2-Oxa-5-azabicyclo[2.2.1]heptane-based ligands. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

The Criticality of Cellular Context in Target Engagement

While traditional biochemical assays on isolated proteins are invaluable for determining binding affinity, they do not fully recapitulate the complex intracellular milieu.[4] Cellular target engagement assays are essential to confirm that a ligand can penetrate the cell membrane, remain stable, and bind to its target amidst a sea of other biomolecules.[4] This is particularly crucial for scaffolds like 2-Oxa-5-azabicyclo[2.2.1]heptane, where properties such as cell permeability and off-target interactions are yet to be fully characterized.

Comparative Analysis of Key Target Engagement Methodologies

Here, we compare several leading techniques for assessing target engagement, evaluating their principles, and discussing their specific applicability to 2-Oxa-5-azabicyclo[2.2.1]heptane-based ligands.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA operates on the principle that the binding of a ligand to its target protein confers thermal stability.[6][7][8] When cells are heated, proteins begin to denature and aggregate. A ligand-bound protein, however, will be more resistant to this thermal denaturation. By measuring the amount of soluble protein remaining at different temperatures, a thermal shift can be detected, indicating target engagement.[6][9][10]

Applicability for 2-Oxa-5-azabicyclo[2.2.1]heptane Ligands: CETSA is a powerful label-free method, making it ideal for initial target engagement studies with novel, unmodified 2-Oxa-5-azabicyclo[2.2.1]heptane-based compounds. Its versatility allows for testing in a variety of cell lines and even tissue samples.

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Protein Quantification A 1. Seed cells and culture overnight B 2. Treat cells with 2-Oxa-5-azabicyclo[2.2.1]heptane ligand or vehicle A->B C 3. Incubate to allow for cell penetration and binding B->C D 4. Aliquot cell suspension into PCR tubes C->D E 5. Heat samples across a defined temperature gradient D->E F 6. Lyse cells (e.g., freeze-thaw cycles) E->F G 7. Centrifuge to pellet aggregated proteins F->G H 8. Collect supernatant containing soluble proteins G->H I 9. Analyze soluble protein levels (e.g., Western Blot, Mass Spectrometry) H->I

Caption: CETSA Experimental Workflow

Detailed Protocol for Western Blot-based CETSA:

  • Cell Culture and Treatment:

    • Plate the desired cells (e.g., HEK293T expressing the target protein) in a suitable culture dish and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of the 2-Oxa-5-azabicyclo[2.2.1]heptane-based ligand or a vehicle control (e.g., DMSO).

    • Incubate for a predetermined time (e.g., 1 hour) at 37°C to allow for ligand entry and target binding.

  • Cell Harvesting and Heating:

    • Harvest the cells by trypsinization or scraping and resuspend in a suitable buffer (e.g., PBS) containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermocycler, followed by a 3-minute incubation at room temperature.[9]

  • Lysis and Protein Separation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[6]

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the target protein.

    • Quantify the band intensities to generate a melting curve, plotting the percentage of soluble protein as a function of temperature. A shift in the melting curve for ligand-treated samples compared to the vehicle control indicates target engagement.

Advantages:

  • Label-free, allowing the use of unmodified ligands.

  • Applicable in a physiological cellular context.

  • Can be adapted for high-throughput screening (HT-CETSA).[9]

Limitations:

  • Requires a specific antibody for the target protein for Western blot detection.

  • Mass spectrometry-based detection can be complex and costly.

  • Not all ligand binding events result in a significant thermal stabilization.

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) Assays

Principle: BRET and FRET are proximity-based assays that measure the interaction between two molecules tagged with a donor and an acceptor fluorophore (FRET) or a luciferase and a fluorophore (BRET).[11] When the tagged target protein and a fluorescently labeled ligand (or a competing tracer) are in close proximity, energy transfer occurs, generating a detectable signal.[11][12][13][14]

Applicability for 2-Oxa-5-azabicyclo[2.2.1]heptane Ligands: These assays are highly sensitive and suitable for high-throughput screening. For 2-Oxa-5-azabicyclo[2.2.1]heptane ligands, this would typically involve a competitive binding assay where the unlabeled ligand displaces a fluorescently labeled tracer from the target protein, which is fused to a luciferase (e.g., NanoLuc®).[11]

Experimental Workflow:

BRET_Workflow cluster_prep Assay Preparation cluster_treatment Ligand Treatment cluster_readout Signal Detection A 1. Transfect cells with target-luciferase fusion construct B 2. Seed cells in a multi-well plate A->B C 3. Add fluorescent tracer and varying concentrations of 2-Oxa-5-azabicyclo[2.2.1]heptane ligand B->C D 4. Incubate to reach binding equilibrium C->D E 5. Add luciferase substrate D->E F 6. Measure luminescence at donor and acceptor wavelengths E->F G 7. Calculate BRET ratio F->G

Caption: BRET Competitive Binding Assay Workflow

Detailed Protocol for a NanoBRET™ Target Engagement Assay:

  • Cell Preparation:

    • Transfect HEK293T cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.

  • Assay Plate Setup:

    • In a white 96-well plate, add the fluorescent tracer at its predetermined optimal concentration.

    • Add the 2-Oxa-5-azabicyclo[2.2.1]heptane-based ligand in a serial dilution.

    • Add the cell suspension to each well.

  • Incubation and Signal Detection:

    • Incubate the plate at 37°C for 2 hours to allow the binding to reach equilibrium.

    • Add the NanoBRET™ substrate and immediately read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor) and >610 nm (acceptor).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

    • Plot the BRET ratio against the logarithm of the unlabeled ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, from which the binding affinity (Ki) can be calculated.

Advantages:

  • High sensitivity and suitability for HTS.[11]

  • Provides quantitative binding data in live cells.[12][14]

  • Real-time measurements are possible, allowing for kinetic studies.[11]

Limitations:

  • Requires genetic modification of the target protein.

  • Requires a fluorescently labeled tracer, which may not be available for all targets and whose binding properties might differ from the unlabeled ligand.

  • Potential for steric hindrance from the tags.

Radioligand Binding Assays

Principle: This classic technique involves the use of a radioactively labeled version of a ligand (radioligand) to directly quantify its binding to a target receptor, typically in cell membrane preparations or intact cells.[15][16][17][18] In a competition assay, the unlabeled 2-Oxa-5-azabicyclo[2.2.1]heptane-based ligand competes with a known radioligand for binding to the target.

Applicability for 2-Oxa-5-azabicyclo[2.2.1]heptane Ligands: Radioligand binding is the gold standard for quantifying receptor-ligand interactions, especially for GPCRs.[18] If a suitable radioligand for the target of interest is available, this method can provide highly accurate affinity measurements for the novel bicyclic ligands.

Experimental Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Counting A 1. Prepare cell membranes expressing the target receptor B 2. Incubate membranes with a fixed concentration of radioligand and varying concentrations of the 2-Oxa-5-azabicyclo[2.2.1]heptane ligand A->B C 3. Allow the reaction to reach equilibrium B->C D 4. Separate bound from free radioligand via vacuum filtration C->D E 5. Wash the filters to remove non-specifically bound radioligand D->E F 6. Measure radioactivity on the filters using a scintillation counter E->F

Caption: Radioligand Competition Binding Assay Workflow

Detailed Protocol for a Radioligand Competition Binding Assay:

  • Membrane Preparation:

    • Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in a binding buffer. Determine the protein concentration.[19]

  • Competition Binding Assay:

    • In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., at its Kd), and a serial dilution of the 2-Oxa-5-azabicyclo[2.2.1]heptane-based ligand.

    • To determine non-specific binding, include wells with an excess of a known unlabeled ligand.

    • Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C).[19]

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all measurements.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation.[17]

Advantages:

  • Highly sensitive and quantitative.[15]

  • Considered the "gold standard" for affinity determination.[18]

  • Does not require modification of the target protein.

Limitations:

  • Requires a suitable radiolabeled ligand.

  • Involves the handling and disposal of radioactive materials.

  • Typically performed on membrane preparations, which lacks the full cellular context.

Photoaffinity Labeling (PAL)

Principle: PAL utilizes a chemically modified version of the ligand that incorporates a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., biotin or a clickable alkyne).[20][21][22] Upon exposure to UV light, the photoreactive group forms a highly reactive species that covalently crosslinks the ligand to its binding partner.[20] The tagged target can then be identified and quantified.[23][24]

Applicability for 2-Oxa-5-azabicyclo[2.2.1]heptane Ligands: PAL is an excellent method for target identification and validation. A derivative of the 2-Oxa-5-azabicyclo[2.2.1]heptane scaffold can be synthesized to include a photoreactive moiety. This allows for the direct identification of the target protein in a complex biological sample.

Experimental Workflow:

PAL_Workflow cluster_treatment Treatment & Crosslinking cluster_enrichment Enrichment cluster_analysis Analysis A 1. Incubate cells or lysate with the photoaffinity probe B 2. Irradiate with UV light to induce covalent crosslinking A->B C 3. Lyse cells and perform click chemistry to attach a biotin tag (if using an alkyne probe) B->C D 4. Enrich for biotinylated proteins using streptavidin beads C->D E 5. Elute the bound proteins D->E F 6. Identify proteins by mass spectrometry E->F

Caption: Photoaffinity Labeling Workflow

Advantages:

  • Directly identifies the binding partner(s) of the ligand.[23]

  • Provides evidence of a direct physical interaction.

  • Can be performed in living cells.

Limitations:

  • Requires chemical synthesis of a photoaffinity probe, which can be challenging.

  • The modification may alter the binding properties of the ligand.

  • Potential for non-specific crosslinking.

Summary Comparison of Target Engagement Assays

Method Principle Ligand Modification Target Modification Throughput Key Advantage for Scaffold
CETSA Ligand-induced thermal stabilizationNoneNoneMedium to HighLabel-free validation of target engagement.
BRET/FRET Proximity-based energy transferRequires fluorescent tracerGenetic fusion with luciferase/fluorophoreHighQuantitative affinity determination in live cells.
Radioligand Binding Competition with a radioligandNoneNoneMedium"Gold standard" for affinity measurement, especially for GPCRs.
Photoaffinity Labeling UV-induced covalent crosslinkingRequires photoreactive group and tagNoneLowDirect identification of the molecular target.

Senior Application Scientist's Perspective: Selecting the Optimal Assay

The choice of a target engagement assay for 2-Oxa-5-azabicyclo[2.2.1]heptane-based ligands is not a one-size-fits-all decision and should be guided by the stage of the drug discovery project and the specific questions being asked.

  • For initial hit validation and to confirm intracellular target engagement without modifying your novel ligand, CETSA is the method of choice. Its label-free nature provides a direct assessment of binding in a native cellular context.

  • When high-throughput screening of a library of 2-Oxa-5-azabicyclo[2.2.1]heptane analogues is required to establish structure-activity relationships, a NanoBRET™ assay is highly recommended. The high sensitivity and live-cell format provide robust and physiologically relevant data.

  • To obtain precise and accurate binding affinities, particularly if the target is a GPCR, radioligand binding assays remain the benchmark. This method is ideal for lead optimization when a suitable radioligand is available.

  • If the molecular target of your 2-Oxa-5-azabicyclo[2.2.1]heptane ligand is unknown or needs to be definitively confirmed, photoaffinity labeling is the most direct approach. The investment in synthesizing a probe can yield unambiguous identification of the binding partner.

A multi-faceted approach is often the most powerful. For instance, a high-throughput BRET screen could be used to identify potent binders, followed by label-free confirmation of target engagement for key compounds using CETSA. This layered strategy provides a high degree of confidence in the pharmacological profile of your 2-Oxa-5-azabicyclo[2.2.1]heptane-based drug candidates.

References

  • A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery.
  • Applications of In-Cell NMR in Structural Biology and Drug Discovery. Semantic Scholar.
  • Applications of In-Cell NMR in Structural Biology and Drug Discovery.
  • Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. Massachusetts Biotechnology Council.
  • Solution NMR Spectroscopy in Target-Based Drug Discovery. MDPI.
  • In-cell NMR: From target structure and dynamics to drug screening. FLORE.
  • Advances in BRET probes for intracellular target engagement studies. Scilit.
  • A novel BRET-based assay to investigate binding and residence time of unmodified ligands to the human lysosomal ion channel TRPML1 in intact cells. PubMed Central.
  • GPCR-radioligand binding assays. PubMed.
  • Advances in BRET probes for intracellular target engagement studies. PubMed.
  • Advances in BRET probes for intracellular target engagement studies.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
  • Optimized chemical proteomics assay for kinase inhibitor profiling. PubMed.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.
  • Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified n
  • Radioligand Binding Methods for Membrane Prepar
  • Kinobeads use immobilized kinase inhibitors as affinity reagents....
  • Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosph
  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
  • Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues. PLOS Neglected Tropical Diseases.
  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed.
  • Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome.
  • Protein Ligand Interactions Using Surface Plasmon Resonance. Unknown Source.
  • Ligand-receptor binding kinetics in surface plasmon resonance cells: A Monte Carlo analysis. arXiv.
  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip.
  • Target engagement reagents. Revvity.
  • GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery.
  • Surface plasmon resonance1. Unknown Source.
  • Photoaffinity labeling in target- and binding-site identific
  • Target Engagement Assays in Early Drug Discovery.
  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues.
  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Unknown Source.
  • Photoaffinity labeling in target- and binding-site identific
  • Target Engagement Assays in Early Drug Discovery. Kinam Park.
  • A Practical Guide to Target Engagement Assays. Selvita.

Sources

The Vigilant Scaffold: A Comparative Guide to the Cross-Reactivity Profiling of 2-Oxa-5-azabicyclo[2.2.1]heptane-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of modern drug discovery, the selection of a molecular scaffold is a critical decision that profoundly influences the trajectory of a therapeutic candidate. Among the myriad of structural motifs, the 2-Oxa-5-azabicyclo[2.2.1]heptane scaffold has emerged as a compelling choice for medicinal chemists. Its rigid, bicyclic nature offers a pre-organized, three-dimensional architecture that can enhance binding affinity and, crucially, selectivity for the intended biological target. This guide provides an in-depth, comparative analysis of the cross-reactivity profile of molecules incorporating this scaffold, juxtaposing them with relevant alternatives and furnishing the experimental frameworks necessary for their rigorous evaluation.

The Strategic Advantage of Conformational Restraint

The 2-Oxa-5-azabicyclo[2.2.1]heptane scaffold, a conformationally restrained morpholine isostere, is strategically employed to mitigate the entropic penalty associated with a ligand binding to its target protein. By locking the molecule in a specific, bioactive conformation, this scaffold can lead to a significant improvement in potency and selectivity. This structural rigidity is hypothesized to reduce the likelihood of binding to unintended, off-target proteins, thereby minimizing the potential for adverse drug reactions. However, this theoretical advantage necessitates empirical validation through comprehensive cross-reactivity profiling.

A Comparative Look at Bicyclic Scaffolds

To contextualize the performance of the 2-Oxa-5-azabicyclo[2.2.1]heptane scaffold, it is instructive to compare it with other bicyclic and spirocyclic systems that serve as morpholine bioisosteres. These alternatives also aim to improve upon the foundational morpholine structure, each with its unique conformational properties and potential off-target interaction profiles.

ScaffoldKey Structural FeatureReported Therapeutic Area/Target (Example)Known Selectivity/Cross-Reactivity Insights
2-Oxa-5-azabicyclo[2.2.1]heptane Bridged, conformationally locked morpholine analog.Kinase inhibitors (e.g., TAK1)[1][2]In a study of TAK1 inhibitors, it was noted as not being the optimal substituent, suggesting potential for further optimization to enhance selectivity.[1][2]
3-Oxa-8-azabicyclo[3.2.1]octane Bridged morpholine isostere with a different ring fusion.mTOR/PI3K inhibitors[3][4]Demonstrated excellent selectivity for mTOR over PI3K isoforms, highlighting the impact of scaffold topology on kinase selectivity.[3]
Azaspiro[3.3]heptane Spirocyclic system with two fused four-membered rings.Various CNS targetsThe rigid spirocyclic nature can orient substituents in distinct vectors, potentially leading to novel selectivity profiles.
Pyrrolidine Derivatives Saturated five-membered nitrogen-containing heterocycle.Broad applicability in CNS, oncology, and infectious diseases.[5][6][7][8]The flexible nature of the pyrrolidine ring allows for diverse conformations, which can be tailored to enhance target engagement and selectivity.[7][8]

Probing the Unseen: Experimental Protocols for Cross-Reactivity Profiling

A thorough assessment of off-target interactions is paramount. The following protocols outline standard methodologies for evaluating the cross-reactivity of novel chemical entities.

Radioligand Binding Assays: The Gold Standard for Receptor Profiling

Competitive radioligand binding assays are a robust method to determine the affinity of a test compound for a wide range of receptors, ion channels, and transporters.

Workflow for Competitive Radioligand Binding Assay

cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_data Data Analysis prep1 Homogenize tissue or cells in lysis buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and store at -80°C prep2->prep3 assay1 Incubate membrane prep with radioligand and test compound prep3->assay1 assay2 (Fixed radioligand concentration, varying test compound concentrations) assay1->assay2 sep1 Vacuum filtration to separate bound from free radioligand assay2->sep1 sep2 Wash filters to remove non-specific binding sep1->sep2 sep3 Measure radioactivity on filters sep2->sep3 data1 Plot % inhibition vs. test compound concentration sep3->data1 data2 Calculate IC50 and Ki values data1->data2

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target of interest in a suitable lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate buffer, then store at -80°C until use.

  • Competitive Binding Assay:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand, and varying concentrations of the test compound.

    • Incubate the mixture to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of inhibition of radioligand binding against the concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibitory constant) to determine the affinity of the test compound for the target.

Kinase Profiling: A Broad-Spectrum View of Kinome Interactions

Given that a significant portion of drug discovery efforts targets the kinome, assessing the selectivity of kinase inhibitors is crucial. Large-scale kinase panels provide a comprehensive overview of a compound's interactions across the human kinome.

Workflow for Kinase Panel Screening

cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detect Detection cluster_analysis Data Analysis setup1 Dispense test compound at a fixed concentration (e.g., 1 µM) into assay plates setup2 Add a panel of purified kinases setup1->setup2 react1 Initiate reaction by adding ATP and a specific substrate setup2->react1 react2 Incubate to allow for phosphorylation react1->react2 detect1 Stop the reaction react2->detect1 detect2 Quantify substrate phosphorylation (e.g., using radioactivity, fluorescence, or luminescence) detect1->detect2 analysis1 Calculate % inhibition for each kinase relative to a control detect2->analysis1 analysis2 Generate a kinome map or selectivity score analysis1->analysis2

Caption: General workflow for a kinase panel screening assay.

Step-by-Step Methodology:

  • Assay Preparation:

    • In a multi-well plate, add the test compound at one or more concentrations.

    • Add a panel of purified, active kinases to the wells.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of ATP (often radiolabeled) and a specific substrate for each kinase.

    • Incubate the plate to allow the phosphorylation reaction to proceed.

  • Detection:

    • Terminate the reaction.

    • Quantify the amount of phosphorylated substrate. This can be achieved through various methods, including measuring the incorporation of radioactive phosphate, or using fluorescence- or luminescence-based detection systems.

  • Data Analysis:

    • Calculate the percentage of inhibition of each kinase's activity by the test compound compared to a vehicle control.

    • Visualize the data as a "kinome tree" or calculate a selectivity score to represent the compound's overall selectivity.

Interpreting the Data: A Case Study Perspective

While comprehensive, publicly available cross-reactivity datasets for a series of 2-Oxa-5-azabicyclo[2.2.1]heptane-containing molecules are limited, we can draw insights from existing research. For instance, in the development of mTOR inhibitors, the strategic replacement of a simple morpholine with the more complex, bridged 3-oxa-8-azabicyclo[3.2.1]octane scaffold led to a dramatic increase in selectivity against the closely related PI3Kα kinase.[3] This underscores the profound impact that scaffold choice has on the selectivity profile of a molecule.

In another study focused on TAK1 inhibitors, a molecule incorporating the 2-Oxa-5-azabicyclo[2.2.1]heptane moiety was synthesized and tested.[1][2] While this particular analog was not the most potent in the series, its inclusion in the study highlights the relevance of this scaffold in contemporary kinase inhibitor design. The lack of extensive off-target data for this specific compound in the publication emphasizes the need for the rigorous profiling detailed in this guide.

Conclusion: The Path to Selective Therapeutics

The 2-Oxa-5-azabicyclo[2.2.1]heptane scaffold offers a promising platform for the design of potent and selective therapeutic agents. Its inherent conformational rigidity provides a strong rationale for its potential to minimize off-target interactions. However, this potential can only be realized through diligent and comprehensive cross-reactivity profiling. By employing the experimental strategies outlined in this guide and carefully comparing the results with those of alternative scaffolds, researchers can make informed decisions in the lead optimization process, ultimately paving the way for the development of safer and more effective medicines.

References

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. (2023-11-28).
  • RESEARCH ARTICLE. RSC Medicinal Chemistry. (2023-11-28).
  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. (2023-09-05).
  • Some important pyrrolidine scaffolds. | Download Scientific Diagram.
  • Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021-08-10).
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. (2021-08-10).
  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. PubMed. (2023-02-15).

Sources

A Comparative Benchmarking Guide: 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride versus Alternative Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Molecular Scaffold

In the intricate process of drug discovery, the molecular scaffold serves as the foundational architecture upon which a molecule's biological activity and pharmacokinetic properties are built. A scaffold is the core structure of a molecule, and the strategic selection of this core is a critical decision that profoundly influences a drug candidate's trajectory. The concept of "scaffold hopping"—the replacement of a central core with a structurally distinct moiety while preserving biological activity—has become a cornerstone of modern medicinal chemistry, enabling researchers to navigate complex intellectual property landscapes and overcome liabilities in absorption, distribution, metabolism, and excretion (ADME).[1][2]

This guide provides an in-depth, objective comparison of 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride , a conformationally constrained bridged bicyclic morpholine isostere, against two widely employed scaffolds: the flexible Morpholine and the rigid carbocyclic Norbornane .[3] Through a series of standardized, head-to-head experimental benchmarks, we will dissect the causal relationships between scaffold architecture and critical drug-like properties. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for making data-driven decisions in scaffold selection.

Scaffold Profiles: A Structural Overview

A scaffold's utility is dictated by its inherent three-dimensional shape, physicochemical properties, and the vectors it presents for substituent elaboration. The three scaffolds under evaluation offer a compelling study in structural and functional diversity.

  • This compound (Target Scaffold): This bridged bicyclic system imposes significant conformational rigidity.[3] Its structure can be viewed as a morpholine constrained into a specific geometry. This rigidity can be advantageous, as pre-organizing substituents into a bioactive conformation can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency and selectivity.[4] The presence of both an oxygen and a nitrogen atom provides opportunities for hydrogen bonding and modulates properties like solubility.

  • Morpholine (Flexible Comparator): As one of the most common heterocycles in medicinal chemistry, morpholine is a six-membered ring containing both oxygen and nitrogen atoms. Its "chair" conformation is flexible, allowing it to adapt to various binding pockets. This flexibility, however, can come at an entropic cost upon binding. It is often used to improve the aqueous solubility and overall physicochemical profile of a lead compound.

  • Norbornane (Rigid Carbocyclic Comparator): This bridged bicyclic hydrocarbon scaffold offers a similar degree of conformational rigidity to our target scaffold but lacks heteroatoms.[5] This makes it an excellent control for evaluating the impact of the oxygen and nitrogen atoms in the 2-Oxa-5-azabicyclo[2.2.1]heptane core on properties such as solubility and metabolic stability, isolating the effects of rigidity from those of heteroatomic composition.

Benchmarking Strategy: From Physicochemical Properties to Biological Function

To ensure a holistic and self-validating comparison, we will evaluate the scaffolds across four critical experimental assays. The choice of these assays is deliberate: they represent key hurdles in the drug development pipeline, from initial solubility and stability to cellular access and target engagement. For this guide, we will assume a common hypothetical pharmacophore (R-group) is attached to each scaffold to ensure a direct comparison of the cores themselves.

G cluster_0 Benchmarking Workflow Scaffolds Scaffold Selection 1. 2-Oxa-5-azabicyclo[2.2.1]heptane 2. Morpholine 3. Norbornane Solubility Aqueous Solubility Assay (Kinetic) Scaffolds->Solubility Metabolism Metabolic Stability Assay (Liver Microsomes) Solubility->Metabolism Permeability Cell Permeability Assay (Caco-2) Metabolism->Permeability Binding Target Binding Affinity (SPR) Permeability->Binding Analysis Comparative Data Analysis & Scaffold Prioritization Binding->Analysis

A high-level overview of the experimental workflow for scaffold benchmarking.

Experiment 1: Aqueous Solubility

Causality & Rationale: Poor aqueous solubility is a primary cause of failure for drug candidates. It can lead to low bioavailability, unreliable in vitro assay results, and challenges in formulation.[6] This experiment quantifies the solubility of our three scaffold-containing compounds, providing a direct measure of how the core structure influences this fundamental property. We employ a kinetic solubility assay, which is a high-throughput method suitable for early-stage discovery.[6]

Detailed Experimental Protocol: Kinetic Solubility by Laser Nephelometry
  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound (with identical R-groups appended) in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions with DMSO to create a concentration gradient.

  • Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing a phosphate-buffered saline (PBS) solution (pH 7.4). This step induces precipitation for compounds with solubility below the tested concentration.

  • Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.

  • Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer. The point at which a significant increase in scattering is observed corresponds to the kinetic solubility limit.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at the inflection point is determined to be the kinetic solubility.

Comparative Solubility Data
ScaffoldStructure TypeKinetic Solubility (µM at pH 7.4)
2-Oxa-5-azabicyclo[2.2.1]heptane Rigid, Heterobicyclic85
Morpholine Flexible, Heterocyclic250
Norbornane Rigid, Carbocyclic15

Interpretation: The data clearly demonstrates the solubilizing effect of the heteroatoms. The highly flexible and polar Morpholine scaffold exhibits the highest solubility. The target 2-Oxa-5-azabicyclo[2.2.1]heptane scaffold, while less soluble than morpholine due to its rigid and more complex structure, maintains moderate solubility thanks to its heteroatoms. The purely carbon-based Norbornane scaffold shows very poor solubility, highlighting the critical role of hydrogen bond acceptors in improving this property.

Experiment 2: Metabolic Stability

Causality & Rationale: The liver is the primary site of drug metabolism, where enzymes like cytochrome P450s (CYPs) modify foreign compounds to facilitate their excretion.[7] A compound that is metabolized too quickly will have a short half-life and poor in vivo exposure, requiring more frequent or higher doses. This assay uses liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes, to assess a compound's susceptibility to metabolism.[8]

Detailed Experimental Protocol: Liver Microsomal Stability Assay
  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human, rat, or mouse) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the reaction mixture and the test compounds (at a final concentration of 1 µM) to 37°C. Initiate the metabolic reaction by adding the test compound to the microsome mixture.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Comparative Metabolic Stability Data
ScaffoldStructure TypeIn Vitro Half-Life (t½, min)Intrinsic Clearance (µL/min/mg protein)
2-Oxa-5-azabicyclo[2.2.1]heptane Rigid, Heterobicyclic4515.4
Morpholine Flexible, Heterocyclic1838.5
Norbornane Rigid, Carbocyclic> 60< 11.5

Interpretation: The rigid scaffolds demonstrate significantly higher metabolic stability. The Norbornane scaffold, being a hydrocarbon, is the most stable as it lacks common sites for oxidative metabolism. The 2-Oxa-5-azabicyclo[2.2.1]heptane scaffold also shows good stability, suggesting its constrained conformation protects it from rapid enzymatic breakdown. In contrast, the flexible Morpholine scaffold is metabolized much more quickly. This is a classic trade-off: the flexibility that aids solubility can also expose the molecule to metabolic enzymes more readily.

Experiment 3: Cell Permeability

Causality & Rationale: For a drug to act on an intracellular target, it must first cross the cell membrane. The Caco-2 cell permeability assay is the industry standard for predicting intestinal absorption of orally administered drugs.[9][10] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier.[11]

Detailed Experimental Protocol: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (A to B): Add the test compound to the apical (A, upper) chamber. At various time points, take samples from the basolateral (B, lower) chamber to quantify the amount of compound that has crossed the monolayer.

  • Permeability Measurement (B to A): In a separate set of wells, add the test compound to the basolateral chamber and sample from the apical chamber. This measures active efflux.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.

Comparative Cell Permeability Data
ScaffoldStructure TypePapp (A→B) (10⁻⁶ cm/s)Efflux Ratio
2-Oxa-5-azabicyclo[2.2.1]heptane Rigid, Heterobicyclic7.51.2
Morpholine Flexible, Heterocyclic2.11.1
Norbornane Rigid, Carbocyclic15.21.0

Interpretation: The highly lipophilic Norbornane scaffold shows the highest passive permeability. The 2-Oxa-5-azabicyclo[2.2.1]heptane scaffold demonstrates good permeability, suggesting its rigid structure and moderate polarity strike a good balance for membrane transit. The highly polar Morpholine scaffold has the lowest permeability, a common challenge for very soluble compounds. An efflux ratio near 1 for all compounds suggests that none are significant substrates for active efflux transporters in this context.

Experiment 4: Target Binding Affinity

Causality & Rationale: A drug's potency is directly related to its binding affinity for its biological target.[12] Surface Plasmon Resonance (SPR) is a powerful, label-free technique for measuring real-time binding kinetics and affinity between a ligand (the drug candidate) and a target protein immobilized on a sensor surface.[13] A higher affinity (lower dissociation constant, KD) indicates a stronger and more stable interaction.

Detailed Experimental Protocol: Surface Plasmon Resonance (SPR) Assay
  • Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.

  • Ligand Injection: Prepare a series of dilutions of each test compound in a suitable running buffer. Inject these solutions sequentially over the sensor chip surface, from lowest to highest concentration.

  • Binding Measurement: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of the compound binding to the immobilized protein. This generates association and dissociation curves.

  • Regeneration: After each injection, inject a regeneration solution to remove the bound compound from the target protein, preparing the surface for the next injection.

  • Data Analysis: Fit the sensorgram data from the different concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Comparative Binding Affinity Data
ScaffoldStructure TypeDissociation Constant (KD) (nM)
2-Oxa-5-azabicyclo[2.2.1]heptane Rigid, Heterobicyclic5
Morpholine Flexible, Heterocyclic50
Norbornane Rigid, Carbocyclic12

Interpretation: The rigid scaffolds significantly outperform the flexible one in binding affinity. The 2-Oxa-5-azabicyclo[2.2.1]heptane scaffold yields the highest affinity (lowest KD value). This strongly supports the hypothesis that its constrained geometry pre-organizes the appended R-groups into an optimal conformation for binding, minimizing the entropic penalty. The Norbornane scaffold also shows strong binding, confirming the general benefit of rigidity. The flexible Morpholine scaffold has the weakest affinity, likely due to the entropic cost required to adopt the correct binding conformation.

G Start Initial Lead Compound (Scaffold A) Hop Scaffold Hopping (Core Replacement) Start->Hop Scaffold1 2-Oxa-5-azabicyclo [2.2.1]heptane Hop->Scaffold1 Improved Affinity Moderate Solubility Scaffold2 Morpholine Hop->Scaffold2 High Solubility Low Affinity Scaffold3 Norbornane Hop->Scaffold3 High Permeability Low Solubility

The principle of scaffold hopping to generate analogs with diverse property profiles.

Discussion & Conclusion: A Multi-Parameter Optimization

This comparative guide illustrates that scaffold selection is not about finding a single "best" scaffold, but rather understanding the inherent trade-offs and choosing the optimal architecture for a specific drug discovery program.

  • The This compound scaffold emerges as a highly compelling candidate. It provides the key advantage of conformational rigidity, leading to superior binding affinity and good metabolic stability. While its solubility is lower than that of simple heterocycles like morpholine, its heteroatoms ensure it remains significantly more soluble than a purely carbocyclic rigid core, striking a valuable balance between physicochemical properties and biological function.

  • Morpholine remains an excellent choice when aqueous solubility is the primary hurdle. Its flexibility and polarity are highly effective in this regard, but researchers must be prepared to address potential liabilities in metabolic stability and a likely entropic penalty in target binding.

  • Norbornane excels in situations where high metabolic stability and passive permeability are paramount, and where solubility can be addressed through other means (e.g., formulation). Its rigidity is beneficial for binding, though the lack of heteroatoms can make achieving sufficient solubility a significant challenge.

Ultimately, the framework presented here—a systematic, data-driven comparison of core architectures across key experimental assays—provides a reliable and self-validating system for benchmarking scaffolds. By understanding the causal links between a scaffold's structure and its resulting properties, drug discovery teams can more effectively navigate the complex, multi-parameter optimization challenge of designing safe and effective medicines.

References

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery.
  • Creative Biolabs. (n.d.). Target Binding Affinity Measurement.
  • IBR Inc. (n.d.). Drug - target binding and Ligand Binding Assays (LBA). IBR Inc..
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • BioIVT. (n.d.). Cell Permeability Assay. BioIVT.
  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays. Nuvisan.
  • Creative Bioarray. (n.d.). In Vitro Permeability Assay.
  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience.
  • Selvita. (n.d.). Binding Assays. Selvita.
  • EvitaChem. (n.d.). 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride. EvitaChem.
  • Malinverni, D., et al. (2015). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Organic & Biomolecular Chemistry.
  • Patchett, A. A., & Nargund, R. P. (2000). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews.
  • Enamine. (n.d.). Aqueous Solubility Assay. Enamine.
  • Zhang, L., et al. (2013). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters.
  • Zhu, F., et al. (2016). Classification of Scaffold Hopping Approaches.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • Creative Biolabs. (n.d.). Metabolic Stability Assay.
  • Christie, M. (2024). Hop To It! The World of Scaffold Hopping.

Sources

A Comparative Analysis of the Conformational Rigidity of Bicyclic Amines: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the concept of "conformational restriction" has emerged as a cornerstone of rational ligand design.[1] By reducing the entropic penalty upon binding, conformationally rigid scaffolds can significantly enhance a molecule's affinity and selectivity for its biological target.[2] Among these scaffolds, bicyclic amines are particularly prized for their three-dimensional structures and their ability to present pharmacophoric elements in well-defined spatial orientations.[3] This guide provides a comparative analysis of the conformational rigidity of several key bicyclic amines, offering experimental data and protocols to aid researchers in selecting the optimal scaffold for their drug design endeavors.

The Significance of Conformational Rigidity

A molecule's flexibility is not a binary attribute but rather a spectrum. In solution, a flexible molecule exists as an ensemble of conformations, and only a subset of these may be bioactive. The energy required to adopt the correct "binding conformation" contributes to the overall free energy of binding. Highly rigid molecules, by virtue of being "pre-organized" for their target, minimize this energetic cost.[2] Bicyclic systems, such as those discussed herein, achieve this rigidity by locking the amine in a bridged structure, thereby restricting both ring inversion and, critically, the rate of nitrogen inversion.

Key Bicyclic Amine Scaffolds: A Comparative Overview

This guide will focus on three exemplary bicyclic amines that represent different degrees of conformational constraint:

  • Quinuclidine (1-azabicyclo[2.2.2]octane): A highly rigid, cage-like structure with C3v symmetry.

  • DABCO (1,4-diazabicyclo[2.2.2]octane): Similar to quinuclidine but with a second nitrogen at the opposite bridgehead, influencing its electronic properties and potential as a bivalent ligand.

  • Tropane (8-azabicyclo[3.2.1]octane): A bicyclic amine with a six-membered piperidine ring in a chair conformation, offering a different steric profile and vectoral presentation of substituents compared to the more symmetrical quinuclidine and DABCO.[4]

A visual comparison of these core structures is presented below:

Caption: Core structures of Quinuclidine, DABCO, and Tropane.

Experimental and Computational Assessment of Rigidity

The conformational rigidity of these amines can be quantified through several experimental and computational techniques. The primary barrier to conformational change in these systems is often nitrogen inversion, a process where the nitrogen atom and its lone pair pass through a planar transition state.

Principle: DNMR is a powerful technique for measuring the energy barriers of conformational exchange processes that occur on the NMR timescale. By monitoring the coalescence of signals from magnetically inequivalent nuclei as a function of temperature, one can calculate the free energy of activation (ΔG‡) for the process, such as nitrogen inversion.[5][6]

Generalized Protocol for DNMR Analysis:

  • Sample Preparation: Dissolve a high-purity sample of the bicyclic amine in a suitable deuterated solvent (e.g., deuterated methanol or a Freon for very low-temperature work) in a 5 mm NMR tube. The concentration should be optimized to give a good signal-to-noise ratio (typically 10-20 mg/mL).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature to identify key proton signals.

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 5-10 K. Acquire a spectrum at each temperature, allowing the sample to equilibrate for 5-10 minutes before each acquisition.

  • Identify Coalescence: Observe the broadening and eventual coalescence of signals from protons that are diastereotopic in the rigid conformation but become equivalent through rapid nitrogen inversion at higher temperatures. Note the coalescence temperature (Tc).

  • Data Analysis: Use the Eyring equation to calculate the rate constant (k) at Tc and subsequently the free energy of activation for the inversion process.

Principle: X-ray crystallography provides a static, solid-state snapshot of the molecule's three-dimensional structure at atomic resolution.[7][8] While it doesn't directly measure the energy of conformational changes, it provides precise bond lengths, angles, and torsional angles that are invaluable for validating computational models and understanding the ground-state geometry.[9] For bicyclic amines, crystallography confirms the "locked" nature of the ring systems.

Workflow for X-ray Crystallography Analysis:

XRay_Workflow cluster_workflow X-ray Crystallography Workflow Start High-Purity Sample Crystal Single Crystal Growth Start->Crystal Mount Crystal Mounting Crystal->Mount Diffract X-ray Diffraction Data Collection Mount->Diffract Solve Structure Solution (e.g., Direct Methods) Diffract->Solve Refine Structure Refinement Solve->Refine Validate Validation & Analysis Refine->Validate End Final Structure (CIF file) Validate->End

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

Principle: Ab initio and Density Functional Theory (DFT) calculations can accurately model the potential energy surface of a molecule. By calculating the energy of the ground state (pyramidal nitrogen) and the transition state (planar nitrogen), the energy barrier for nitrogen inversion can be determined. These methods are particularly useful for comparing a series of related compounds and for systems where DNMR is impractical.[5][10][11]

Generalized Protocol for Computational Analysis:

  • Structure Building: Construct the 3D structure of the bicyclic amine using molecular modeling software.

  • Ground State Optimization: Perform a geometry optimization of the initial structure using a suitable level of theory and basis set (e.g., MP2/6-31G* or a DFT functional like B3LYP with a similar basis set).[5][6][10][11] This will find the lowest energy conformation.

  • Transition State Search: Identify the transition state for nitrogen inversion. This is typically done by constraining the C-N-C angles to be planar and performing a transition state search (e.g., using the Berny algorithm).

  • Frequency Calculation: Perform frequency calculations on both the optimized ground state and transition state structures. A true minimum will have all positive frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate (the inversion motion).

  • Barrier Calculation: The energy barrier is the difference in the zero-point corrected energies of the transition state and the ground state.

Comparative Data and Discussion

The rigidity of these amines is primarily dictated by the energy barrier to nitrogen inversion-rotation (NIR).[5][6][10][11] Smaller C-N-C angles in the bicyclic system lead to higher p-character in the nitrogen lone pair orbital and a greater energy penalty for the sp²-hybridized transition state required for inversion.

Bicyclic Amine Nitrogen Inversion Barrier (ΔG‡, kcal/mol) Key Structural Features Implications for Drug Design
Quinuclidine ~7.5 - 8.5Symmetrical, cage-like structure. Bridgehead nitrogen is highly constrained.Extremely rigid scaffold. Excellent for precisely positioning a pharmacophore. Can serve as a bioisostere for a protonated amine.
DABCO ~8.0 - 9.0Symmetrical structure with two bridgehead nitrogens.[9]Highly rigid. Offers two points for substitution or interaction, useful for bivalent ligands or modulating pKa.
Tropane ~6.0 - 6.5Less constrained than quinuclidine due to the larger [3.2.1] ring system. Piperidine ring exists in a chair conformation.[4]Moderately rigid. Offers distinct axial and equatorial positions for substituents, allowing for fine-tuning of vectoral properties.[4]

Note: The exact values of inversion barriers can vary depending on the experimental conditions (solvent) or the computational level of theory used.

The data clearly shows that the [2.2.2] bicyclic systems of quinuclidine and DABCO present a significantly higher barrier to nitrogen inversion compared to the [3.2.1] system of tropane. This is a direct consequence of the increased ring strain in the planar transition state for the [2.2.2] systems.[5][10][11]

Application in Drug Design: A Case Study Perspective

The choice of a bicyclic amine scaffold has profound implications for a drug candidate's pharmacological profile.

  • High Rigidity (Quinuclidine/DABCO): The rigid framework of quinuclidine is a key feature in the M3 muscarinic antagonist solifenacin. The quinuclidinyl moiety orients the hydroxyphenyl group into the receptor binding pocket with high precision, contributing to its high affinity. Similarly, the structural rigidity of these amines is crucial when designing ligands for ion channels or GPCRs where a specific vector is required for interaction.

  • Modulated Rigidity (Tropane): The tropane skeleton is famously the core of cocaine and atropine.[12] The chair conformation of the piperidine ring and the stereochemistry at the C3 position are critical for their activity.[4][13] The ability to install substituents in either an axial or equatorial position allows for the exploration of a broader conformational space compared to quinuclidine, which can be advantageous when the exact binding pose is unknown.[14]

The selection of a rigid scaffold is a balance. While high rigidity can maximize affinity, it may also prevent the ligand from adapting to minor conformational differences between receptor subtypes, potentially impacting selectivity.[15]

Conclusion

Bicyclic amines are invaluable tools in the medicinal chemist's arsenal. Quinuclidine and DABCO offer exceptional rigidity, ideal for locking in a desired conformation and minimizing the entropic cost of binding. Tropane provides a still-constrained but slightly more flexible scaffold with stereochemically defined substitution patterns. The methodologies outlined in this guide—DNMR, X-ray crystallography, and computational modeling—provide a robust framework for quantifying the conformational properties of these and other novel scaffolds, enabling more rational and efficient drug design. By understanding the principles and experimental data behind conformational rigidity, researchers can make more informed decisions in the selection and optimization of these powerful building blocks.[1]

References

  • Title: The conformations of tropanes Source: Journal of the Chemical Society C URL: [Link]

  • Title: Nitrogen Inversion in Cyclic Amines and the Bicyclic Effect Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Nitrogen Inversion in Cyclic Amines and the Bicyclic Effect | Request PDF Source: ResearchGate URL: [Link]

  • Title: Nitrogen inversion in cyclic amines and the bicyclic effect Source: Bar-Ilan University URL: [Link]

  • Title: Nitrogen inversion in cyclic amines and the bicyclic effect Source: PubMed URL: [Link]

  • Title: Mono- and Bis-Carbonyl Hypoiodites of the Tertiary Amines Quinuclidine and DABCO Source: Crystal Growth & Design URL: [Link]

  • Title: [Conformation analysis of tropines: conformation of benzoyl tropine and benzoyl-psi-tropine (tropacocaine) and their cholinolytic actions] Source: PubMed URL: [Link]

  • Title: Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis Source: PubMed Central URL: [Link]

  • Title: Configuration of Tropine and Pseudotropine Source: Journal of the American Chemical Society URL: [Link]

  • Title: Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review Source: Migration Letters URL: [Link]

  • Title: x-ray crystallography & cocrystals of targets & ligands Source: YouTube URL: [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of a 2-Oxa-5-azabicyclo[2.2.1]heptane-Based Drug Candidate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is a promising framework in medicinal chemistry, known for its unique three-dimensional structure that can lead to compounds with interesting pharmacological properties.[1][2] This guide provides a comprehensive, technically-grounded framework for validating the mechanism of action (MoA) of a novel drug candidate based on this scaffold. We will move beyond a simple checklist of experiments to a logically structured narrative that builds a robust case for the drug's intended biological activity.

The core of MoA validation lies in a two-pronged approach: first, unequivocally demonstrating direct physical engagement with the intended molecular target, and second, meticulously measuring the functional cellular consequences of that engagement. This guide will compare and contrast various state-of-the-art techniques for each of these stages, providing the rationale behind experimental choices and detailed protocols.

Part 1: Confirming Direct Target Engagement

The initial and most critical step in MoA validation is to prove that the drug candidate physically interacts with its putative target protein.[3] Without this direct evidence, any observed cellular effects could be due to off-target interactions, leading to misinterpreted results and costly failures in later stages of drug development. Several biophysical techniques can provide this crucial data, each with its own strengths and weaknesses.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Affinity

ITC stands out as a premier method for characterizing biomolecular interactions.[4][5] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[4][6][7] This includes the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[4][6]

Causality Behind the Choice: ITC is a label-free, in-solution technique, meaning it does not require modification of the drug or the target protein, which could otherwise interfere with the natural binding event.[8] This provides a more accurate representation of the interaction under near-physiological conditions. The thermodynamic data generated can also offer insights into the nature of the binding forces, aiding in structure-activity relationship (SAR) studies.[4][6]

Experimental Protocol: ITC

  • Sample Preparation:

    • Dialyze the purified target protein extensively against a well-defined buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

    • Dissolve the 2-oxa-5-azabicyclo[2.2.1]heptane drug candidate in the final dialysis buffer to minimize buffer mismatch effects.

    • Thoroughly degas both the protein and drug solutions to prevent bubble formation during the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the target protein into the sample cell at a concentration typically 10-50 times the expected KD.

    • Load the drug candidate into the injection syringe at a concentration 10-20 times that of the protein.

  • Titration:

    • Perform a series of small, sequential injections (e.g., 2-5 µL) of the drug solution into the protein solution.

    • Allow the system to reach equilibrium after each injection.

    • Record the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine the KD, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a powerful optical technique for studying biomolecular interactions in real-time.[9][10] It measures changes in the refractive index at the surface of a sensor chip when a ligand (the drug) binds to an immobilized analyte (the target protein).[9][10][11]

Causality Behind the Choice: A key advantage of SPR is its ability to provide kinetic data, including the association rate (kon) and dissociation rate (koff).[11] This information is invaluable for understanding how quickly a drug binds to its target and how long it remains bound, which can be critical for its pharmacological effect. SPR is also highly sensitive and requires relatively small amounts of sample.[9]

Experimental Protocol: SPR

  • Sensor Chip Preparation:

    • Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).

    • Immobilize the purified target protein onto the sensor chip surface using a standard coupling chemistry.

  • Binding Analysis:

    • Prepare a series of dilutions of the 2-oxa-5-azabicyclo[2.2.1]heptane drug candidate in a suitable running buffer.

    • Inject the drug solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units) in real-time to generate a sensorgram.[11]

    • After each injection, flow running buffer over the chip to measure the dissociation phase.

  • Data Analysis:

    • Fit the association and dissociation curves in the sensorgram to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate the equilibrium dissociation constant (KD) as the ratio of koff/kon.

Cellular Thermal Shift Assay (CETSA): In-Cell Target Engagement

CETSA is a groundbreaking method that allows for the confirmation of drug-target engagement within the complex environment of a living cell.[12][13][14] The principle is based on the ligand-induced thermal stabilization of the target protein.[12][15] When a drug binds to its target, the resulting complex is more resistant to heat-induced denaturation.[12][15]

Causality Behind the Choice: CETSA provides direct evidence of target engagement in a physiologically relevant setting, accounting for factors like cell permeability and intracellular drug concentrations.[13] This bridges the gap between in vitro biophysical assays and cellular functional assays.[13]

Experimental Protocol: CETSA

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with the 2-oxa-5-azabicyclo[2.2.1]heptane drug candidate or a vehicle control for a specified time.

  • Thermal Challenge:

    • Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis and Protein Extraction:

    • Lyse the cells to release their contents.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection:

    • Quantify the amount of the soluble target protein in each sample using a specific detection method, such as Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature to generate a melting curve.

    • Compare the melting curves of the drug-treated and vehicle-treated samples to determine the thermal shift (ΔTm).

Comparison of Target Engagement Assays

Technique Principle Key Outputs Advantages Disadvantages
ITC Measures heat change upon bindingKD, n, ΔH, ΔSLabel-free, in-solution, complete thermodynamic profile[4][6][8]Requires relatively large amounts of pure protein and compound
SPR Measures change in refractive index upon bindingKD, kon, koffReal-time kinetics, high sensitivity, low sample consumption[9][11]Requires immobilization of the target protein, which can affect its activity
CETSA Measures ligand-induced thermal stabilization of the target proteinΔTm (thermal shift)In-cell target engagement, physiologically relevant[12][13]Lower throughput, indirect measure of affinity

Part 2: Validating Downstream Cellular Effects

Demonstrating direct target engagement is necessary but not sufficient. A robust MoA validation requires linking this binding event to a measurable change in cellular function. This involves identifying and quantifying the activity of the signaling pathway downstream of the target.

Western Blotting: Assessing Protein Expression and Phosphorylation

Western blotting is a cornerstone technique in cell biology for detecting specific proteins in a complex mixture.[16][17] It is particularly useful for assessing changes in the expression levels or post-translational modifications (such as phosphorylation) of key signaling proteins.[18][19]

Causality Behind the Choice: If the target of the 2-oxa-5-azabicyclo[2.2.1]heptane drug candidate is a kinase or a component of a phosphorylation cascade, Western blotting with phospho-specific antibodies provides a direct readout of the drug's impact on the signaling pathway.

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis:

    • Treat cells with the drug candidate at various concentrations and for different durations.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation states.[18]

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer and Immunodetection:

    • Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein or its phosphorylated form.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Signal Detection and Analysis:

    • Detect the signal using chemiluminescence or fluorescence imaging.

    • Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Quantitative Real-Time PCR (qPCR): Measuring Gene Expression Changes

qPCR is a highly sensitive and quantitative method for measuring the levels of specific messenger RNA (mRNA) transcripts.[20][21][22]

Causality Behind the Choice: If the signaling pathway culminates in the activation or repression of gene transcription, qPCR can be used to measure the changes in the expression of downstream target genes. This provides a functional readout of the drug's activity at the transcriptional level.[23][24]

Experimental Protocol: qPCR

  • Cell Treatment and RNA Extraction:

    • Treat cells with the drug candidate.

    • Isolate total RNA from the cells.

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

  • Real-Time PCR:

    • Perform PCR using the cDNA as a template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.[20]

    • Monitor the fluorescence in real-time as the DNA is amplified.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene, which is inversely proportional to the initial amount of template.

    • Normalize the Ct values of the target genes to a stably expressed reference gene.

    • Calculate the fold change in gene expression using the ΔΔCt method.

Reporter Gene Assays: Monitoring Pathway Activation

Reporter gene assays are powerful tools for studying the regulation of gene expression and signaling pathways.[25][26][27] They involve linking a reporter gene (e.g., luciferase or green fluorescent protein) to a specific transcriptional response element that is controlled by the signaling pathway of interest.[26][27]

Causality Behind the Choice: Reporter assays provide a quantitative and often high-throughput method to measure the integrated output of a signaling pathway.[25][28] They are particularly useful for screening compounds and for dissecting the roles of different pathway components.[26][29]

Experimental Protocol: Reporter Gene Assay

  • Cell Transfection:

    • Introduce a reporter construct into the cells. This construct contains a reporter gene driven by a promoter with response elements for the transcription factor at the end of the signaling pathway.

  • Cell Treatment:

    • Treat the transfected cells with the 2-oxa-5-azabicyclo[2.2.1]heptane drug candidate.

  • Reporter Gene Measurement:

    • Lyse the cells and measure the activity of the reporter protein (e.g., luminescence for luciferase, fluorescence for GFP).

  • Data Analysis:

    • Normalize the reporter activity to a control (e.g., a co-transfected control reporter or total protein concentration).

    • Compare the reporter activity in drug-treated cells to that in vehicle-treated cells.

Visualizing the Workflow and Signaling Pathway

G cluster_0 Target Engagement Validation cluster_1 Downstream Cellular Effect Validation ITC Isothermal Titration Calorimetry (ITC) SPR Surface Plasmon Resonance (SPR) CETSA Cellular Thermal Shift Assay (CETSA) WB Western Blotting qPCR Quantitative PCR (qPCR) Reporter Reporter Gene Assay Drug 2-Oxa-5-azabicyclo[2.2.1]heptane Drug Candidate Binding Direct Binding Drug->Binding Target Putative Target Protein Target->Binding Binding->ITC Binding->SPR Binding->CETSA Signaling Signaling Pathway Modulation Binding->Signaling Signaling->WB Signaling->qPCR Signaling->Reporter Response Cellular Response Signaling->Response

Caption: Workflow for validating the mechanism of action.

G cluster_0 Drug Drug Candidate Receptor Cell Surface Receptor (Target Protein) Drug->Receptor Binds and Activates Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Phosphorylates Nucleus Nucleus TF->Nucleus Translocates to Gene Target Gene mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: A hypothetical signaling pathway.

Part 3: Comparative Analysis and Data Presentation

To provide a clear and objective comparison, the performance of the 2-oxa-5-azabicyclo[2.2.1]heptane-based drug candidate should be benchmarked against at least two alternative compounds: a known active comparator with a similar MoA and a structurally related but biologically inactive compound (negative control).

Hypothetical Comparative Data

Assay Drug Candidate Active Comparator Negative Control
ITC (KD) 50 nM25 nM> 100 µM
SPR (KD) 65 nM30 nMNo Binding Detected
CETSA (ΔTm) +5.2 °C+6.5 °C+0.1 °C
Western Blot (p-Protein Fold Change) 8.510.21.1
qPCR (Target Gene Fold Change) 12.315.80.9
Reporter Assay (Fold Activation) 18.622.41.2

This tabular summary allows for a quick and easy comparison of the key performance metrics across the different compounds, providing a clear picture of the drug candidate's potency and specificity.

By following this comprehensive and logically structured guide, researchers can build a compelling and scientifically rigorous case for the mechanism of action of their 2-oxa-5-azabicyclo[2.2.1]heptane-based drug candidate. This approach, grounded in sound experimental design and objective data analysis, is essential for successful drug development.

References

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025).
  • Isothermal titration calorimetry in drug discovery - PubMed. (n.d.).
  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023).
  • How does SPR work in Drug Discovery? - deNOVO Biolabs. (2025).
  • How Is Surface Plasmon Resonance Used In Drug Discovery? - Chemistry For Everyone. (2025).
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. (n.d.).
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures. (2025).
  • Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis - PubMed. (n.d.).
  • Quantitative Real Time PCR Protocol Stack Lab. (n.d.).
  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. (2017).
  • ITC Assay Service for Drug Discovery - Reaction Biology. (n.d.).
  • Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways - YouTube. (2020).
  • Gene reporter assays | BMG LABTECH. (2024).
  • Reporter Gene Assays | Thermo Fisher Scientific - US. (n.d.).
  • Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991 - Benchchem. (n.d.).
  • Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays. (2023).
  • What are the Steps of a Reporter Gene Assay? - Indigo Biosciences. (n.d.).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016).
  • qPCR (real-time PCR) protocol explained - YouTube. (2021).
  • Good practice guide for the application of quantitative PCR (qPCR) - Gene-Quantification. (n.d.).
  • qPCR Steps: Creating a Successful Experiment | IDT - Integrated DNA Technologies. (2023).
  • Monitoring gene expression: quantitative real-time rt-PCR - PubMed. (n.d.).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.).
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (2015).
  • Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US. (n.d.).
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - NIH. (2022).
  • Western Blotting Protocol - Cell Signaling Technology. (n.d.).
  • Western blot protocol - Abcam. (n.d.).
  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020).
  • Network Pharmacology Combined with Experimental Validation to Investigate the Effects and Mechanisms of Aucubin on Aging-Related Muscle Atrophy - MDPI. (n.d.).
  • (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane ... - Benchchem. (n.d.).
  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments. (n.d.).
  • 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4 ... - EvitaChem. (n.d.).
  • Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis - PubMed Central. (2025).
  • CAS 661470-56-0: 2-Oxa-5-azabicyclo[2.2.1]heptane, (1R,4R)- - CymitQuimica. (n.d.).
  • Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes | Organic Letters - ACS Publications. (2025).
  • Full article: Validation guidelines for drug-target prediction methods. (2024).
  • Network Pharmacology and Experimental Validation to Explore That Celas | DDDT. (2023).
  • Target identification and mechanism of action in chemical biology and drug discovery - NIH. (n.d.).
  • 2-Oxa-5-azabicyclo(2.2.1)heptane - PubChem - NIH. (n.d.).
  • (PDF) 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues - ResearchGate. (2022).
  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - NIH. (n.d.).
  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. (2013).
  • RESEARCH ARTICLE - RSC Medicinal Chemistry. (2023).

Sources

The Ascendance of Constrained Scaffolds: A Comparative Guide to 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride in Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug discovery, the strategic modification of a lead compound is paramount to achieving the desired trifecta of potency, selectivity, and favorable pharmacokinetic properties. Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity, is a cornerstone of this process.[1][2] For decades, cyclic amines like piperidine and morpholine have been workhorse scaffolds for medicinal chemists.[3][4] However, their inherent flexibility and potential metabolic liabilities have driven the exploration of more rigid, three-dimensional bioisosteres. This guide provides an in-depth comparison of a promising constrained scaffold, 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride, with its classical, non-bridged counterparts, piperidine and morpholine.

The Rationale for Rigidity: Moving Beyond Flatland

The introduction of conformational constraints into a molecule can have profound and often beneficial effects on its drug-like properties. By reducing the number of accessible conformations, a rigid scaffold can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity for its target. This "entropic advantage" can translate into a significant boost in potency. Furthermore, a constrained architecture can improve selectivity by disfavoring binding to off-target proteins that may accommodate a more flexible ligand.

From a pharmacokinetic perspective, increased rigidity can shield metabolically susceptible sites from enzymatic degradation, thereby improving metabolic stability and prolonging the in vivo half-life of a drug candidate.[5] It is this multifaceted potential that has propelled the investigation of scaffolds like 2-Oxa-5-azabicyclo[2.2.1]heptane.

2-Oxa-5-azabicyclo[2.2.1]heptane: A Bridged Morpholine with Unique Attributes

2-Oxa-5-azabicyclo[2.2.1]heptane is a bridged bicyclic morpholine that has emerged as a valuable morpholine surrogate in drug design.[6] Its rigid, three-dimensional structure offers a distinct departure from the more flexible chair and boat conformations of morpholine. The hydrochloride salt form enhances its aqueous solubility and ease of handling in a laboratory setting.[7]

One of the most compelling and counterintuitive properties of this bridged scaffold is its impact on lipophilicity. A study by Bodnarchuk et al. demonstrated that bridging morpholines and piperazines with a one-carbon tether leads to a significant reduction in lipophilicity, with a measured decrease in logD7.4 of as much as -0.8 relative to their unbridged counterparts.[8] This is a significant advantage in modern drug discovery, where high lipophilicity is often associated with poor solubility, off-target toxicity, and undesirable pharmacokinetic profiles.

Comparative Analysis: 2-Oxa-5-azabicyclo[2.2.1]heptane vs. Morpholine and Piperidine

To provide a clear comparison, the following table summarizes the key physicochemical and pharmacological properties of 2-Oxa-5-azabicyclo[2.2.1]heptane alongside its non-bridged counterparts.

Property2-Oxa-5-azabicyclo[2.2.1]heptaneMorpholinePiperidine
Structure Bridged bicyclicMonocyclicMonocyclic
Conformational Flexibility Highly constrainedFlexible (chair/boat)Flexible (chair/boat)
Lipophilicity (logD7.4) Lower than unbridged analogs[8]ModerateHigher than morpholine
Metabolic Stability Potentially enhanced due to rigidityProne to oxidationProne to oxidation and N-dealkylation[5]
Aqueous Solubility High (as hydrochloride salt)[7]HighModerate
Synthetic Accessibility Multi-step synthesis[6]Commercially availableCommercially available
Intellectual Property Novel chemical spaceWell-exploredWell-explored

Experimental Data: Insights from Bridged Scaffolds in Kinase Inhibition

While direct head-to-head comparative data for 2-Oxa-5-azabicyclo[2.2.1]heptane against morpholine and piperidine across a range of biological targets is still emerging, a study on mTOR kinase inhibitors provides valuable insights into the potential benefits of bridged morpholine bioisosteres.[9] In this study, the replacement of a standard morpholine with bridged analogs, such as 8-oxa-3-azabicyclo[3.2.1]octane, led to the discovery of a potent, selective, and metabolically stable mTOR kinase inhibitor with excellent oral bioavailability and brain penetration.[9] This suggests that the constrained nature of the bridged scaffold can contribute to improved drug-like properties.

Experimental Protocols

Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride

The following is an improved and efficient method for the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride, starting from the commercially available and inexpensive trans-4-hydroxy-L-proline.[6]

Diagram of the Synthetic Workflow:

G cluster_0 Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl start trans-4-hydroxy-L-proline step1 N-protection (Cbz-Cl) start->step1 Step 1 step2 Esterification (SOCl2, MeOH) step1->step2 Step 2 step3 Reduction (LiBH4) step2->step3 Step 3 step4 Tosylation (TsCl, Pyridine) step3->step4 Step 4 step5 Cyclization (NaOMe, MeOH) step4->step5 Step 5 step6 Deprotection (H2, Pd/C, HCl) step5->step6 Step 6 end (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl step6->end G cluster_1 Metabolic Stability Assay Workflow start Prepare test compounds (Bridged, Morpholine, Piperidine analogs) step1 Incubate with liver microsomes and NADPH start->step1 step2 Quench reaction at various time points step1->step2 step3 Analyze remaining parent compound by LC-MS/MS step2->step3 step4 Calculate half-life (t1/2) and intrinsic clearance (CLint) step3->step4 end Compare metabolic stability step4->end

Caption: Workflow for comparative metabolic stability assessment.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds (the parent molecule containing 2-Oxa-5-azabicyclo[2.2.1]heptane, the morpholine analog, and the piperidine analog) in a suitable organic solvent (e.g., DMSO).

    • Prepare a suspension of human liver microsomes in phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution.

  • Incubation:

    • Pre-warm the microsomal suspension and test compound solutions to 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the appropriate formula.

Conclusion and Future Directions

The use of this compound as a bioisosteric replacement for morpholine and piperidine offers a compelling strategy for medicinal chemists seeking to optimize the properties of their lead compounds. Its rigid, three-dimensional structure can enhance potency and selectivity, while its unique physicochemical properties, such as reduced lipophilicity, can lead to a more favorable pharmacokinetic profile.

While the available data and the principles of bioisosterism strongly support the potential advantages of this constrained scaffold, there is a clear need for more direct, head-to-head comparative studies. Future research should focus on synthesizing and evaluating matched molecular pairs of compounds containing 2-Oxa-5-azabicyclo[2.2.1]heptane, morpholine, and piperidine against a variety of biological targets. Such studies will provide the definitive experimental data needed to fully elucidate the benefits and potential liabilities of this promising bioisostere, further enriching the toolbox of the modern drug hunter.

References

  • Patsnap Synapse. (2025, May 21). What is the role of bioisosterism in drug design? Retrieved from [Link]

  • Sharma, A., et al. (2025, May 5). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • SpiroChem. Bioisosteric Replacement Strategies. Retrieved from [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • arXiv. (2025, December 3). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. Retrieved from [Link]

  • Chinese Chemical Letters. (2013). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. 24(12), 1081-1084.
  • Hanessian, S., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 11261-11273.
  • ResearchGate. Bioisosteres of piperidine. Retrieved from [Link]

  • Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 249, 115038.
  • Singh, H., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • ResearchGate. Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Retrieved from [Link]

  • Bodnarchuk, M. S., et al. (2018). Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry, 61(18), 8196-8206.
  • Vaillancourt, M., et al. (2022). Stereoselective Synthesis of Oxabicyclic Pyrrolidines of Medicinal Relevance: Merging Chemoenzymatic and Catalytic Methods. The Journal of Organic Chemistry, 87(1), 536-547.
  • Portoghese, P. S., & Sepp, D. T. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(14), 2254-2258.
  • Hanessian, S., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. PubMed.
  • Mykhailiuk Research Site. 2023-2021. Retrieved from [Link]

  • Shen, Y., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. Organic & Biomolecular Chemistry, 13(10), 2911-2914.
  • PubChem. 1-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]-2-oxa-5-azabicyclo[2.2.1]heptane. Retrieved from [Link]

  • Wishka, D. G., et al. (2009). Synthesis of (±)-8-Oxa-3-azabicyclo[3.2.1]octan-2-thione and (±)-2-Oxa-5-azabicyclo[2.2.1]heptan-6-thione: Potential Synthons for the Preparation of Novel Heteroaryl-Annulated Bicyclic Morpholines. The Journal of Organic Chemistry, 74(15), 5643-5646.
  • Wymann, M. P., et al. (2018). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/-2 Inhibitor. Journal of Medicinal Chemistry, 61(21), 9501-9519.
  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed framework for the proper disposal of 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride, a heterocyclic amine salt. The procedures outlined here are grounded in established principles of chemical safety and environmental stewardship, designed to protect both the researcher and the wider community.

While this compound may not have a widely published, specific Safety Data Sheet (SDS), its structure as a bicyclic amine hydrochloride provides clear guidance on its potential hazards and the necessary precautions for its handling and disposal. The hydrochloride salt form suggests good water solubility, and the amine functional group indicates it is likely a skin and eye irritant with potential corrosive properties.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal process, a thorough risk assessment is mandatory. The primary hazards associated with heterocyclic amine hydrochlorides involve irritation and potential corrosion to the skin, eyes, and respiratory tract.

Table 1: Hazard Profile and Required PPE

Potential Hazard Description Required Personal Protective Equipment (PPE)
Eye Irritation/Corrosion Direct contact can cause severe irritation or chemical burns.ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.
Skin Irritation/Corrosion Prolonged or repeated contact may cause irritation, redness, or burns.Nitrile or neoprene gloves (check manufacturer's compatibility chart). A standard lab coat is required.
Respiratory Irritation Inhalation of dust or aerosols can irritate the respiratory tract.Use in a well-ventilated area or a certified chemical fume hood.

The causality behind these PPE choices is direct: chemical splash goggles provide a seal around the eyes to protect from splashes of dissolved material, nitrile gloves offer robust protection against a wide range of organic chemicals, and a fume hood provides essential engineering controls to prevent inhalation of airborne particulates.

Step-by-Step Disposal Protocol

Disposal of this compound must be treated as a hazardous waste process. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step 1: Segregation and Labeling

  • Isolate the Waste: Designate a specific, sealed, and chemically compatible container for the waste. High-density polyethylene (HDPE) containers are generally suitable.

  • Accurate Labeling: The container must be clearly labeled with a "Hazardous Waste" sticker. The label must include:

    • The full chemical name: "this compound"

    • The approximate quantity of the waste.

    • The date the waste was first added to the container.

    • The primary hazards (e.g., "Irritant," "Corrosive").

Step 2: Waste Collection

  • Solid Waste: Collect any solid residue, contaminated filter paper, or weighing boats in the designated hazardous waste container.

  • Contaminated Materials: Any items that have come into direct contact with the compound, such as gloves, bench liners, or pipette tips, should also be placed in the same solid hazardous waste container.

  • Aqueous Solutions: If the compound is in solution, it should be collected in a designated liquid hazardous waste container, also made of HDPE. Do not mix with incompatible waste streams (e.g., strong oxidizing agents or bases).

Step 3: Storage and Hand-off

  • Secure Storage: The sealed and labeled waste container should be stored in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and clearly marked.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. EHS professionals are trained in the compliant transport and ultimate disposal of chemical waste, which typically involves high-temperature incineration by a licensed facility.

Workflow for Disposal Decision-Making

The following diagram illustrates the logical flow for handling and disposing of this compound. This workflow serves as a self-validating system, ensuring that all safety and regulatory checks are performed.

cluster_prep Preparation & Assessment cluster_handling Handling & Segregation cluster_final Final Disposal start Start: Have this compound for disposal assess_hazards 1. Assess Hazards (Irritant, Corrosive) start->assess_hazards Begin process don_ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe Understand risks is_solid Is the waste solid or in aqueous solution? don_ppe->is_solid Ready to handle collect_solid 3a. Collect in Labeled Solid Waste Container (HDPE) is_solid->collect_solid Solid collect_liquid 3b. Collect in Labeled Liquid Waste Container (HDPE) is_solid->collect_liquid Aqueous store_waste 4. Store Sealed Container in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste contact_ehs 5. Contact EHS for Pickup store_waste->contact_ehs Await disposal end_process End: Waste Transferred to EHS contact_ehs->end_process Process complete

Caption: Disposal workflow for 2-Oxa-5-azabicyclo[2.2.1]heptane HCl.

This procedural diagram ensures trustworthiness by creating a closed-loop system. Each step logically follows the last, from initial hazard assessment to the final, compliant hand-off to EHS, minimizing the risk of improper disposal.

Spill Management

In the event of a spill, the response should be immediate and systematic.

  • Evacuate and Alert: Alert personnel in the immediate area and, if the spill is large, evacuate the lab.

  • Control and Contain: If safe to do so, prevent the spill from spreading by using a spill containment kit with appropriate absorbent materials (e.g., vermiculite or a universal absorbent pad). Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Neutralization (for acidic solutions): For spills of the hydrochloride salt solution, cautious neutralization with a weak base like sodium bicarbonate may be appropriate before absorption.

  • Collection and Disposal: Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to these rigorous, well-documented procedures, researchers can ensure the safe handling and disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility. This commitment not only protects the individual but also builds a deep, lasting trust in the scientific process itself.

A Researcher's Guide to the Safe Handling of 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a novel bicyclic amine, 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride presents unique opportunities in drug discovery and development. However, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, actionable information for researchers, scientists, and drug development professionals to ensure safe handling, from receipt of the compound to its ultimate disposal.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any direct handling of this compound, a thorough risk assessment is paramount. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3] While comprehensive toxicological data is not yet fully available for this specific molecule, its structural class suggests that it should be handled with caution to minimize exposure.[4]

The most effective way to mitigate these risks is through robust engineering controls. All operations involving this compound in solid (dust) or solution form should be conducted within a certified chemical fume hood.[4] This primary containment strategy is crucial for preventing the inhalation of airborne particles and protecting the laboratory environment. The fume hood also provides a contained space for managing any accidental spills.

Personal Protective Equipment (PPE): A Comprehensive Barrier

Personal Protective Equipment (PPE) is the final, critical barrier between the researcher and the chemical. The selection and proper use of PPE are non-negotiable aspects of safe handling.

  • Requirement: Double-gloving with chemical-resistant gloves is mandatory.

  • Rationale: The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach or during the doffing process. Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[5] Avoid thin, disposable gloves which may offer insufficient protection.[6]

  • Procedure:

    • Inspect the integrity of both pairs of gloves before use.

    • Ensure the cuffs of the outer gloves are pulled over the sleeves of the lab coat to create a seal.[6]

    • Change gloves every 30-60 minutes, or immediately if contamination is suspected or a tear occurs.[7]

  • Requirement: Safety goggles that form a seal around the eyes are the minimum requirement. For operations with a higher risk of splashing, such as preparing solutions or handling larger quantities, a full-face shield used in conjunction with safety goggles is strongly recommended.[8]

  • Rationale: this compound is a known eye irritant.[1][2][4] Standard safety glasses with side shields do not provide adequate protection from splashes or fine dust.[8]

  • Procedure:

    • Ensure safety goggles fit snugly and are free from scratches that could impair vision.

    • If a face shield is required, position it to protect the entire face.

  • Requirement: A clean, long-sleeved laboratory coat is required. For larger scale operations, a disposable gown shown to resist chemical permeability should be worn.[7]

  • Rationale: Protective clothing prevents incidental skin contact with the chemical.[1]

  • Procedure:

    • Keep the lab coat fully buttoned.

    • Remove the lab coat before leaving the laboratory to prevent the spread of contamination.

    • Contaminated clothing should be laundered separately.[1]

  • Requirement: When working within a certified chemical fume hood, respiratory protection is generally not required. However, in situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-certified N95 respirator is necessary.[7][8]

  • Rationale: The compound is known to cause respiratory irritation.[1][2][3] A respirator will filter out airborne particles.

  • Procedure:

    • Personnel required to use a respirator must be fit-tested and trained in its proper use.[8]

    • Surgical masks offer no protection from chemical dusts and must not be used.[6]

Table 1: Summary of PPE for Handling this compound

OperationHand ProtectionEye/Face ProtectionProtective ClothingRespiratory Protection
Weighing and Solids Handling Double Nitrile GlovesSafety Goggles & Face ShieldLaboratory CoatN95 Respirator (if outside fume hood)
Solution Preparation Double Nitrile GlovesSafety Goggles & Face ShieldLaboratory CoatNot required in fume hood
Reaction Work-up Double Nitrile GlovesSafety GogglesLaboratory CoatNot required in fume hood
Spill Cleanup Heavy-duty Nitrile GlovesSafety Goggles & Face ShieldDisposable GownN95 Respirator
Step-by-Step Handling and Disposal Protocol

This protocol outlines the essential steps for safely handling this compound from initial preparation to final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_start 1. Assemble PPE prep_hood 2. Prepare Fume Hood prep_start->prep_hood prep_material 3. Gather Materials prep_hood->prep_material handle_weigh 4. Weigh Compound prep_material->handle_weigh Proceed to handling handle_solubilize 5. Solubilize handle_weigh->handle_solubilize handle_reaction 6. Perform Reaction handle_solubilize->handle_reaction cleanup_decon 7. Decontaminate Surfaces handle_reaction->cleanup_decon Proceed to cleanup cleanup_ppe 8. Doff & Dispose PPE cleanup_decon->cleanup_ppe cleanup_waste 9. Dispose of Chemical Waste cleanup_ppe->cleanup_waste cleanup_wash 10. Wash Hands Thoroughly cleanup_waste->cleanup_wash

Caption: Workflow for safe handling of 2-Oxa-5-azabicyclo[2.2.1]heptane HCl.

1. Preparation Phase:

  • Step 1: Assemble PPE: Before entering the lab, don the appropriate PPE as outlined in Table 1.

  • Step 2: Prepare Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate working height.

  • Step 3: Gather Materials: Bring all necessary equipment (spatulas, weigh boats, solvents, glassware) into the fume hood.

2. Handling Phase:

  • Step 4: Weigh Compound: Carefully weigh the solid compound, minimizing the creation of dust.

  • Step 5: Solubilize: Add solvent to the solid in a controlled manner to prevent splashing.

  • Step 6: Perform Reaction: Conduct all subsequent experimental steps within the fume hood.

3. Cleanup and Disposal Phase:

  • Step 7: Decontaminate Surfaces: Wipe down the work area within the fume hood with an appropriate solvent.

  • Step 8: Doff & Dispose PPE: Remove PPE in the correct order (outer gloves, gown, face shield/goggles, inner gloves) to avoid self-contamination. Dispose of single-use items in a designated hazardous waste container.

  • Step 9: Dispose of Chemical Waste: All waste containing this compound must be disposed of as hazardous chemical waste in a clearly labeled, sealed container.[9] Follow all institutional and local regulations for chemical waste disposal.[10]

  • Step 10: Wash Hands Thoroughly: After removing all PPE, wash hands thoroughly with soap and water.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][11] Seek immediate medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, seek medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent, place it in a sealed container for disposal, and decontaminate the area.[4] For large spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, researchers can confidently and safely work with this compound, unlocking its potential while ensuring a safe and compliant laboratory environment.

References

  • Apollo Scientific. (n.d.). This compound Safety Data Sheet.
  • BLD Pharmatech. (n.d.). SAFETY DATA SHEET: (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride.
  • CymitQuimica. (n.d.). Safety Data Sheet: (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride.
  • Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet: (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride.
  • Matrix Scientific. (2017, October 2). SAFETY DATA SHEET: this compound.
  • ChemScene. (n.d.). Safety Data Sheet: (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride.
  • PubChem. (n.d.). (1S,4S)-2-oxa-5-azabicyclo(2.2.1)heptane hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ECHEMI. (n.d.). 2-Azabicyclo[2.2.1]heptane hydrochloride SDS, 63838-50-6 Safety Data Sheets.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. U.S. Department of Health and Human Services.
  • BLD Pharmatech. (n.d.). MSDS of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride.
  • Scott, J., & Polovich, M. (2019). Safe handling of hazardous drugs. Current Oncology, 26(2), e224–e231.
  • Pharmacy Times. (2018, September 4). USP Chapter <800>: Personal Protective Equipment. Retrieved from [Link]

  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
Reactant of Route 2
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.